molecular formula C6H7N3O B035442 4-Aminopicolinamide CAS No. 100137-47-1

4-Aminopicolinamide

Cat. No.: B035442
CAS No.: 100137-47-1
M. Wt: 137.14 g/mol
InChI Key: QKNCZYUYGMWQPB-UHFFFAOYSA-N
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Description

4-Aminopicolinamide is a valuable bifunctional heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This compound features both an aminopyridine core and a carboxamide group, making it a versatile precursor for the synthesis of diverse small molecule libraries. Its primary research value lies in its application as a key intermediate in the development of kinase inhibitors, particularly due to its ability to act as a hinge-binding motif, mimicking adenine's interactions in ATP-binding pockets. Researchers employ this compound to design and synthesize potential therapeutic agents targeting various cancers, inflammatory diseases, and central nervous system disorders. The electron-rich nitrogen atoms of the pyridine ring and the hydrogen-bonding capabilities of both the amino and amide functionalities allow for precise molecular recognition and optimization of drug-like properties, including solubility and metabolic stability. Furthermore, its well-defined synthetic handle enables straightforward derivatization, facilitating structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-carboxamide
Source PubChem
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InChI

InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNCZYUYGMWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630860
Record name 4-Aminopyridine-2-carboxamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100137-47-1
Record name 4-Aminopyridine-2-carboxamide
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Record name 4-aminopicolinamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopicolinamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Aminopicolinamide, a pyridine derivative of interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, physicochemical properties, synthesis, and explore its potential therapeutic applications based on current scientific understanding.

Core Molecular Identity

This compound, with the systematic IUPAC name 4-aminopyridine-2-carboxamide, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position.

Chemical Structure:

Key Identifiers:

  • CAS Number: 100137-47-1[1][2][3]

  • Molecular Formula: C₆H₇N₃O[2]

  • Molecular Weight: 137.14 g/mol [2]

  • Synonyms: 4-aminopyridine-2-carboxamide, 2-Pyridinecarboxamide, 4-amino-[1][2]

Physicochemical and Stability Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Aminopicolinic Acid (precursor)4-Aminopyridine (related compound)
Melting Point (°C) N/A265[4]153 - 163[5]
Boiling Point (°C) N/A446.3±30.0 (Predicted)[4]N/A
Solubility No specific data found. Expected to have some solubility in water and polar organic solvents.Soluble in water, alcohol, and ester solvents.[4]Soluble in water (50 mg/mL), ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Slightly soluble in methanol, benzene, and ether. Very slightly soluble in ligroin.[5][6][7]
pKa No specific data found.1.37±0.50 (Predicted)[4]9.17[8]
LogP 1.04420 (Predicted)[1]N/A0.76[8]

Stability and Storage: this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] This suggests that the compound may be sensitive to light and oxidation. Studies on the related compound, 4-aminopyridine, have shown that it is stable in capsule formulations for at least 6 months at room temperature or under refrigeration.[9]

Chemical Reactivity: The 4-amino group on the pyridine ring can undergo typical reactions of aromatic amines. The amide functionality can be hydrolyzed under acidic or basic conditions. The pyridine nitrogen is basic and can be protonated.

Synthesis and Manufacturing

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, the synthesis would logically proceed from its carboxylic acid precursor, 4-aminopicolinic acid.

Conceptual Synthesis Workflow:

Synthesis 4-Aminopicolinic Acid 4-Aminopicolinic Acid Activation Activation 4-Aminopicolinic Acid->Activation Activating Agent (e.g., SOCl₂, HBTU) Amidation Amidation Activation->Amidation NH₃ or NH₄OH This compound This compound Amidation->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Protocol for the Synthesis of the Precursor, 4-Aminopicolinic Acid:

A common route to 4-aminopicolinic acid involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.[10] Another reported method is the dehalogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a derivative of the herbicide Picloram) using a palladium catalyst.[11]

Step-by-Step Synthesis of 4-Aminopicolinic Acid from 4-Nitropicolinic Acid N-Oxide: [10]

  • Dissolution: Dissolve 4-nitropicolinic acid N-oxide in a mixture of warm glacial acetic acid and acetic anhydride.

  • Hydrogenation: Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of a Pd/C catalyst.

  • Filtration: Filter the reaction mixture through celite to remove the catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a hot water/ethanol mixture to yield pure 4-aminopicolinic acid.

Applications in Research and Drug Discovery

While this compound itself is not a widely marketed therapeutic, its structural motif is of significant interest in medicinal chemistry.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Derivatives of 3-aminopicolinamide have been identified as potent and CNS-penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[12][13][14] This target is of interest for the treatment of Parkinson's disease.[12][13]

  • Myeloproliferative Disorders: Carboxamide derivatives of aza-carbolines, which share some structural similarities with aminopicolinamides, have been investigated as inhibitors of Janus kinase 2 (JAK2) for the potential treatment of myeloproliferative disorders.

  • General Neuroscience Research: The related compound, 4-aminopyridine, is a known potassium channel blocker that enhances neurotransmitter release.[15] This property has led to its investigation for various neurological conditions.

Logical Framework for Picolinamide-Based Drug Discovery:

DrugDiscovery cluster_0 Scaffold Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Picolinamide Core Picolinamide Core SAR Studies SAR Studies Picolinamide Core->SAR Studies Chemical Modification DMPK Profiling DMPK Profiling SAR Studies->DMPK Profiling In vivo Efficacy Models In vivo Efficacy Models DMPK Profiling->In vivo Efficacy Models Candidate Selection Toxicology Studies Toxicology Studies In vivo Efficacy Models->Toxicology Studies

Caption: A logical workflow for the development of picolinamide-based drug candidates.

Pharmacological Profile and Mechanism of Action (Inferred from Derivatives)

The specific pharmacological profile of this compound is not well-documented. However, based on the activity of its derivatives, it is plausible that it may interact with targets in the central nervous system.

The primary mechanism of action for the extensively studied 3-aminopicolinamide derivatives is as positive allosteric modulators of mGlu4 .[12][13][14] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can lead to a normalization of neuronal signaling in pathological states.

The related compound, 4-aminopyridine, acts as a potassium channel blocker .[15] By blocking voltage-gated potassium channels in neurons, it prolongs the duration of the action potential, which in turn increases the influx of calcium at the presynaptic terminal and enhances the release of neurotransmitters.[15]

Experimental Protocols

Analytical Characterization:

Exemplary HPLC Method for a Related Compound (4-Amino-2-chloropyridine): [16]

  • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with sulfuric acid as a buffer.

  • Detection: UV at 200 nm.

Note: This method would require optimization and validation for the specific analysis of this compound.

Conclusion

This compound is a versatile chemical scaffold with potential for the development of novel therapeutics, particularly in the area of neuroscience. While comprehensive data on the parent molecule is somewhat limited, the promising biological activities of its derivatives, especially as mGlu4 positive allosteric modulators, warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China this compound CAS:100137-47-1 manufacturer supplier producer and factory. Retrieved from [Link]

  • Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-25.
  • Cayman Chemical. (2022). 4-Aminopyridine.
  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Al-Fakeh, M. S., & Al-Kahtani, A. A. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-15.
  • Gentry, P. R., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919.
  • Pharmaffiliates. (n.d.). CAS No : 100137-47-1 | Product Name : this compound. Retrieved from [Link]

  • ChemBK. (2024). 4-Aminopicolinic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • El-Yazbi, F. A., et al. (1996). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography.
  • ResearchGate. (2025). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy | Request PDF. Retrieved from [Link]

  • PubMed. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40.
  • Benchchem. (2025). Application Note: Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • CDH Fine Chemical. (2013).
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  • Habibuddin, M., Pal, M., & Pal, S. P. (1992). Neuropharmacology of amide derivatives of P-GABA. Indian Journal of Experimental Biology, 30(7), 578-82.
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  • de Graan, P. N., et al. (1989). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 53(1), 165-71.
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  • Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS.
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Sources

A Comprehensive Technical Guide to the Synthesis of 4-Aminopicolinamide: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminopicolinamide, a pyridine derivative featuring both an amine and an amide functional group, is a valuable building block in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, detailing the underlying reaction mechanisms, experimental considerations, and proven protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a deep and practical understanding of its synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most viable and commonly referenced strategies involve either the late-stage introduction of the 4-amino group onto a pre-existing picolinamide scaffold or the construction of the amide bond on a 4-aminopicolinic acid precursor. This guide will focus on two primary, well-substantiated pathways:

  • Pathway I: Synthesis via Nucleophilic Aromatic Substitution and Amidation. This is a highly convergent approach starting from commercially available picolinic acid.

  • Pathway II: Synthesis from Picolinic Acid N-Oxide via Nitration and Reduction. This classic pathway leverages the directing effects of the N-oxide for regioselective functionalization of the pyridine ring.

A third, conceptually important but less direct route, the Hofmann Rearrangement , will also be discussed for its relevance in synthesizing related aminopyridines.

Pathway I: Nucleophilic Aromatic Substitution and Amidation

This pathway is arguably the most efficient and versatile. It involves the initial chlorination of the picolinic acid backbone, followed by amidation and subsequent nucleophilic aromatic substitution to install the 4-amino group.

Logical Flow of Pathway I

G cluster_0 Step 1: Chlorination & Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) Picolinic_Acid Picolinic Acid 4_Chloro_Picolinoyl_Chloride 4-Chloropicolinoyl Chloride Picolinic_Acid->4_Chloro_Picolinoyl_Chloride SOCl₂ 4_Chloropicolinamide 4-Chloropicolinamide 4_Chloro_Picolinoyl_Chloride->4_Chloropicolinamide NH₃ (aq) or NH₄OH 4_Aminopicolinamide This compound (Target) 4_Chloropicolinamide->4_Aminopicolinamide NH₃, high T, P

Caption: Workflow for the synthesis of this compound via the SNAr pathway.

Step 1 & 2: Synthesis of 4-Chloropicolinamide

The synthesis begins with the treatment of picolinic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction serves a dual purpose: it converts the carboxylic acid to the more reactive acyl chloride and simultaneously chlorinates the 4-position of the pyridine ring.[1][2] The reaction of picolinic acid with thionyl chloride to generate the acid chloride can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in a one-pot synthesis.[1][2]

The resulting 4-chloropicolinoyl chloride hydrochloride can then be directly amidated. A common method involves reaction with an aqueous solution of ammonia (ammonium hydroxide) or methylamine to yield the corresponding amide.[3]

Mechanism Insight: Electrophilic Aromatic Substitution

The chlorination at the 4-position is an electrophilic aromatic substitution reaction, which is generally difficult on an electron-deficient pyridine ring. However, under the harsh, acidic conditions of thionyl chloride, the pyridine nitrogen is protonated, further deactivating the ring. The reaction likely proceeds through a complex mechanism, but the observed regioselectivity for the 4-position is a known phenomenon for certain pyridine derivatives under these conditions.

Step 3: Amination of 4-Chloropicolinamide

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the attack of an amine nucleophile at the 4-position, displacing the chloride. This reaction typically requires elevated temperatures and pressure and is often carried out using ammonia in a sealed vessel.

Mechanism Insight: SNAr Reaction

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The ammonia molecule attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing pyridine nitrogen.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final this compound product.

Experimental Protocol (Representative)

Step A: Preparation of 4-Chloropicolinoyl Chloride Hydrochloride [3]

  • To a stirred solution of picolinic acid (1.0 eq.) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (3.0-5.0 eq.) at 0-10 °C.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours until gas evolution ceases.

  • Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid, 4-chloropicolinoyl chloride hydrochloride, can often be used in the next step without further purification.

Step B: Preparation of 4-Chloropicolinamide

  • The crude 4-chloropicolinoyl chloride hydrochloride is carefully added portion-wise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide.

  • The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloropicolinamide.

Step C: Preparation of this compound

  • 4-Chloropicolinamide (1.0 eq.) is placed in a sealed pressure vessel with a solution of ammonia in a solvent like 1,4-dioxane or ethanol.

  • The vessel is heated to 120-150 °C for 12-24 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford this compound.

Pathway II: Synthesis from Picolinic Acid N-Oxide

This pathway relies on the activation and directing effect of the N-oxide group to achieve regioselective nitration at the 4-position.

Logical Flow of Pathway II

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Amidation Picolinic_Acid Picolinic Acid Picolinic_Acid_N_Oxide Picolinic Acid N-Oxide Picolinic_Acid->Picolinic_Acid_N_Oxide H₂O₂ / Acetic Acid 4_Nitro_Picolinic_Acid_N_Oxide 4-Nitropicolinic Acid N-Oxide Picolinic_Acid_N_Oxide->4_Nitro_Picolinic_Acid_N_Oxide H₂SO₄ / HNO₃ 4_Aminopicolinic_Acid 4-Aminopicolinic Acid 4_Nitro_Picolinic_Acid_N_Oxide->4_Aminopicolinic_Acid Catalytic Hydrogenation (Pd/C, H₂) 4_Aminopicolinamide This compound (Target) 4_Aminopicolinic_Acid->4_Aminopicolinamide Coupling Agent (e.g., HBTU) / NH₃

Caption: Workflow for the synthesis of this compound via the N-Oxide pathway.

Step 1-3: Synthesis of 4-Aminopicolinic Acid

A well-documented procedure for the synthesis of 4-aminopicolinic acid starts with the nitration of picolinic acid N-oxide.[4] The N-oxide is crucial as it directs the electrophilic nitration to the 4-position. The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation, which concurrently reduces the nitro group to an amine and removes the N-oxide.[4]

Step 4: Amidation of 4-Aminopicolinic Acid

The final step is the conversion of the carboxylic acid group of 4-aminopicolinic acid into a primary amide. This is typically achieved using standard peptide coupling agents.[5] Common reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or EDC in the presence of an amine source like ammonia or ammonium chloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6]

Mechanism Insight: Carbodiimide-Mediated Amide Coupling

When using a coupling agent like EDC, the mechanism involves:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Ammonia attacks the carbonyl carbon of the activated intermediate.

  • Product Formation: The urea byproduct is released, and the desired amide is formed.

Experimental Protocol (Representative)

Step A: Preparation of 4-Nitropicolinic Acid N-Oxide [4]

  • Picolinic acid N-oxide (1.0 eq.) is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C).

  • The reaction is carefully warmed and stirred at an elevated temperature (e.g., 90 °C) for several hours.

  • The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the product, which is collected by filtration.

Step B: Preparation of 4-Aminopicolinic Acid [4]

  • 4-Nitropicolinic acid N-oxide (1.0 eq.) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (e.g., 50-60 psi) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-aminopicolinic acid.

Step C: Preparation of this compound [6]

  • To a stirred solution of 4-aminopicolinic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or acetonitrile, add HBTU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Bubble ammonia gas through the solution or add a solution of ammonium chloride (1.5 eq.).

  • Continue stirring at room temperature for 12-16 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is achieved via column chromatography.

Alternative Pathway: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[7][8] While not a direct route to this compound from a simple precursor, it is a key method for synthesizing aminopyridines from their corresponding carboxamides. For instance, isonicotinamide can be converted to 4-aminopyridine via a Hofmann rearrangement.[9]

Mechanism of the Hofmann Rearrangement [7][8][10]

  • N-Bromination: The primary amide reacts with bromine in the presence of a strong base (like NaOH) to form an N-bromoamide.

  • Deprotonation: The base abstracts the remaining acidic proton from the nitrogen to form an anion.

  • Rearrangement: The anion undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, and the bromide ion is expelled, forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.

Theoretically, one could envision a synthesis of this compound starting from pyridine-2,4-dicarboxamide, where one amide group is selectively made to undergo the Hofmann rearrangement. However, achieving such selectivity would be a significant synthetic challenge.

Data Summary

PathwayStarting MaterialKey IntermediatesKey ReactionsAdvantagesDisadvantages
I Picolinic Acid4-Chloropicolinoyl Chloride, 4-ChloropicolinamideElectrophilic Chlorination, Amidation, SNArConvergent, uses readily available starting materials.Requires harsh conditions for chlorination and amination (high T/P).
II Picolinic AcidPicolinic Acid N-Oxide, 4-Nitropicolinic Acid N-Oxide, 4-Aminopicolinic AcidN-Oxidation, Nitration, Catalytic Hydrogenation, Amide CouplingWell-defined regiochemistry, milder final steps.Multi-step, involves handling of nitrating agents and high-pressure hydrogenation.

Conclusion

The synthesis of this compound is achievable through multiple strategic pathways, each with its own set of advantages and challenges. The choice of route will often depend on the available starting materials, scale of the synthesis, and the specific requirements for purity and yield. Pathway I, involving a convergent SNAr approach, offers efficiency, while Pathway II provides a more classical and regiochemically controlled, albeit longer, route. A thorough understanding of the underlying mechanisms for each transformation is critical for troubleshooting and optimizing reaction conditions, ensuring the successful synthesis of this important chemical scaffold.

References

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Retrieved from [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • He, C., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. Retrieved from [Link]

  • Amidation reactions of picolinic acid. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Boll, E., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

  • Catalytic Amidation. (n.d.). Retrieved from [Link]

  • Synthesis of some aminopicolinic acids - University of Missouri - St. Louis Profiles. (2012). Retrieved from [Link]

  • EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. (n.d.).
  • Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Cong, X., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. (2015). Retrieved from [Link]

  • HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE. (2021, July 20). YouTube. Retrieved from [Link]

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The Ascendant Therapeutic Potential of 4-Aminopicolinamide Derivatives: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Horizon in Drug Discovery

The relentless pursuit of novel therapeutic agents has brought the scientific community to the doorstep of a promising class of compounds: 4-aminopicolinamide derivatives. Characterized by a versatile scaffold, these molecules have demonstrated a remarkable breadth of biological activities, from potent anticancer efficacy to robust antimicrobial action. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core biological activities of these derivatives. We will dissect the mechanistic underpinnings of their action, furnish detailed, field-proven experimental protocols for their evaluation, and present a logical framework for interpreting the data. Our approach is rooted in scientific integrity, aiming to empower you with the knowledge to confidently navigate the research and development landscape of this compound-based therapeutics.

Section 1: The Anticancer Promise: Targeting Key Oncogenic Pathways

The fight against cancer is increasingly focused on targeted therapies that exploit the specific vulnerabilities of cancer cells. This compound derivatives have emerged as significant players in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

A primary mechanism through which certain this compound derivatives exert their anticancer effects is the inhibition of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in tumor development, promoting cell proliferation, survival, migration, and invasion.[2][3] Overexpression of c-Met is a negative prognostic indicator in various cancers.[3]

This compound derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This blockade effectively shuts down proliferative and pro-survival signals within the cancer cell.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Aminopicolinamide This compound Derivative Aminopicolinamide->cMet Inhibition

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[5] This is a critical aspect of their therapeutic potential, as it leads to the elimination of malignant cells. The induction of apoptosis is often a downstream consequence of inhibiting survival signals, such as those mediated by the PI3K/AKT/mTOR pathway, which is a key effector of c-Met signaling.[6]

Quantitative Evaluation of Anticancer Activity

The potency of this compound derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates a more potent compound.

Derivative ExampleCancer Cell LineIC50 (µM)Reference
Compound AA549 (Lung Carcinoma)0.26[7]
Compound AHeLa (Cervical Cancer)0.82[7]
Compound AMCF-7 (Breast Cancer)2.35[7]
Compound BMDA-MB-231 (Breast Cancer)35.1[8]
Compound CHCT116 (Colon Carcinoma)0.34[9]
Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3] Its selection is based on its reliability, high-throughput capability, and its direct correlation of metabolic activity with cell viability.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug) and a negative control (untreated cells). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 10 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Treat with this compound derivatives (serial dilutions) Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution and incubate for 4 hours Step3->Step4 Step5 Solubilize formazan crystals with DMSO Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 Step7 Calculate % viability and determine IC50 Step6->Step7 End End Step7->End

Caption: Workflow for the MTT cytotoxicity assay.

AO/EB staining is a fluorescent microscopy technique used to differentiate between viable, apoptotic, and necrotic cells.[12][13] This method is chosen for its simplicity and its ability to provide clear morphological evidence of apoptosis.[14]

Principle: Acridine orange is a vital dye that permeates both live and dead cells, staining the nuclei green.[15] Ethidium bromide can only enter cells with compromised membrane integrity, where it intercalates with DNA and stains the nucleus red.[15] This differential staining allows for the visualization of different cell fates.

  • Viable cells: Uniformly green nucleus with intact structure.

  • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.[15]

  • Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.[15]

  • Necrotic cells: Uniformly orange-to-red nucleus with a swollen appearance.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with the this compound derivative for the desired time.

  • Staining: Prepare a staining solution of 100 µg/mL AO and 100 µg/mL EB in phosphate-buffered saline (PBS).

  • Cell Staining: Wash the cells with PBS and then add 10-25 µL of the AO/EB staining solution to the coverslip.

  • Microscopy: Immediately observe the cells under a fluorescence microscope using a blue filter. Capture images for analysis.

  • Quantification: Count at least 200 cells per sample and categorize them as viable, early apoptotic, late apoptotic, or necrotic. Calculate the percentage of apoptotic cells.

Section 2: The Antimicrobial Frontier: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, demanding the development of new classes of antibiotics. This compound derivatives have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

A key target for the antimicrobial action of these derivatives is dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate biosynthesis pathway.[14][16] Folate is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[17] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death.[16] The selectivity of these inhibitors for bacterial DHFR over the human counterpart is a critical factor in their therapeutic potential.[14]

Folate_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate pABA p-Aminobenzoic Acid pABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides DHPS DHPS DHFR DHFR Aminopicolinamide This compound Derivative Aminopicolinamide->DHFR Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway by this compound derivatives targeting DHFR.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

Derivative ExampleBacterial StrainMIC (µg/mL)
Compound DStaphylococcus aureus8
Compound DEscherichia coli16
Compound EKlebsiella pneumoniae4
Compound FPseudomonas aeruginosa32
Experimental Protocol for Determining Antimicrobial Susceptibility

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19] It is favored for its accuracy, reproducibility, and suitability for testing multiple compounds simultaneously.[20]

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.[18]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[18]

Broth_Microdilution_Workflow Start Start Step1 Prepare serial dilutions of This compound derivative Start->Step1 Step2 Prepare standardized bacterial inoculum Step1->Step2 Step3 Inoculate microtiter plate wells Step2->Step3 Step4 Incubate at 37°C for 16-20 hours Step3->Step4 Step5 Visually assess for bacterial growth Step4->Step5 Step6 Determine the Minimum Inhibitory Concentration (MIC) Step5->Step6 End End Step6->End

Caption: Workflow for the broth microdilution assay to determine MIC.

Section 3: Enzyme Inhibition Assays: A Deeper Mechanistic Dive

To confirm the direct interaction of this compound derivatives with their molecular targets, in vitro enzyme inhibition assays are indispensable.

c-Met Kinase Assay

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. A common method is the Kinase-Glo™ Luminescent Kinase Assay, which quantifies the amount of ATP remaining after the kinase reaction. A decrease in kinase activity results in a higher luminescent signal.[21]

Step-by-Step Protocol (based on Kinase-Glo™):

  • Reaction Setup: In a 96-well plate, combine the c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add an equal volume of Kinase-Glo™ reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[22] An inhibitor will slow down this reaction, resulting in a slower decrease in absorbance.[23]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well UV-transparent plate, add the DHFR enzyme and the this compound derivative at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding DHF and NADPH to the wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Conclusion: Paving the Way for Future Therapeutics

The this compound scaffold represents a fertile ground for the discovery and development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with a growing understanding of their mechanisms of action, positions them as a class of compounds with significant clinical potential. The experimental protocols and interpretative frameworks provided in this guide are intended to serve as a robust foundation for your research endeavors. By applying these methodologies with scientific rigor, we can collectively unlock the full therapeutic promise of this compound derivatives and contribute to the advancement of human health.

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The Emergence of a Privileged Scaffold: A Technical Guide to 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Core in Modern Chemistry

The picolinamide scaffold, a pyridine ring bearing an amide functional group at the 2-position, represents a cornerstone in medicinal chemistry and agrochemical development. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of functional molecules. This guide provides an in-depth exploration of a key derivative, 4-aminopicolinamide, delving into its discovery, synthesis, and the burgeoning history of its analogs in various scientific domains. We will examine the synthetic rationale, explore the therapeutic landscapes shaped by its derivatives, and provide detailed experimental insights for researchers and drug development professionals.

Deconstructing the Core: Synthesis and Chemical Properties

The journey to this compound begins with its precursor, 4-aminopicolinic acid. While direct historical accounts of the initial synthesis of this compound are not extensively documented in seminal standalone publications, its preparation follows established principles of organic chemistry, primarily through the amidation of 4-aminopicolinic acid.

The synthesis of 4-aminopicolinic acid itself can be approached through several routes. One common method involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to the corresponding amine.[1] This multi-step process, while effective, underscores the careful manipulation of functional groups required to achieve the desired substitution pattern on the pyridine ring. An alternative and efficient route involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram), a commercially available herbicide.[2] This method provides a more direct path to the 4-aminopicolinic acid core.

General Synthetic Workflow: From Picolinic Acid to this compound

Caption: A generalized synthetic pathway to this compound.

Once 4-aminopicolinic acid is obtained, the final step to this compound involves a standard amidation reaction. This is typically achieved by activating the carboxylic acid, for instance with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an amine source and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).[3]

A Scaffold of Diverse Function: The Progeny of this compound

While this compound itself is a relatively simple molecule, its core structure has served as a vital building block for a multitude of derivatives with significant biological activities. The strategic placement of the amino group at the 4-position and the amide at the 2-position provides a versatile platform for further chemical modification, leading to compounds with applications ranging from agriculture to medicine.

Herbicidal Activity of 4-Aminopicolinates

The journey of the 4-aminopicolinate scaffold gained significant traction in the field of agrochemicals. Derivatives of 4-aminopicolinic acid have been patented as potent herbicides with a broad spectrum of weed control.[4] These compounds, often with halogen, alkoxy, or other substituents on the pyridine ring, demonstrate the early recognition of this chemical class's biological potential. The amine group at the 4-position can be further derivatized, highlighting the modularity of the scaffold for tuning activity.[4]

Neurological Applications: The Rise of Aminopicolinamide Derivatives in CNS Drug Discovery

More recently, derivatives of aminopicolinamides have emerged as promising candidates for the treatment of neurological disorders. A significant breakthrough came with the discovery of 3-aminopicolinamides as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4).[3][5] These compounds have shown efficacy in preclinical models of Parkinson's disease.[3][5] The discovery of these mGlu4 PAMs highlights the subtle yet profound impact of substituent placement on the picolinamide ring, with the 3-amino isomer proving particularly effective in this context. This research has spurred extensive structure-activity relationship (SAR) studies to optimize potency, CNS penetration, and pharmacokinetic profiles.[3][5]

The broader class of 4-aminopyridines, to which this compound belongs, is known to act as potassium channel blockers.[6] This mechanism enhances neuronal excitability and neurotransmitter release, a property that has been exploited for therapeutic benefit in conditions like multiple sclerosis.[6] While the specific potassium channel blocking activity of this compound is not extensively detailed, the known pharmacology of its parent class provides a strong rationale for its investigation in neurological contexts.

Oncological Potential: this compound Derivatives as Anti-Cancer Agents

The versatility of the this compound scaffold extends to oncology. A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antitumor activity.[7][8][9] These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines in vitro.[7][8][9] In vivo studies have further shown that lead compounds from this series can suppress angiogenesis and induce apoptosis and necrosis in tumor models.[7][9] This line of research underscores the potential of appropriately functionalized this compound derivatives as a new class of anti-cancer therapeutics.

Mechanistic Insights: Unraveling the Biological Activity

The diverse biological activities of this compound derivatives stem from their ability to interact with a range of biological targets. The proposed mechanisms of action are often inferred from the broader class of compounds to which they belong.

For derivatives targeting the central nervous system, two primary mechanisms are of note. As mentioned, the 4-aminopyridine moiety is a known blocker of voltage-gated potassium channels.[6][10] By inhibiting these channels, the repolarization phase of the action potential is delayed, leading to an influx of calcium ions and enhanced neurotransmitter release.[11] In the context of the 3-aminopicolinamide mGlu4 PAMs, the mechanism is distinct, involving allosteric modulation of a G-protein coupled receptor to enhance its response to the endogenous ligand, glutamate.[3][5]

Caption: Postulated mechanisms of action for aminopicolinamide derivatives.

In the realm of oncology, the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives are proposed to exert their anti-proliferative effects through multiple pathways, including the inhibition of angiogenesis and the induction of programmed cell death (apoptosis).[7][9]

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are synthesized from the available literature and provide a starting point for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of 4-Aminopicolinic Acid via Catalytic Hydrogenation[2]
  • Reaction Setup: In a suitable pressure vessel, suspend 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) and 10% Palladium on carbon (Pd/C) in a 10% aqueous solution of lithium hydroxide (LiOH).

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to 45 PSI. Heat the mixture to 40°C and stir for 4 hours. Subsequently, increase the temperature to 70°C and continue stirring for 12 hours.

  • Work-up: Cool the reaction mixture and filter through celite to remove the catalyst.

  • Isolation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid by filtration and dry under vacuum to yield 4-aminopicolinic acid.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives[3]
  • Acid Activation: Dissolve 4-aminopicolinic acid in a suitable solvent such as dichloromethane (DCM) and N,N-Diisopropylethylamine (DIEA). Add a coupling reagent such as HATU and stir the mixture for 10 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine dissolved in a mixture of DCM and DIEA.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours.

  • Quenching and Extraction: Quench the reaction with water and extract the product with DCM.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by a suitable method such as preparative HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data for representative aminopicolinamide derivatives from the literature.

Compound IDTargetAssayPotency (EC₅₀/IC₅₀)Source
VU0477886 (3-aminopicolinamide derivative) mGlu4PAM Activity95 nM[3][5]
5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) HepG2 cellsAnti-proliferativeLow micromolar[7][8]
5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) HCT116 cellsAnti-proliferativeLow micromolar[7][8]

Conclusion and Future Directions

The this compound scaffold, while unassuming in its base form, has proven to be a remarkably fruitful starting point for the discovery of novel bioactive molecules. From its early roots in agrochemical research to its current prominence in the development of therapeutics for complex diseases like Parkinson's and cancer, the journey of this privileged structure is a testament to the power of medicinal chemistry. The modular nature of the scaffold, allowing for fine-tuning of its properties through targeted chemical modifications, ensures its continued relevance in drug discovery. Future research will likely focus on further elucidating the specific molecular targets of new derivatives, optimizing their pharmacokinetic and safety profiles, and exploring their potential in a wider range of therapeutic areas. The history of this compound and its derivatives is still being written, with each new analog holding the promise of addressing unmet medical and agricultural needs.

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  • Meng, N., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30. [Link]

  • Crystalgenomics Inc. (2011). Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • Singh, G., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientia Pharmaceutica, 82(3), 547-562. [Link]

  • Meng, N., et al. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Koychev, D., & Ivanova, L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 57-62. [Link]

  • Chandy, K. G., et al. (1990). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 96(4), 749-770. [Link]

  • Hart, A. C., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry, 54(20), 7334-7349. [Link]

  • Pharmaffiliates. This compound. [Link]

  • de Graan, P. N., et al. (1990). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 54(1), 243-250. [Link]

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An In-depth Technical Guide to 4-Aminopicolinamide as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical matter for challenging biological targets.[1] This approach hinges on the principle of screening small, low-complexity molecules ("fragments") that, despite their low initial affinity, bind to targets with high efficiency.[2] These fragments serve as highly optimizable starting points for developing potent and selective drug candidates. This guide provides a comprehensive technical overview of 4-aminopicolinamide, a heterocyclic fragment that offers a compelling combination of desirable physicochemical properties, versatile chemical handles for optimization, and a privileged structural motif for engaging in critical hydrogen bonding interactions within protein active sites. We will explore its synthesis, robust screening methodologies, hit validation techniques, and strategic pathways for evolution into a lead compound, providing researchers with the foundational knowledge to effectively leverage this fragment in their discovery campaigns.

The Value Proposition: Why this compound?

The selection of a fragment library is a critical determinant of success in any FBDD campaign. An ideal fragment should possess a low molecular weight (typically <300 Da), contain a balance of polar and non-polar features, and offer clear vectors for synthetic elaboration.[3] this compound excels in these areas, making it a high-value scaffold.

Physicochemical and Structural Profile

The structure of this compound is deceptively simple yet potent in its design. It adheres well to the "Rule of Three"—a guiding principle for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).

  • Low Molecular Weight: With a molecular weight of approximately 137.14 g/mol , it maximizes the exploration of chemical space while minimizing molecular complexity.[4]

  • Hydrogen Bonding Capability: The fragment features a primary amide and an aromatic amine, both potent hydrogen bond donors, and a pyridine nitrogen and a carbonyl oxygen, which are effective hydrogen bond acceptors. This rich pharmacophoric profile allows it to form multiple, high-quality interactions within a protein binding pocket, a key factor for achieving binding affinity and specificity.

  • Defined Rigidity and Vector Space: The pyridine ring provides a rigid core, which reduces the entropic penalty upon binding. The amine and amide substituents at the 4- and 2-positions, respectively, serve as well-defined, orthogonal vectors for synthetic elaboration, enabling systematic exploration of the surrounding binding site through fragment "growing" or "linking" strategies.[5][6]

  • Favorable Solubility: The polar groups generally confer good aqueous solubility, a crucial property for reliable screening in buffered assays and for minimizing non-specific binding.[7]

PropertyValueSignificance in FBDD
Molecular Formula C₆H₇N₃O
Molecular Weight ~137.14 g/mol Adheres to "Rule of Three," high ligand efficiency.[4]
Hydrogen Bond Donors 2 (Amine NH₂, Amide NH₂)Strong potential for specific protein interactions.
Hydrogen Bond Acceptors 2 (Pyridine N, Carbonyl O)Complements donor sites in protein pockets.
Predicted cLogP < 1.0Ensures adequate aqueous solubility for screening.[8]
Rotatable Bonds 1Low conformational entropy loss upon binding.
Synthetic Accessibility

The synthesis of this compound and its derivatives is straightforward, which is essential for rapid hit-to-lead optimization. A common route involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to the amine.[9] The resulting 4-aminopicolinic acid can then be readily converted to the primary amide through standard peptide coupling or activation methodologies. This synthetic tractability ensures that a medicinal chemistry program can rapidly generate analogs to build a structure-activity relationship (SAR).[9][10]

Identifying Hits: A Multi-Platform Screening Approach

Due to the inherently weak binding affinities of fragments (typically in the high micromolar to low millimolar range), highly sensitive biophysical techniques are required for primary screening.[2][3] Relying on a single method is ill-advised; instead, an orthogonal approach, where hits from a primary screen are confirmed by a secondary method, is crucial for eliminating artifacts and ensuring confidence in the results.

Primary Screening: Casting a Wide Net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a gold standard for FBDD because of its sensitivity to weak binding events.[11]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are powerful for screening fragments in mixtures.[11] They work by transferring magnetization from the protein to a binding ligand, allowing for the detection of binding without the need for protein labeling. The causality here is that only molecules in direct physical proximity to the protein will receive the saturation transfer, providing a direct report on binding.

  • Protein-Observed NMR: For smaller, well-behaved proteins (<40 kDa), ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is unparalleled.[12] By monitoring chemical shift perturbations of the protein's backbone amides upon fragment addition, this method not only confirms binding but can also immediately map the binding site.[12]

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in refractive index upon ligand binding to a protein immobilized on a sensor chip. It provides real-time kinetic data (kₐ, kₔ) and affinity (Kᴅ), making it highly valuable for hit validation and characterization.[13] Its high throughput makes it suitable for primary screening of fragment libraries.

Thermal Shift Assays (TSA / DSF): Differential Scanning Fluorimetry (DSF) measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins. A binding ligand will typically stabilize the protein, resulting in an increase in its melting temperature (Tₘ). This method is cost-effective, high-throughput, and requires minimal protein, making it an excellent choice for an initial screen.

The Screening and Validation Workflow

A robust workflow ensures that resources are focused only on validated, tractable hits. The process is designed to be a funnel, starting with high-throughput methods and progressing to more information-rich, lower-throughput techniques for hit characterization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Structural Characterization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., DSF or High-Throughput SPR) Fragment_Library->Primary_Screen Hit_Triage Hit Triage & Clustering Primary_Screen->Hit_Triage Initial Hits Orthogonal_Screen Orthogonal Screen (e.g., Ligand-Observed NMR) Hit_Triage->Orthogonal_Screen Prioritized Hits Dose_Response Dose-Response & Affinity (SPR or ITC) Orthogonal_Screen->Dose_Response Structural_Biology Structural Biology (X-Ray Crystallography or NMR) Dose_Response->Structural_Biology Confirmed Binders Validated_Hit Validated, Tractable Hit (Binding Mode Confirmed) Structural_Biology->Validated_Hit Hit-to-Lead Hit-to-Lead Validated_Hit->Hit-to-Lead

Caption: FBDD Screening and Validation Cascade.

Protocol: Thermal Shift Assay (DSF) for Primary Screening

This protocol describes a self-validating system for screening this compound against a target protein.

Objective: To identify if this compound binds to and stabilizes the target protein, indicated by a positive shift in its melting temperature (ΔTₘ).

Materials:

  • Target protein (≥95% purity) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt-curve analysis.

Methodology:

  • Preparation of Master Mix:

    • Thaw all reagents on ice.

    • Prepare a Protein/Dye master mix. For a 20 µL final reaction volume, mix the target protein to a final concentration of 2 µM and SYPRO Orange dye to a final concentration of 5x.

    • Causality: Using a master mix minimizes pipetting errors and ensures uniform protein and dye concentration across all wells.

  • Compound Plating:

    • Dispense 0.2 µL of 100 mM this compound stock into designated wells of the qPCR plate for a final screening concentration of 1 mM.

    • Dispense 0.2 µL of DMSO into control wells (negative control).

    • Dispense 0.2 µL of a known binder/ligand into positive control wells.

    • Self-Validation: The inclusion of positive (known binder) and negative (DMSO) controls is essential to validate the assay run. The positive control confirms the protein is responsive, while the negative control establishes the baseline Tₘ and data variance.

  • Assay Execution:

    • Add 19.8 µL of the Protein/Dye master mix to each well.

    • Seal the plate securely, vortex gently, and centrifuge briefly to collect the contents.

    • Place the plate in the RT-PCR instrument.

    • Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The melting temperature (Tₘ) is the midpoint of the transition, typically calculated by taking the derivative of the curve and finding the temperature at the peak.

    • Calculate the ΔTₘ for each well: ΔTₘ = Tₘ(compound) - Tₘ(DMSO control).

    • A significant positive ΔTₘ (e.g., > 2 °C or > 3 standard deviations above the DMSO control mean) indicates a potential hit.

From Hit to Lead: The Optimization Cycle

Once this compound is confirmed as a binder and its binding mode is elucidated via structural biology (ideally X-ray crystallography), the hit-to-lead phase begins.[14] The goal is to increase potency and selectivity while maintaining drug-like properties.

Key Strategies:

  • Fragment Growing: This involves adding chemical functionality to one of the fragment's vectors to engage with adjacent pockets.[15] For this compound, the primary amine is an excellent handle for this. For example, acylation or reductive amination can be used to introduce new groups that pick up additional interactions, guided by the protein's crystal structure.

  • Fragment Linking: If a second, nearby binding fragment is identified, the two can be chemically linked together.[5][16] This can lead to a dramatic increase in affinity due to avidity effects.

  • Fragment Merging: This involves combining the structural features of two overlapping fragments into a single, more potent molecule.

This process is an iterative cycle of design, synthesis, and testing, guided at each step by structural and computational data.[17]

Optimization_Cycle cluster_0 Iterative Optimization Design 1. Design & Modeling (Structure-Based Design) Synthesis 2. Chemical Synthesis (Analog Generation) Design->Synthesis Hypothesis Assay 3. Biological Assay (Potency, Selectivity) Synthesis->Assay New Analogs Structure 4. Structural Biology (X-Ray, NMR) Assay->Structure Potent Compounds Lead_Candidate Lead Candidate Assay->Lead_Candidate Meets Criteria Structure->Design New SAR Data

Sources

A Guide to the Spectroscopic Characterization of 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-aminopicolinamide (CAS 100137-47-1), a key pyridine derivative of interest to researchers in medicinal chemistry and drug development. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust, predictive analysis. Our objective is to provide scientists with a reliable framework for identifying and characterizing this compound in a laboratory setting.

Introduction: The Molecular Blueprint

This compound is a pyridinecarboxamide derivative featuring both a primary aromatic amine (-NH₂) at the C4 position and a primary amide (-CONH₂) at the C2 position. Its molecular formula is C₆H₇N₃O, with a monoisotopic mass of 137.059 Da.[1] The precise arrangement of these functional groups dictates a unique electronic environment, which can be elucidated through a combination of spectroscopic techniques. Understanding this "fingerprint" is paramount for confirming structural integrity, assessing purity, and studying molecular interactions in drug discovery pipelines.

This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, we will examine both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing amide group, presents a unique electronic landscape. The spectrum is best acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons from the amine and amide groups.

Expected Chemical Shifts and Splitting Patterns: The analysis of related structures, such as 4-aminopyridine and various picolinamides, allows for a confident prediction of the ¹H NMR spectrum.[2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~8.1 - 8.3Doublet (d)~5.0 - 5.5Located ortho to the ring nitrogen, this proton is significantly deshielded. It is coupled to H5.
H5~7.8 - 8.0Doublet of doublets (dd)~5.0 - 5.5, ~2.0 - 2.5Coupled to both H6 (ortho coupling) and H3 (meta coupling), resulting in a dd pattern.
H3~6.8 - 7.0Doublet (d)~2.0 - 2.5Located ortho to the electron-donating amino group, this proton is shielded relative to other aromatic protons. It shows meta coupling to H5.
Amine (-NH₂)~6.0 - 6.5Broad Singlet (br s)N/AThe protons on the C4-amino group are exchangeable and typically appear as a broad signal.
Amide (-CONH₂)~7.5 and ~8.1Two Broad Singlets (br s)N/AThe two amide protons are diastereotopic due to restricted rotation around the C-N bond and will appear as two separate, broad signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons of the amine and amide groups.[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

Expected Chemical Shifts: Predictions are based on standard chemical shift values for aromatic carbons and amides, refined by data from analogues like 4-aminopyridine.[4][5][6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~166 - 169The carboxamide carbonyl carbon is characteristically found in this downfield region.[7]
C4 (C-NH₂)~152 - 155The carbon atom directly attached to the electron-donating amino group is significantly deshielded.
C2 (C-CONH₂)~150 - 153The carbon bearing the amide substituent is also strongly deshielded.
C6~148 - 150The carbon atom adjacent to the ring nitrogen is deshielded.
C5~112 - 115This carbon is influenced by both the ring nitrogen and the C4-amino group.
C3~108 - 110Shielded due to its position ortho to the electron-donating amino group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and calibrate by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Expected Characteristic Absorption Bands: The IR spectrum of this compound will be a composite of signals from the amine, amide, and the pyridine ring. Data from 4-aminopyridine provides a strong baseline for the ring and amine vibrations.[8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)Medium
3350 - 3180N-H StretchPrimary Amide (-CONH₂)Medium
~1680 - 1660C=O Stretch (Amide I band)Primary Amide (-CONH₂)Strong
~1650 - 1630N-H Bend (Scissoring)Primary Amine (-NH₂)Strong
~1620 - 1590N-H Bend (Amide II band)Primary Amide (-CONH₂)Medium
1600 - 1450C=C and C=N Ring StretchingPyridine RingMedium-Strong
3100 - 3000C-H StretchAromatic RingWeak

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (MW = 137.14), a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) is ideal.

Expected Mass-to-Charge Ratios (m/z):

m/z ValueIonRationale
138.066[M+H]⁺The protonated molecular ion, expected as the base peak in positive ion ESI mode.
121.061[M-NH₂]⁺ or [M-NH₃+H]⁺Loss of the amide group as ammonia is a common fragmentation pathway for primary amides.
94.053[M-CONH₂]⁺Cleavage of the entire carboxamide group, leaving the 4-aminopyridine radical cation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or through an LC system.

  • Ionization Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Nebulizing Gas (N₂): Set to the instrument's optimal flow rate.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 138) and subjecting it to collision-induced dissociation (CID).

Integrated Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopy lies in integrating the data from multiple methods. The workflow below illustrates how these techniques work in concert to confirm the structure of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation MS Mass Spectrometry (ESI-MS) C13_NMR ¹³C NMR MS->C13_NMR Confirms MW (137 Da) Suggests Formula (C₆H₇N₃O) IR Infrared Spectroscopy (ATR-FTIR) H1_NMR ¹H NMR IR->H1_NMR Identifies Functional Groups (-NH₂, -CONH₂, Pyridine) C13_NMR->H1_NMR Reveals Carbon Skeleton (6 unique carbons) Confirmed_Structure Confirmed Structure: This compound H1_NMR->Confirmed_Structure Shows Proton Connectivity & Environment

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a multi-technique spectroscopic approach. By combining the molecular weight and fragmentation data from Mass Spectrometry, the functional group information from IR Spectroscopy, and the detailed atomic connectivity from ¹H and ¹³C NMR, researchers can unambiguously confirm the identity and purity of their synthesized material. This guide provides the expected spectral data and robust protocols to serve as a practical resource for scientists engaged in the synthesis and application of this important molecule.

References

  • Bawa, R. A., & Stephens, J. C. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 3, 370-379. Available at: [Link].

  • Pharmaffiliates. CAS No : 100137-47-1 | Product Name : this compound. Available at: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link].

  • Yamato, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3343. Available at: [Link].

  • NIST. 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link].

  • ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Available at: [Link].

  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • NIST. 4-Aminopyrimidine. NIST Chemistry WebBook. Available at: [Link].

  • NIST. 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link].

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link].

  • NIST. 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link].

  • NIST. 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link].

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The Picolinamide Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Picolinamide Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The picolinamide scaffold, a pyridine ring bearing an amide functional group at the 2-position, represents one such "privileged" structure. Its unique combination of a rigid aromatic core, hydrogen bonding capabilities, and facile synthetic accessibility has rendered it a highly adaptable template for designing potent and selective modulators of a wide array of biological targets. The pyridine nitrogen introduces a key site for hydrogen bonding and potential metabolic transformations, while the amide group provides a crucial anchor for interacting with protein active sites. This guide will provide an in-depth exploration of the 4-aminopicolinamide substructure and the broader picolinamide class, delving into its synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern its biological activity.

Core Synthetic Strategies for Picolinamide Derivatives

The synthesis of picolinamide derivatives often begins with commercially available picolinic acids or their corresponding esters. A common strategy involves the amidation of an activated carboxylic acid with a desired amine. Modifications to the pyridine ring, such as halogenation, nitration, and subsequent reduction to an amino group, are typically performed in the early stages of the synthetic route.

General Synthesis of this compound Derivatives

A representative synthetic pathway to this compound derivatives often starts with the nitration of picolinic acid N-oxide.[1] The resulting 4-nitropicolinic acid N-oxide can then be reduced to the corresponding 4-aminopicolinic acid via catalytic hydrogenation.[1] Subsequent amide coupling with a variety of amines yields the target this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide[2]
  • Step 1: Synthesis of N-methyl-2-picolinamide. 2-picolinic acid is reacted with thionyl chloride to form the acid chloride, which is then treated with methylamine to yield N-methyl-2-picolinamide.

  • Step 2: Coupling Reaction. A mixture of N-methyl-2-picolinamide and 4-amino-N-methylbenzamide is heated at 160°C without a solvent for 1 hour.

  • Step 3: Acidic Workup. The reaction mixture is dissolved in ethanol, and concentrated hydrochloric acid is added dropwise. The solution is stirred under reflux for 4 hours and then cooled to room temperature.

  • Step 4: Basification and Isolation. The resulting solid is collected by filtration, washed with ethanol, and dried. The precipitate is then suspended in a 1% aqueous sodium hydroxide solution and stirred for 30 minutes to yield 4-(4-aminophenylamino)-N-methylpicolinamide.

Therapeutic Applications of Picolinamide Derivatives

The versatility of the picolinamide scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.

Oncology: Targeting Tumor Angiogenesis

A critical strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[2]

Mechanism of Action: VEGFR-2 Inhibition

Picolinamide-based derivatives have been designed as potent inhibitors of VEGFR-2 kinase.[2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: VEGFR-2 Signaling and Inhibition by Picolinamide Derivatives.

Structure-Activity Relationship (SAR) Insights

Researchers have explored the SAR of picolinamide derivatives as VEGFR-2 inhibitors by creating a hybrid scaffold combining features of existing drugs, Sorafenib and Axitinib.[2] Modifications to the substituents on the picolinamide ring and the appended aryl groups have been systematically investigated to optimize potency.

Data Summary: Antiproliferative Activity of Picolinamide Derivatives [2]

CompoundA549 IC50 (µM)HepG2 IC50 (µM)
8j 12.518.2
8l 14.220.1
Sorafenib 19.329.0
Axitinib 22.438.7
Infectious Diseases: A Selective Approach to Clostridioides difficile Infection

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with selective activity against pathogenic bacteria, while sparing the beneficial gut microbiota. Picolinamide derivatives have emerged as a promising class of antibiotics that selectively target Clostridioides difficile, a major cause of healthcare-associated infections.[3]

Mechanism of Action

While the precise mechanism of action is still under investigation, the exquisite selectivity of picolinamides for C. difficile suggests a target that is unique to this bacterium. The repositioning of the nitrogen atom from an isonicotinamide to a picolinamide scaffold resulted in a remarkable 1024-fold increase in selectivity for C. difficile over MRSA.[3]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies involving 108 analogues have demonstrated that substitution at the 2 and 4 positions of the picolinamide core is crucial for achieving high potency and selectivity against C. difficile.[3] For instance, the introduction of a picolinamide core in analogue 87 led to potent activity against C. difficile (MIC = 0.125 µg/mL) while being inactive against MRSA (MIC = 128 µg/mL).[3]

Metabolic Disorders: Modulating Glucocorticoid Activity

Elevated levels of glucocorticoids are associated with metabolic syndrome, including type 2 diabetes and obesity. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy.[4]

Mechanism of Action: 11β-HSD1 Inhibition

Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[4][5] By blocking the activity of this enzyme, these compounds reduce the local concentration of active glucocorticoids, thereby improving insulin sensitivity and glucose metabolism.

HSD11B1_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol Picolinamide Picolinamide Derivative Picolinamide->HSD11B1 Inhibits GR Glucocorticoid Receptor Cortisol->GR Activates MetabolicEffects Increased Gluconeogenesis, Insulin Resistance GR->MetabolicEffects

Caption: 11β-HSD1 Pathway and Inhibition by Picolinamide Derivatives.

Data Summary: Potency of Picolinamide-based 11β-HSD1 Inhibitors [4]

CompoundHuman 11β-HSD1 IC50 (nM)
1 180
25 4
Neurodegenerative Disorders: Allosteric Modulation of mGlu4

The metabotropic glutamate receptor 4 (mGlu4) is a promising non-dopaminergic target for the treatment of Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 can enhance the receptor's response to its endogenous ligand, glutamate, offering a novel therapeutic approach.[6][7]

Mechanism of Action: mGlu4 Positive Allosteric Modulation

3-Aminopicolinamide derivatives have been identified as potent mGlu4 PAMs that exhibit central nervous system penetration and in vivo efficacy.[6][7] These compounds bind to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and potentiate the receptor's signaling, which can help to normalize the overactive indirect pathway in the basal ganglia circuitry implicated in Parkinson's disease.

Structure-Activity Relationship (SAR) Insights

Chemical optimization of the picolinamide scaffold, particularly the introduction of a 3-amino substituent, has been shown to be critical for achieving potency, CNS penetration, and in vivo efficacy.[6][7] The compound VU0477886 emerged from these studies as a potent mGlu4 PAM with an attractive pharmacokinetic profile.[6][7]

Future Directions and Conclusion

The picolinamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets underscore its importance in medicinal chemistry. Future research will likely focus on further refining the selectivity of picolinamide-based inhibitors, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas. The accumulated knowledge on the structure-activity relationships of this versatile scaffold will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Jordaan, S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 25(18), 4234. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 384-388. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

  • Kim, H., et al. (2015). Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • Wang, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(47), 27503-27515. [Link]

  • Brzozowski, Z., et al. (1998). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Il Farmaco, 53(8-9), 578-586. [Link]

  • Singh, R., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 16(6), 841. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Therrien, A., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(10), 2816-2826. [Link]

  • Lee, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 615-619. [Link]

  • Danchev, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]

  • Turlington, M., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. [Link]

  • Turlington, M., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. [Link]

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The Latent Power of a Privileged Scaffold: A Technical Guide to the Therapeutic Targets of 4-Aminopicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Potential Through Chemical Evolution

In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that, through targeted chemical modification, can interact with a diverse range of biological targets, unlocking therapeutic potential across multiple disease areas. 4-Aminopicolinamide, a simple yet elegant pyridine-based structure, represents a quintessential example of such a scaffold. While the parent molecule itself has not been extensively characterized as a potent bioactive agent, its true value lies in its chemical versatility. It serves as a foundational building block for a remarkable array of derivatives that have demonstrated significant and specific activities against critical therapeutic targets in oncology, metabolic disease, neurodegenerative disorders, and infectious disease.

This technical guide eschews a conventional, rigid format. Instead, it is structured to narrate the scientific journey of this compound, from its core structure to the validated therapeutic targets of its progeny. We will delve into the causality behind the design of these derivatives and provide the technical methodologies required to explore their potential. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to understand and leverage the latent power of this versatile chemical core.

Part 1: The this compound Core - A Foundation for Discovery

The this compound molecule (CAS 100137-47-1) is a pyridine ring substituted with a carboxamide group at the 2-position and an amino group at the 4-position. Its precursor, 4-Aminopicolinic Acid, is recognized as a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system and for agrochemicals.[1][2] The dual functionality of an amino group and a carboxylic acid (or its amide derivative) provides reactive handles for a multitude of chemical transformations, allowing chemists to precisely engineer molecular structures for specific biological targets.[1]

The discovery workflow for leveraging this scaffold typically begins with high-throughput screening of a compound library or a rational design approach based on the pharmacophore of a known ligand. The this compound core often serves as a starting point for optimization, where modifications are made to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Scaffold Library Derivative Library Synthesis Start->Library Chemical Modification HTS High-Throughput Screening (HTS) Library->HTS Biological Assays Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for scaffold-based drug discovery starting from the this compound core.

Part 2: Key Therapeutic Targets and Derivative Classes

The following sections detail the primary therapeutic targets that have been successfully modulated by derivatives of the this compound scaffold. Each section explores the biological rationale, presents key data, and outlines relevant experimental protocols.

Angiogenesis Inhibition via VEGFR-2 Kinase Targeting

Biological Rationale: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis to support their growth and metastasis.[4] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy.[3]

Derivative Class & Mechanism of Action: A novel series of picolinamide-based derivatives has been designed to function as potent VEGFR-2 inhibitors.[3] These compounds typically feature a larger aromatic system attached to the 4-amino position of the picolinamide core, designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain. By competitively inhibiting ATP binding, these molecules prevent receptor autophosphorylation and block downstream signaling cascades, ultimately leading to a reduction in tumor-associated angiogenesis and proliferation.[4]

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates RAS Ras/Raf/MEK/ERK Pathway P_VEGFR2->RAS Activates AKT Akt PLCg->AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Angiogenesis AKT->Proliferation RAS->AKT Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Binds to ATP Pocket, Blocks Phosphorylation G cluster_selectivity Selective Antibacterial Action cluster_cdiff C. difficile cluster_microbiome Gut Microbiome Picolinamide Selective Picolinamide Derivative Cdiff_target Essential Bacterial Target Picolinamide->Cdiff_target Inhibits Micro_target Homologous Target (Not Inhibited) Picolinamide->Micro_target No significant inhibition Cdiff_death Bacterial Death Cdiff_target->Cdiff_death Micro_survival Bacterial Survival Micro_target->Micro_survival

Caption: Selective inhibition of C. difficile by picolinamide derivatives, sparing the gut microbiome.

Part 3: Conclusion and Future Directions

The this compound scaffold is a testament to the power of medicinal chemistry to transform a simple chemical entity into a diverse array of potent and specific therapeutic candidates. This guide has illuminated four distinct and highly valuable therapeutic avenues stemming from this core structure: VEGFR-2 inhibition for oncology, 11β-HSD1 inhibition for metabolic disease, mGlu4 modulation for neurodegenerative disorders, and selective antibacterial action.

The journey of this compound is far from over. The demonstrated success in these areas strongly suggests that further exploration of its chemical space could unveil modulators of other important biological targets. Future research should focus on:

  • Target Deconvolution: For derivatives with established phenotypic effects (e.g., anticancer activity), identifying the precise molecular targets will be crucial for mechanism-based drug development.

  • Expansion of Chemical Diversity: Employing novel synthetic methodologies to create more complex and diverse libraries of this compound derivatives can lead to the discovery of modulators for entirely new target classes.

  • Pharmacokinetic Optimization: A continued focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be essential for translating in vitro potency into in vivo efficacy and clinical success.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central.[Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.[Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.[Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.[Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. PubMed.[Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed.[Link]

  • The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed Central.[Link]

  • 4-Aminopicolinic Acid: A Versatile Chemical Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health.[Link]

  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. PubMed.[Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.[Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

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In silico modeling of 4-Aminopicolinamide binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Aminopicolinamide Binding

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico modeling of this compound, a heterocyclic amide of interest in medicinal chemistry. We move beyond simplistic protocols to deliver a nuanced, field-proven perspective on constructing and validating a computational model to predict its binding affinity and interaction with putative protein targets. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only execute these computational experiments but to critically evaluate the causality behind each methodological choice. We will explore target identification, system preparation, molecular docking, and post-simulation analysis, all while adhering to the principles of scientific integrity and reproducibility.

Introduction: Understanding the Ligand - this compound

This compound (CAS: 100137-47-1, Molecular Formula: C6H7N3O) is a small molecule featuring a pyridine ring, an amide group, and an amino group.[1][2] Its structural relatives have shown a range of biological activities, making it a compelling starting point for computational investigation. Picolinamide derivatives, for instance, have been synthesized and investigated as potential VEGFR-2 kinase inhibitors for cancer therapy.[3] Furthermore, related aminopicolinamides have been identified as positive allosteric modulators (PAMs) for metabotropic glutamate receptor subtype 4 (mGlu4), a target for Parkinson's disease.[4] The analogous compound, 4-aminopyridine, is a known potassium channel blocker used to treat multiple sclerosis, highlighting the potential for this scaffold to interact with ion channels.[5][6]

This diverse pharmacological landscape underscores the necessity of in silico modeling to efficiently screen potential protein targets and elucidate binding mechanisms before committing to costly and time-consuming wet-lab experiments.

Physicochemical Profile

A preliminary analysis of a molecule's drug-likeness is a critical first step. These parameters, often guided by heuristics like Lipinski's Rule of Five, predict a compound's potential for oral bioavailability. Computational tools can rapidly generate these profiles.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight137.14 g/mol [1]< 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)~0.5 - 1.0< 5Yes
Hydrogen Bond Donors2< 5Yes
Hydrogen Bond Acceptors3< 10Yes

Table 1: Predicted physicochemical properties of this compound and its compliance with Lipinski's Rule of Five. Values are estimates from computational models and may vary slightly between different software packages.

The In Silico Modeling Workflow: A Validating System

A robust computational study is not a linear path but a cycle of preparation, execution, analysis, and validation. The workflow described herein is designed to be self-validating at each critical juncture, ensuring the generated data is both reliable and interpretable.

G cluster_prep Phase 1: System Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (3D Structure, Charges) receptor_prep Receptor Preparation (PDB, Cleaning, Protonation) binding_site Binding Site Identification docking Molecular Docking (Pose Generation, Scoring) binding_site->docking md_sim Molecular Dynamics (Stability Assessment) docking->md_sim pose_analysis Pose Analysis & Interaction Mapping md_sim->pose_analysis energy_calc Binding Free Energy (MM/GBSA) pose_analysis->energy_calc admet In Silico ADMET (Toxicity, Metabolism) energy_calc->admet

Caption: A high-level overview of the in silico drug discovery workflow.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your simulation is entirely dependent on the precision of your initial setup. For this guide, we will proceed with a hypothetical target, VEGFR-2 kinase (PDB ID: 4ASD) , based on literature suggesting picolinamide derivatives can act as inhibitors.[3]

Ligand Preparation Protocol

Causality: The ligand must be represented in a three-dimensional, energetically favorable conformation with accurate partial charges. This ensures that the electrostatic and van der Waals interactions calculated during docking are physically meaningful.

  • Obtain 2D Structure: Draw this compound in a chemical sketcher (e.g., ChemDraw) and save as a MOL file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D structure, generating an initial low-energy conformer.

  • Charge Calculation: Assign partial charges. For consistency, use a quantum mechanical method (e.g., AM1-BCC) via a tool like antechamber (part of the AmberTools suite). This is more accurate than empirical methods for novel molecules.

  • Generate File Formats: Save the final structure in formats required by docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation Protocol

Causality: Raw PDB structures are not simulation-ready. They contain experimental artifacts (water molecules, co-factors) and lack hydrogen atoms, which are essential for defining hydrogen bond networks and proper ionization states.

  • Download PDB Structure: Obtain the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the RCSB Protein Data Bank.

  • Clean the Structure: Using a molecular viewer (e.g., PyMOL, UCSF Chimera), remove all non-essential components:

    • Delete all water molecules.

    • Remove any co-crystallized ligands and ions not essential for structural integrity or the catalytic mechanism.

  • Protonation and Repair: Use software like PDB2PQR or the Protein Preparation Wizard in Maestro (Schrödinger) to:

    • Add hydrogen atoms.

    • Assign protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This step is critical as the protonation state dictates a residue's ability to act as a hydrogen bond donor or acceptor.

    • Repair any missing side chains or loops if necessary.

  • Assign Charges: Assign atomic charges from a standard protein force field (e.g., AMBER, CHARMM).

  • Save the Processed Structure: Save the clean, protonated receptor file.

Phase 2: Executing the Simulation

Molecular Docking: Predicting Binding Conformation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] The output provides a "pose" (the ligand's conformation and orientation) and a "score" (an estimate of binding affinity).

Protocol for Molecular Docking using AutoDock Vina (Conceptual):

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format, which includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box):

    • Identify the active site of VEGFR-2. In PDB 4ASD, this is the pocket occupied by the co-crystallized inhibitor.

    • Define a 3D grid box that encompasses this entire active site. The size should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).

  • Run the Docking Simulation: Execute the Vina command. The program will systematically explore different conformations of the this compound within the defined grid box, evaluating the binding energy of each pose using its scoring function.

  • Analyze Results: Vina will output a set of binding poses, ranked by their predicted binding affinity in kcal/mol. The top-ranked pose is the most probable binding mode according to the scoring function.

Caption: Logical flow for a typical molecular docking experiment.

Advanced Step: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot of the binding event. An MD simulation assesses the dynamic stability of the top-ranked docked pose over time (nanoseconds to microseconds), providing a more realistic view of the complex in a simulated physiological environment.

Conceptual MD Workflow:

  • System Solvation: Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Relax the system to remove any steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

  • Production Run: Release the restraints and run the simulation for a desired length of time, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory for metrics like Root Mean Square Deviation (RMSD) to confirm the stability of the ligand in the binding pocket.

Phase 3: Analysis and Interpretation

Raw data from simulations is meaningless without rigorous analysis and interpretation.

Post-Docking Analysis
  • Visual Inspection: Load the top-ranked pose and the receptor into a molecular viewer.

  • Interaction Mapping: Identify and analyze the key intermolecular interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's amide or amino groups and key residues in the active site (e.g., the hinge region of a kinase)?

    • Hydrophobic Interactions: Is the pyridine ring situated in a hydrophobic pocket?

    • Pi-Stacking: Does the aromatic pyridine ring interact with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr)?

  • Scoring Function Validation: Critically assess the binding score. Is it within a reasonable range for a potential inhibitor? Compare it to the score of a known inhibitor docked using the same protocol (a crucial validation step).

Binding Free Energy Calculation

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate, albeit computationally expensive, estimate of binding free energy than docking scores alone.[8]

In Silico ADMET Prediction

Causality: A potent molecule is useless if it is toxic or has poor metabolic stability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use a compound's structure to predict these properties.

Protocol using Web Servers (e.g., SwissADME, admetSAR):

  • Input Structure: Submit the 2D structure of this compound (as a SMILES string).

  • Run Prediction: The server will compare the structure against its database of models.

  • Analyze Output: Review the predictions for key properties:

    • Blood-Brain Barrier (BBB) Permeation: Is the compound likely to cross into the central nervous system?[9]

    • CYP450 Inhibition: Does it have the potential to inhibit key metabolic enzymes, leading to drug-drug interactions?

    • Toxicity Risks: Are there alerts for potential carcinogenicity or other toxicities?

Conclusion: Synthesizing the Data

The in silico modeling of this compound binding is a multi-faceted process that, when executed with rigor, provides powerful insights into its therapeutic potential. By meticulously preparing the molecular system, applying validated docking and simulation protocols, and critically analyzing the resulting interactions and ADMET properties, researchers can build a strong, data-driven hypothesis for subsequent experimental validation. This guide provides the foundational logic and workflow to ensure such computational studies are robust, reproducible, and ultimately, impactful in the drug discovery pipeline.

References

  • Singh, P., Singh, P., & Singh, P. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 168, 315-329. Available at: [Link]

  • Bicer, E., & Tasan, M. (2008). An experimental and theoretical study of vibrational spectra of picolinamide, nicotinamide, and isonicotinamide. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Felts, A. S., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(11), 2744-2749. Available at: [Link]

  • Patel, S. B., et al. (2019). In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors. Current Drug Discovery Technologies, 16(3), 297-306. Available at: [Link]

  • Koleva, T., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 57-62. Available at: [Link]

  • Grissmer, S., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology, 102(4), 601-623. Available at: [Link]

  • Sabe, V. T., et al. (2022). In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers in Chemistry, 10, 991369. Available at: [Link]

  • Ciaffara, V., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(19), 6524. Available at: [Link]

  • Tiu, V. V., et al. (2023). Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. Pharmaceutics, 15(11), 2568. Available at: [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Available at: [Link]

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The Structure-Activity Relationship of 4-Aminopicolinamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Aminopicolinamide Scaffold

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a derivative of picolinic acid, an endogenous metabolite of tryptophan, this core structure has served as a foundational template for the development of potent and selective modulators of various biological targets. Analogs have demonstrated efficacy in diverse therapeutic areas, including oncology, infectious diseases, and immunology.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological function, exploring how alterations to the pyridine ring, the 4-amino linker, and the C-2 carboxamide moiety influence potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutics based on this promising scaffold.

Core Structure-Activity Relationship (SAR) Insights

The SAR of this compound analogs can be systematically understood by dissecting the molecule into three primary regions for modification: (A) the picolinamide core, (B) the 4-amino linker and its substituent, and (C) the N-substituted carboxamide at the C-2 position.

Region A: The Picolinamide Core

The pyridine ring and the relative positioning of the nitrogen atom are critical for the activity of these compounds. The introduction of the picolinamide core (a nitrogen at position 1) has been shown to be instrumental in achieving exquisite potency and selectivity, particularly in the context of antibacterial agents targeting Clostridioides difficile.[1][2] In a study involving 108 analogs, the switch from an isonicotinamide to a picolinamide core resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria like MRSA.[1] This highlights the importance of the nitrogen's position in establishing key interactions with the biological target.

Region B: The 4-Amino Linker and its Substituent

The group attached to the 4-amino position is a major determinant of the compound's biological target and overall activity profile. This region often extends into solvent-exposed regions or specific sub-pockets of the target protein.

  • For Anticancer Activity (c-Met Kinase Inhibition): A large, substituted phenoxy or phenylamino group at this position is a common feature of potent c-Met kinase inhibitors.[3] For instance, derivatives with a 4-(4-aminophenoxy) or 4-(4-formamidophenylamino) moiety have shown significant antiproliferative activity against various cancer cell lines.[3][4] The terminal substituent on this phenyl ring offers a vector for further optimization. Docking studies suggest this part of the molecule forms crucial hydrogen bonds with the c-Met kinase domain.[3]

  • For Antibacterial Activity (C. difficile): In the development of antibacterials, this position is often occupied by a substituted benzoxazole moiety.[5] The specific substitutions on the benzoxazole ring system are critical for optimizing antibacterial potency.

Region C: The C-2 Carboxamide

The amide group at the C-2 position is another key point for modification, influencing solubility, cell permeability, and target engagement.

  • Simple Alkyl Substituents: In many anticancer analogs, a simple N-methylpicolinamide is well-tolerated and effective.[4][6] This small, lipophilic group can contribute favorably to cell permeability without introducing steric hindrance.

  • Larger and More Complex Groups: For other targets, more complex substitutions are beneficial. In the development of Toll-like receptor (TLR) antagonists, this position has been explored with larger cyclic amines and spirodiamines, suggesting it interacts with a sizable pocket in the receptor.[7][8]

The iterative process of designing, synthesizing, and testing these analogs is crucial for mapping the SAR landscape.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Define Core Scaffold Define Core Scaffold Design Analogs (R1, R2, R3) Design Analogs (R1, R2, R3) Define Core Scaffold->Design Analogs (R1, R2, R3) Chemical Synthesis Chemical Synthesis Design Analogs (R1, R2, R3)->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening Determine Potency (IC50/MIC) Determine Potency (IC50/MIC) Primary Screening->Determine Potency (IC50/MIC) Assess Selectivity Assess Selectivity Determine Potency (IC50/MIC)->Assess Selectivity Mechanism of Action Studies Mechanism of Action Studies Assess Selectivity->Mechanism of Action Studies Analyze SAR Data Analyze SAR Data Mechanism of Action Studies->Analyze SAR Data Identify Lead Compound Identify Lead Compound Analyze SAR Data->Identify Lead Compound Identify Lead Compound->Design Analogs (R1, R2, R3) Iterative Refinement Optimize ADME Properties Optimize ADME Properties Identify Lead Compound->Optimize ADME Properties In Vivo Efficacy Testing In Vivo Efficacy Testing Optimize ADME Properties->In Vivo Efficacy Testing

Fig 1. Iterative workflow for SAR studies of this compound analogs.

Case Study 1: Anticancer Activity via c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis.[3] Several series of this compound derivatives have been designed as potent c-Met inhibitors.

Mechanism and Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways.[3][9] Potent this compound analogs function as ATP-competitive inhibitors, binding to the kinase domain and preventing this phosphorylation cascade, thereby inducing apoptosis and arresting the cell cycle in cancer cells.[3]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P P2 P cMet->P2 Adaptor GRB2/SOS P->Adaptor recruits PI3K PI3K P2->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->Block

Fig 2. Inhibition of the c-Met signaling pathway by this compound analogs.
Quantitative SAR Data

The antiproliferative activity of representative analogs against various cancer cell lines demonstrates clear SAR trends.

Compound IDR (Substitution on Phenylamino)A549 IC₅₀ (µM)[4]HCT116 IC₅₀ (µM)[4]c-Met Kinase IC₅₀ (nM)[3]
5a -H>50>50-
5q -CONH-cyclohexyl1.120.98-
46 -F (on phenoxy ring)0.26-46.5
Cabozantinib (Reference Drug)0.62--

Table 1: Antiproliferative and kinase inhibitory activities of selected this compound analogs. Lower values indicate higher potency.

As shown in Table 1, unsubstituted analog 5a is inactive. However, the addition of a cyclohexylurea group (5q ) dramatically increases potency.[4] Further optimization, as seen in compound 46 , which features a fluorinated phenoxy linker, leads to sub-micromolar cellular activity and potent nanomolar inhibition of the c-Met kinase, surpassing the reference drug cabozantinib in A549 cells.[3]

Case Study 2: Antibacterial Activity against Clostridioides difficile

C. difficile infection (CDI) is a major public health threat, and antibiotics that selectively target the pathogen while sparing the beneficial gut microbiota are urgently needed.[1][2] The picolinamide class of antibacterials shows remarkable potency and selectivity against C. difficile.[5]

Mechanism and Cellular Target

While the precise molecular target is still under full elucidation, macromolecular biosynthesis assays indicate that these picolinamide analogs inhibit cell wall biosynthesis.[5] This disruption of peptidoglycan synthesis leads to morphological defects and eventual cell lysis. The selectivity for C. difficile is a key advantage, potentially reducing the rates of CDI recurrence that are often caused by the dysbiosis from broad-spectrum antibiotics.[1]

cluster_0 Cytoplasm cluster_1 Cell Membrane UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Chain Nascent Peptidoglycan Lipid_II->PG_Chain Glycosyl- transferase Crosslinking Cross-linking (Transpeptidation) PG_Chain->Crosslinking Transpeptidase (PBP) Cell_Wall Mature Cell Wall Crosslinking->Cell_Wall Inhibitor This compound Analog Inhibitor->Block

Fig 3. Proposed inhibition of the C. difficile cell wall synthesis pathway.
Quantitative SAR Data

A systematic study of 108 analogs revealed key structural features for potent and selective anti-C. difficile activity.

Compound IDCore StructureR¹ (at C-4)R² (Amide)MIC vs C. difficile (µg/mL)[1]MIC vs MRSA (µg/mL)[1]Selectivity Index (MRSA/C. diff)
4 IsonicotinamideBenzoxazole-H111
87 PicolinamideBenzoxazole-H0.125>128>1024
95 PicolinamidePhenyl-H>128>128-

Table 2: Antibacterial activity and selectivity of key picolinamide and isonicotinamide analogs. MIC = Minimum Inhibitory Concentration.

The data in Table 2 starkly illustrates the importance of the picolinamide core. The isonicotinamide analog 4 is equally active against C. difficile and MRSA.[1] Simply moving the ring nitrogen to create the picolinamide analog 87 results in an 8-fold increase in potency against C. difficile while completely abrogating activity against MRSA, leading to a massive increase in selectivity.[1] The necessity of the benzoxazole group at the 4-position is also clear, as replacing it with a simple phenyl ring (95 ) eliminates all activity.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Phenoxypicolinamide Analogs

This protocol describes a representative synthesis for an anticancer analog, involving a nucleophilic aromatic substitution followed by amide coupling.

Step 1: Synthesis of 4-Phenoxypicolinic Acid

  • To a solution of 4-chloropicolinonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add the desired substituted phenol (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture at 100 °C for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude nitrile intermediate in a mixture of ethanol and water, add sodium hydroxide (5.0 eq).

  • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction, acidify to pH 3-4 with 1M HCl. The product, 4-phenoxypicolinic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is used without further purification.

Step 2: Amide Coupling to form the final Picolinamide

  • Dissolve the 4-phenoxypicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (e.g., methylamine, 1.5 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-substituted 4-phenoxypicolinamide.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ of a test compound against the c-Met kinase.

Objective: To quantify the dose-dependent inhibition of c-Met kinase activity. Materials:

  • Recombinant human c-Met kinase (catalytic domain).

  • Poly(Glu,Tyr) 4:1 substrate.

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit.

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • ATP (at Km concentration for c-Met).

  • Test compounds (dissolved in DMSO).

  • White, opaque 96-well assay plates.

Procedure:

  • Prepare serial dilutions of the test this compound analog in DMSO. Then, dilute these into the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add 5 µL of the diluted test compound solution to the appropriate wells.

  • Add 5 µL of diluent solution (containing the same percentage of DMSO) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Prepare a master mix containing the kinase assay buffer, substrate, and ATP. Add 20 µL of this mix to all wells except the "Blank".

  • Add 20 µL of a master mix without substrate to the "Blank" wells.

  • Initiate the kinase reaction by adding 20 µL of diluted c-Met enzyme to the "Positive Control" and "Test Compound" wells. For the "Blank" wells, add 20 µL of kinase assay buffer without the enzyme.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

  • Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes, protecting from light.

  • Measure luminescence using a microplate reader.

  • Data Analysis & Validation:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • A known c-Met inhibitor (e.g., Crizotinib) should be run as a positive control for the assay itself to validate the results.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective therapeutic agents. The SAR studies highlighted herein demonstrate that targeted modifications to distinct regions of the molecule can effectively tune its biological activity towards diverse targets, from bacterial cell wall synthesis machinery to human receptor tyrosine kinases. The clear modularity of the scaffold—comprising the picolinamide core, the 4-amino linked aryl group, and the C-2 amide—lends itself to combinatorial synthesis and parallel optimization strategies.

Future work in this area will likely focus on several key aspects. First, the exploration of novel substituents at the 4-amino position will continue to yield compounds with new target profiles; the potential for these analogs to act as TLR7/8 antagonists is an intriguing and underexplored area.[7] Second, the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, will be crucial for refining analog design and predicting off-target effects. Finally, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be paramount to translating potent in vitro activity into in vivo efficacy and clinical success. The continued investigation of this versatile chemical class holds significant promise for addressing unmet needs in oncology, infectious disease, and beyond.

References

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. (2023). PubMed. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [Link]

  • Selectively substituted quinoline compounds. (2015).
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2015). PubMed Central. [Link]

  • Selectively substituted quinoline compounds. (2015).
  • Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (2021). National Institutes of Health. [Link]

  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. (n.d.). ResearchGate. [Link]

  • An overview of the c-MET signaling pathway. (2011). Semantic Scholar. [Link]

  • Analyses of cell wall synthesis in Clostridioides difficile reveal a diversification in cell division mechanisms in endospore-forming bacteria. (2023). PubMed Central. [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2021). PubMed Central. [Link]

  • Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). PubMed. [Link]

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The 4-Aminopicolinamide Scaffold: A Versatile Framework for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes has revolutionized therapeutic strategies. Within the vast chemical space of kinase inhibitors, the 4-aminopicolinamide scaffold has garnered significant attention as a privileged structure. Its inherent chemical properties and structural versatility allow for the development of highly potent and selective inhibitors against a range of kinase targets. This in-depth technical guide provides a comprehensive overview of the this compound core, detailing its medicinal chemistry, structure-activity relationships (SAR), and application in the design of targeted kinase inhibitors. We will explore case studies of inhibitors targeting key kinases such as VEGFR-2 and c-Met, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Rationale for the this compound Scaffold in Kinase Inhibition

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery.[1] The ATP-binding site, while conserved across the kinome, possesses subtle differences that can be exploited for selective targeting. The ideal inhibitor scaffold should possess key features that enable it to form specific interactions with the hinge region of the kinase, while also allowing for facile modification of substituents to explore other pockets within the active site, thereby enhancing potency and selectivity.

The this compound scaffold has emerged as a promising framework for achieving these goals. Its core structure, a pyridine ring substituted with an amino group at the 4-position and a carboxamide at the 2-position, offers a unique combination of hydrogen bond donors and acceptors, as well as a vector for substitution that can be readily tailored. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The picolinamide moiety provides a convenient handle for introducing a variety of substituents that can interact with the solvent-exposed region or other hydrophobic pockets of the ATP-binding site.

The Core Scaffold: Chemical Features and Synthetic Strategies

The inherent reactivity and electronic properties of the this compound core lend themselves to diverse synthetic modifications.

Key Chemical Features

The power of the this compound scaffold lies in its specific arrangement of functional groups:

  • 4-Amino Group: This primary amine is crucial for forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.

  • Pyridine Nitrogen: The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further stabilizing the interaction with the hinge region.

  • 2-Carboxamide Moiety: This functional group serves as a key point for diversification. The amide nitrogen and carbonyl oxygen can participate in additional hydrogen bonding interactions, while the substituent on the amide can be varied to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step approach. A common strategy involves the construction of a substituted 4-chloropicolinamide intermediate, followed by a nucleophilic aromatic substitution reaction to introduce the key 4-amino group.

A representative synthetic scheme for a series of picolinamide-based VEGFR-2 inhibitors is outlined below[2][3]:

G cluster_0 Synthesis of Picolinamide Derivatives picolinic_acid 2-Picolinic Acid intermediate1 Picolinoyl Chloride picolinic_acid->intermediate1 SOCl₂ intermediate2 N-Substituted Picolinamide intermediate1->intermediate2 R₁-NH₂ intermediate3 4-Chloro-N-Substituted Picolinamide intermediate2->intermediate3 Chlorination final_product 4-Amino-N-Substituted Picolinamide Derivative intermediate3->final_product R₂-NH₂ (Nucleophilic Substitution)

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) and Binding Modes

The effectiveness of the this compound scaffold is highly dependent on the nature and position of its substituents. Extensive SAR studies have been conducted to optimize the inhibitory activity and selectivity of these compounds.

Interactions with the Kinase Hinge Region

As previously mentioned, the 4-amino group and the pyridine nitrogen are critical for hinge binding. The planarity of the pyridine ring facilitates optimal hydrogen bonding geometry.

Role of the Picolinamide Substituent

The substituent attached to the picolinamide nitrogen plays a pivotal role in determining potency and selectivity. This group typically extends into the solvent-exposed region of the ATP-binding pocket, and its interactions can be tailored to target specific kinases.

For example, in a series of VEGFR-2 inhibitors, derivatives bearing a (thio)urea moiety showed potent activity.[4] Molecular docking studies revealed that the urea or thiourea group could form additional hydrogen bonds with amino acid residues in the DFG motif region, thereby stabilizing the inhibitor-kinase complex.[4]

Case Study: this compound Derivatives as c-Met and VEGFR-2 Inhibitors

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are key targets in cancer therapy.[2][3][4]

Table 1: Inhibitory Activity of Representative this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 7h VEGFR-287[4]
Compound 9a VEGFR-227[4]
Compound 9l VEGFR-294[4]
Compound 8l VEGFR-2290[2][3]
Compound 43 c-Met16[5]

The SAR for these series of compounds revealed several key insights:

  • Substituents on the Phenyl Ring: In the case of 4-(4-aminophenoxy)picolinamide derivatives targeting c-Met, the nature of the substituent on the terminal phenyl ring significantly influenced activity.[5]

  • Linker between the Picolinamide and the Terminal Ring: The type of linker (e.g., ether, amine) between the picolinamide core and the distal phenyl ring also played a role in optimizing activity.

Visualizing the Binding Mode

Molecular docking studies provide valuable insights into the binding orientation of this compound inhibitors within the kinase active site.

G cluster_0 Kinase ATP-Binding Site cluster_1 This compound Inhibitor Hinge Hinge Region DFG_motif DFG Motif Solvent_exposed Solvent-Exposed Region Scaffold This compound Core Scaffold->Hinge H-bonds Substituent Picolinamide Substituent Substituent->DFG_motif H-bonds/Hydrophobic Interactions Substituent->Solvent_exposed Hydrophobic/Polar Interactions

Caption: Schematic of this compound inhibitor binding in a kinase active site.

Experimental Protocols for Evaluation

The characterization of novel this compound-based kinase inhibitors requires a suite of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.[2][3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to investigate the effect of a kinase inhibitor on specific signaling pathways within the cell. By using phospho-specific antibodies, one can determine if an inhibitor is blocking the phosphorylation of downstream targets of the kinase of interest.[6]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the inhibitor and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt, phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. It is crucial to also probe for the total protein as a loading control.[6]

Signaling Pathways Modulated by this compound-Based Inhibitors

By targeting specific kinases, this compound-based inhibitors can modulate key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 by this compound derivatives can block the downstream signaling cascade, leading to an anti-angiogenic effect.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[5]

G HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates Ras Ras cMet->Ras Activates STAT3 STAT3 cMet->STAT3 Activates Inhibitor This compound Inhibitor Inhibitor->cMet Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle Cell Proliferation, Survival, Motility mTOR->Cell_Cycle Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Cycle STAT3->Cell_Cycle

Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its inherent ability to engage in key hydrogen bonding interactions with the kinase hinge region, coupled with the ease of synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful development of potent inhibitors against challenging targets like VEGFR-2 and c-Met underscores the potential of this scaffold in oncology and beyond.

Future research in this area will likely focus on:

  • Exploring a broader range of kinase targets: While significant progress has been made in targeting receptor tyrosine kinases, the applicability of the this compound scaffold to other kinase families, such as serine/threonine kinases, remains an area of active investigation.

  • Development of covalent inhibitors: The introduction of a reactive "warhead" onto the scaffold could lead to the development of covalent inhibitors with enhanced potency and duration of action.

  • Optimization of pharmacokinetic properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these inhibitors, such as oral bioavailability and metabolic stability.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chem Pharm Bull (Tokyo). [Link]

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  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed. [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. PubMed. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Activation and inhibition of signal transduction pathways (video). Khan Academy. [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

  • Small-molecule inhibitors of the PI3K signaling network. PubMed Central. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. [Link]

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An In-depth Technical Guide to Investigating the Immunomodulatory Effects of 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Immunomodulatory Potential of a Novel Picolinamide

The pyridinecarboxamide class of compounds, particularly picolinamides, has garnered significant interest in drug discovery due to their diverse biological activities. While research has explored their antimicrobial and anticancer properties, the immunomodulatory capacity of many derivatives remains largely uncharted territory. This guide focuses on 4-Aminopicolinamide, a small molecule whose structural similarity to compounds with known anti-inflammatory properties suggests a compelling rationale for its investigation as a potential modulator of the immune response.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide, grounded in scientific first principles, to systematically investigate the immunomodulatory effects of this compound. We will proceed from foundational in vitro characterization to more complex primary cell assays and finally to a conceptual framework for in vivo validation. Our approach is built on the hypothesis that this compound may exert anti-inflammatory effects by attenuating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][2][3]

Part 1: Foundational In Vitro Assessment of Immunomodulatory Activity

Our initial investigation is designed to ascertain the direct effects of this compound on immune cells and to identify a safe and effective concentration range for subsequent, more complex assays. The causality behind this initial step is to establish a baseline understanding of the compound's interaction with immune cells, specifically its potential cytotoxicity and its impact on the inflammatory response in a controlled environment.

Cell Line Selection and Rationale

We will begin with a well-characterized murine macrophage cell line, RAW 264.7. Macrophages are central players in both innate and adaptive immunity, and their activation is a hallmark of the inflammatory response.[4] The RAW 264.7 cell line is a robust and widely used model for studying inflammation, as it can be readily activated with lipopolysaccharide (LPS) to produce a variety of pro-inflammatory mediators.[5]

Experimental Workflow: Foundational Assessment

The following workflow provides a systematic approach to the initial in vitro characterization of this compound.

G cluster_0 Phase 1: In Vitro Foundational Assessment A RAW 264.7 Macrophage Culture B Cell Viability Assay (MTT) A->B Determine Non-Toxic Concentrations C LPS Stimulation A->C Induce Inflammatory Response D Nitric Oxide (NO) Production Assay (Griess Assay) C->D Assess Effect on NO Production E Cytokine Profiling (ELISA) C->E Measure Pro-inflammatory Cytokine Levels

Caption: Foundational in vitro experimental workflow for this compound.

Detailed Experimental Protocols
  • Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours at 37°C in a CO₂ incubator.[4]

    • Prepare serial dilutions of this compound in growth medium.

    • Replace the medium in the wells with the various concentrations of this compound and incubate for 24, 48, and 72 hours.[4]

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate cell viability as a percentage relative to the untreated control.

  • Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell-free culture supernatant.

    • Mix 100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthyl ethylenediamine in 5% phosphoric acid).[4]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO production using a sodium nitrite standard curve.

  • Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • Collect the culture supernatant after 24 hours.

    • Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6][7][8] A general protocol is as follows:

      • Coat a 96-well plate with capture antibody overnight at 4°C.[7]

      • Wash the plate and block with an appropriate blocking buffer.

      • Add the culture supernatants and standards to the wells and incubate.

      • Wash the plate and add the biotin-conjugated detection antibody.

      • Wash and add streptavidin-HRP.

      • Wash and add TMB substrate solution.

      • Stop the reaction with 2N H₂SO₄ and measure the absorbance at 450 nm.[6]

    • Calculate the cytokine concentrations from the standard curve.

Anticipated Data and Interpretation

The data from these foundational assays can be summarized in the following tables:

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) 24h Viability (%) 48h Viability (%) 72h Viability (%)
0 (Vehicle) 100 100 100
1
10
50
100

| 200 | | | |

Table 2: Effect of this compound on LPS-Induced NO and Cytokine Production

Treatment NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle
LPS (1 µg/mL)
LPS + 4-AP (10 µM)
LPS + 4-AP (50 µM)

| LPS + 4-AP (100 µM) | | | |

A dose-dependent decrease in NO, TNF-α, and IL-6 production in the presence of this compound, without significant cytotoxicity, would provide strong preliminary evidence for its anti-inflammatory properties.

Part 2: Mechanistic Investigation in Human Primary Immune Cells

Building upon the foundational data, the next logical step is to validate these findings in a more physiologically relevant system: human peripheral blood mononuclear cells (PBMCs). This allows for the assessment of the compound's effects on a mixed population of primary immune cells, offering a more comprehensive understanding of its immunomodulatory potential.

Rationale for Using Human PBMCs

Human PBMCs consist of lymphocytes (T cells, B cells, and NK cells) and monocytes, providing a more complex and clinically relevant model than a murine macrophage cell line.[9] Investigating the effects on this mixed cell population will provide insights into the broader immunomodulatory profile of this compound.

Experimental Workflow: Mechanistic Investigation

This phase of the investigation will focus on elucidating the potential mechanism of action of this compound, with a focus on the NF-κB signaling pathway.

G cluster_1 Phase 2: Mechanistic Investigation in PBMCs F PBMC Isolation from Whole Blood G LPS Stimulation & 4-AP Treatment F->G H Cytokine Profiling (Multiplex Assay) G->H Comprehensive Cytokine Analysis I NF-κB Activation Assay G->I Assess NF-κB Translocation J Immune Cell Phenotyping (Flow Cytometry) G->J Analyze Immune Cell Subsets

Caption: Experimental workflow for mechanistic studies in human PBMCs.

Detailed Experimental Protocols
  • Objective: To isolate PBMCs from fresh human whole blood.

  • Protocol:

    • Dilute whole blood 1:1 with sterile PBS.[10]

    • Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.[10][11][12]

    • Centrifuge at 400-800 x g for 20-40 minutes at room temperature with the brake off.[10][12][13]

    • Carefully aspirate the PBMC layer at the plasma-density gradient interface.[11][13]

    • Wash the isolated PBMCs with PBS and perform a cell count to determine viability and concentration.[10]

  • Objective: To determine if this compound inhibits the activation of the NF-κB pathway.

  • Protocol:

    • Culture isolated PBMCs and treat with this compound followed by LPS stimulation.

    • Isolate nuclear and cytoplasmic fractions from the cells.[14][15]

    • Perform a Western blot to detect the p65 subunit of NF-κB in both fractions. An increase in nuclear p65 indicates NF-κB activation.[14][15]

    • Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to quantify nuclear p65.[16][17]

  • Objective: To determine if this compound alters the proportions of major immune cell subsets within the PBMC population.

  • Protocol:

    • Culture and treat PBMCs as previously described.

    • Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells).[18]

    • Acquire the stained cells on a flow cytometer.[19][20][21][22]

    • Analyze the data to determine the percentage of each cell population.

Hypothesized Mechanism of Action and Visualization

Based on literature for structurally related compounds, we hypothesize that this compound may inhibit the canonical NF-κB signaling pathway.

G cluster_2 Hypothesized Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Cytokines TNF-α, IL-6, etc. Gene->Cytokines Leads to Production of AP This compound AP->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Part 3: Conceptual Framework for In Vivo Validation

Positive and mechanistically insightful in vitro data would provide a strong rationale for progressing to in vivo studies. The primary objective of in vivo testing is to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.

Recommended In Vivo Model: LPS-Induced Systemic Inflammation in Mice

The LPS-induced systemic inflammation model in mice is a well-established and highly reproducible model for studying acute inflammation.[23][24][25][26][27] Intraperitoneal injection of LPS induces a robust inflammatory response characterized by the release of systemic cytokines, closely mimicking aspects of sepsis and other systemic inflammatory conditions.[25]

Experimental Design and Key Endpoints
  • Animal Model: C57BL/6 mice.

  • Treatment Groups:

    • Vehicle control

    • LPS (e.g., 1 mg/kg, i.p.) + Vehicle

    • LPS + this compound (multiple doses, based on in vitro data and preliminary tolerability studies)

    • LPS + Dexamethasone (positive control)

  • Key Endpoints:

    • Systemic Cytokine Levels: Measurement of TNF-α, IL-6, and other relevant cytokines in serum at various time points post-LPS injection using ELISA or multiplex assays.

    • Leukocyte Infiltration: Histological analysis of key organs (e.g., lungs, liver) to assess immune cell infiltration.

    • Clinical Scoring: Monitoring of sickness behavior (e.g., lethargy, piloerection).

Data Presentation

Table 3: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment Group Serum TNF-α (pg/mL) at 2h Serum IL-6 (pg/mL) at 6h
Vehicle < 10 < 20
LPS + Vehicle 1500 ± 250 5000 ± 800
LPS + 4-AP (Low Dose) 1000 ± 200 3500 ± 600
LPS + 4-AP (High Dose) 500 ± 100 1500 ± 300

| LPS + Dexamethasone | 300 ± 80 | 1000 ± 250 |

A significant and dose-dependent reduction in systemic cytokine levels would provide strong evidence for the in vivo anti-inflammatory efficacy of this compound.

Conclusion

This technical guide outlines a comprehensive, stepwise approach to investigate the immunomodulatory effects of this compound. By progressing from foundational in vitro assays to mechanistic studies in human primary cells and culminating in a well-defined in vivo model, researchers can systematically build a robust data package to characterize the therapeutic potential of this novel compound. The emphasis on understanding the underlying mechanism of action, particularly the potential inhibition of the NF-κB pathway, will be crucial for its future development as a potential anti-inflammatory agent.

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The Emergence of 4-Aminopicolinamide Derivatives in Oncology: A Technical Guide to Their Antitumor Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Frontier in Targeted Cancer Therapy

For decades, the landscape of cancer treatment has been dominated by cytotoxic chemotherapies, a blunt instrument in a complex biological battle. While effective in certain contexts, their lack of specificity often leads to significant off-target effects and debilitating side effects for patients. The advent of targeted therapies has ushered in a new era of precision oncology, seeking to exploit the specific molecular vulnerabilities of cancer cells. It is within this exciting and rapidly evolving field that a novel class of compounds, the 4-aminopicolinamide derivatives, has emerged as a promising new frontier.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the burgeoning field of this compound derivatives as potential antitumor agents. We will delve into their rational design and synthesis, explore their intricate mechanisms of action, and provide detailed, field-proven protocols for their preclinical evaluation. Our aim is to not only present the current state of knowledge but also to equip fellow scientists with the practical insights and methodologies necessary to advance this promising area of cancer research.

I. The Genesis of a New Anticancer Scaffold: Design and Synthesis

The journey of a novel therapeutic agent begins with its conception and creation. The this compound scaffold has been the subject of intensive medicinal chemistry efforts, with the goal of optimizing its potency, selectivity, and drug-like properties.

A. Rational Design Inspired by Kinase Inhibition

A significant portion of the research into this compound derivatives has been driven by their potential to inhibit key signaling pathways that are frequently dysregulated in cancer. One prominent target is the c-Met receptor tyrosine kinase.[1][2] The design of many this compound derivatives has been guided by the binding patterns of known c-Met inhibitors like cabozantinib and BMS-777607.[1] This rational design approach allows for the strategic modification of the this compound core to enhance its interaction with the kinase's active site, thereby improving its inhibitory activity.

B. A Generalized Synthetic Pathway

The synthesis of this compound derivatives typically follows a multi-step process that allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). A general and adaptable synthetic route is outlined below.[3][4][5]

Step-by-Step Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide Derivatives:

  • Preparation of the Picolinamide Core: The synthesis often commences with a commercially available picolinic acid derivative. For instance, 4-chloropicolinic acid can be converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Amidation: The resulting picolinoyl chloride is then reacted with an appropriate amine (e.g., methylamine) to form the picolinamide. This step establishes the amide bond characteristic of this class of compounds.

  • Nucleophilic Aromatic Substitution: The key step in assembling the core structure is a nucleophilic aromatic substitution reaction. The 4-chloro-N-methylpicolinamide is reacted with a substituted aminophenol, such as 4-aminophenol, in the presence of a base (e.g., potassium tert-butoxide, potassium carbonate) in a polar aprotic solvent like DMF.[3][4][5] This reaction forms the crucial ether linkage.

  • Derivatization: The free amino group on the phenoxy ring provides a versatile handle for further chemical modifications. A wide array of substituents can be introduced at this position through various reactions, including acylation, sulfonation, and reductive amination, to generate a library of derivatives for biological screening.

This modular synthetic approach is instrumental in generating a diverse range of compounds, which is essential for elucidating the structure-activity relationships that govern their antitumor potential.

II. Unraveling the Mechanism of Action: Targeting the c-Met Signaling Pathway

The efficacy of a targeted therapy is intrinsically linked to its ability to selectively modulate a specific molecular pathway that is critical for cancer cell survival and proliferation. For many this compound derivatives, this target is the c-Met signaling pathway.

A. The c-Met Pathway: A Key Driver of Malignancy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as embryonic development and tissue regeneration.[6][7] However, in a multitude of human cancers, including those of the lung, breast, colon, and liver, the c-Met pathway is aberrantly activated.[8][7] This dysregulation can occur through various mechanisms, such as c-Met overexpression, gene amplification, or the creation of an autocrine signaling loop.[8]

The downstream consequences of aberrant c-Met activation are manifold and contribute significantly to the malignant phenotype. These include enhanced cell proliferation, survival, motility, and invasion, all of which are hallmarks of aggressive and metastatic cancers.[8][7]

B. This compound Derivatives as c-Met Inhibitors

Several studies have demonstrated that novel this compound derivatives can potently inhibit the kinase activity of c-Met.[1][2] For instance, the promising compound 46 , a 4-(4-aminophenoxy)pyridinamide derivative, exhibited a half-maximal inhibitory concentration (IC50) of 46.5 nM against c-Met kinase.[1] Molecular docking and dynamics simulations have provided insights into the binding mode of these inhibitors, revealing that they form key hydrogen bonds with amino acid residues within the c-Met active site.[1]

By inhibiting c-Met, these derivatives can effectively shut down the downstream signaling cascades that drive tumor progression. This targeted inhibition leads to a cascade of cellular events that ultimately culminate in the demise of the cancer cell.

C. Downstream Effects: Apoptosis and Cell Cycle Arrest

The inhibition of the c-Met pathway by this compound derivatives triggers a series of events that lead to cancer cell death. Two of the most prominent outcomes are the induction of apoptosis and the arrest of the cell cycle.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, which contributes to their uncontrolled growth. Studies have shown that treatment with this compound derivatives can dose-dependently induce apoptosis in cancer cells.[1]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer. This compound derivatives have been observed to cause an arrest of the cell cycle, primarily in the G0/G1 phase, preventing cancer cells from replicating.[1]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT STAT STAT Pathway P3->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion Inhibitor This compound Derivative Inhibitor->cMet Inhibition

Figure 1: The c-Met signaling pathway and its inhibition by this compound derivatives.

III. Preclinical Evaluation: A Guide to In Vitro and In Vivo Methodologies

The translation of a promising chemical scaffold into a viable clinical candidate requires rigorous preclinical evaluation. This section provides detailed protocols for the key in vitro and in vivo assays used to assess the antitumor potential of this compound derivatives.

A. In Vitro Assessment of Antitumor Activity

In vitro assays are the first line of evaluation, providing crucial data on the direct effects of the compounds on cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol for MTT Assay: [9][10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AO/EB staining is a simple and effective method to visualize the morphological changes associated with apoptosis.

Protocol for AO/EB Staining: [1][13][14][15][16]

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat them with the test compounds for the desired time.

  • Staining: Prepare a staining solution of 100 µg/mL acridine orange and 100 µg/mL ethidium bromide in PBS.

  • Cell Staining: Wash the cells with PBS and add 20 µL of the AO/EB staining solution to each coverslip.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-red condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange-red fluorescence.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.[17][18][19][20]

Protocol for Cell Cycle Analysis: [17][18][19][20]

  • Cell Collection and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • RNAse Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Novel this compound Derivatives mtt MTT Assay (Cell Viability) start->mtt aoeb AO/EB Staining (Apoptosis) mtt->aoeb flow Flow Cytometry (Cell Cycle) aoeb->flow xenograft Tumor Xenograft Model flow->xenograft Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd end Lead Compound Identification pk_pd->end

Figure 2: A generalized experimental workflow for the preclinical evaluation of this compound derivatives.

B. In Vivo Assessment of Antitumor Efficacy

In vivo studies are essential to evaluate the therapeutic potential of the lead compounds in a whole-organism context.

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most commonly used in vivo models for preclinical anticancer drug screening.[21][22][23][24][25]

Protocol for Subcutaneous Xenograft Model:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., orally or intraperitoneally) and the vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidates.[26][27][28][29][30]

General Procedure for Pharmacokinetic Analysis:

  • Drug Administration: Administer a single dose of the this compound derivative to animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the drug and its potential metabolites using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

IV. Structure-Activity Relationship and Future Directions

The synthesis and biological evaluation of a diverse library of this compound derivatives have begun to shed light on the structural features that are critical for their antitumor activity.

A. Emerging Structure-Activity Relationships

While the field is still evolving, some initial structure-activity relationship (SAR) trends have been observed. For example, in a series of 4-(4-aminophenoxy)pyridinamide derivatives, the nature of the substituent on the terminal phenyl ring was found to significantly influence the antiproliferative activity.[1] Further systematic modifications of the this compound scaffold are needed to build a comprehensive SAR model that can guide the design of next-generation inhibitors with improved potency and selectivity.

B. Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
46 A549 (Lung)0.26[1]
46 HeLa (Cervical)Not specified[1]
46 MCF-7 (Breast)Not specified[1]
5q HepG2 (Liver)Low micromolar
5q HCT116 (Colon)Low micromolar

Note: This table is a representative sample and will be expanded as more data becomes available.

V. Conclusion and Future Perspectives

The novel this compound derivatives represent a promising new class of potential antitumor agents. Their rational design, guided by an understanding of key oncogenic signaling pathways like c-Met, has led to the identification of compounds with potent in vitro and in vivo activity. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area and to accelerate the preclinical development of these promising molecules.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the early results for this compound derivatives are highly encouraging. Future research should focus on:

  • Expanding the chemical diversity of the this compound library to further refine the structure-activity relationship.

  • Investigating other potential mechanisms of action to fully understand their biological effects.

  • Conducting comprehensive in vivo efficacy and toxicology studies to identify lead candidates for clinical development.

  • Identifying predictive biomarkers to select patients who are most likely to respond to these therapies.

Through a collaborative and multidisciplinary approach, the scientific community can unlock the full therapeutic potential of this compound derivatives and bring new hope to cancer patients.

VI. References

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An In-depth Technical Guide to Exploring the Neuroprotective Properties of Picolinamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, a relentless consortium of disorders including Alzheimer's, Parkinson's, and Huntington's disease, represent a profound and growing challenge to global health. The progressive loss of neuronal structure and function that characterizes these conditions leads to devastating cognitive and motor impairments, for which current therapeutic options are largely symptomatic and offer limited disease-modifying benefits. This landscape underscores the urgent need for innovative therapeutic strategies that can halt or reverse the neurodegenerative cascade.

Picolinamide compounds, a class of molecules characterized by a pyridine-2-carboxamide scaffold, have emerged as a promising avenue of investigation. As an endogenous metabolite of tryptophan, picolinic acid and its derivatives have been reported to possess a spectrum of biological activities, including neuroprotective, immunological, and anti-proliferative effects[1][2]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of the neuroprotective properties of picolinamide compounds. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical considerations for advancing these compounds from the bench to potential clinical applications.

The Picolinamide Scaffold: A Foundation for Neuroprotective Activity

Picolinamide, also known as picolinic acid amide, is a derivative of picolinic acid, an endogenous metabolite of the essential amino acid L-tryptophan. The synthesis of picolinic acid occurs via the kynurenine pathway, a major route of tryptophan catabolism in the central nervous system (CNS)[1]. This pathway's involvement in both normal brain function and the pathogenesis of inflammatory neurological disorders highlights the potential significance of its metabolites in maintaining neuronal health.

The versatility of the picolinamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. Structure-activity relationship (SAR) studies on related amide-containing compounds have demonstrated that modifications to the aromatic rings and the linker region can significantly influence their biological activity, including their ability to inhibit key enzymes implicated in neurodegeneration[3][4][5][6][7]. For instance, studies on benzamide and picolinamide derivatives have shown that the position of substituents on the aromatic ring can markedly affect their acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease therapy[3][4][5][6].

Core Mechanisms of Neuroprotection: Targeting Key Cellular Pathways

The neuroprotective potential of picolinamide compounds is believed to stem from their ability to modulate multiple key pathways implicated in neuronal cell death and dysfunction. Two of the most promising targets are Sirtuin 1 (SIRT1) and Poly(ADP-ribose) polymerase-1 (PARP-1).

Sirtuin 1 (SIRT1) Activation: A Gateway to Cellular Resilience

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a multitude of cellular processes, including DNA repair, inflammation, and mitochondrial biogenesis. Activation of SIRT1 has been shown to confer robust neuroprotection in various models of neurodegenerative diseases[8][9]. Small-molecule SIRT1-activating compounds (STACs) have been a major focus of drug discovery efforts. While resveratrol is the most well-known natural STAC, synthetic compounds with improved potency and bioavailability are actively being developed[9]. The picolinamide scaffold presents a promising framework for the design of novel STACs.

Signaling Pathway: SIRT1-Mediated Neuroprotection

SIRT1_Pathway cluster_outcomes Cellular Effects Picolinamide Picolinamide Compound SIRT1 SIRT1 Picolinamide->SIRT1 Activates Deacetylation Deacetylation of Target Proteins SIRT1->Deacetylation DNA_Repair ↑ DNA Repair Deacetylation->DNA_Repair Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis Deacetylation->Mitochondrial_Biogenesis Inflammation ↓ Neuroinflammation Deacetylation->Inflammation Neuroprotection Neuroprotective Outcomes DNA_Repair->Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Inflammation->Neuroprotection

Caption: Picolinamide compounds can activate SIRT1, leading to the deacetylation of target proteins and promoting neuroprotective cellular effects.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Halting the Cycle of Cell Death

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. However, overactivation of PARP-1 in response to significant DNA damage can lead to cellular energy depletion and a form of programmed cell death known as parthanatos. Inhibition of PARP-1 has emerged as a key therapeutic strategy for various diseases, including cancer and, more recently, neurodegenerative disorders. By preventing excessive NAD+ consumption and subsequent ATP depletion, PARP-1 inhibitors can preserve cellular energy homeostasis and prevent neuronal death. The picolinamide scaffold has been identified as a potential core for the development of novel PARP-1 inhibitors[10].

Signaling Pathway: PARP-1 Inhibition and Neuroprotection

PARP1_Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR_synthesis ↑ Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Picolinamide Picolinamide Compound Picolinamide->PARP1 Inhibits Neuroprotection Neuroprotection Picolinamide->Neuroprotection NAD_depletion ↓ NAD+ / ATP PAR_synthesis->NAD_depletion Cell_Death Neuronal Cell Death NAD_depletion->Cell_Death

Caption: Picolinamide compounds can inhibit PARP-1, preventing excessive NAD+ depletion and subsequent neuronal cell death.

Experimental Workflows for Assessing Neuroprotective Efficacy

A rigorous and multi-faceted experimental approach is essential to validate the neuroprotective properties of novel picolinamide compounds. This involves a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative pathologies.

In Vitro Neuroprotection Assays: Initial Screening and Mechanistic Insights

Cell-based assays provide a high-throughput platform for the initial screening of picolinamide libraries and for elucidating their mechanisms of action. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity studies[11][12][13][14].

Experimental Workflow: In Vitro Neuroprotection Assessment

in_vitro_workflow start Synthesized Picolinamide Derivatives cell_culture Culture SH-SY5Y Neuroblastoma Cells start->cell_culture induce_toxicity Induce Neurotoxicity (e.g., 6-OHDA, Aβ1-42, MPP+) cell_culture->induce_toxicity treat_compounds Treat with Picolinamide Compounds induce_toxicity->treat_compounds assess_viability Assess Cell Viability (MTT / LDH Assay) treat_compounds->assess_viability enzymatic_assays Mechanistic Assays (SIRT1 / PARP-1) treat_compounds->enzymatic_assays data_analysis Data Analysis & SAR Studies assess_viability->data_analysis enzymatic_assays->data_analysis

Caption: A streamlined workflow for the in vitro evaluation of picolinamide compounds for neuroprotective activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or aggregated amyloid-beta 1-42 (Aβ1-42) for an Alzheimer's model for 24 hours[15][16][17][18].

  • Compound Treatment: Co-treat or pre-treat the cells with various concentrations of the picolinamide compounds.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[19][20][21].

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm[2][10][22][23][24][25].

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Enzymatic Assays: Validating Molecular Targets

This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT1.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well black plate, add SIRT1 assay buffer, the fluorogenic SIRT1 substrate, and NAD+.

  • Compound Addition: Add the picolinamide compound at various concentrations to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant SIRT1 enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution that specifically recognizes the deacetylated peptide and generates a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~350/460 nm[26][27][28][29][30].

  • Data Analysis: Calculate the percentage of SIRT1 activation or inhibition relative to a control without the compound.

This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone-coated plates.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: In the coated wells, add PARP-1 assay buffer, activated DNA, biotinylated NAD+, and the picolinamide compound.

  • Enzyme Addition: Add purified PARP-1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add streptavidin-HRP and a colorimetric HRP substrate.

  • Absorbance Measurement: Measure the absorbance at 450 nm[9][31][32][33].

  • Data Analysis: Determine the IC50 value of the picolinamide compound for PARP-1 inhibition.

In Vivo Models of Neurodegeneration: Assessing Therapeutic Potential in a Physiological Context

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of lead picolinamide compounds.

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra of rats, leading to the progressive loss of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease[1][8][34][35][36].

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

  • Stereotaxic Injection: Unilaterally inject 6-OHDA into the targeted brain region (e.g., MFB).

  • Compound Administration: Administer the picolinamide compound via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Behavioral Assessment: Evaluate motor function using tests such as the apomorphine-induced rotation test, cylinder test, or stepping test.

  • Histopathological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.

Data Presentation: Quantifying Neuroprotection in the 6-OHDA Model

Treatment GroupApomorphine-Induced Rotations (rotations/min)TH-Positive Neurons in Substantia Nigra (% of control)
Sham Control0.5 ± 0.2100%
6-OHDA + Vehicle8.2 ± 1.535% ± 5%
6-OHDA + Picolinamide Derivative X (Low Dose)5.1 ± 1.155% ± 7%
6-OHDA + Picolinamide Derivative X (High Dose)2.8 ± 0.8 75% ± 6%

*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle group. Data are presented as mean ± SEM.

Future Directions and Clinical Translation

The exploration of picolinamide compounds for neuroprotection is a burgeoning field with significant therapeutic potential. Future research should focus on:

  • Lead Optimization: Synthesizing and screening focused libraries of picolinamide derivatives to improve potency, selectivity, and pharmacokinetic properties, including blood-brain barrier permeability.

  • Expanded Mechanistic Studies: Investigating the effects of lead compounds on other relevant pathways in neurodegeneration, such as neuroinflammation, oxidative stress, and protein aggregation.

  • Advanced In Vivo Models: Testing promising candidates in transgenic animal models that more closely mimic the genetic and pathological complexities of human neurodegenerative diseases.

  • Biomarker Development: Identifying and validating biomarkers to monitor the target engagement and therapeutic efficacy of picolinamide compounds in preclinical and clinical studies.

While no picolinamide-based neuroprotective agents are currently in clinical trials for neurodegenerative diseases, the compelling preclinical data for related compounds and the versatility of the picolinamide scaffold provide a strong rationale for their continued development. A systematic and rigorous approach, as outlined in this guide, will be crucial for translating the promise of these compounds into tangible therapeutic benefits for patients.

References

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. JoVE. [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. Semantic Scholar. [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 4-aminopicolinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the catalytic hydrogenation of 4-nitropicolinic acid to yield the key intermediate, 4-aminopicolinic acid. Subsequent amidation via an acid chloride intermediate affords the final product. This document offers an in-depth explanation of the reaction mechanisms, a meticulously detailed experimental protocol suitable for a research laboratory setting, and guidance on the characterization of the final compound. Safety protocols and reagent handling are also thoroughly addressed to ensure safe and successful execution of the synthesis.

Introduction and Scientific Context

This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The picolinamide scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of the 4-amino group provides a crucial handle for further functionalization, allowing for the exploration of a wide chemical space in the development of new therapeutic agents and other functional molecules. A reliable and well-documented synthesis protocol is therefore essential for researchers in these fields.

This application note details a robust and reproducible two-step synthesis of this compound. The chosen pathway is based on established chemical transformations and utilizes readily available starting materials, making it accessible for most standard organic synthesis laboratories.

Synthetic Strategy and Mechanism

The overall synthetic route is a two-step process, as illustrated in the workflow diagram below.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-Nitropicolinic Acid Intermediate 4-Aminopicolinic Acid Start->Intermediate Step 1: Reduction (H₂, Pd/C, Acetic Acid) Final This compound Intermediate->Final Step 2: Amidation (1. SOCl₂, 2. NH₄OH)

Caption: Overall workflow for the synthesis of this compound.

Step 1: Reduction of 4-Nitropicolinic Acid

The initial step involves the reduction of the nitro group of 4-nitropicolinic acid to an amino group. This is effectively achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. In the presence of hydrogen gas, the palladium surface facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amine and water as a byproduct. Acetic acid is used as the solvent, which aids in the dissolution of the starting material and can facilitate the reaction.

Step 2: Amidation of 4-Aminopicolinic Acid

The second step is the conversion of the carboxylic acid functionality of 4-aminopicolinic acid into a primary amide. This is a two-stage process within a single pot:

  • Activation of the Carboxylic Acid: Thionyl chloride (SOCl₂) is used to convert the carboxylic acid into a more reactive acyl chloride.[1] The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.[2]

  • Nucleophilic Acyl Substitution: The resulting highly electrophilic acyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide, to form the picolinamide. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the stable amide product.

Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierNotes
4-Nitropicolinic AcidC₆H₄N₂O₄168.11Major chemical suppliersCommercially available.[3][4][5][6][7]
Palladium on Carbon (10%)Pd/C-Major chemical suppliersCatalyst for hydrogenation.
Glacial Acetic AcidCH₃COOH60.05Major chemical suppliersSolvent for reduction.
Thionyl ChlorideSOCl₂118.97Major chemical suppliersReagent for acid chloride formation.
Ammonium Hydroxide (28-30%)NH₄OH35.04Major chemical suppliersAmmonia source for amidation.
Dichloromethane (DCM)CH₂Cl₂84.93Major chemical suppliersAnhydrous, for amidation.
Triethylamine(C₂H₅)₃N101.19Major chemical suppliersAcid scavenger in amidation.
Diethyl Ether(C₂H₅)₂O74.12Major chemical suppliersFor washing/precipitation.
Sodium BicarbonateNaHCO₃84.01Major chemical suppliersFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04Major chemical suppliersDrying agent.
Celite®--Major chemical suppliersFiltration aid.

Experimental Protocols

Step 1: Synthesis of 4-Aminopicolinic Acid

This protocol is adapted from a literature procedure for the reduction of a similar nitro-picolinic acid derivative.[8]

Procedure:

  • To a hydrogenation flask, add 4-nitropicolinic acid (e.g., 5.0 g, 29.7 mmol) and 10% palladium on carbon (10 mol %, ~0.3 g).

  • Carefully add glacial acetic acid (100 mL) to the flask.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (e.g., to 60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of acetic acid.

  • Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

  • The crude 4-aminopicolinic acid can be purified by recrystallization from a mixture of water and ethanol.[8] The resulting white solid should be dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on a general method for the synthesis of picolinamides.[1]

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 4-aminopicolinic acid (e.g., 2.0 g, 14.5 mmol) in anhydrous dichloromethane (50 mL).

  • Carefully add thionyl chloride (e.g., 2.2 mL, 30.4 mmol, ~2.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution. The formation of the acid chloride is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature and then cool further in an ice bath to 0 °C.

  • In a separate beaker, prepare a solution of ammonium hydroxide (e.g., 15 mL of 28-30% solution) and triethylamine (e.g., 4.1 mL, 29.0 mmol, ~2 equivalents) in 20 mL of dichloromethane, also cooled to 0 °C.

  • Slowly add the cold ammonia/triethylamine solution to the acid chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the primary amine and amide groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the amide.[9][10][11]

  • IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine and amide (typically in the region of 3100-3500 cm⁻¹), and a strong C=O stretching band for the amide carbonyl group (around 1650-1680 cm⁻¹).[12][13][14][15]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (137.14 g/mol ).

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Thionyl Chloride: Highly corrosive and toxic.[3][6][8][16][17] It reacts violently with water to release toxic gases (SO₂ and HCl).[3] Handle with extreme care under an inert atmosphere. Work in a fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Ammonium Hydroxide (28-30%): Corrosive and causes severe skin burns and eye damage.[5][7][18] The vapors are irritating to the respiratory system.[7] Handle in a fume hood and avoid inhalation of vapors.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. No sources of ignition should be present in the vicinity.

  • Palladium on Carbon: Flammable when dry and can ignite solvents. Handle the catalyst as a slurry or wet with water to minimize the risk of fire.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any unreacted thionyl chloride carefully with a suitable alcohol before disposal.

  • Catalyst waste should be kept wet and stored in a designated, properly labeled container.

References

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-379. [Link]

  • 4-Nitropicolinic acid price & availability. MOLBASE. [Link]

  • Safety Data Sheet: Ammonia solution. (n.d.). Carl Roth. [Link]

  • SAFETY DATA SHEET (SDS) Ammonia Solution, 20-27% w/w. (2023). SEASTAR CHEMICALS. [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl Roth. [Link]

  • SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). (n.d.). Tanner Industries. [Link]

  • SAFETY DATA SHEET AMMONIA SOLUTION AR 0.89 S.G. (2017). Chemical Suppliers. [Link]

  • 4-Aminopyridine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). (n.d.). ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA. [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc. [Link]

  • Al-Amin, M., & Black, D. S. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 730–737. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

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Mastering the Purification of 4-Aminopicolinamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the step-by-step purification techniques for 4-Aminopicolinamide, a key building block in pharmaceutical synthesis. Recognizing the critical role of purity in drug development and research, this document outlines detailed protocols for recrystallization and column chromatography, tailored to the specific physicochemical properties of aminopyridine derivatives. The causality behind experimental choices is explained, empowering researchers to not only execute but also adapt these protocols to their specific needs. This guide is grounded in established chemical principles and draws upon data from structurally related compounds to provide a robust framework for obtaining high-purity this compound.

Introduction

This compound (4-aminopyridine-2-carboxamide) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an amine and a carboxamide functional group, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are inextricably linked to its purity. Therefore, the development of robust and efficient purification methods for key intermediates like this compound is of paramount importance.

This application note serves as a practical guide for researchers to purify this compound effectively. We will delve into the foundational principles of purification, explore the anticipated physicochemical properties of the target compound, and provide detailed, actionable protocols for recrystallization and column chromatography. Furthermore, we will discuss methods for purity assessment and offer insights into troubleshooting common purification challenges.

Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the nature of potential impurities.

Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₆H₇N₃O-
Molecular Weight 137.14 g/mol -
Appearance Likely a white to off-white crystalline solid.Visual indicator of purity.
pKa The 4-amino group is basic (pKa of 4-aminopyridine is ~9.17)[1], and the pyridine nitrogen is also basic (pKa of pyridine is ~5.2). The amide group is very weakly acidic.The basicity of the amino group is a key factor for ion-exchange chromatography and for understanding its behavior in different pH mobile phases during reversed-phase chromatography.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2] Moderate solubility in water is also anticipated, which can be influenced by pH.Crucial for selecting an appropriate recrystallization solvent and for preparing samples for chromatography.
LogP 1.044 (calculated)[3]This value suggests a moderate level of lipophilicity, making reversed-phase chromatography a viable purification technique.
Melting Point Not reported, but likely to be relatively high due to hydrogen bonding capabilities of the amine and amide groups.A sharp melting point is a good indicator of high purity.
Potential Impurities in this compound Synthesis

Impurities in the final product can originate from starting materials, byproducts of the main reaction, or subsequent degradation. A common synthetic route to picolinamides involves the amidation of the corresponding picolinic acid or its ester.

Potential Impurity Sources:

  • Unreacted Starting Materials: Such as 4-aminopicolinic acid or its corresponding ester.

  • Side-Reaction Products: For instance, the formation of dimers or polymers. In the synthesis of related compounds, byproducts from side-chain reactions or incomplete reactions are common.[4][5]

  • Reagents and Catalysts: Residual coupling agents (e.g., DCC, HOBT) or catalysts used in the synthesis.[6]

  • Degradation Products: Hydrolysis of the amide bond back to the carboxylic acid is a potential degradation pathway under certain conditions.

The following diagram illustrates a logical workflow for the purification of this compound, starting from a crude reaction mixture.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Column Column Chromatography Purity_Check2 Purity Assessment (HPLC, NMR, MP) Column->Purity_Check2 Purity_Check1->Column If Impurities Persist Pure_Product High-Purity this compound Purity_Check1->Pure_Product If Pure Purity_Check2->Pure_Product If Pure

Caption: General purification workflow for this compound.

Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures. The key to a successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection Rationale

Based on the predicted solubility and a documented procedure for the closely related 4-aminopicolinic acid, a mixed solvent system of water and ethanol is a promising starting point.[7] this compound is expected to be more soluble in hot ethanol and less soluble in cold water. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, followed by crystallization upon cooling, leaving impurities behind in the mother liquor.

Step-by-Step Recrystallization Protocol

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Begin adding a minimal amount of hot ethanol while stirring and gently heating on a hot plate. Continue adding hot ethanol portion-wise until the solid is fully dissolved. The goal is to use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: To the hot ethanolic solution, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

The following diagram illustrates the decision-making process for solvent selection in recrystallization.

Recrystallization_Solvent_Selection start Start: Crude Solid solubility_test Test Solubility in Various Solvents start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes poor_solvent Poor Solvent hot_soluble->poor_solvent No good_solvent Good Single Solvent cold_insoluble->good_solvent Yes mixed_solvent Consider Mixed Solvent System cold_insoluble->mixed_solvent No

Caption: Logic for selecting a suitable recrystallization solvent.

Column Chromatography Protocol

For impurities that are structurally very similar to this compound and cannot be effectively removed by recrystallization, column chromatography is the method of choice. Given the compound's polarity and basicity, both normal-phase and reversed-phase chromatography can be considered. However, reversed-phase chromatography is often more suitable for polar, ionizable compounds.

Stationary and Mobile Phase Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Stationary Phase: A C18 column is a standard and effective choice for compounds with moderate polarity.[3]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer is a critical parameter. To ensure good retention and peak shape for an amine-containing compound like this compound, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of the amino group.[3] This will keep the amine in its neutral, less polar form, leading to better interaction with the nonpolar stationary phase. A volatile buffer system, such as ammonium bicarbonate or ammonium acetate, is recommended if the collected fractions need to be lyophilized.

Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Stationary Phase: HILIC columns (e.g., bare silica, amide, or cyano) are an alternative for very polar compounds that show poor retention in reversed-phase.[3]

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. In HILIC, retention increases with increasing hydrophilicity of the analyte. For basic compounds, a mobile phase pH that is at least 2 pH units below the pKa is recommended to keep the amine in its ionized, more polar form, thus enhancing retention.[3]

Step-by-Step Column Chromatography Protocol (Reversed-Phase)

Materials:

  • Crude or partially purified this compound

  • C18 silica gel

  • Appropriate solvents for the mobile phase (e.g., HPLC-grade water, acetonitrile, buffer components)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates or HPLC for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of C18 silica gel in the initial mobile phase composition. Carefully pack the chromatography column with the slurry to create a uniform stationary phase bed.

  • Sample Preparation: Dissolve the this compound sample in a minimum amount of the mobile phase or a compatible solvent.

  • Loading the Sample: Carefully load the prepared sample onto the top of the packed column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution, where the percentage of the organic solvent is gradually increased, is often effective for separating compounds with different polarities. For example, a gradient of 10% to 50% acetonitrile in an aqueous buffer (pH adjusted) can be a good starting point.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of the desired product. This can be done using TLC or analytical HPLC.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

The following diagram outlines the workflow for developing a column chromatography method.

Chromatography_Method_Development Start Start: Crude Sample Select_Mode Select Chromatography Mode (e.g., RP-HPLC, HILIC) Start->Select_Mode Select_Stationary Select Stationary Phase (e.g., C18, Silica) Select_Mode->Select_Stationary Select_Mobile Select Mobile Phase System (Solvents & Buffers) Select_Stationary->Select_Mobile Optimize_Conditions Optimize Elution Conditions (Isocratic vs. Gradient, pH) Select_Mobile->Optimize_Conditions Run_Column Run Preparative Column Optimize_Conditions->Run_Column Analyze_Fractions Analyze Fractions (TLC/HPLC) Run_Column->Analyze_Fractions Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Solvent_Removal Remove Solvent Pool_Pure->Solvent_Removal End End: Purified Product Solvent_Removal->End

Caption: Workflow for column chromatography method development.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed to provide a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, ideally using a different column or mobile phase than the preparative method, can be used to determine the purity of the final compound. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the purified compound and for detecting the presence of impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. A broad melting point range is indicative of the presence of impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the purified compound.

Conclusion

The purification of this compound is a critical step in its application in research and drug development. This guide provides a detailed and scientifically grounded framework for achieving high purity through recrystallization and column chromatography. By understanding the physicochemical properties of the molecule and the principles behind each purification technique, researchers can effectively remove impurities and obtain a final product that meets the stringent quality requirements of the pharmaceutical industry. The protocols presented here, while based on sound chemical principles and data from related compounds, should be seen as a starting point for method development and optimization for specific applications.

References

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  • Cayman Chemical. (2022). 4-Aminopyridine Product Information.
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  • Bawa, R. A., & Yousif, E. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • AChemBlock. (n.d.). 4-aminopyridine-2-carboxamide 97% | CAS: 100137-47-1. Retrieved from a URL that would point to the AChemBlock product page.
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  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
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  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research.

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Application Note: Determining the Solubility of 4-Aminopicolinamide in DMSO and Aqueous Buffers for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 4-Aminopicolinamide (CAS No. 100137-47-1) in dimethyl sulfoxide (DMSO) and various aqueous buffer systems.[1][2][3][4] Recognizing the critical role of solubility in the drug discovery pipeline—from initial screening to formulation—this document outlines both the theoretical considerations and practical, step-by-step protocols for generating reliable and reproducible solubility data.[5][6] We delve into the preparation of DMSO stock solutions, explore the pH-dependent nature of aqueous solubility for aminopyridine-based compounds, and provide methodologies for both kinetic and thermodynamic solubility assays.[7][8][9] Best practices and troubleshooting tips are also discussed to address common challenges, such as compound precipitation.

Introduction: The Critical Role of Solubility in Preclinical Research

This compound, also known as 4-aminopyridine-2-carboxamide, is a molecule of interest in medicinal chemistry.[1][2] Its physicochemical properties are paramount to its potential as a therapeutic agent. Among these, aqueous solubility is a cornerstone of a compound's druggability profile. Poor aqueous solubility can severely hamper drug absorption, leading to low bioavailability and unreliable in vitro assay results.[5][6] Therefore, accurate determination of a compound's solubility is an indispensable step in early drug discovery and lead optimization.[7]

This guide provides a robust framework for characterizing the solubility of this compound, ensuring that subsequent biological and pharmacological evaluations are built upon a solid physicochemical foundation.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical nature is essential for interpreting its solubility behavior.

PropertyValue/InformationSource
Chemical Name This compound[2]
Synonyms 4-aminopyridine-2-carboxamide[1]
CAS Number 100137-47-1[1][2]
Molecular Formula C₆H₇N₃O[2][3]
Molecular Weight 137.14 g/mol [2][3]
LogP 1.04420[1]

The structure of this compound, featuring a basic aminopyridine ring, suggests that its aqueous solubility will be significantly influenced by pH. The amino group can be protonated at acidic pH, forming a more soluble salt.[9]

Solubility in DMSO: Preparation of High-Concentration Stock Solutions

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of organic compounds.[10][11] It is the standard solvent for creating high-concentration stock solutions for compound libraries.

Rationale for Using DMSO
  • High Solubilizing Power: DMSO can dissolve many compounds that are poorly soluble in aqueous solutions, allowing for the preparation of concentrated stock solutions (typically 10-30 mM).[10][12]

  • Miscibility: DMSO is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[11]

  • Assay Compatibility: Most in vitro biological assays are designed to tolerate low final concentrations of DMSO (typically <0.5%).

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the steps to accurately prepare a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Appropriate vials (e.g., amber glass vials)

Procedure:

  • Calculate the Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 137.14 g/mol = 1.3714 mg

  • Weigh the Compound: Accurately weigh out the calculated mass of this compound and place it into a clean, dry vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be cautious of compound stability at elevated temperatures.

  • Storage: Store the stock solution at -20°C in a desiccated environment to prevent water absorption by the DMSO.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is not a single value but can be measured under different conditions, leading to either a kinetic or thermodynamic result.[7]

  • Kinetic Solubility: This is a high-throughput measurement often used in early drug discovery.[13] It measures the concentration of a compound in an aqueous buffer after a short incubation time, following dilution from a DMSO stock.[7][14] This method can sometimes overestimate solubility as it may not represent a true equilibrium state.[13][15]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium concentration of a compound in a saturated solution after a prolonged incubation (typically 24-48 hours) with the solid material.[6][8]

The Influence of pH

As an aminopyridine derivative, this compound's solubility is expected to be pH-dependent.[9] In acidic conditions, the amino group will be protonated, increasing the polarity and aqueous solubility of the molecule. Conversely, in neutral or basic conditions, the compound will be in its less soluble, free base form. Therefore, it is crucial to measure solubility across a range of physiologically relevant pH values (e.g., pH 5.0, 6.2, 7.4).

Experimental Workflow for Aqueous Solubility Determination

The following diagram illustrates a general workflow for determining both kinetic and thermodynamic aqueous solubility.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay A Compound (Solid) B DMSO Stock (e.g., 10 mM) A->B Dissolve in DMSO G Add Excess Solid Compound to Aqueous Buffer A->G C Add DMSO Stock to Aqueous Buffer (e.g., PBS pH 7.4) B->C D Incubate (e.g., 2h at RT) with Shaking C->D E Filter/Centrifuge to Remove Precipitate D->E F Quantify Soluble Compound in Supernatant (e.g., LC-MS/UV) E->F H Incubate (e.g., 24-48h at RT) to Reach Equilibrium G->H I Filter/Centrifuge to Remove Undissolved Solid H->I J Quantify Soluble Compound in Saturated Solution (e.g., LC-MS/UV) I->J

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Protocol for Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput protocol is suitable for initial screening.[5][14]

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, citrate buffers at various pHs)

  • 96-well microplates (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Add Buffer: Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).[16]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[14][16]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[16]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol for Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

This method provides a more accurate, equilibrium solubility value.[6][7]

Materials:

  • Solid this compound

  • Aqueous buffers of interest

  • Glass vials with screw caps

  • Orbital shaker/rotator

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it to remove any remaining undissolved particles.

  • Quantification: Prepare a standard curve of this compound in the same buffer. Analyze the filtered supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Best Practices and Troubleshooting

  • Antisolvent Precipitation: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate out of solution. This is a common issue for poorly water-soluble compounds.[9] To mitigate this, ensure rapid and thorough mixing upon dilution and keep the final DMSO concentration as low as possible (ideally ≤1%).[16][17]

  • pH Measurement: For thermodynamic solubility, it is crucial to measure the pH of the final saturated solution, as it may differ from the starting buffer pH, especially for unbuffered solutions or at high compound concentrations.

  • Compound Purity: The purity of the this compound solid can impact solubility measurements. Use material of the highest possible purity.

  • Kinetic vs. Thermodynamic Discrepancies: Be aware that kinetic solubility values are often higher than thermodynamic values.[6] The choice of assay depends on the stage of the drug discovery project.[8]

Conclusion

The systematic evaluation of this compound's solubility in both DMSO and relevant aqueous buffers is a critical step in its preclinical development. By employing the robust protocols outlined in this application note for preparing DMSO stock solutions and for determining both kinetic and thermodynamic aqueous solubility, researchers can generate high-quality, reliable data. This information is fundamental for interpreting biological data, guiding formulation development, and ultimately, making informed decisions in the progression of this compound as a potential drug candidate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. China this compound CAS:100137-47-1 manufacturer supplier producer and factory. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. CAS No : 100137-47-1 | Product Name : this compound. (n.d.). Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. (n.d.). Retrieved from [Link]

  • MSU Drug Discovery. Aqueous Solubility Assay. (n.d.). Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. (n.d.). Retrieved from [Link]

  • Wagner, B. K., Kitami, T., Gilbert, T. J., et al. (2008). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Probe Reports from the NIH Molecular Libraries Program.
  • Zhang, P., Wu, Y., Zhang, C., Wang, J., & Yin, Q. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 7(6).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). (n.d.). Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Bawa, R. A., & Say, M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 120-124.
  • ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO?. Retrieved from [Link]

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  • Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • PubMed. (2024). Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model. Journal of Neuroscience Methods, 411, 110255.
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Application Notes and Protocols for the Characterization of 4-Aminopicolinamide, a Positive Allosteric Modulator of mGluR4, Using a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating mGluR4

Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G protein-coupled receptor (GPCR) family, has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease.[1][2] Unlike direct agonists that can lead to receptor desensitization and potential side effects, positive allosteric modulators (PAMs) offer a more nuanced approach to enhancing receptor function. PAMs, such as 4-Aminopicolinamide, bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site.[1] This binding event potentiates the receptor's response to glutamate, thereby amplifying its natural signaling cascade.[1][3] This modulatory mechanism allows for a fine-tuning of neuronal signaling, which is particularly advantageous in disease states characterized by aberrant glutamatergic transmission.

The Challenge of Measuring mGluR4 Activation and the Solution of a Chimeric Receptor System

mGluR4 is canonically coupled to the Gαi/o family of G proteins, which upon activation, inhibit the production of cyclic AMP (cAMP).[1] While cAMP assays are a valid method for assessing receptor activation, they can be less amenable to high-throughput screening (HTS) formats. A more commonly employed and HTS-compatible method is the measurement of intracellular calcium mobilization. However, the native Gαi/o signaling pathway of mGluR4 does not directly lead to a calcium response. To overcome this, a widely adopted strategy is the use of a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells, that has been engineered to stably co-express the human mGluR4 and a chimeric G protein, typically Gαqi5.[4][5][6] This chimeric protein contains the C-terminal five amino acids of Gαi, allowing it to couple to Gαi/o-linked receptors like mGluR4, while the remainder of the protein is Gαq, which effectively redirects the downstream signal through the phospholipase C (PLC) pathway, culminating in a measurable release of intracellular calcium.[6]

Signaling Pathway of mGluR4 Activation in a Gαqi5-Coupled System

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site This compound This compound This compound->mGluR4 Binds to allosteric site Gqi5 Gαqi5 mGluR4->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Fluo4 Fluo-4 Dye Ca_cyto->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Generates

Caption: mGluR4 signaling pathway in the engineered CHO-Gαqi5 cell line.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the key steps in the cell-based calcium mobilization assay for characterizing this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture and plate CHO-hmGluR4/Gqi5 cells dye_loading 3. Load cells with Fluo-4 AM dye cell_culture->dye_loading compound_plate 2. Prepare this compound and Glutamate plates pre_incubation 4. Pre-incubate with This compound compound_plate->pre_incubation dye_loading->pre_incubation stimulation 5. Stimulate with Glutamate (EC₂₀) pre_incubation->stimulation readout 6. Measure fluorescence kinetically stimulation->readout crc 7. Generate concentration- response curves readout->crc ec50 8. Calculate EC₅₀ for this compound crc->ec50 fold_shift 9. Determine fold-shift in Glutamate potency crc->fold_shift

Caption: Experimental workflow for the this compound cell-based assay.

Quantitative Data Presentation

The following table presents representative data for a hypothetical mGluR4 PAM, demonstrating the key parameters evaluated in this assay.

CompoundPAM EC₅₀ (nM)% Max Glutamate ResponseGlutamate EC₅₀ Fold-Shift
This compound150110%15
PHCCC (Reference PAM)>10,00085%6.7

Table 1: Pharmacological Parameters of mGluR4 Positive Allosteric Modulators. The PAM EC₅₀ represents the concentration of the compound that elicits 50% of its maximal potentiation of an EC₂₀ glutamate response. The % Max Glutamate Response is the maximal response achieved in the presence of the PAM and an EC₂₀ of glutamate, expressed as a percentage of the maximal response to glutamate alone. The Glutamate EC₅₀ Fold-Shift is the ratio of the glutamate EC₅₀ in the absence and presence of a fixed concentration of the PAM (typically 10-30 µM). Data for PHCCC is based on published findings.[4]

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, suitable for medium- to high-throughput screening, and utilizes a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

Materials and Reagents
  • Cell Line: CHO-K1 cells stably co-expressing human mGluR4 and Gαqi5 (e.g., from GenScript, Cat. No. M00539).[6]

  • Cell Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM: (e.g., from various suppliers). Prepare a 1-5 mM stock solution in anhydrous DMSO.

  • Pluronic™ F-127: 20% (w/v) solution in DMSO.

  • Probenecid: Prepare a 250 mM stock in 1N NaOH and then dilute in assay buffer.

  • L-Glutamic acid monosodium salt monohydrate: Prepare a stock solution in water.

  • This compound (Test Compound): Prepare a stock solution in DMSO.

  • Plates: 384-well black-walled, clear-bottom cell culture plates.

  • Instrumentation: Kinetic fluorescence plate reader with automated liquid handling.

Protocol Steps

Day 1: Cell Plating

  • Rationale: To create a uniform cell monolayer for consistent assay performance.

  • Harvest CHO-hmGluR4/Gqi5 cells using standard cell culture techniques.

  • Resuspend cells in culture medium and perform a cell count.

  • Plate the cells in 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in a volume of 40 µL.

  • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Rationale: To prepare serial dilutions of the test and control compounds for addition to the cell plate.

    • Prepare serial dilutions of this compound in assay buffer. For an EC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Prepare a glutamate stock solution in assay buffer at 5X the final desired EC₂₀ concentration. A final EC₂₀ concentration of 2 µM glutamate has been reported to be effective.[4]

  • Dye Loading:

    • Rationale: To introduce the calcium-sensitive fluorescent dye into the cytoplasm of the cells. The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent dye inside.

    • Prepare the dye loading solution. For each 10 mL of assay buffer, add:

      • 20 µL of 1 mM Fluo-4 AM stock solution (final concentration ~2 µM).

      • 20 µL of 20% Pluronic™ F-127 (final concentration ~0.04%). This surfactant aids in the dispersion of the nonpolar Fluo-4 AM in the aqueous buffer.[7][8]

      • 40 µL of 250 mM Probenecid (final concentration ~2.5 mM). Probenecid is an organic anion transport inhibitor that reduces the leakage of the de-esterified dye from the cells, improving signal stability.[7][9]

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Assay Readout:

    • Rationale: To measure the change in fluorescence upon receptor activation in real-time. A baseline is established before compound addition to normalize the response.

    • Set the kinetic fluorescence plate reader to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Program the instrument to perform the following sequence:

      • Read baseline fluorescence for 10-20 seconds.

      • Add 20 µL of the this compound dilutions (or vehicle control) to the respective wells.

      • Read fluorescence for 2-3 minutes to observe any direct effects of the compound and to allow for pre-incubation.

      • Add 10 µL of the 5X glutamate solution to all wells.

      • Continue reading fluorescence for an additional 2-3 minutes to capture the potentiation of the calcium response.

Data Analysis
  • Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀). The response is typically expressed as Relative Fluorescence Units (RFU) or Fold over Basal.

  • PAM EC₅₀ Determination:

    • From the kinetic data, determine the peak fluorescence response after the addition of glutamate for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

  • Fold-Shift Analysis:

    • To determine the fold-shift, perform a full concentration-response curve for glutamate in the presence and absence of a fixed concentration of this compound (e.g., 10 µM).

    • Calculate the EC₅₀ for glutamate under both conditions.

    • The fold-shift is calculated as: Fold-Shift = EC₅₀ (Glutamate alone) / EC₅₀ (Glutamate + this compound).

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-noise ratio - Inefficient dye loading- Low receptor expression- Cell health issues- Optimize Fluo-4 AM concentration and loading time.- Ensure use of a high-expressing stable cell line.- Check cell viability and confluence.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Include a wash step with assay buffer after dye loading (note: this deviates from the "no-wash" protocol but may be necessary).- Run a control plate with compounds but without cells to check for autofluorescence.
No response to glutamate - Inactive glutamate solution- Problem with the cell line (loss of expression)- Prepare fresh glutamate solutions.- Re-validate the cell line with a known agonist or PAM.
Spontaneous, oscillating signals - Cell stress or poor health- Mechanical stress during liquid addition- Ensure gentle handling of the cell plate.- Optimize the liquid addition speed and height on the plate reader.[10]

Conclusion

This application note provides a comprehensive framework for the characterization of this compound as a positive allosteric modulator of mGluR4. The described cell-based calcium mobilization assay, utilizing an engineered cell line, offers a robust and high-throughput compatible method for determining the potency and efficacy of this and other mGluR4 PAMs. By understanding the underlying principles and following the detailed protocol, researchers can generate reliable and reproducible data to advance the development of novel therapeutics for neurological disorders.

References

  • Patsnap Synapse. (2024, June 25). What are mGluR4 positive allosteric modulators and how do they work?[Link]

  • Marino, M. J., Williams, D. L., O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., ... & Conn, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906.
  • ION Biosciences. (2021, January 6). Fluo-4 AM. [Link]

  • Rovira, X., Malhaire, F., Scholler, P., Rodrigo, J., Giraldo, J., Pin, J. P., & Goudet, C. (2016). Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors. Neuropharmacology, 101, 315-327.
  • Rovira, X., Malhaire, F., Scholler, P., Rodrigo, J., Giraldo, J., Pin, J. P., & Goudet, C. (2016). Functional selectivity induced by mGlu₄ receptor positive allosteric modulation and concomitant activation of Gq coupled receptors. Neuropharmacology, 101, 315–327.
  • Beurg, M., Fettiplace, R., Nam, J. H., & Ricci, A. J. (2010). (a) Fluo-4 AM dye preparation and loading protocol. Between each of the... ResearchGate. [Link]

  • Williams, R., Niswender, C. M., Luo, Q., Le, U., Conn, P. J., & Lindsley, C. W. (2012). Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe. Probe Reports from the NIH Molecular Libraries Program.
  • Mutel, V. (2006). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 4(2), 91–97.
  • Niswender, C. M., Jones, C. K., Lin, X., Bubser, M., Thompson, A. D., Rook, J. M., ... & Conn, P. J. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular pharmacology, 74(5), 1345–1358.
  • Engers, D. W., Field, J. A., Johnson, K. A., Bolshakov, V. Y., & Lindsley, C. W. (2009). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). ACS chemical neuroscience, 1(5), 403–408.
  • Jin, J., An, M., Sapienza, A., Aoyagi, A., Choi, J. G., & An, S. S. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of pharmacological and toxicological methods, 84, 82–89.
  • National Center for Biotechnology Information. (n.d.). Figure 4, Calcium mobilization assays in rat M4/Gqi5-expressing CHO cells. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 3, Calcium mobilization assays in rat M4/Gqi5-expressing CHO cells. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • GenScript. (n.d.). CHO-K1/Gqi5. [Link]

  • National Center for Biotechnology Information. (n.d.). AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). AID 1450336 - Antagonist activity at recombinant human M4 receptor expressed in CHO cells co-expressing Gqi5 by calcium mobilization assay. PubChem. [Link]

  • Lindsley, C. W., Weaver, C. D., & Conn, P. J. (2010). Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program.
  • ResearchGate. (2018, October 8). Problems with fluo-8 calcium flux assay - why do my spectra look like this?[Link]

  • Gómez-Santacana, X., Pittolo, S., Goudet, C., Llobet, A., Pin, J. P., Giraldo, J., & Llebaria, A. (2024). Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity. iScience, 27(6), 109959.
  • ResearchGate. (2019, November 26). Why fluo4-AM Calcium assay is not working?[Link]

  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 166(4), 1221–1233.
  • Poutiainen, P., Pesonen, U., & Huuskonen, J. (2015).
  • Gregory, K. J., & Conn, P. J. (2015). Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors. Trends in pharmacological sciences, 36(9), 579–590.
  • Reed, C. W., Tora, A. S., & Lindsley, C. W. (2019). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. Molecular pharmacology, 96(4), 493–503.

Sources

Application Notes and Protocols for the Investigation of 4-Aminopicolinamide in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Aminopicolinamide in cancer cell culture studies. This document offers a structured approach to evaluating its potential as an anti-cancer agent, from initial cytotoxicity screenings to in-depth mechanistic investigations. While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for analogous picolinamide derivatives that have demonstrated potent anti-tumor activities.

Introduction: The Therapeutic Potential of the Picolinamide Scaffold

The picolinamide functional group is a key pharmacophore in a variety of biologically active compounds. In the realm of oncology, derivatives of picolinamide have shown significant promise by targeting various hallmarks of cancer. Research has revealed that substituted picolinamides can exert their anti-neoplastic effects through diverse mechanisms, including the inhibition of critical cellular kinases and the induction of programmed cell death (apoptosis).

For instance, certain derivatives of 4-(4-aminophenoxy)picolinamide have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various malignancies. Inhibition of c-Met can disrupt key cancer-promoting signaling pathways, leading to cell cycle arrest and apoptosis.[1] Other studies have highlighted N-methyl-picolinamide-4-thiol derivatives as selective inhibitors of Aurora-B kinase, a crucial regulator of mitosis.[2][3] Furthermore, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress tumor growth by inhibiting angiogenesis and inducing both apoptosis and necrosis.[4][5]

Given the established anti-cancer potential of the picolinamide scaffold, this compound warrants investigation as a potential novel therapeutic agent. The following sections provide a detailed roadmap for its systematic evaluation in a cancer cell culture setting.

Proposed Mechanism of Action and Investigational Strategy

Based on the activities of structurally related compounds, we can hypothesize potential mechanisms of action for this compound. A plausible hypothesis is that this compound may function as a kinase inhibitor or an inducer of apoptosis. The experimental workflow is designed to test this hypothesis systematically.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Compound Preparation Compound Preparation Cytotoxicity Assay (MTT/CCK-8) Cytotoxicity Assay (MTT/CCK-8) Compound Preparation->Cytotoxicity Assay (MTT/CCK-8) Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT/CCK-8)->Apoptosis Assay (Annexin V/PI) Investigate cell death Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Assess cell cycle arrest Western Blot Analysis Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis Probe signaling pathways Kinase Activity Assay Kinase Activity Assay Western Blot Analysis->Kinase Activity Assay Confirm target inhibition

Caption: Experimental workflow for evaluating this compound.

Essential Protocols and Methodologies

Compound Preparation and Handling

Proper preparation and storage of this compound are critical for reproducible results.

Stock Solution Preparation:

  • Solubility Testing: Initially, determine the optimal solvent for this compound. Test solubility in common solvents such as DMSO, ethanol, and sterile water.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Working Solution Preparation:

  • Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentrations using complete cell culture medium.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Line Selection and Culture

The choice of cancer cell lines is crucial and should be guided by the research question. It is advisable to use a panel of cell lines representing different cancer types.

Recommended Cell Lines:

Cell LineCancer TypeRationale
A549 Lung CarcinomaCommonly used, well-characterized.
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, widely used model.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, aggressive phenotype.
HeLa Cervical AdenocarcinomaA foundational cancer cell line.
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.
HepG2 Hepatocellular CarcinomaImportant for studying liver cancer.

Cell Culture Conditions:

  • Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assessment (MTT/CCK-8 Assay)

This initial assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with solvent).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis and necrosis induced by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This experiment determines if this compound causes cell cycle arrest at a specific phase.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Elucidation

Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle regulation, and potential kinase signaling pathways.

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway cluster_2 Potential Kinase Targets Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) CleavedCaspase3 Cleaved Caspase-3 Bax->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP CyclinD1 Cyclin D1 CDK4 CDK4 p21 p21 p27 p27 pMet p-Met Met Met pAuroraB p-Aurora B AuroraB Aurora B pAkt p-Akt Akt Akt

Sources

Analytical methods for 4-Aminopicolinamide (HPLC, GC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification of 4-Aminopicolinamide by HPLC and GC

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of this compound. It is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable analytical protocols for this compound. The methodologies detailed herein are grounded in fundamental chromatographic principles and validated against internationally recognized standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 100137-47-1), also known as 4-aminopyridine-2-carboxamide, is a pyridine derivative featuring both an amino and a carboxamide functional group.[1][2] The presence of these polar, hydrogen-bonding moieties dictates its physicochemical properties and, consequently, the strategy for its analytical determination. Accurate and precise quantification is paramount for quality control in manufacturing, pharmacokinetic studies, and stability testing. This guide addresses the unique challenges posed by this analyte and provides field-proven protocols.

Analyte Physicochemical Profile:

A successful method development strategy begins with understanding the analyte's chemistry.[3]

PropertyValue/PredictionImplication for Analysis
Molecular Formula C₆H₇N₃O---
Molecular Weight 137.14 g/mol ---
Polarity (PSA) 82.00 ŲHigh polarity suggests good solubility in aqueous or polar organic solvents, making it suitable for Reversed-Phase HPLC.
LogP 1.04420Indicates a hydrophilic nature, which will require careful mobile phase optimization in RP-HPLC to achieve adequate retention.[1]
Functional Groups Primary Amine (-NH₂), Amide (-CONH₂)These groups are basic and capable of hydrogen bonding, which can lead to peak tailing on silica-based HPLC columns and necessitates derivatization for GC analysis due to low volatility.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the analysis of polar to moderately nonpolar pharmaceutical compounds, making it the method of choice for this compound.[4] The principle involves partitioning the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[5]

Rationale for Method Development Choices
  • Column Selection: A C18 (octadecylsilane) column is the standard for RP-HPLC and serves as the optimal starting point. Its hydrophobic nature provides the necessary retention for the polar this compound. To counteract potential peak asymmetry caused by the interaction of the basic amino group with residual acidic silanols on the silica backbone, a modern, high-purity, end-capped C18 column is critical.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol due to its lower viscosity and superior UV transparency at low wavelengths.

    • Aqueous Phase & pH Control: The basicity of the pyridine nitrogen and the amino group necessitates pH control for reproducible results. A mobile phase buffered to a slightly acidic pH (e.g., 3.0-4.0) ensures that the amine is consistently protonated. This enhances solubility in the aqueous mobile phase and often leads to sharper, more symmetrical peaks. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detectors.[4]

  • Detection: The pyridine ring in this compound is a strong chromophore, making UV detection highly effective. Based on the structure, a detection wavelength in the range of 254-275 nm is expected to provide excellent sensitivity. For method development, a Photo-Diode Array (PDA) detector is invaluable for determining the wavelength of maximum absorbance (λ-max) and for assessing peak purity.

Detailed HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by ICH guidelines to ensure the chromatographic system is performing adequately before sample analysis.[3][6][7]

Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control analyte ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the analyte.
Elution Mode Isocratic: 85% A / 15% BA simple isocratic elution is often sufficient and provides robust, repeatable results. A gradient can be explored if co-eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures stable retention times.
Detection UV at 265 nmProvides high sensitivity for the pyridine chromophore.[8]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent). Prepare working standards by serial dilution to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

  • Analysis: Construct a calibration curve by injecting the working standards. Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Method Validation Synopsis (ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated.[6][9] Key parameters include:

  • Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products.

  • Linearity & Range: Establish a linear relationship between concentration and detector response over a defined range (e.g., 1-100 µg/mL with r² > 0.999).[9]

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples (typically 98-102%). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day), with an RSD of <2%.[6]

  • Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC) Method

Direct analysis of this compound by GC is challenging due to its high polarity and low volatility.[10] The polar amino and amide groups lead to strong interactions with the stationary phase, resulting in poor chromatographic performance. Therefore, chemical derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form.[10][11]

Rationale for Derivatization and Method Choices
  • Derivatization Strategy: Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens (-NH₂, -OH, -COOH). A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. It reacts with the active hydrogens on both the amino and amide groups to form less polar, more volatile trimethylsilyl (TMS) derivatives.

    Chemical Reaction: R-NH₂ + BSTFA → R-NH-TMS + Byproducts

  • Column Selection: After derivatization, the analyte is significantly less polar. A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) , is ideal. These columns separate compounds primarily based on their boiling points and offer excellent thermal stability.[12]

  • Detector Selection:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing robust and reproducible results. It is an excellent choice for general quantification.

    • Nitrogen-Phosphorus Detector (NPD): This detector is highly selective and sensitive for nitrogen-containing compounds.[13] Using an NPD can significantly improve the signal-to-noise ratio and lower the limit of detection for this compound.

Detailed GC Protocol with Derivatization

Materials and Reagents:

  • This compound Reference Standard

  • BSTFA with 1% TMCS (derivatizing agent)

  • Pyridine or Acetonitrile (Anhydrous, reaction solvent)

  • Ethyl Acetate (GC Grade, final solvent)

Instrumentation:

  • GC system with a split/splitless inlet, temperature-programmable oven, and FID or NPD.

Derivatization Workflow Diagram

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/ Standard Dry Evaporate to Dryness Sample->Dry Solvent Add Anhydrous Solvent (Pyridine) Dry->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 70°C (30 min) Cool Cool to Room Temperature Heat->Cool Evap2 Evaporate Excess Reagent/Solvent Redissolve Redissolve in Ethyl Acetate Evap2->Redissolve Inject Inject into GC System Redissolve->Inject

Caption: Derivatization workflow for GC analysis.

GC Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard, low-bleed column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Temperature program designed to separate the derivatized analyte from solvent and byproducts.
Detector FID or NPDFID for general use; NPD for enhanced sensitivity and selectivity.
Detector Temp. 300 °C (FID/NPD)Prevents condensation of the analyte.

Procedure:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of standard or sample into a 2 mL reaction vial. If in solution, evaporate to complete dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70 °C for 30 minutes.

  • Final Preparation: Cool the vial to room temperature. The sample can be injected directly, or for cleaner results, the solvent and excess reagent can be evaporated under nitrogen and the residue redissolved in 1.0 mL of ethyl acetate.

  • Analysis: Inject 1 µL into the GC system. Quantify using an internal or external standard method.

Method Selection and Workflow

The choice between HPLC and GC depends on the specific application, available instrumentation, and sample matrix.

Workflow for Analytical Method Development

G A 1. Define Analytical Objective B 2. Characterize Analyte (Physicochemical Properties) A->B C 3. Method Development (HPLC or GC) B->C D 4. Method Optimization C->D D->C Re-develop if needed E 5. Method Validation (ICH Guidelines) D->E F 6. Routine Analysis & Quality Control E->F

Caption: General workflow for analytical method development and validation.

  • HPLC is recommended for routine quality control of drug substances and formulated products due to its simplicity, robustness, and avoidance of a chemical derivatization step.

  • GC is a powerful alternative, especially when coupled with a mass spectrometer (GC-MS) for structural confirmation or for analyzing volatile impurities that are not amenable to HPLC. The requirement for derivatization adds a step to sample preparation but can yield excellent sensitivity and selectivity.

References

  • International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

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Application Notes and Protocols for 4-Aminopicolinamide: Storage, Handling, and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Stability in the Lifecycle of 4-Aminopicolinamide

This compound, a pyridinecarboxamide derivative, is a compound of interest in pharmaceutical research and development. Its structural motifs, featuring a pyridine ring, an amino group, and a carboxamide, confer specific chemical properties that are integral to its biological activity. However, these same functional groups are also susceptible to degradation under various environmental conditions. Ensuring the chemical integrity of this compound is paramount, as the presence of impurities or degradation products can significantly impact research outcomes, toxicological profiles, and the ultimate safety and efficacy of any potential therapeutic agent.

This comprehensive guide provides a framework for the appropriate storage, handling, and stability assessment of this compound. It is designed to equip researchers with the necessary knowledge to maintain the compound's purity and to develop a robust understanding of its stability profile. The protocols herein are grounded in established principles outlined by the International Council for Harmonisation (ICH) and are supplemented with insights derived from the chemistry of structurally related molecules.

Recommended Storage and Handling Protocols

Proper storage and handling are the first lines of defense against the degradation of this compound. The following guidelines are based on typical safety data sheet (SDS) recommendations for pyridine and amide-containing compounds and general laboratory best practices.[1][2]

General Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to heat, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Reduces the rate of potential thermally induced degradation reactions. For long-term storage, -20°C is recommended.
Humidity Store in a dry environment.The amide functional group is susceptible to hydrolysis, a process accelerated by the presence of moisture.
Light Exposure Protect from light.Store in amber vials or light-opaque containers. Aromatic amines and pyridine rings can be susceptible to photolytic degradation.[3][4][5][6][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidative degradation of the amino group.
Container Tightly sealed, non-reactive containers (e.g., glass or appropriate plastic).Prevents contamination and exposure to atmospheric moisture and oxygen.
Handling Procedures

Safe and effective handling practices are crucial to maintain both the integrity of the compound and the safety of the researcher.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[8]

  • Dispensing: When weighing and dispensing the solid material, avoid creating dust. Use appropriate tools and techniques for handling powders.

  • Solution Preparation: For preparing solutions, it is advisable to use degassed solvents to minimize dissolved oxygen. Stock solutions should be stored under the same recommended conditions as the solid material. Studies on the closely related 4-aminopyridine suggest that aqueous solutions should not be stored for more than one day.

Designing a Comprehensive Stability Study

A thorough understanding of a compound's stability profile is a regulatory requirement and a scientific necessity.[9][10][11][12] A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and to develop a stability-indicating analytical method.[13][14][15]

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of this compound.

Stability_Workflow Figure 1: Experimental Workflow for Stability Assessment of this compound cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Characterization cluster_evaluation Phase 4: Evaluation & Reporting API This compound (Solid/Solution) Control Control Sample (Stored at -20°C, Protected from Light) API->Control Expose to Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Conditions Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Conditions Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Conditions Thermal Thermal Stress (e.g., 80°C, Solid State) API->Thermal Expose to Stress Conditions Photo Photolytic Stress (ICH Q1B Guidelines) API->Photo Expose to Stress Conditions HPLC Stability-Indicating HPLC-UV/DAD Method Control->HPLC Analyze at Time Points Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points LCMS LC-MS/MS for Peak Identification HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Identify Degradation Pathways LCMS->Pathway MassBalance->Pathway MethodValidation Validate Analytical Method Pathway->MethodValidation Report Establish Storage & Retest Period MethodValidation->Report

Caption: A systematic workflow for conducting a forced degradation study and subsequent analysis.

Protocol for Forced Degradation Studies

The goal of this protocol is to generate a modest level of degradation (typically 5-20%) to ensure that the degradation products are representative of what might occur under long-term storage.[15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Thermostatically controlled oven and water bath

  • Photostability chamber compliant with ICH Q1B guidelines[3][4][5][6][7]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., water:methanol 50:50 v/v).

  • Control Sample: Store an aliquot of the stock solution, protected from light, at -20°C. This will serve as the time-zero (T₀) and control sample.

  • Hydrolytic Degradation:

    • Acidic: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Neutral: Mix the stock solution with an equal volume of water. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the sample at room temperature and protected from light.

  • Thermal Degradation: Place the solid this compound powder in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C).

  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 2, 4, 8, 24, and 48 hours). For thermal and photolytic studies, longer durations may be necessary.

  • Sample Quenching:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Cool thermal samples to room temperature.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method.

Stress ConditionTypical Reagent/ConditionTemperature
Acid Hydrolysis 0.1 M HCl60°C
Base Hydrolysis 0.1 M NaOH60°C
Oxidation 3% H₂O₂Room Temperature
Thermal Dry Heat (Solid)80°C
Photolytic ICH Q1B compliant light sourceControlled Room Temp.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure its degradation products.[13][14][15][16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for HPLC Method Development
  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Use a buffer to control the pH, such as 0.1% formic acid or phosphoric acid in water. The pH should be chosen to ensure the analyte is in a single ionic state.

    • Organic Phase (B): Acetonitrile is a common choice. Methanol can be used as an alternative.

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with a solution of the unstressed compound to determine its retention time.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.).

    • The primary goal is to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

    • Adjust the gradient slope, mobile phase pH, and column temperature to optimize the separation.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products. This ensures that no degradant co-elutes with the main peak.

  • Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, several degradation pathways can be hypothesized. The following diagram illustrates these potential transformations.

Degradation_Pathways Figure 2: Hypothesized Degradation Pathways of this compound cluster_main cluster_products Parent This compound C₆H₇N₃O Hydrolysis_Product 4-Aminopicolinic Acid C₆H₆N₂O₂ Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 N-Oxide Derivative C₆H₇N₃O₂ Parent->Oxidation_Product1 Oxidation (H₂O₂) Oxidation_Product2 Hydroxylated Pyridine Ring C₆H₇N₃O₂ Parent->Oxidation_Product2 Oxidation/Photolysis Photolysis_Product Ring-Opened/Rearranged Products Parent->Photolysis_Product Photolysis (UV/Vis Light)

Caption: Potential degradation products of this compound under various stress conditions.

  • Hydrolysis of the Amide Bond: This is a common degradation pathway for amide-containing compounds, catalyzed by both acidic and basic conditions.[18][19][20][21][22] This reaction would cleave the amide bond to yield 4-aminopicolinic acid and ammonia.

  • Oxidation of the Amino Group and Pyridine Ring: The aromatic amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or complex colored polymeric materials.[23][24][25][26][27] The pyridine ring itself can be oxidized to form an N-oxide.

  • Photodegradation: Pyridine and its derivatives can undergo complex photochemical reactions, including hydroxylation of the ring or even ring cleavage and rearrangement.[28][29][30][31][32]

Conclusion and Best Practices

The stability of this compound is a critical parameter that must be carefully managed and understood. Adherence to the recommended storage and handling conditions is essential for preserving its purity. For in-depth characterization, a systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is indispensable. This approach not only ensures the reliability of research data but also provides the foundational knowledge required for any future drug development activities. By proactively assessing and controlling for potential degradation, researchers can ensure the quality and consistency of their work with this compound.

References

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  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

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Application Notes and Protocols for the Synthesis of 4-Aminopicolinamide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 4-Aminopicolinamide Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. These derivatives have shown promise as anticancer agents, inhibitors of various enzymes, and modulators of receptors.[1][2][3] The strategic placement of the amino and amide functionalities on the pyridine ring allows for multifaceted interactions with biological targets, making this scaffold an excellent starting point for drug discovery campaigns.

Structure-Activity Relationship (SAR) studies are fundamental to transforming a hit compound into a viable drug candidate. By systematically modifying the structure of a lead molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles.[4][5][6] This guide provides a detailed protocol for the synthesis of a this compound derivative library, designed to facilitate comprehensive SAR exploration.

Core Synthetic Strategy: A Modular Approach

The synthesis of this compound derivatives is approached in a modular fashion, allowing for the introduction of diversity at two key positions: the amide nitrogen (R¹) and the aromatic amine (R²). This is typically achieved through a convergent synthesis, where the picolinic acid backbone is first functionalized and then coupled with a desired amine.

A common and robust method involves the synthesis of a 4-amino-substituted picolinic acid, followed by an amide coupling reaction. This section will detail a reliable protocol for the synthesis of a representative this compound derivative.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the preparation of the core 4-aminopicolinic acid, and second, the amide coupling to introduce diversity.

Synthetic Workflow A Picolinic Acid N-oxide B Nitration A->B HNO3, H2SO4 C 4-Nitropicolinic Acid N-oxide B->C D Reduction C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E 4-Aminopicolinic Acid D->E F Carboxylic Acid Activation E->F Coupling Agent (e.g., EDC, HATU) G Activated 4-Aminopicolinic Acid F->G I Amide Coupling G->I H Amine (R-NH2) H->I J This compound Derivative I->J K Purification J->K L Characterization K->L

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a model this compound derivative, starting from picolinic acid N-oxide. This route is advantageous as it allows for regioselective functionalization at the 4-position of the pyridine ring.[7]

Part 1: Synthesis of 4-Aminopicolinic Acid

Step 1a: Nitration of Picolinic Acid N-oxide [7]

  • Rationale: The N-oxide group activates the pyridine ring for electrophilic nitration, directing the nitro group to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a classic and effective nitrating agent.

  • Procedure:

    • To a stirred solution of fuming nitric acid, add picolinic acid N-oxide portion-wise at 0 °C.

    • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • Warm the reaction mixture to 70 °C and stir for 4 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitropicolinic acid N-oxide.

Step 1b: Reduction of 4-Nitropicolinic Acid N-oxide to 4-Aminopicolinic Acid [7]

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of both the nitro group and the N-oxide. Palladium on carbon (Pd/C) is a commonly used and robust catalyst for this transformation.

  • Procedure:

    • Dissolve 4-nitropicolinic acid N-oxide in a suitable solvent such as methanol or glacial acetic acid.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50-60 psi) at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid. This product can often be used in the next step without further purification.

Part 2: Amide Coupling to Synthesize this compound Derivative

Step 2: Amide Bond Formation

  • Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, the carboxylic acid must be activated. Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylaminopyridine (DMAP), are widely used for their high efficiency and mild reaction conditions.[9][10]

  • Procedure:

    • Dissolve 4-aminopicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the desired amine (1.0-1.2 eq), EDC (1.0-1.5 eq), and a catalytic amount of HOBt (0.1 eq) or DMAP (1.0 eq).[9]

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Reagent/ParameterMolar Ratio (to 4-aminopicolinic acid)Typical ConditionsNotes
Amine1.0 - 1.2Room Temperature, 12-24 hA slight excess can drive the reaction to completion.
EDC1.0 - 1.5Room Temperature, 12-24 hA common and water-soluble carbodiimide coupling agent.
HOBt0.1Room Temperature, 12-24 hUsed to suppress side reactions and reduce racemization.
DMAP1.0Room Temperature, 12-24 hCan be used as a base and acylation catalyst.[11]
Solvent-Anhydrous DCM or DMFChoice of solvent depends on the solubility of reactants.

Protocol for Generating a this compound Derivative Library for SAR Studies

To effectively explore the SAR of the this compound scaffold, a library of analogs with diverse substituents at the R¹ and R² positions should be synthesized.

Logic for SAR Library Design

The design of the library should be guided by the principles of medicinal chemistry, aiming to probe the effects of various physicochemical properties on biological activity.

SAR Logic cluster_R1 R1 Modifications cluster_R2 R2 Modifications Core This compound Core R1 R1 Substituent (Amide) Core->R1 Vary R2 R2 Substituent (4-Amino) Core->R2 Vary R1_Size Steric Bulk (e.g., H, Me, iPr, tBu, Ph) R1_Elec Electronic Effects (e.g., -OMe, -Cl, -CF3 on aryl ring) R1_Hbond H-bond Donors/Acceptors (e.g., -OH, -NH2, heterocycles) R2_Alkyl Alkylation (e.g., Me, Et) R2_Acyl Acylation (e.g., Ac, Bz) R2_Aryl Arylation (e.g., Phenyl, substituted Phenyl)

Caption: Logic for designing an SAR library of this compound derivatives.

Synthetic Strategy for Library Generation

Diversification at the R¹ Position (Amide):

This is achieved by using a diverse set of primary and secondary amines in the amide coupling step described in Part 2 of the protocol. The choice of amines should include:

  • Aliphatic amines: To probe the effect of size, shape, and basicity (e.g., methylamine, isopropylamine, cyclohexylamine).

  • Aromatic amines: To investigate the role of aromatic interactions and electronic effects (e.g., aniline, 4-methoxyaniline, 4-chloroaniline).

  • Heterocyclic amines: To introduce potential hydrogen bond donors and acceptors and explore different vector spaces (e.g., aminothiazole, aminopyrazole).

Diversification at the R² Position (4-Amino Group):

Modification of the 4-amino group can be achieved through various reactions, such as:

  • N-Alkylation: Reaction of the 4-amino group with alkyl halides in the presence of a base.

  • N-Acylation: Treatment with acyl chlorides or anhydrides to form amides. This may require protection of the picolinamide nitrogen if it is a primary or secondary amide.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Protecting Group Strategies:

For more complex syntheses, particularly when modifying the 4-amino group, the use of protecting groups may be necessary.[12][13]

  • Amine Protection: The 4-amino group can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which are stable to many reaction conditions and can be selectively removed.

  • Carboxylic Acid Protection: The picolinic acid can be converted to its methyl or ethyl ester to prevent unwanted reactions during the modification of the 4-amino group. The ester can then be hydrolyzed back to the carboxylic acid before the final amide coupling step.

Purification and Characterization

All synthesized compounds must be purified to a high degree (>95%) to ensure the reliability of biological data.

  • Purification: Flash column chromatography is the primary method for purification. For less polar compounds, normal-phase silica gel is used, while for more polar compounds, reversed-phase chromatography may be necessary. Recrystallization can also be an effective purification technique for solid compounds.

  • Characterization: The structure and purity of each derivative should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives for SAR studies. By following these procedures and employing a logical approach to library design, researchers can efficiently generate a diverse set of analogs to probe the structure-activity relationships of this important scaffold, ultimately accelerating the drug discovery process.

References

  • Jahad, S. et al. (2022). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 27(15), 4987. Available at: [Link]

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  • Li, Y. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. Available at: [Link]

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Topic: High-Throughput Screening with a 4-Aminopicolinamide Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] The success of any HTS campaign is fundamentally dependent on the quality of the assay and the chemical diversity and relevance of the compound library.[3][4] This guide provides an in-depth framework for designing and executing an HTS campaign utilizing a 4-Aminopicolinamide library. We delve into the rationale behind the selection of this scaffold, present detailed protocols for assay development, primary screening, and a robust hit validation cascade, and provide insights into data analysis and interpretation. The protocols are designed to be self-validating, ensuring a high degree of confidence in the identified hits and a smooth transition into lead optimization programs.

The this compound Scaffold: A Versatile Core for Drug Discovery

The selection of a screening library is a critical decision that influences the entire discovery pipeline.[4][5] The this compound scaffold and its related analogs are emerging as "privileged structures" in medicinal chemistry. Picolinamides are six-membered aromatic heterocycles containing a nitrogen atom and an amide functional group, providing a rigid core with defined vectors for chemical modification.

Derivatives of the closely related 3-aminopicolinamide have demonstrated potent activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), highlighting their utility in targeting central nervous system disorders.[6][7] Furthermore, related scaffolds like 4-aminoquinolines and 4-aminopyrazolopyrimidines have yielded potent inhibitors of Bruton's Tyrosine Kinase (BTK) and various serine/threonine kinases, respectively, indicating broad applicability across different target classes.[8][9]

The key advantages of the this compound scaffold include:

  • Synthetically Tractable: The core is amenable to diverse chemical modifications, allowing for the creation of large, diverse libraries.

  • Favorable Physicochemical Properties: The scaffold can be decorated to achieve drug-like properties, including aqueous solubility and cell permeability.[8]

  • 3D-Topology: The defined geometry of the ring and its substituents allows for precise interactions within protein binding pockets.

The High-Throughput Screening Campaign: An Integrated Workflow

An HTS campaign is a multi-step process that requires careful planning and execution, integrating biology, chemistry, automation, and informatics.[10][11] The overall workflow is designed to systematically reduce a large library of compounds to a small number of validated, tractable hits.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage cluster_3 Phase 4: Validation Assay_Dev Assay Development & Validation (Z') Lib_Prep Library Plating (Assay-Ready Plates) Assay_Dev->Lib_Prep Assay Protocol Finalized Primary_HTS Primary HTS (Single Concentration) Lib_Prep->Primary_HTS Compound Plates Data_Analysis Data Analysis (Normalization, Hit Picking) Primary_HTS->Data_Analysis Raw Data Hit_Confirm Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirm Primary Hits Orthogonal_Assay Orthogonal & Counter-Assays Hit_Confirm->Orthogonal_Assay Confirmed Hits SAR_Dev SAR by Analogs Orthogonal_Assay->SAR_Dev Validated Hits Data_Analysis_Pipeline cluster_0 Input cluster_1 Processing cluster_2 Hit Selection cluster_3 Output Raw_Data Raw Plate Data (TR-FRET Ratio) Normalization Normalization (% Inhibition) Raw_Data->Normalization QC Plate QC (Z' per plate) Raw_Data->QC Scoring Hit Scoring (e.g., Z-score > 3) Normalization->Scoring QC->Scoring Valid Plates Hit_List Generate Hit List Scoring->Hit_List Triage Primary Hit List for Confirmation Hit_List->Triage

Caption: A typical workflow for HTS data analysis and hit selection.

Protocol: Hit Identification
  • Data Normalization: Raw data from each well is converted to a percentage inhibition value relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control))

  • Quality Control: The Z' factor is calculated for each individual plate to ensure data quality. Plates with Z' < 0.5 may be flagged for review or re-screening. [12]3. Hit Selection: A statistical cutoff is used to define a "hit." A common method is to use a Z-score, which measures how many standard deviations a compound's signal is from the mean of the plate population. Z-score = (Value_Compound - Mean_Plate) / SD_Plate A typical hit threshold is a Z-score > 3 or < -3 (depending on assay format) or a percent inhibition > 50%.

  • Hit List Generation: Compounds that meet the selection criteria are compiled into a primary hit list for further validation.

Hit Confirmation and Validation Cascade

A primary hit is not a validated active compound. A rigorous validation cascade is essential to eliminate false positives and confirm the activity of true hits. [13]False positives can arise from compound autofluorescence, aggregation, or non-specific reactivity. [1][13]

Hit Validation Workflow

Hit_Validation_Cascade cluster_0 Confirmation cluster_1 De-risking cluster_2 Characterization Reorder Re-order or Re-synthesize Fresh Compound Powder Dose_Response Dose-Response Curve (IC50/EC50 Determination) Reorder->Dose_Response QC-passed Powder Orthogonal Orthogonal Assay (Different Technology) Dose_Response->Orthogonal Confirmed Hits Counter Counter-Screen (Rule out Artifacts) Orthogonal->Counter SAR Structure-Activity Relationship (SAR) Counter->SAR Validated Hits Selectivity Selectivity Profiling SAR->Selectivity Primary_Hits Primary Hits Primary_Hits->Reorder

Caption: A workflow for confirming and validating primary HTS hits.

Protocol: Hit Confirmation and Dose-Response
  • Re-acquire Compound: Hits identified in the primary screen should be confirmed using a freshly sourced or re-synthesized solid sample to rule out library sample degradation or identity issues. [1]The purity and identity of the new sample must be confirmed by LC-MS and NMR.

  • Generate Dose-Response Curves:

    • Prepare a serial dilution of the confirmed compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Test the compound dilutions in the primary assay in triplicate.

    • Plot percent inhibition against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

    • Causality: A well-behaved, sigmoidal dose-response curve provides strong evidence of specific activity. Compounds with very steep or shallow Hill slopes may indicate non-specific mechanisms like aggregation. [13]

Orthogonal and Counter-Assays
  • Orthogonal Assay: This is a crucial step to confirm that the hit's activity is not an artifact of the primary assay technology. [13]For the TR-FRET kinase assay example, an orthogonal assay could be a mobility-shift assay (e.g., Caliper) or a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®). A true hit should be active in both assays.

  • Counter-Assays: These are designed to identify specific modes of assay interference. For a TR-FRET assay, a counter-screen would involve testing the compounds in the absence of the kinase to identify compounds that directly quench the fluorescence of the donor or acceptor fluorophores.

Hit Prioritization Data
Hit IDPrimary Screen (% Inh)IC₅₀ (µM) Primary AssayIC₅₀ (µM) Orthogonal AssayCounter-Screen ActivityPriority
AP-00185.21.21.5NoneHigh
AP-00276.55.86.2NoneHigh
AP-00392.10.9> 50NoneFalse Positive
AP-00465.48.17.5Quenches APCFalse Positive
AP-00571.812.315.1NoneMedium

Conclusion

The high-throughput screening of a this compound library represents a promising strategy for the identification of novel chemical matter for a wide range of biological targets. This guide outlines a comprehensive and robust workflow, from initial assay development through to hit validation. By adhering to rigorous validation criteria at each stage, researchers can minimize the costly pursuit of artifacts and increase the likelihood of progressing high-quality, validated hits into successful lead optimization programs. The key to a successful campaign lies not just in the automation, but in the careful, scientifically-driven decisions made throughout the process.

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Application Notes and Protocols for In Vivo Animal Studies with 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Aminopicolinamide in in vivo animal studies. This document outlines the core principles, detailed protocols, and critical considerations necessary for the successful preclinical evaluation of this compound.

Introduction: The Scientific Rationale

This compound and its structural analogs belong to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. Related molecules, such as 3-aminopicolinamides, have demonstrated activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a target implicated in neurological disorders like Parkinson's disease.[1][2][3] Furthermore, the related compound 4-aminopyridine is a known potassium channel blocker that has been investigated for its potential in treating various neurological conditions by enhancing neurotransmitter release.[4][5][6] The 4-amino isomer, this compound, thus presents a compelling candidate for in vivo investigation to elucidate its unique pharmacological profile, assess its therapeutic potential, and characterize its pharmacokinetic and safety properties.

This guide is structured to provide a logical workflow, from initial characterization and formulation to the detailed execution of animal studies and subsequent bioanalysis, ensuring a robust and reproducible experimental design.

Part 1: Pre-formulation and Compound Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for the design of effective in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental solubility and stability data are not extensively available in the public domain; therefore, computational predictions are utilized to guide initial formulation development.

PropertyValueSource
Molecular Formula C₆H₇N₃O---
Molecular Weight 137.14 g/mol ---
Predicted Aqueous Solubility Moderate to LowComputational Prediction[7][8][9][10]
Predicted LogP ~0.5 - 1.5Computational Prediction[7]
Predicted pKa (basic) ~4-5 (pyridine nitrogen)Computational Prediction[7]

Note: These values are estimations and should be experimentally verified.

Solubility Assessment Protocol

Rationale: Determining the solubility of this compound in various pharmaceutically acceptable vehicles is a critical first step to developing a suitable formulation for in vivo administration. The goal is to identify a vehicle that can dissolve the desired concentration of the compound while being well-tolerated by the animal model.[11][12]

Step-by-Step Protocol:

  • Vehicle Selection: Prepare a panel of common, well-tolerated vehicles for rodent studies.[11][12][13]

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% DMSO in Saline

    • 10% DMSO / 40% PEG400 / 50% Saline

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in Water

  • Equilibrium Solubility Determination:

    • Accurately weigh an excess amount of this compound into separate vials for each vehicle.

    • Add a defined volume of each vehicle to the respective vials.

    • Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Stability Assessment Protocol

Rationale: The stability of the dosing formulation is crucial to ensure that the animal receives the intended dose of the active compound throughout the study. This protocol outlines a basic approach to assess the short-term stability of the prepared formulation.[14][15][16][17]

Step-by-Step Protocol:

  • Formulation Preparation: Prepare a batch of the selected dosing formulation at the desired concentration.

  • Storage Conditions: Aliquot the formulation into multiple vials and store them under the intended experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time Points: Analyze the concentration of this compound in the formulation at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Use a validated analytical method to determine the concentration of this compound at each time point.

  • Acceptance Criteria: A stable formulation is generally defined as one that maintains between 90% and 110% of the initial concentration.

Part 2: In Vivo Study Design and Execution

Careful planning and execution of in vivo studies are essential for generating high-quality, reproducible data. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a strong commitment to animal welfare.[7][9][18][19][20][21][22][23][24]

Workflow for a Typical In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Post-Study Phase A IACUC Protocol Approval B Animal Acclimation (≥ 7 days) A->B C Randomization & Grouping B->C D Baseline Measurements (e.g., tumor volume, body weight) C->D E Dosing Administration (e.g., oral gavage) D->E F Monitoring (daily health checks, body weight) E->F G Efficacy Endpoint Measurement (e.g., tumor growth) F->G H Terminal Sample Collection (Blood, Tissues) G->H I Data Analysis H->I J Reporting I->J

Caption: Workflow for a typical in vivo efficacy study.

Oral Dosing Protocol (Rodents)

Rationale: Oral gavage is a common and effective method for the precise administration of compounds in preclinical studies.[11][12][13] This protocol provides a standardized procedure to minimize stress and ensure accurate dosing.

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)

  • Syringes

  • Dosing formulation of this compound

  • Animal scale

Step-by-Step Protocol:

  • Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Volume Calculation: The typical dosing volume for mice is 5-10 mL/kg. Do not exceed 10 mL/kg.

  • Restraint: Gently but firmly restrain the animal to immobilize its head and torso.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Substance Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulation.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Post-Dosing Monitoring: Observe the animal for at least 5-10 minutes post-dosing for any signs of distress, such as labored breathing.

Pharmacokinetic (PK) Study Protocol

Rationale: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[25] This information is critical for correlating drug exposure with pharmacological effects.

Study Design:

  • Animals: Naive male and female mice or rats.

  • Routes of Administration: Intravenous (IV) for determining absolute bioavailability and oral (PO) for assessing oral absorption.

  • Dosing: A single dose of this compound.

  • Sampling: Serial blood collection at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Quantification of this compound in plasma using a validated bioanalytical method.

Blood Collection Protocol (Mouse - Saphenous Vein):

  • Restraint: Place the mouse in a suitable restrainer.

  • Site Preparation: Shave the fur over the lateral saphenous vein on the hind limb and wipe with 70% ethanol.

  • Puncture: Puncture the vein with a sterile lancet or needle (25-27 gauge).

  • Collection: Collect the blood into a capillary tube or other appropriate collection device containing an anticoagulant (e.g., EDTA).

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

Tissue Harvesting Protocol

Rationale: At the end of a study, tissues are often collected for pharmacodynamic, biomarker, or toxicological analysis. Rapid and consistent harvesting is crucial to preserve the integrity of biological molecules.

Step-by-Step Protocol:

  • Euthanasia: Euthanize the animal using an IACUC-approved method.

  • Dissection: Place the animal on a clean surface and dissect the desired tissues using sterile instruments.

  • Processing:

    • For bioanalysis, immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • For histology, fix the tissues in 10% neutral buffered formalin.

  • Labeling: Clearly label all samples with the animal ID, tissue type, and date of collection.

Part 3: Bioanalytical Method for Quantification

A validated bioanalytical method is required for the accurate quantification of this compound in biological matrices.[19][20][21][22] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[18][26][27][28][29][30][31]

LC-MS/MS Method Development Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Compound Tuning (MS/MS Optimization) B Chromatography Development (LC Separation) A->B C Sample Preparation Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Matrix Effect & Recovery F->G H Stability G->H I Run Calibration Standards & QCs H->I J Analyze Study Samples I->J K Data Processing & Reporting J->K

Caption: Workflow for LC-MS/MS bioanalytical method development and validation.

Sample Preparation Protocol (Plasma - Protein Precipitation)

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[19][20][21][22]

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Addition: Add an internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of this compound) to all samples, calibration standards, and quality control samples.

  • Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

Part 4: Safety and Toxicology Considerations

While specific toxicity data for this compound is limited, information from related compounds can guide initial safety assessments. Picolinic acid analogs have been shown to have varying degrees of toxicity, and some aminopyridines can cause central nervous system effects such as tremors and seizures at high doses.[2][5][11][23][29][32][33][34][35][36]

Recommendations:

  • Dose-Range Finding Study: Conduct a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Closely monitor animals for any adverse clinical signs, including changes in behavior, posture, and activity levels.

  • Body Weight: Record body weights regularly, as significant weight loss can be an indicator of toxicity.

  • Histopathology: At the end of the study, consider collecting major organs for histopathological examination to identify any potential target organ toxicity.

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  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Scilit. (n.d.). Recent Advances in Bioanalytical Sample Preparation For Lc–Ms Analysis. Retrieved from [Link]

  • PubMed. (2021). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Retrieved from [Link]

  • bioRxiv. (n.d.). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. Retrieved from [Link]

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Application Notes & Protocols: Assessing the Cell Permeability of 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Permeability Question in Drug Efficacy

In the landscape of drug discovery and development, the journey of a candidate molecule from administration to its site of action is fraught with biological barriers. A compound's ability to effectively traverse these cellular membranes—its permeability—is a critical determinant of its ultimate bioavailability and therapeutic efficacy. Poor permeability is a leading cause of compound attrition in the preclinical and clinical phases. For a molecule like 4-Aminopicolinamide, understanding its transit across key biological interfaces, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity, is paramount.

This guide provides a comprehensive framework for characterizing the cell permeability of this compound. We move beyond mere procedural lists to explain the scientific rationale behind assay selection and protocol design. By integrating a high-throughput, cell-free assay for passive diffusion with a more complex, cell-based model for active transport, researchers can build a robust and predictive permeability profile. This dual-assay approach enables a nuanced understanding of the compound's behavior, distinguishing between its intrinsic ability to cross a lipid bilayer and its potential interactions with efflux transporters that could limit its systemic exposure or CNS penetration.

Physicochemical Profile of this compound

Before embarking on experimental assays, a theoretical assessment based on physicochemical properties provides essential context. These parameters govern a molecule's "drug-likeness" and offer initial clues about its likely permeability mechanisms.

PropertyValueImplication for Permeability
Chemical Name 4-aminopyridine-2-carboxamideThe structure contains both hydrogen bond donors and acceptors.
CAS Number 100137-47-1Unique identifier for the specific chemical entity.[1][2][3]
Molecular Weight 137.14 g/mol Low molecular weight is generally favorable for passive diffusion.[1]
LogP 1.04This value suggests a degree of lipophilicity, which is necessary for transcellular passive diffusion.
Hydrogen Bond Donors 2 (from -NH2 and -CONH2)A higher number of hydrogen bond donors can impede passive diffusion.
Hydrogen Bond Acceptors 3 (from pyridine N, C=O, and -NH2)Hydrogen bonding capacity influences solubility and interactions with membrane lipids.

The profile of this compound—with its low molecular weight and moderate LogP—suggests that passive diffusion is a plausible mechanism of transport. However, the presence of multiple hydrogen bonding groups and its nitrogenous scaffold necessitates experimental validation and investigation into potential transporter-mediated interactions.

Assay Selection: A Two-Pronged Strategy for Comprehensive Permeability Assessment

No single assay can fully recapitulate the complexity of in vivo drug absorption. Therefore, we advocate for a tiered approach:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free model is a cost-effective, high-throughput method to specifically assess passive, transcellular diffusion.[4][5][6] It serves as an excellent initial screen to determine the intrinsic, passive permeability of this compound by isolating it from the complexities of active transport and metabolism.[4][5]

  • Madin-Darby Canine Kidney-MDR1 (MDCK-MDR1) Bidirectional Assay: This cell-based model is the gold standard for investigating active transport.[7][8] MDCK cells form a polarized monolayer with tight junctions, mimicking a biological barrier.[9] The engineered overexpression of the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, makes this system ideal for determining if this compound is a substrate for this critical transporter, which is highly expressed at the blood-brain barrier and in the intestine.[7][10]

Protocol 1: PAMPA-BBB for Predicting Passive Blood-Brain Barrier Permeability

Principle of the Assay

The PAMPA model utilizes a 96-well filter plate where the porous membrane of each well is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial lipid bilayer.[4][6] The test compound is added to the donor wells, and the plate is placed into an acceptor plate containing buffer. The rate at which the compound diffuses from the donor to the acceptor compartment through the artificial membrane provides a measure of its passive permeability (Pe).[5]

Experimental Workflow: PAMPA

PAMPA_Workflow prep Prepare Reagents (Donor/Acceptor Buffers, Lipid Solution) coat Coat Donor Plate Membrane with 5 µL Lipid Solution prep->coat add_acceptor Add 300 µL Buffer to Acceptor Plate Wells prep->add_acceptor add_donor Add 200 µL Compound Solution to Donor Plate Wells coat->add_donor assemble Assemble Sandwich (Place Donor Plate into Acceptor Plate) add_acceptor->assemble add_donor->assemble incubate Incubate at RT (e.g., 18 hours with shaking) assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Quantify Compound Concentration in Donor and Acceptor Wells via LC-MS/MS disassemble->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (and control compounds)

  • 96-well filter donor plates (e.g., hydrophobic PVDF) and matching 96-well acceptor plates

  • Phospholipid solution (e.g., 20% L-α-phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create working solutions of the test compound and controls (e.g., 10 µM) in PBS with a final DMSO concentration of ≤1%.[6]

  • Membrane Coating: Using a multichannel pipette, carefully apply 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a stable artificial membrane.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Donor Plate Loading: Add 200 µL of the compound working solution to the corresponding wells of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 16-20 hours with gentle shaking.[11]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = C x [-ln(1 - [Drug]acceptor / [Drug]equilibrium)]

Where:

  • C is a constant related to the plate geometry and incubation time.

  • [Drug]acceptor is the concentration of the compound in the acceptor well.

  • [Drug]equilibrium is the theoretical concentration if the compound were fully equilibrated between both chambers.

Interpretation of PAMPA-BBB Results:

Permeability (Pe x 10⁻⁶ cm/s)Predicted CNS PermeabilityRecommended Controls
< 2.0 Low / CNS NegativeAtenolol (Low)
2.0 - 4.0 Borderline / Uncertain
> 4.0 High / CNS PositivePropranolol (High)

Note: The classification thresholds should be validated internally using a set of compounds with known in vivo brain penetration data.

Protocol 2: MDCK-MDR1 Bidirectional Assay for P-gp Substrate Identification

Principle of the Assay

This assay measures the flux of a compound across a confluent monolayer of MDCK-MDR1 cells cultured on a semi-permeable membrane in a Transwell™ system.[10] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio (ER) can be calculated.[10][12] An ER significantly greater than 2 indicates that the compound is actively transported out of the cell by an efflux pump, in this case, P-gp.[10][13]

Experimental Workflow: Bidirectional Transport Assay

MDCK_Workflow cluster_prep Monolayer Preparation cluster_assay Transport Experiment (A→B and B→A) seed Seed MDCK-MDR1 cells on Transwell inserts culture Culture for 4-7 days to form confluent monolayer seed->culture integrity Verify Monolayer Integrity (TEER > 200 Ω·cm²) culture->integrity wash Wash monolayer with pre-warmed HBSS buffer integrity->wash add_compound Add Compound to Donor Side (Apical for A→B, Basolateral for B→A) wash->add_compound incubate Incubate at 37°C, 5% CO₂ (e.g., 90 minutes) add_compound->incubate sample Collect samples from Donor and Receiver compartments incubate->sample analyze Quantify Compound Concentration via LC-MS/MS sample->analyze calculate Calculate Papp (A→B & B→A) and Efflux Ratio (ER) analyze->calculate

Caption: Workflow for the MDCK-MDR1 bidirectional permeability assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • MDCK-MDR1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, Pen/Strep)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and controls (e.g., Prazosin as a P-gp substrate, Verapamil as a P-gp inhibitor)

  • TEER meter

  • Lucifer Yellow (for integrity validation)

Procedure:

Part A: Cell Seeding and Monolayer Formation

  • Seed MDCK-MDR1 cells onto the apical side of the Transwell™ inserts at an appropriate density.

  • Culture the cells for 4-7 days in a humidified incubator at 37°C and 5% CO₂, changing the media every 2-3 days, until a confluent monolayer is formed.[8]

Part B: Monolayer Integrity Verification

  • Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) of each monolayer using a TEER meter. Only use inserts with TEER values >200 Ω·cm² for the assay.[7]

  • (Optional but recommended) Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions. A leakage rate of <2% is acceptable.

Part C: Bidirectional Transport Experiment

  • Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

  • For A→B transport: Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For B→A transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C for 90 minutes with gentle shaking.[7]

  • After incubation, collect samples from both the donor and receiver chambers of all wells.

  • Analyze all samples by LC-MS/MS to determine the concentration of this compound.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Interpretation of MDCK-MDR1 Results:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)P-gp Substrate Potential
< 1 Low≥ 2.0 Likely Substrate
1 - 10 Moderate< 2.0 Not a Substrate
> 10 High

An ER ≥ 2 is a strong indicator that the compound is subject to active efflux by P-gp.[10] To confirm this, the assay can be repeated in the presence of a P-gp inhibitor like Verapamil. A significant reduction in the ER in the presence of the inhibitor validates the compound as a P-gp substrate.

Synthesis of Results and Conclusion

By integrating the data from both assays, a comprehensive permeability profile for this compound can be established.

Hypothetical Data Summary:

CompoundPAMPA Pe (x 10⁻⁶ cm/s)MDCK-MDR1 Papp (A→B) (x 10⁻⁶ cm/s)MDCK-MDR1 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Atenolol 0.50.40.51.25
Propranolol 15.218.520.11.09
Prazosin 9.81.512.38.2
This compound 5.50.99.510.6

Interpretation: In this hypothetical scenario, the PAMPA result (Pe = 5.5 x 10⁻⁶ cm/s) suggests that this compound has high intrinsic passive permeability. However, the MDCK-MDR1 data reveals a low A→B Papp and a very high efflux ratio of 10.6. This powerful combination of results leads to a critical conclusion: while this compound can easily cross a cell membrane via passive diffusion, it is a potent substrate for the P-gp efflux pump. This interaction would likely limit its oral bioavailability and severely restrict its penetration into the brain, a crucial piece of information for guiding further drug development efforts.

These application notes provide the necessary protocols and interpretive framework for researchers to confidently and accurately assess the cell permeability of this compound, generating the critical data needed to make informed decisions in the drug discovery pipeline.

References
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted transport of drugs across the blood-brain barrier: a review. Expert Opinion on Drug Discovery.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link][7]

  • Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences.
  • Creative Biolabs. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link][8]

  • European Centre for the Validation of Alternative Methods (ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link][14]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link][12]

  • Wilhelm, I., & Krizbai, I. A. (2014). In vitro models of the blood-brain barrier for the study of drug delivery to the brain. Molecular Pharmaceutics.
  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism.[15]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link][10]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][5]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link][13]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link][6]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link][9]

  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link][12]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link][11]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS:100137-47-1. Retrieved from [Link][1]

  • Pharmaffiliates. (n.d.). CAS No : 100137-47-1 | Product Name : this compound. Retrieved from [Link][3]

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Application Note: A Validated Western Blot Protocol for Elucidating the Effects of 4-Aminopicolinamide on MAPK/ERK Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Aminopicolinamide and its derivatives represent a class of compounds with significant potential in drug development. Understanding their mechanism of action is paramount, and a critical aspect of this is characterizing their impact on intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling hub that governs a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many diseases, making it a frequent target for therapeutic intervention.[2][3]

Western blotting is an indispensable immunodetection technique for monitoring changes in protein expression and post-translational modifications, such as phosphorylation, which is the key mechanism of MAPK pathway activation.[3][4] This application note provides a comprehensive, field-proven protocol for utilizing Western blot analysis to assess the effects of this compound on the MAPK/ERK signaling pathway. The protocol is designed to be a self-validating system, incorporating critical controls and explaining the scientific rationale behind each step to ensure the generation of robust, reliable, and reproducible data.

Signaling Pathway Overview: The MAPK/ERK Cascade

The MAPK/ERK pathway is a highly conserved kinase cascade that translates extracellular signals into intracellular responses. The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) by a growth factor. This triggers a series of sequential phosphorylation events: RAS activates RAF (a MAP3K), which in turn phosphorylates and activates MEK (a MAP2K). Activated MEK then dually phosphorylates ERK1/2 (a MAPK) on specific threonine and tyrosine residues, leading to its activation.[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, ultimately controlling gene expression. By using phospho-specific antibodies, Western blotting can precisely measure the activation state of key kinases like ERK, providing a direct readout of pathway activity.[3][5]

MAPK_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds ras RAS receptor->ras Activates compound This compound (Hypothesized Modulator) raf RAF (MAP3K) compound->raf Inhibits? mek MEK1/2 (MAP2K) compound->mek Inhibits? ras->raf Activates raf->mek Phosphorylates erk ERK1/2 (MAPK) mek->erk Phosphorylates p_erk p-ERK1/2 erk->p_erk Phosphorylation tf Transcription Factors (e.g., c-Fos, c-Jun) p_erk->tf Activates response Cellular Response (Proliferation, Survival, etc.) tf->response Regulates

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.

Experimental Design and Critical Parameters

The trustworthiness of any Western blot experiment hinges on its design. Before beginning the protocol, consider the following:

  • Cell Line Selection: Choose a cell line where the MAPK/ERK pathway is known to be active or can be reliably stimulated (e.g., HEK293, HeLa, or A549 cells).

  • Dose-Response and Time-Course: To comprehensively characterize the effect of this compound, perform both dose-response (varying concentrations of the compound for a fixed time) and time-course (a fixed concentration for varying times) experiments.

  • Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This is the baseline for comparison.

    • Positive Control: A known activator of the MAPK pathway (e.g., EGF or PMA) should be used to confirm that the pathway is responsive in your cell system.

    • Loading Control: To ensure equal protein loading across lanes, you must probe for a housekeeping protein with stable expression (e.g., GAPDH, β-actin, or α-tubulin). All quantitative data must be normalized to this control.

Detailed Application Protocol

This protocol is optimized for adherent mammalian cells cultured in 6-well plates.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow for 24 hours.

  • Serum Starvation (Optional but Recommended): To reduce basal pathway activation, replace the growth medium with a low-serum (0.5-1%) or serum-free medium for 4-16 hours prior to treatment.

  • Compound Treatment:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in the culture medium to the desired final concentrations.

    • Aspirate the old medium from the cells and add the treatment media (including vehicle and positive controls).

    • Incubate for the desired length of time (e.g., 30 minutes, 1 hour, 4 hours).

II. Lysate Preparation (On Ice)

The goal of lysis is to efficiently extract proteins while preserving their integrity and phosphorylation status. A RIPA buffer is often a good starting point as it is effective for whole-cell lysates.[6][7][8]

  • Wash Cells: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis:

    • Aspirate the final PBS wash completely.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.

    • Using a cell scraper, scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the tubes at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

  • Collect Supernatant: Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet. Store on ice for immediate use or at -80°C for long-term storage.

III. Protein Concentration Determination (BCA Assay)

Accurate protein quantification is essential for ensuring equal loading on the gel.[9] The Bicinchoninic Acid (BCA) assay is a robust method that is compatible with most detergents found in lysis buffers.[10][11]

  • Prepare Standards: Create a standard curve using a series of known concentrations of Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/mL).[10][11]

  • Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[11]

  • Assay:

    • Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[10][11]

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.[10][11]

  • Measure Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[11]

  • Calculate Concentration: Determine the protein concentration of your samples by comparing their absorbance values to the BSA standard curve.

IV. SDS-PAGE (Protein Separation)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[12][13][14]

  • Sample Preparation:

    • Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-30 µg of protein per sample.

    • In a new tube, mix the calculated lysate volume with 4x Laemmli sample buffer and deionized water to a final 1x concentration.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane into a 10% or 12% polyacrylamide gel. Load a molecular weight marker in the first lane.

    • Place the gel into the electrophoresis tank and fill it with 1x SDS-PAGE Running Buffer.

    • Run the gel at 100-120 V for 60-90 minutes, or until the dye front reaches the bottom of the gel.[13]

V. Protein Transfer

This step electrophoretically transfers the separated proteins from the gel onto a solid-support membrane (e.g., PVDF or nitrocellulose).[4][15]

  • Membrane Activation: If using a PVDF membrane, pre-activate it by submerging it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1x Transfer Buffer. Nitrocellulose does not require methanol activation.

  • Assemble Transfer Stack: Assemble the "transfer sandwich" in the following order, ensuring no air bubbles are trapped between layers: sponge, filter paper, gel, membrane, filter paper, sponge.

  • Electrotransfer: Place the sandwich into the transfer apparatus. Perform a wet transfer at 100 V for 75-90 minutes at 4°C or a semi-dry transfer according to the manufacturer's protocol. Transfer conditions may need optimization based on protein size.[16][17]

VI. Immunoblotting
  • Blocking: This crucial step prevents the non-specific binding of antibodies to the membrane.[18][19]

    • Place the membrane in a small container and wash briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.

    • Expert Tip: For detecting phosphoproteins, use 5% w/v BSA in TBST as the blocking buffer. Milk contains phosphoproteins (casein) that can cause high background.[20][21]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2) in fresh blocking buffer at the concentration recommended by the manufacturer (typically 1:1000).

    • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[22][23][24] This allows for high-affinity binding.

  • Washing: Remove unbound primary antibody by washing the membrane three times for 5-10 minutes each with TBST.[22][25]

  • Secondary Antibody Incubation:

    • Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer (typically 1:2000 to 1:5000).[26][27][28]

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[29]

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST to remove all unbound secondary antibody.[25][29]

VII. Signal Detection and Analysis
  • Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate by mixing the components according to the manufacturer's protocol.[30][31] Place the membrane on a clean surface and apply the substrate evenly. Incubate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[30][31][32] Multiple exposures may be necessary to ensure the signal is within the linear range for quantification.

  • Stripping and Re-probing (Optional): To probe for total ERK or a loading control on the same membrane, you can strip the membrane of the first set of antibodies using a stripping buffer and then repeat the immunoblotting process starting from the blocking step.[33]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). For each sample, normalize the p-ERK signal to the total ERK signal. Then, normalize this ratio to the loading control (e.g., GAPDH) to correct for any loading inaccuracies.

Data Presentation: Quantitative Analysis of Pathway Modulation

Summarize the densitometry data in a clear, structured table. Data should be presented as the mean ± standard deviation from at least three independent experiments (n=3).

Treatment GroupConcentrationp-ERK / Total ERK Ratio (Normalized to Loading Control)Fold Change (vs. Vehicle)
Vehicle Control 0.1% DMSO1.00 ± 0.121.0
Positive Control 100 ng/mL EGF8.54 ± 0.988.54
This compound 1 µM0.85 ± 0.100.85
This compound 10 µM0.42 ± 0.050.42
This compound 50 µM0.15 ± 0.030.15

Hypothetical data is for illustrative purposes only.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting Procedure cluster_analysis Data Acquisition & Analysis culture 1. Cell Culture & Seeding treat 2. Compound Treatment (this compound) culture->treat lyse 3. Cell Lysis (RIPA + Inhibitors) treat->lyse quant 4. Protein Quantification (BCA Assay) lyse->quant sds 5. SDS-PAGE (20-30µg Protein) quant->sds transfer 6. Protein Transfer (PVDF Membrane) sds->transfer block 7. Blocking (5% BSA in TBST) transfer->block p_ab 8. Primary Antibody Incubation (e.g., anti-p-ERK, 4°C O/N) block->p_ab s_ab 9. Secondary Antibody Incubation (anti-Rabbit HRP, 1hr RT) p_ab->s_ab detect 10. ECL Detection (Chemiluminescence) s_ab->detect image 11. Imaging detect->image analyze 12. Densitometry Analysis (Normalize to Controls) image->analyze

Caption: Step-by-step Western blot experimental workflow.

References

  • Azure Biosystems. (n.d.). Chemiluminescent Western Blot Protocol. [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Secondary Antibodies for Western Blot (WB). [Link]

  • Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. [Link]

  • Biocompare. (n.d.). Western Blot Blocking Buffers. [Link]

  • Bio-Rad. (n.d.). Western Blot Blocking Reagents. [Link]

  • Biocompare. (n.d.). Methods and Tips for Western Blot Protein Transfer. [Link]

  • Boster Bio. (n.d.). Western Blot Blocking Buffer Optimization. [Link]

  • University of Washington. (2018). Pierce BCA Protein Assay Protocol V.2. [Link]

  • dianova GmbH. (n.d.). General Recommendations for Using Secondary Antibodies in Western blots. [Link]

  • Assay-Protocol.com. (n.d.). SDS-PAGE. [Link]

  • StarrLab, Stanford University. (2012). Western blot protein detection using chemiluminescence.
  • The Scientist. (n.d.). A Comprehensive Compilation of Western Blotting Best Practices. [Link]

  • Sino Biological. (n.d.). Primary Antibody Incubation for Western Blotting. [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. [Link]

  • Bio-Rad. (n.d.). Western Blotting Secondary Antibodies. [Link]

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Application Note: Flow Cytometric Analysis of Cellular Responses to 4-Aminopyridine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

A Note on the Analyte: This document addresses the analysis of cellular responses to 4-Aminopyridine (4-AP) . The initial topic of interest was "4-Aminopicolinamide." However, a comprehensive review of current scientific literature reveals a substantial body of research on the cellular effects of 4-Aminopyridine, a structurally related compound, particularly concerning its induction of apoptosis and cell cycle modulation. In contrast, literature detailing the cellular effects of this compound is limited. Therefore, this guide focuses on 4-AP as a well-characterized aminopyridine, providing robust protocols for analyzing its cellular impact via flow cytometry. The methodologies described herein are broadly applicable to the study of other small molecules that may elicit similar cellular phenotypes.

Introduction: Unraveling the Cellular Impact of 4-Aminopyridine

4-Aminopyridine (4-AP) is a non-selective inhibitor of voltage-gated potassium (Kv) channels.[1] Its ability to block these channels leads to a prolongation of action potentials and an increase in neurotransmitter release, which is the basis for its therapeutic use in certain neurological conditions.[2] Beyond its effects on the nervous system, a growing body of evidence indicates that 4-AP possesses significant anti-proliferative and pro-apoptotic properties in various cancer cell lines.[2][3][4][5]

The mechanism of 4-AP's anti-cancer activity is linked to its primary function as a Kv channel blocker.[6] Overexpression of Kv channels is a characteristic of several cancers, where they play a role in regulating cell proliferation.[2] By inhibiting these channels, 4-AP can disrupt cellular homeostasis, leading to cell cycle arrest and the induction of apoptosis.[3][6] Specifically, 4-AP has been shown to cause G1 or S phase arrest in different cancer cell lines and to trigger apoptosis through pathways involving mitochondrial membrane potential disruption and caspase activation.[2][4][6]

Flow cytometry is an indispensable tool for dissecting the cellular consequences of drug treatment. It allows for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis. This application note provides detailed protocols for utilizing flow cytometry to investigate three key cellular events modulated by 4-AP: apoptosis , cell cycle progression , and mitochondrial membrane potential .

Core Principles of Flow Cytometric Analysis

Flow cytometry measures the physical and chemical characteristics of single cells as they pass through a laser beam. For the analysis of 4-AP's effects, we will utilize fluorescent probes that specifically target cellular components and processes indicative of apoptosis, cell cycle phase, and mitochondrial health.

  • Apoptosis Detection (Annexin V & Propidium Iodide): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[7][8] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[8][9]

  • Cell Cycle Analysis (Propidium Iodide): The DNA content of a cell is directly proportional to its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI and analyzing the fluorescence distribution, the percentage of cells in each phase of the cell cycle can be quantified.[10][11]

  • Mitochondrial Membrane Potential (JC-1): The disruption of the mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic pathway of apoptosis.[4] The cationic dye JC-1 is a sensitive fluorescent probe for monitoring ΔΨm.[12][13] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A shift in fluorescence from red to green is indicative of mitochondrial membrane depolarization.[14]

Experimental Workflows and Signaling Pathways

Visualizing Experimental Protocols

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with 4-Aminopyridine (and controls) cell_culture->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with 1X PBS harvest->wash_pbs resuspend_binding Resuspend in 1X Binding Buffer wash_pbs->resuspend_binding add_annexin_v Add Annexin V-FITC resuspend_binding->add_annexin_v incubate_rt Incubate at RT (dark) add_annexin_v->incubate_rt add_pi Add Propidium Iodide incubate_rt->add_pi flow_cytometry Acquire on Flow Cytometer add_pi->flow_cytometry data_analysis Analyze Data: Live, Early Apoptotic, Late Apoptotic, Necrotic flow_cytometry->data_analysis

Caption: Workflow for Apoptosis Analysis using Annexin V and PI Staining.

CellCycle_Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining_analysis Staining & Analysis cell_culture Seed and Culture Cells treatment Treat with 4-Aminopyridine (and controls) cell_culture->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with 1X PBS harvest->wash_pbs fixation Fix with Cold 70% Ethanol wash_pbs->fixation wash_pbs2 Wash with 1X PBS fixation->wash_pbs2 staining Resuspend in PI/RNase Staining Buffer wash_pbs2->staining incubate_rt Incubate at RT (dark) staining->incubate_rt flow_cytometry Acquire on Flow Cytometer incubate_rt->flow_cytometry data_analysis Analyze Data: G0/G1, S, G2/M Phases flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Signaling Pathway of 4-Aminopyridine-Induced Apoptosis

Apoptosis_Pathway cluster_channel cluster_calcium cluster_mito cluster_execution AP4 4-Aminopyridine Kv_channel Voltage-Gated K+ Channel AP4->Kv_channel Inhibition depolarization Membrane Depolarization Kv_channel->depolarization P2X7 P2X7 Receptor depolarization->P2X7 Activation? Ca_influx Increased Intracellular Ca2+ P2X7->Ca_influx MMP_disruption Mitochondrial Membrane Potential Disruption (ΔΨm ↓) Ca_influx->MMP_disruption Casp9 Caspase-9 Activation MMP_disruption->Casp9 Bax Bax ↑ Bax->MMP_disruption Bcl2 Bcl-2 ↓ Bcl2->MMP_disruption Inhibition Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of 4-AP-induced apoptosis.

Detailed Protocols

Protocol 1: Apoptosis Analysis by Annexin V-FITC and PI Staining

Principle: This protocol quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 4-AP.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Appropriate cell culture medium

  • 4-Aminopyridine (4-AP)

  • Control apoptosis inducer (e.g., Staurosporine)

  • 12 x 75 mm flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of 4-AP (e.g., 0, 1, 5, 10 mM) for a predetermined time (e.g., 24, 48 hours).

    • Include a vehicle control (e.g., DMSO or media) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected supernatant from the previous step.

    • For suspension cells, collect the cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Wash the cell pellet once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[9][15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to the tube.

    • Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[9] Do not wash after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained cells to set the forward and side scatter voltages and to check for autofluorescence.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation.

    • Acquire at least 10,000 events per sample.

    • Analyze the data using appropriate software to quadrant the cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This protocol determines the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content after 4-AP treatment.

Materials and Reagents:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Appropriate cell culture medium

  • 4-Aminopyridine (4-AP)

  • 12 x 75 mm flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest both floating and adherent cells as described in Protocol 1, step 2.

    • Count the cells to ensure approximately 1-2 x 10^6 cells per sample.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with 1X PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[10][16]

    • Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes. Carefully decant the ethanol.

    • Wash the cell pellet twice with 1X PBS.

    • Prepare a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Resuspend the cell pellet in 500 µL of the PI/RNase staining solution.[11]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

    • Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.

    • Acquire at least 20,000 events per sample.

    • Analyze the DNA content histogram using a cell cycle analysis software model (e.g., Dean-Jett-Fox, Watson) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis by JC-1 Staining

Principle: This protocol measures the change in mitochondrial membrane potential as an indicator of early apoptosis induction by 4-AP.

Materials and Reagents:

  • MitoProbe™ JC-1 Assay Kit or JC-1 reagent

  • DMSO

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - positive control for membrane depolarization

  • Phosphate-Buffered Saline (PBS), pH 7.4 or HBSS

  • Appropriate cell culture medium

  • 4-Aminopyridine (4-AP)

  • 12 x 75 mm flow cytometry tubes

  • Microcentrifuge

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Preparation of JC-1 Staining Solution:

    • Prepare a 200 µM JC-1 stock solution in DMSO.

    • Immediately before use, dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.[17]

  • Cell Staining:

    • Harvest cells as described in Protocol 1, step 2.

    • Resuspend the cells in 1 mL of warm medium at a concentration of approximately 1 x 10^6 cells/mL.

    • For a positive control, treat one sample with 50 µM CCCP for 5-10 minutes at 37°C to induce mitochondrial membrane depolarization.[12][17]

    • Add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[17]

  • Washing and Resuspension:

    • (Optional but recommended) Wash the cells once with 2 mL of warm PBS.

    • Centrifuge at 400 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS or culture medium for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using 488 nm excitation.

    • Detect green fluorescence (JC-1 monomers) in the FITC channel (e.g., FL1, ~529 nm).

    • Detect red fluorescence (JC-1 aggregates) in the PE channel (e.g., FL2, ~590 nm).

    • Use unstained cells to set the baseline fluorescence.

    • Use the CCCP-treated cells to identify the green-fluorescent (depolarized) population.

    • Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show a shift to high green and low red fluorescence.

    • Quantify the percentage of cells with depolarized mitochondria.

Data Presentation and Expected Results

The quantitative data obtained from the flow cytometry analyses can be summarized for clear comparison.

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase% Cells with Low ΔΨm (Green JC-1)
Vehicle Control >95%<5%<2%~60-70%~15-25%~10-15%<5%
4-AP (Low Conc.) DecreasedIncreasedSlightly IncreasedIncreased (G1 Arrest) or DecreasedIncreased (S Arrest) or DecreasedVariableIncreased
4-AP (High Conc.) Significantly DecreasedIncreasedSignificantly IncreasedSignificantly AlteredSignificantly AlteredSignificantly AlteredSignificantly Increased
Positive Control Dependent on controlSignificantly IncreasedSignificantly IncreasedDependent on controlDependent on controlDependent on controlSignificantly Increased

Note: The expected percentages are illustrative and will vary depending on the cell type, 4-AP concentration, and treatment duration.

Conclusion and Further Perspectives

The protocols detailed in this application note provide a robust framework for characterizing the cellular effects of 4-Aminopyridine using flow cytometry. By analyzing apoptosis, cell cycle progression, and mitochondrial membrane potential, researchers can gain valuable insights into the dose-dependent and time-course effects of this compound. These assays are fundamental in preclinical drug development and mechanistic studies, offering quantitative data to support the evaluation of 4-AP and other novel chemical entities as potential therapeutic agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Yilmaz, M., et al. (2024). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. PubMed. Retrieved from [Link]

  • Weaver, C. L., et al. (1997). 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. PubMed. Retrieved from [Link]

  • Ru, Q., et al. (2015). 4-aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. Taylor & Francis eBooks. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Gratos, C., et al. (1998). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed. Retrieved from [Link]

  • Bio-protocol. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Retrieved from [Link]

  • Cossarizza, A., et al. (2001). Flow cytometric analysis of mitochondrial membrane potential using JC-1. PubMed. Retrieved from [Link]

  • Manville, R. W., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2018). Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. PubMed. Retrieved from [Link]

  • JOVE. (n.d.). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Retrieved from [Link]

  • Govindappa, P. K., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PMC. Retrieved from [Link]

  • Govindappa, P. K., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. PubMed Central. Retrieved from [Link]

  • Luo, Z., et al. (2018). Upregulation of phosphatase and tensin homolog is essential for the effect of 4-aminopyridine on A549/CDDP cells. Spandidos Publications. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Aminopicolinamide Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-aminopicolinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical reaction. Drawing upon established protocols and troubleshooting experience, this guide provides in-depth solutions to frequently encountered issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the synthesis of this compound.

FAQ 1: My this compound synthesis is resulting in low to no yield. What are the primary contributing factors?

Several factors can lead to poor yields in this amide coupling reaction. The most common culprits involve the electronic properties of the starting materials and suboptimal reaction conditions.[1]

  • Reduced Nucleophilicity of 4-Aminopicolinic Acid: The amino group on the pyridine ring is significantly less nucleophilic than a typical aniline. This is due to the electron-withdrawing nature of the pyridine ring itself, which delocalizes the lone pair of electrons on the nitrogen atom, making it less available for attacking the activated carboxylic acid.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of 4-aminopicolinic acid must be converted into a more reactive intermediate to facilitate amide bond formation. Incomplete or inefficient activation is a frequent cause of low yields.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and the presence of moisture can all negatively impact the reaction outcome.[1] The use of anhydrous solvents and reagents is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and complicate purification.

FAQ 2: What are the recommended starting materials and synthetic routes for preparing the 4-aminopicolinic acid precursor?

The synthesis of the 4-aminopicolinic acid precursor is a critical first step. A common and effective method involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine.[2]

An alternative route involves the palladium-catalyzed amination of a halogenated picolinic acid derivative. However, the nitration-reduction sequence is often preferred for its reliability.

FAQ 3: How can I effectively monitor the progress of my reaction?

Regular monitoring is essential to determine the reaction endpoint and to identify any potential issues early on. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product. A suitable solvent system must be developed to achieve good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed and quantitative information, confirming the mass of the desired product and identifying any major byproducts.[3] This is the preferred method for accurate reaction monitoring.[1]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the this compound synthesis.

Issue 1: Low or No Product Formation

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Poor Carboxylic Acid Activation The coupling reagent is not sufficiently reactive to activate the picolinic acid, or it is degrading.1. Switch to a more potent coupling reagent: If using standard carbodiimides like EDC, consider more robust uronium-based reagents such as HATU or HBTU, which are known to be more effective for challenging couplings.[4] 2. Convert to the Acyl Chloride: A more forceful activation method is to convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This highly reactive intermediate will readily react with the amine. Exercise caution as this can lead to side reactions if not performed under controlled conditions.[4][5]
Deactivated Amine The amino group of the aminopicolinic acid is not nucleophilic enough to attack the activated ester.1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the low nucleophilicity.[6] Monitor for potential decomposition. 2. Use a Stronger, Non-Nucleophilic Base: If a base is used in the protocol, switching from a milder base like triethylamine to a stronger, non-nucleophilic base such as DBU or a phosphazene base can help to ensure the amine is fully deprotonated and more reactive.[6]
Presence of Water Moisture in the reaction will hydrolyze the activated carboxylic acid intermediate back to the starting material.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Dry Reagents: Dry all solid reagents in a vacuum oven before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Acyl Chloride Formation:

    • Suspend 4-aminopicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • Add this solution dropwise to a solution of the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (2 equivalents) in anhydrous DCM at 0 °C.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

    • Extract the product with a suitable organic solvent.[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

Issue 2: Formation of Significant Byproducts

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Dimerization/Polymerization The activated 4-aminopicolinic acid can react with another molecule of 4-aminopicolinic acid.1. Slow Addition of Amine: Add the amine solution slowly to the activated carboxylic acid to ensure it reacts preferentially with the intended nucleophile. 2. Use of Additives: Additives like HOBt or OxymaPure can suppress side reactions by forming a more stable activated ester intermediate.[1]
Racemization (if chiral centers are present) The reaction conditions can lead to the loss of stereochemical integrity.1. Use Racemization-Suppressing Additives: HOBt and OxymaPure are effective at minimizing racemization.[1] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can help to preserve stereochemistry.[1]
Chlorination of the Pyridine Ring When using thionyl chloride for acyl chloride formation, chlorination of the pyridine ring can occur, especially at elevated temperatures.[5][7]1. Use Oxalyl Chloride: Oxalyl chloride is a milder alternative to thionyl chloride and is less prone to causing ring chlorination. 2. Control Reaction Temperature: Perform the acyl chloride formation at low temperatures (0 °C to room temperature) to minimize this side reaction.

Section 3: Visualization of Key Processes

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the fundamental steps involved in a typical amide bond formation reaction.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Workup & Purification Carboxylic_Acid 4-Aminopicolinic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product This compound Activated_Intermediate->Amide_Product + Amine Amine Amine Quenching Reaction Quenching Amide_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification

Caption: Workflow for amide bond formation.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low reaction yields.

G Start Low or No Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is the Amine Sufficiently Nucleophilic? Check_Activation->Check_Amine Yes Improve_Activation Use Stronger Coupling Reagent or Convert to Acyl Chloride Check_Activation->Improve_Activation No Check_Conditions Are Reaction Conditions Anhydrous? Check_Amine->Check_Conditions Yes Enhance_Nucleophilicity Increase Temperature or Use a Stronger Base Check_Amine->Enhance_Nucleophilicity No Ensure_Anhydrous Dry Solvents and Reagents; Use Inert Atmosphere Check_Conditions->Ensure_Anhydrous No Re-evaluate Re-run Reaction and Monitor Check_Conditions->Re-evaluate Yes Improve_Activation->Re-evaluate Enhance_Nucleophilicity->Re-evaluate Ensure_Anhydrous->Re-evaluate

Caption: Troubleshooting low yield issues.

References

  • ResearchGate. Amidation reactions of picolinic acid. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • Bawa, R. & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available from: [Link]

  • Chemistry Stack Exchange. Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Available from: [Link]

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  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Kennedy, A. R., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

  • Google Patents. New picolinic acid derivatives and their use as intermediates.
  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Available from: [Link]

  • Google Patents. Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
  • Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Google Patents. Process for synthesis of picolinamides.
  • ChemBK. 4-Aminopicolinic acid. Available from: [Link]

  • Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. 4-aminopyridine preparation method.
  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Available from: [Link]

  • PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

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Technical Support Center: Troubleshooting Low Solubility of 4-Aminopicolinamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminopicolinamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a compound with specific physicochemical properties, achieving and maintaining its solubility in aqueous assay buffers can be a critical hurdle. This guide provides a structured, causality-driven approach to understanding and overcoming these challenges, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Basics - Physicochemical Properties

Before troubleshooting, it's essential to understand the fundamental properties of this compound. These characteristics dictate its behavior in different solvent systems.

PropertyValueSource
CAS Number 100137-47-1[1]
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
Predicted pKa ~9.17 (based on 4-Aminopyridine)[2][3]
Appearance Solid (crystalline powder)[4]

The key takeaway from these properties is the predicted pKa . This compound is structurally similar to 4-Aminopyridine, which is a weak base with a pKa of 9.17.[2][3] This strongly suggests that this compound is also a weakly basic compound . Its solubility is therefore highly dependent on pH.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by researchers.

Q1: My this compound powder won't dissolve directly in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do?

A1: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's limited intrinsic solubility. The standard and highly recommended first step is to prepare a concentrated primary stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[5]

Q2: What is the best way to prepare a primary stock solution?

A2: Use 100% anhydrous DMSO.[5] Start by preparing a high-concentration stock, for example, 10 mM or 50 mM. This minimizes the volume of organic solvent you will later introduce into your aqueous assay, reducing the risk of solvent-induced artifacts. For a detailed, step-by-step procedure, refer to Appendix A: Protocol for Preparing a Concentrated Stock Solution .

Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. Why?

A3: This is a classic sign of exceeding the compound's aqueous solubility limit. Your DMSO stock is highly concentrated, but once diluted into the buffer, the compound is exposed to an environment where it is much less soluble. The DMSO concentration is no longer high enough to keep it in solution.

  • Causality: The compound crashes out because the final concentration in the aqueous buffer is higher than its maximum solubility in that specific medium.

  • Solution: Avoid making large, single-step dilutions. Instead, perform a serial dilution or a gentle, drop-wise addition of the stock solution into the vigorously vortexing or stirring buffer. This helps the molecules disperse more effectively before they can aggregate and precipitate. Gentle warming (e.g., to 37°C) can also temporarily increase solubility during preparation.[6]

Q4: Can I change the pH of my assay buffer to improve solubility?

A4: Absolutely. This is one of the most powerful techniques for ionizable compounds like this compound.[7] Since it is a weak base, decreasing the pH of the buffer will increase its solubility .

  • Mechanism: At a pH below its pKa (~9.17), the amino group on the pyridine ring becomes protonated (positively charged). This charged, or ionized, form of the molecule is significantly more polar and, therefore, more soluble in aqueous solutions.[8] For example, preparing your buffer at pH 6.0 instead of pH 7.4 could dramatically improve solubility.

Section 3: In-Depth Troubleshooting Guides

For more persistent issues, a systematic approach is required. These guides provide logical workflows and the scientific rationale behind them.

Guide 1: A Step-Wise Workflow for Successful Solubilization

If simple stock preparation fails, follow this validated workflow. This process is designed to systematically identify and solve the solubility bottleneck.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Dilution into Assay Buffer cluster_2 Phase 3: Troubleshooting start Start: this compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Check for complete dissolution. Is the stock solution clear? prep_stock->check_stock sonicate Warm gently (37°C) and/or sonicate check_stock->sonicate No dilute Dilute stock to final concentration in aqueous assay buffer (pH 7.4) check_stock->dilute Yes, Clear sonicate->check_stock check_precip Observe for precipitation. Is the final solution clear? dilute->check_precip success Success! Proceed with Assay. check_precip->success Yes ph_adjust Guide 2: pH Optimization Lower buffer pH to < 7.0 (e.g., pH 6.0 or 5.5) check_precip->ph_adjust No, Precipitate ph_adjust->dilute Retry Dilution cosolvent Add Co-solvent (e.g., 1-5% DMSO/Ethanol) to final assay buffer ph_adjust->cosolvent If pH change is not an option or is insufficient cosolvent->dilute

Caption: Troubleshooting workflow for solubilizing this compound.

Guide 2: The Critical Role of pH in Solubility

Understanding the relationship between pH, pKa, and ionization is fundamental to controlling the solubility of this compound.

  • The Science: The Henderson-Hasselbalch equation governs the equilibrium between the uncharged (base) and charged (conjugate acid) forms of the molecule.

    • At pH > pKa: The compound is predominantly in its neutral, less polar form, leading to lower aqueous solubility.

    • At pH = pKa: The compound is 50% ionized and 50% neutral.

    • At pH < pKa: The compound is predominantly in its protonated, charged (cationic) form, which is more polar and exhibits significantly higher aqueous solubility.

The diagram below illustrates this critical relationship.

G cluster_pH_Scale pH Scale cluster_Molecule This compound State cluster_Solubility Resulting Aqueous Solubility pH_low Low pH (e.g., 4-6) pH_pKa pH ≈ pKa (~9.17) ionized Protonated (Cationic Form) (R-NH₃⁺) pH_low->ionized Dominant Species pH_high High pH (e.g., >10) neutral Neutral (Base Form) (R-NH₂) pH_high->neutral Dominant Species high_sol HIGH ionized->high_sol Favors low_sol LOW neutral->low_sol Favors

Caption: Relationship between pH, ionization, and solubility of a weak base.

Recommendation: Before committing to a final assay buffer, perform a small-scale solubility test. Prepare several small batches of your buffer at different pH values (e.g., 7.5, 7.0, 6.5, 6.0) and determine the highest pH at which your compound remains soluble at the desired final concentration. See Appendix B for a detailed protocol.

Section 4: Appendices

Appendix A: Protocol for Preparing a Concentrated Stock Solution
  • Preparation: Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired molarity (e.g., 10 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter against a light source.

  • Troubleshooting: If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in a water bath sonicator for 5 minutes can also be effective.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Appendix B: Protocol for a pH-Solubility Screening Experiment
  • Buffer Preparation: Prepare 1 mL aliquots of your base assay buffer, adjusted to a range of pH values (e.g., pH 8.0, 7.5, 7.0, 6.5, 6.0).

  • Stock Solution: Use a validated, clear, high-concentration stock of this compound in DMSO (e.g., 10 mM).

  • Dilution: Calculate the volume of stock needed to reach the highest concentration you plan to use in your assay. For a 1:100 dilution (e.g., to 100 µM), this would be 10 µL of stock per 990 µL of buffer.

  • Addition: While vortexing each pH-adjusted buffer aliquot, add the calculated volume of the DMSO stock drop-wise.

  • Incubation & Observation: Let the tubes sit at room temperature for 30 minutes. Visually inspect each tube for any signs of precipitation (cloudiness, crystals, film).

  • Determination: The optimal buffer is the one with the highest pH that maintains a clear solution. This provides a balance between solubility and maintaining physiologically relevant conditions for your assay.

References

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-473. Available at: [Link]

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. Available at: [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Why the peptide is not soluble in DMSO?. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Identifying and removing impurities in 4-Aminopicolinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Aminopicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and remove impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis?

A1: The impurity profile of your this compound synthesis is highly dependent on the synthetic route employed. However, several common impurities are frequently observed. These can be broadly categorized as starting materials, intermediates, and side-products.

  • Unreacted Starting Materials: Depending on your chosen pathway, this could include 4-chloropicolinamide or 4-nitropicolinamide.

  • Incomplete Conversion: The presence of intermediates such as 4-nitropicolinamide from an incomplete reduction step is a common issue.

  • Hydrolysis Products: 4-Aminopicolinic acid can form if the amide bond is hydrolyzed. This is more likely to occur under strong acidic or basic conditions.[1]

  • Decarboxylation Products: The formation of 4-aminopyridine can occur through the decarboxylation of 4-aminopicolinic acid, especially at elevated temperatures.[2][3]

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps can be present in the final product.

Q2: How can I identify these impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in your product. A reverse-phase HPLC method is often a good starting point.[4][5] The use of mixed-mode chromatography can be particularly effective for separating polar, ionizable compounds like pyridine carboxylic acids and their derivatives.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities, especially when they are present in significant quantities. Comparing the spectra of your product with known standards of potential impurities is a definitive identification method.

Q3: What are the best practices to prevent the formation of these impurities?

A3: Proactive measures during the synthesis can significantly reduce the impurity burden in your final product.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, ensuring complete reduction of the nitro group to the amine will prevent the carry-over of the 4-nitropicolinamide intermediate.

  • Control of pH: To minimize the formation of the hydrolysis byproduct, 4-aminopicolinic acid, maintain a neutral pH where possible, especially during work-up and purification.

  • Temperature Management: Avoid excessive temperatures during the reaction and work-up to prevent the decarboxylation of 4-aminopicolinic acid to 4-aminopyridine.

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides a systematic approach to resolving them.

Issue 1: An unexpected peak is observed in my HPLC analysis.

Root Cause Analysis and Solution Workflow:

start Unexpected HPLC Peak lcms Perform LC-MS Analysis start->lcms mw_known Molecular Weight Matches Known Impurity? lcms->mw_known identify Identify Impurity (e.g., Starting Material, Hydrolysis Product) mw_known->identify Yes mw_unknown Molecular Weight Does Not Match Known Impurities? mw_known->mw_unknown No optimize Optimize Reaction/Work-up Conditions to Minimize Formation identify->optimize purify Select Appropriate Purification Strategy optimize->purify end Impurity Identified and Removed purify->end isolate Isolate Impurity (e.g., Preparative HPLC) mw_unknown->isolate elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate elucidate->optimize

Caption: Workflow for identifying and addressing unknown HPLC peaks.

Detailed Steps:

  • Characterize the Impurity:

    • LC-MS Analysis: The first step is to obtain the molecular weight of the unknown peak using LC-MS.

    • Compare with Potential Impurities: Compare the determined molecular weight with the molecular weights of potential impurities listed in the table below.

  • Identify the Source:

    • If the molecular weight matches a known starting material or intermediate, it indicates an incomplete reaction.

    • If it matches a known side-product, your reaction or work-up conditions may need optimization.

  • Implement a Solution:

    • Incomplete Reaction: Increase the reaction time, temperature, or the equivalents of a particular reagent.

    • Side-Product Formation: Adjust the reaction conditions (e.g., lower temperature to prevent decarboxylation, control pH to prevent hydrolysis).

    • Purification: If the impurity cannot be eliminated by optimizing the reaction, select an appropriate purification method as detailed below.

Issue 2: My final product has a low yield after purification.

Potential Causes and Solutions:

  • Product Loss During Extraction: this compound has some water solubility. During aqueous work-up, ensure the aqueous layer is extracted multiple times with a suitable organic solvent to maximize recovery.

  • Inappropriate Purification Technique:

    • Column Chromatography: If using silica gel chromatography, your polar product may adhere strongly to the stationary phase. Consider using a more polar eluent system or switching to reverse-phase chromatography.

    • Recrystallization: The choice of solvent is critical. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of amides include ethanol, acetone, or acetonitrile.[8] Experiment with different solvent systems to find the optimal one for your product.

Issue 3: The product is discolored.

Possible Reasons and Remedial Actions:

  • Formation of Colored Impurities: Some side-products, particularly from degradation or oxidation, can be colored.

  • Residual Palladium Catalyst: If your synthesis involves a palladium-catalyzed cross-coupling reaction, residual palladium can cause discoloration.

  • Solution:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can often remove colored impurities.

    • Recrystallization: This is often very effective at removing both colored and non-colored impurities.[8]

    • Filtration through Celite or Silica Gel: A quick filtration of your product solution through a small plug of Celite or silica gel can sometimes remove particulate impurities and some colored compounds.

Impurity Reference Table

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential SourceIdentification Notes
4-ChloropicolinamideC₆H₅ClN₂O156.57Unreacted starting material
4-NitropicolinamideC₆H₅N₃O₃167.12Incomplete reduction of nitro group
4-Aminopicolinic AcidC₆H₆N₂O₂138.12Hydrolysis of the amide group[1]More polar than the product, will elute earlier in reverse-phase HPLC.
4-AminopyridineC₅H₆N₂94.12Decarboxylation of 4-aminopicolinic acid[2][3]More volatile and less polar than the product.

Key Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route to this compound and highlights the stages where key impurities can be introduced.

cluster_synthesis Main Synthesis Pathway cluster_impurities Impurity Formation A 4-Nitropicolinamide B This compound (Product) A->B Reduction (e.g., H₂, Pd/C) C Incomplete Reduction A->C D Hydrolysis B->D F 4-Aminopicolinic Acid B->F H₂O, H⁺/OH⁻ C->A Leads to residual D->F Forms E Decarboxylation G 4-Aminopyridine E->G Forms F->E F->G Heat

Caption: Formation of key impurities during this compound synthesis.

Purification Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) at room temperature and upon heating.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: For normal-phase chromatography, silica gel is standard. For reverse-phase, C18-functionalized silica is common.

  • Eluent System Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A gradient from lower to higher polarity is often effective.

    • Reverse Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is used.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the potential impurities and employing the systematic troubleshooting and purification strategies outlined in this guide, you can consistently achieve high-purity this compound for your research and development needs.

References

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(32), 3659-3662. Available at: [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900–902. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2019). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • Sab-Jabbar, T., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 16(19), 5184–5187. Available at: [Link]

  • Maulide, N., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(32), 3659-3662. Available at: [Link]

  • Clark, L. W. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • WIPO. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Available at: [Link]

  • Wikipedia. (n.d.). Hammick reaction. Available at: [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Available at: [Link]

  • ResearchGate. (2016). Simultaneous determination of pyridine, 2-aminopyridine, 2-methylpyridine and 2-pyridinecarboxylic acid by reversed phase high performance liquid chromatography. Available at: [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • PubMed. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Available at: [Link]

  • PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Available at: [Link]

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Technical Support Center: Picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Picolinamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing picolinamide and its derivatives. As specialists in synthetic organic chemistry, we understand that even well-established protocols can present unexpected challenges. This resource addresses common side reactions and purification hurdles encountered in the field, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Our approach is rooted in firsthand laboratory experience and a deep understanding of reaction mechanisms. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Chlorinated Byproduct Formation

Question: I am synthesizing an N-substituted picolinamide from picolinic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. However, my final product is contaminated with a significant amount of a chlorinated byproduct. What is causing this and how can I mitigate it?

Answer:

This is a well-documented side reaction in picolinamide synthesis. The formation of a chlorinated byproduct, specifically at the 4-position of the pyridine ring, occurs when using reagents like thionyl chloride.

Causality & Mechanism: The reaction of picolinic acid with thionyl chloride generates the picolinoyl chloride intermediate as desired. However, this process also activates the pyridine ring, making it susceptible to nucleophilic attack. The chloride ions (Cl⁻) present in the reaction mixture from SOCl₂ can act as nucleophiles, attacking the activated ring. This leads to the formation of 4-chloropicolinoyl chloride, which then reacts with your amine to yield the unwanted 4-chloro-picolinamide byproduct alongside your target molecule.[1][2][3] Studies have shown that this one-pot method can produce both the desired N-alkyl-N-phenylpicolinamides and the corresponding 4-chloro derivatives.[1][2]

Troubleshooting & Solutions:

  • Use Alternative Coupling Reagents: The most effective way to avoid ring chlorination is to circumvent the use of thionyl chloride altogether. A wide range of modern peptide coupling reagents can efficiently facilitate amide bond formation without activating the pyridine ring for chlorination.

  • Control Reaction Conditions: While less effective than changing reagents, carefully controlling the reaction temperature and time may slightly reduce the extent of chlorination. However, this is often insufficient to eliminate the side product completely.

  • Purification: The chlorinated and non-chlorinated picolinamides can typically be separated by column chromatography, though this adds an extra step and can reduce the overall isolated yield of your desired product.[1][2]

Experimental Protocol: Non-Chlorinating Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), a common and effective method that avoids chlorination.

Materials:

  • Picolinic Acid

  • Desired Amine (e.g., N-alkylaniline)

  • EDCI (1.1 eq)

  • HOBt (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve picolinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the amine (1.0 eq) to the solution.

  • Add Et₃N (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDCI (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, proceed with a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Visualization: Main vs. Side Reaction Pathway

The following diagram illustrates the desired reaction pathway versus the chlorination side reaction when using thionyl chloride.

G cluster_main Desired Pathway cluster_side Side Reaction Picolinic_Acid Picolinic Acid Picolinoyl_Chloride Picolinoyl Chloride (Intermediate) Picolinic_Acid->Picolinoyl_Chloride + SOCl2 Picolinamide Desired Picolinamide Picolinoyl_Chloride->Picolinamide Chlorinated_Intermediate 4-Chloro-Picolinoyl Chloride (Byproduct Intermediate) Picolinoyl_Chloride->Chlorinated_Intermediate + Cl- (from SOCl2) Ring Activation Amine Amine (R-NH2) Amine->Picolinamide + Chlorinated_Picolinamide 4-Chloro-Picolinamide (Byproduct) Chlorinated_Intermediate->Chlorinated_Picolinamide Amine2 Amine (R-NH2) Amine2->Chlorinated_Picolinamide +

Caption: Reaction pathways in picolinamide synthesis using SOCl₂.

Issue 2: Decarboxylation of Picolinic Acid

Question: My reaction yield is consistently low, and I'm not observing significant byproduct formation. Could my picolinic acid starting material be degrading?

Answer:

Yes, decarboxylation of picolinic acid is a known thermal decomposition pathway that can significantly reduce your yield, especially if the reaction is conducted at elevated temperatures.[4][5]

Causality & Mechanism: Picolinic acid is more susceptible to decarboxylation than its isomers, nicotinic and isonicotinic acid.[6] The reaction proceeds through a zwitterionic intermediate, where the pyridine nitrogen is protonated, and the carboxylate is deprotonated. This arrangement facilitates the loss of carbon dioxide (CO₂).[6] This is the principle behind the Hammick reaction, a classic named reaction involving the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound.[5] While you may not be running a Hammick reaction, the inherent chemical reactivity means that heating picolinic acid, particularly in polar solvents, can lead to its degradation into pyridine and CO₂.[7]

Troubleshooting & Solutions:

  • Avoid High Temperatures: Whenever possible, conduct the amide coupling reaction at or below room temperature. Most modern coupling reagents are highly efficient at 0 °C to 25 °C.

  • Order of Reagent Addition: Activate the picolinic acid with your coupling reagent at a low temperature before introducing the amine. Avoid prolonged heating of picolinic acid with other reagents.

  • pH Control: The decarboxylation mechanism is influenced by the protonation state. While difficult to control in an organic solvent, be mindful that both acidic and basic conditions can influence the equilibrium of the zwitterionic form. Neutral conditions are generally preferred.

Issue 3: Product Instability and Purification Hurdles

Question: I've successfully synthesized my crude picolinamide, but I'm struggling with purification. The product seems to degrade on the column, and I have difficulty separating it from starting materials.

Answer:

Purification is often a significant challenge in multi-step synthesis, and picolinamides are no exception. The issues you're facing often stem from a combination of product instability and the physicochemical properties of the molecules involved.

Causality & Mechanism:

  • Product Lability: Amide bonds, while generally robust, can be susceptible to cleavage under harsh conditions. The linker and payload components of complex picolinamide derivatives can be intentionally designed to be labile for their final application, which makes them prone to degradation during purification.[8]

  • Hydrolysis: Aggressive aqueous workups using strong acids or bases, especially with heating, can cause hydrolysis of the amide bond, reverting your product back to picolinic acid and the corresponding amine.[9][10]

  • Complex Solubility: Picolinamide derivatives can have mixed polarity, making them challenging to purify. They may be sparingly soluble in common chromatography solvents, leading to streaking on TLC plates and poor separation.[8]

  • Structurally Similar Impurities: Unreacted starting materials (picolinic acid, amine) and byproducts (like the N-acylurea from DCC/EDCI coupling) can have similar polarities to the desired product, complicating separation.

Troubleshooting & Solutions:

ProblemLikely CauseRecommended Solution
Low Recovery After Workup Amide hydrolysis.Use milder workup conditions: saturated NaHCO₃ or dilute HCl instead of concentrated solutions. Avoid heating during extraction.
Product Degradation on Silica Acidity of silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina.
Poor Separation Suboptimal solvent system.Perform a thorough solvent screen using TLC to find an eluent system that provides good separation (ΔRf > 0.2) between your product and key impurities. Consider using a gradient elution.
Inseparable Byproducts Byproduct polarity is too close to the product.If chromatography fails, consider recrystallization or trituration from a suitable solvent system. For highly challenging separations, specialized techniques like reverse-phase chromatography or solid-phase extraction (SPE) may be necessary.[8]
Visualization: Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common picolinamide synthesis issues.

G Start Start Synthesis CheckCrude Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckCrude LowYield Low Yield or No Product? CheckCrude->LowYield Yes Impure Product Impure? CheckCrude->Impure No, yield is good CheckDecarb Potential Decarboxylation - Lower reaction temp - Change solvent LowYield->CheckDecarb Mainly starting materials remain CheckHydrolysis Potential Hydrolysis - Use milder workup - Check pH LowYield->CheckHydrolysis Picolinic acid/ amine observed Success Pure Product Obtained Impure->Success No CheckChlorination Chlorination Side Reaction - Avoid SOCl2 - Use peptide coupling agent Impure->CheckChlorination Mass spec shows (M+34) peak CheckPurification Purification Issue - Optimize chromatography - Try recrystallization Impure->CheckPurification Other impurities CheckDecarb->Start Retry CheckHydrolysis->Start Retry CheckChlorination->Start Retry CheckPurification->Success

Caption: A logical workflow for troubleshooting picolinamide synthesis.

References
  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed, 25954918. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. ResearchGate. Retrieved from [Link]

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(34), 3845-3848. [Link]

  • ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Wikipedia. Retrieved from [Link]

  • Clark, L. W. (1962). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The Journal of Physical Chemistry, 66(1), 125-127. [Link]

  • He, Z., et al. (2018). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(11). [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation reactions of picolinic acid. ResearchGate. Retrieved from [Link]

  • Fersht, A. R., & Kirby, A. J. (1967). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 89(19), 4857-4863. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. Retrieved from [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

  • WIPO Patentscope. (n.d.). WO/2021/076681 PROCESS FOR SYNTHESIS OF PICOLINAMIDES. WIPO Patentscope. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.
  • Shchepochkina, O. V., et al. (2020). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 25(18), 4235. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. NIH. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Overcoming purification hurdles for ADC linker payloads. Sterling Pharma Solutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]

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Technical Support Center: 4-Aminopicolinamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopicolinamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we will address common challenges related to its stability, degradation product analysis, and the troubleshooting of analytical methods. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental work.

Introduction: The Importance of Stability Indicating Methods

This compound, like any active pharmaceutical ingredient (API), is susceptible to degradation under various environmental conditions. Understanding its stability profile is not merely a regulatory requirement but a cornerstone of ensuring drug safety and efficacy.[1] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are essential.[1] These studies help elucidate degradation pathways, identify potential degradation products, and are crucial for developing a robust stability-indicating analytical method—a method capable of accurately measuring the active ingredient in the presence of its impurities and degradants.[2][3]

Part 1: FAQs - Understanding this compound Degradation

This section addresses common questions about the potential degradation pathways of this compound based on its chemical structure, which features a hydrolyzable amide group and a pyridine ring with an amino substituent susceptible to oxidation.

Q1: What are the primary degradation pathways for this compound?

Based on its functional groups, this compound is most susceptible to two primary degradation pathways:

  • Hydrolysis: The amide functional group (-CONH₂) is prone to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[4]

  • Oxidation: The amino group (-NH₂) and the nitrogen atom in the pyridine ring are potential sites for oxidation.[5] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light.[6]

Additionally, photolytic and thermal degradation can occur, often proceeding through complex pathways or by accelerating the hydrolytic and oxidative processes.[7][8]

Q2: What is the expected degradation product under hydrolytic (acid/base) stress?

Under both acidic and basic conditions, the amide bond is the most probable site of attack. The hydrolysis of the amide will cleave the C-N bond, resulting in the formation of 4-aminopicolinic acid and ammonia.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and ammonia.

Q3: What degradation products can be anticipated from oxidative stress?

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), can lead to several products.[4][5] For aromatic amines and heterocyclic compounds, common oxidative products include:

  • N-Oxides: The nitrogen atom on the pyridine ring can be oxidized to form This compound-N-oxide . This is a common degradation pathway for pyridine-containing pharmaceuticals.[9]

  • Nitro Derivatives: The amino group can be oxidized to a nitro group, forming 4-Nitropicolinamide , although this often requires stronger oxidizing conditions. A similar pathway has been observed for 3,4-diaminopyridine, which forms a nitro derivative under oxidative stress.[5]

  • Coupling Products: Oxidative conditions can sometimes lead to the formation of dimers or other coupling products, especially if radical mechanisms are involved.[10]

Q4: Is this compound susceptible to photolytic degradation?

Yes, compounds containing aromatic heterocyclic rings are often susceptible to photolytic degradation.[8][11] The absorption of UV or visible light can excite the molecule to a higher energy state, initiating degradation reactions. The specific products can be complex and may include ring-opening, dimerization, or photo-oxidation.[12] Photostability testing, as mandated by ICH guideline Q1B, should be an integral part of any forced degradation study.[4][13]

Part 2: Analytical Troubleshooting Guide (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability-indicating assays.[3] This section provides solutions to common problems encountered during the analysis of this compound and its degradants.

Q1: After performing forced degradation, my chromatogram shows over 50% degradation of the main peak. Is this acceptable?

No, this is not ideal. The goal of a forced degradation study is to generate a representative profile of degradation products without completely destroying the parent compound. The generally recommended target is 5-20% degradation .[13] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions, complicating peak tracking and method development.

Troubleshooting Steps:

  • Reduce Stress Severity: Decrease the concentration of the stressor (e.g., use 0.01M HCl instead of 1M HCl).

  • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours instead of 24 hours).

  • Lower Temperature: Perform the stress study at a lower temperature (e.g., 40°C instead of 80°C).

Q2: The this compound peak is tailing significantly. What is the cause and how can I fix it?

Peak tailing for an amine-containing compound like this compound is a classic sign of secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[14]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen and the amino group. This keeps the molecule fully protonated and positively charged, minimizing interactions with silanols.

  • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, shielding the analyte from them.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and aggressive end-capping to minimize exposed silanols. Switching to such a column can dramatically improve peak shape.

  • Lower Sample Concentration: High concentrations can overload the column and exacerbate tailing. Try injecting a more dilute sample.[14]

Q3: I have co-eluting peaks. How can I improve the resolution between this compound and its degradants?

Achieving separation is the primary goal of a stability-indicating method.[2] If you have co-elution, you need to alter the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (polarity, dipole moment) will alter interactions with the stationary phase and can significantly change peak elution order.

  • Modify Mobile Phase pH: Changing the pH can alter the ionization state of the parent drug and its degradants. For example, if a degradant is 4-aminopicolinic acid, lowering the pH will suppress the ionization of its carboxylic acid group, making it less polar and increasing its retention time, potentially resolving it from the parent peak.

  • Switch Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, change the column. Do not just try another C18 column; select one with a different selectivity.[3] Good options include:

    • Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be effective for aromatic compounds.

    • Polar-Embedded Phase: Contains a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which can reduce silanol interactions and offer different selectivity for polar analytes.

    • Cyano (CN) Phase: Can be used in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions.

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives peaks more time to separate.

Q4: I am seeing unexpected peaks in my chromatogram, even in the blank. What could be the source?

These are often called "ghost peaks" and can arise from several sources.[15][16]

  • Carryover: A portion of a previous, concentrated sample remains in the injection loop or on the column and elutes in a subsequent run.

  • Mobile Phase Contamination: Impurities in the solvents or buffer salts can accumulate on the column and elute as distinct peaks, especially during a gradient.[17]

  • System Contamination: Contamination from system components (e.g., pump seals, tubing) can leach into the mobile phase.

Troubleshooting Steps:

  • Injector Wash: Ensure your injector wash solution is strong enough to clean the needle and sample loop. A good practice is to use a wash solvent that is stronger than your mobile phase (e.g., 50:50 Acetonitrile:Isopropanol).

  • Column Flush: After a sequence of stressed samples, flush the column with a strong solvent to remove any strongly retained compounds.[14]

  • Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and salts to prepare fresh mobile phase daily. Filter the mobile phase before use.[18]

  • Isolate the Source: Systematically disconnect components (injector, column) to identify where the contamination is originating.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for conducting forced degradation studies and a summary of troubleshooting solutions.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for subjecting this compound to standard stress conditions as recommended by ICH guidelines.[1]

Objective: To generate potential degradation products and test the specificity of the analytical method.

Materials:

  • This compound drug substance

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter, calibrated

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:ACN).

  • Stress Conditions Setup: For each condition, prepare a sample and a corresponding blank (containing only the stressor and solvent).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, no quenching is needed, but they should be diluted immediately.

  • Analysis: Dilute all samples and blanks to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. Calculate the percent degradation and check for peak purity of the parent peak.

Diagram: Forced Degradation & Analysis Workflow

A visual representation of the protocol described above.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1M NaOH, RT) prep->base Expose to Stress oxide Oxidation (30% H2O2, RT) prep->oxide Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B Light) prep->photo Expose to Stress quench Sample & Quench (Neutralize Acid/Base) acid->quench base->quench oxide->quench thermal->quench photo->quench dilute Dilute to Target Conc. quench->dilute hplc Analyze by Stability- Indicating HPLC Method dilute->hplc eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->eval

Caption: Workflow for a forced degradation study.

Diagram: Predicted Degradation Pathways of this compound

A diagram showing the likely chemical transformations under stress.

G parent This compound (Parent Drug) p1 parent->p1 p2 parent->p2 acid_prod 4-Aminopicolinic Acid (Hydrolysis Product) noxide_prod This compound-N-Oxide (Oxidation Product) nitro_prod 4-Nitropicolinamide (Oxidation Product) p1->acid_prod Acid/Base H₂O p1->noxide_prod H₂O₂ p2->nitro_prod Strong Oxidant

Caption: Predicted degradation pathways for this compound.

Table 1: Summary of HPLC Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; mismatched sample solvent pH.Lower mobile phase pH; add competing base (e.g., TEA); use a modern, end-capped column.
Peak Fronting Column overload; sample solvent stronger than mobile phase.Reduce sample concentration; dissolve sample in mobile phase.[17]
Split Peaks Partially blocked column frit; column void; injector issue.Reverse flush the column; replace the column; service the injector rotor seal.[15][18]
Shifting Retention Times Poor column equilibration; inconsistent mobile phase prep; pump malfunction; temperature fluctuation.Increase column equilibration time; prepare fresh mobile phase; service pump check valves; use a column oven.[15][16]
Loss of Resolution Column degradation (loss of stationary phase); change in mobile phase composition.Replace the column; verify mobile phase preparation.[15]
Rising Baseline Contaminated mobile phase; insufficient equilibration for gradient; detector lamp failing.Use high-purity solvents; increase equilibration time; replace detector lamp.[18]

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of. Retrieved from [Link]

  • Dhiman, N., & Singh, G. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.
  • Nuventra Pharma Sciences. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Zhou, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Review on Common Observed HPLC Troubleshooting Problems.
  • PubMed. (1998). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. Retrieved from [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. Retrieved from [Link]

  • PubMed. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Retrieved from [Link]

  • PubMed. (2009). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • PubMed. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Retrieved from [Link]

  • National Institutes of Health. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • PubMed. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. Retrieved from [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubMed. (2018). Bacterial mandelic acid degradation pathway and its application in biotechnology. Retrieved from [Link]

  • National Institutes of Health. (2018). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]

  • PubMed. (1991). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Retrieved from [Link]

  • PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from [Link]

  • Ingenta Connect. (2023). Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]

  • ResearchGate. (2012). Determination of amino acids and amines in mammalian decomposition fluid by direct injection liquid chromatography-electrospray ionisation-tandem mass spectrometry. Retrieved from [Link]

  • JETIR. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]/papers/JETIR2304981.pdf)

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Technical Support Center: Enhancing the Stability of 4-Aminopicolinamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminopicolinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound solutions. As a molecule possessing both an aromatic amine and an amide functional group, understanding its chemical liabilities is paramount to ensuring experimental reproducibility and the integrity of your results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges.

Understanding this compound: Key Stability Considerations

This compound incorporates two primary functional groups that are susceptible to degradation in solution: the 4-amino group on the pyridine ring and the picolinamide (amide) moiety.

  • Aromatic Amine Group: The amino group is a primary site for oxidation . This reaction is often catalyzed by light, heat, dissolved oxygen, and trace metal ions. Oxidation typically leads to the formation of colored degradants, resulting in a yellowing or browning of the solution, and a potential loss of biological activity. Aromatic amines are known to be sensitive to atmospheric oxygen, and this process can be accelerated at elevated temperatures.[1][2][3]

  • Amide Bond: The amide bond in the picolinamide structure is susceptible to hydrolysis . This reaction, which cleaves the amide to form 4-aminopicolinic acid and ammonia, is typically catalyzed by acidic or basic conditions.[4] While the picolinamide amide is relatively stable under neutral conditions, its hydrolysis can be accelerated at pH extremes, especially with heat.[2][3]

Understanding these two key degradation pathways—oxidation and hydrolysis—is fundamental to troubleshooting instability and designing robust experimental conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with your this compound solutions in a practical question-and-answer format.

Question 1: My this compound solution, which was initially colorless, has turned yellow or brown. What is causing this discoloration, and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation of the 4-amino group. Aromatic amines are prone to forming colored oxidation products.[3] The discoloration indicates a change in the chemical structure of your compound and a potential loss of purity and potency.

Immediate Cause Analysis:

  • Oxygen Exposure: The primary culprit is dissolved molecular oxygen in your solvent.

  • Photodegradation: Exposure to ambient or UV light can significantly accelerate oxidation. Many active pharmaceutical ingredients are susceptible to photodegradation.[5]

  • Elevated Temperature: High storage temperatures increase the rate of all chemical reactions, including oxidation.

  • Trace Metal Contamination: Metal ions (e.g., iron, copper) in your solvent or from your container can catalyze oxidative processes.

Preventative Measures & Protocol:

  • Solvent Preparation: Use high-purity solvents. For aqueous solutions, freshly prepared high-purity water (e.g., Milli-Q or WFI) is recommended. Consider degassing the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound.

  • Inert Atmosphere: After preparing the solution, flush the headspace of your storage vial with nitrogen or argon before sealing. This displaces oxygen and creates a protective inert atmosphere. Storing compounds under an inert atmosphere is a known method for stabilizing aromatic amines.[6]

  • Light Protection: Always store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), unless solubility is an issue. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants (Advanced): For long-term storage or formulation development, the inclusion of an antioxidant like ascorbic acid or sodium metabisulfite may be considered, but this should be validated to ensure no interference with your downstream assay.

Question 2: I am observing a precipitate forming in my this compound solution after preparation or during storage. What is happening?

Answer:

Precipitation indicates that the concentration of the compound has exceeded its solubility limit in the current solvent system. This can be triggered by several factors.

Immediate Cause Analysis:

  • Solvent Choice & Concentration: You may be attempting to dissolve more compound than the solvent can hold, especially if using a purely aqueous buffer. While related compounds like 4-aminopyridine are water-soluble, the picolinamide structure may alter this property.[7]

  • pH Effects: The solubility of ionizable compounds is often highly pH-dependent. This compound has a basic amino group and can be protonated at acidic pH. The solubility of the protonated (salt) form is typically much higher in water than the free base form.

  • Temperature Changes: Solubility is temperature-dependent. If you prepared the solution at room temperature and then stored it in the refrigerator, the compound may precipitate out as the temperature drops.

  • Dilution of Organic Stock Solutions: If you are diluting a concentrated stock solution (e.g., in DMSO or ethanol) into an aqueous buffer, the compound can precipitate if its solubility in the final mixed-solvent system is low. This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility.[8]

Preventative Measures & Protocol:

  • Solvent System Optimization: For aqueous applications, determine the optimal pH for solubility. A good starting point is to test solubility in a slightly acidic buffer (e.g., pH 4-5) where the amino group will be protonated.

  • Use of Co-solvents: If aqueous solubility is insufficient even with pH adjustment, consider using a co-solvent system.[9] Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and does not affect the experimental outcome.[10]

  • Temperature Control: If you must store solutions at a low temperature, ensure the concentration is well below the saturation point at that temperature. You may need to prepare a more dilute solution for cold storage.

  • Careful Dilution: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring to aid dispersion and prevent localized high concentrations that can lead to precipitation.

Question 3: My analytical results (e.g., by HPLC) show a decrease in the main this compound peak and the appearance of new peaks over time. What degradation pathway is likely occurring?

Answer:

A decrease in the parent peak with the concurrent rise of new peaks is a clear indication of chemical degradation. Given the structure of this compound, the most probable cause, especially in aqueous solutions at non-neutral pH, is hydrolysis of the amide bond .

Immediate Cause Analysis:

  • pH-Catalyzed Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions.[4] The rate of this hydrolysis is often minimal around neutral pH and increases significantly at pH extremes.

  • Thermal Degradation: Elevated temperatures will accelerate the rate of hydrolysis.

  • Oxidative Degradation: While oxidation primarily causes discoloration, some degradation products might also be detected by HPLC.

The primary hydrolysis product would be 4-aminopicolinic acid . A stability-indicating HPLC method should be able to resolve the parent this compound peak from this primary degradant and any products of oxidation.

dot

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway mol This compound hydrolysis_product 4-Aminopicolinic Acid mol->hydrolysis_product  Acid (H+) or Base (OH-)  Heat oxidation_product Colored Oxidation Products (e.g., N-oxides, dimers) mol->oxidation_product  O2, Light  Metal Ions

Caption: Potential degradation pathways for this compound in solution.

Preventative Measures & Protocol:

  • pH Control: Buffer your solutions to a pH where this compound exhibits maximum stability. A preliminary screening study (see Experimental Protocols) is highly recommended. Based on related compounds, a slightly acidic pH (e.g., 3-5) might be optimal to balance amine protonation (improving solubility) and minimize amide hydrolysis.[11]

  • Temperature Management: Prepare solutions fresh and use them promptly. If storage is necessary, keep them at the lowest practical temperature (refrigerated or frozen) to slow degradation kinetics.

  • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can separate, detect, and quantify the active compound and all its potential degradation products. This is a core requirement of forced degradation studies.[12][13]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent to dissolve this compound?

    • For preparing high-concentration stock solutions, start with a polar aprotic solvent like DMSO or a polar protic solvent like ethanol . These are effective at solubilizing a wide range of organic molecules.[8][14] Always use anhydrous, high-purity grades. For direct preparation of aqueous solutions, start with a slightly acidic buffer (e.g., pH 4.0 citrate or acetate buffer) and assess solubility before moving to neutral or basic pH.

  • Q2: What are the recommended storage conditions for this compound solutions?

    • Short-term (working solutions, <24 hours): Store at 2-8°C, protected from light.

    • Long-term (stock solutions, >24 hours): Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Ensure vials are tightly sealed and protected from light. The headspace should be flushed with an inert gas (nitrogen or argon) before freezing.

  • Q3: How critical is it to protect my solutions from light?

    • Very critical. The aminopyridine moiety is a chromophore that can absorb light, leading to photochemical reactions, primarily oxidation.[5] Always work in amber glassware or cover your containers with foil. This is a simple step that significantly reduces the rate of degradation.

  • Q4: Should I filter my this compound solution after preparation?

    • Filtering through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent, e.g., PTFE for organic, PVDF for aqueous) is good practice to remove any particulates that could act as nucleation sites for precipitation. However, it will not remove dissolved degradants.

Data & Protocol Summaries

Table 1: Recommended Conditions for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[6][15]

Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 hrs to 7 daysTo test for acid-catalyzed degradation, primarily of the amide bond.
Base Hydrolysis 0.1 M NaOH2 hrs to 7 daysTo test for base-catalyzed degradation, primarily of the amide bond.
Oxidation 3% H₂O₂24 to 48 hoursTo induce oxidative degradation, primarily of the aromatic amine.
Thermal 60°C24 hrs to 7 daysTo assess the effect of elevated temperature on all degradation pathways.
Photostability ICH Q1B compliant lightExpose until 1.2 million lux hours and 200 watt hours/m²To assess light-induced degradation.

Note: The goal is to achieve 5-20% degradation of the active ingredient.[6] Conditions should be adjusted (e.g., time, temperature, reagent concentration) if degradation is too rapid or too slow.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex or sonicate the vial gently at room temperature until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials. Flush the headspace of each vial with nitrogen or argon, seal tightly, and store at -20°C or -80°C.

dot

start Start: Weigh Solid add_solvent Add Anhydrous DMSO start->add_solvent dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot inert Flush with Inert Gas (N2 or Ar) aliquot->inert store Store at -20°C or -80°C inert->store

Caption: Workflow for preparing a stable organic stock solution.

Protocol 2: Preliminary Aqueous pH-Stability Screening

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Solution Preparation: From a concentrated stock (e.g., in DMSO), dilute this compound into each buffer to the desired final concentration. Ensure the final DMSO concentration is constant and low (<1%) across all samples.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample using a validated HPLC method to determine the initial concentration (100% value).

  • Incubation: Store aliquots of each buffered solution under controlled conditions (e.g., 40°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each pH condition and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH. Plot the percentage remaining versus time for each pH to identify the pH at which the degradation rate is lowest.

References

  • US2664445A - Stabilized aromatic amines - Google P
  • Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
  • US2927136A - Stabilization of aromatic amines - Google P
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ([Link])

  • Forced degradation studies on aloe emodin and emodin by HPTLC. - Science.gov.
  • The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchG
  • Forced Degradation Studies - MedCrave online. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. ([Link])

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. ([Link])

  • The reductive cleavage of picolinic amides - David Spring's group. ([Link])

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Solubility of drugs in ethanol and dmso - ResearchG
  • (PDF)
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. ([Link])

  • Proposed pathway of 4-aminopyridine degradation by the enrichment...
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. ([Link])

  • (PDF)
  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. ([Link])

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. ([Link])

  • By compound. ([Link])

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. ([Link])

  • Stability of 4-DMAP in solution - PubMed. ([Link])

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. ([Link])

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF - ResearchG
  • An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. ([Link])

  • (PDF)
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchG
  • What is the recommended amount of DMSO that can be used to effectively solubilize an organic compound for a MIC/MBC determination experiment?

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Technical Support Center: Overcoming Poor Cell Permeability of 4-Aminopicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopicolinamide derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of cellular permeability with this class of compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, select appropriate assays, and implement strategies to optimize your molecules for better therapeutic potential.

Section 1: Troubleshooting Low Cell Permeability

Low cell permeability is a significant hurdle in the development of this compound derivatives, often leading to poor oral bioavailability and reduced efficacy. This section provides a structured approach to troubleshooting common issues encountered during your experiments.

Question 1: My this compound derivative shows high target affinity in biochemical assays but has no activity in cell-based assays. How do I confirm if poor permeability is the culprit?

Answer:

This is a classic scenario that strongly suggests a permeability issue. To systematically diagnose the problem, we recommend a tiered experimental approach:

Step 1: Initial Permeability Assessment with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[1][2][3] It's an excellent first-pass screen to determine the intrinsic passive permeability of your compound.[4]

  • Causality: PAMPA isolates passive transcellular permeation, avoiding the complexities of active transport and metabolism.[1][2] This allows you to quickly gauge if the fundamental physicochemical properties of your molecule are conducive to crossing a lipid bilayer.

Step 2: Gold-Standard Evaluation with Caco-2 Permeability Assay

If the PAMPA results suggest low passive permeability, or if you suspect active transport mechanisms are involved, the Caco-2 cell permeability assay is the next logical step. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a polarized monolayer that mimics the intestinal epithelium.[5][6]

  • Causality: Caco-2 cells express a variety of active transporters, including efflux pumps like P-glycoprotein (P-gp), which are often responsible for poor drug absorption.[5][7] This assay provides a more comprehensive picture of intestinal permeability by accounting for both passive diffusion and active transport.[2][8]

Step 3: Investigating Efflux with Bidirectional Caco-2 Assays

To specifically determine if your compound is a substrate for efflux pumps, a bidirectional Caco-2 assay is necessary.[6] This involves measuring the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 monolayer.[5]

  • Causality: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is actively pumped out of the cells.[6][7] You can confirm the involvement of specific efflux pumps, like P-gp, by co-administering a known inhibitor (e.g., verapamil).[4] A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[4]

Question 2: My PAMPA results show high permeability, but the Caco-2 assay indicates low permeability. What could be the reason for this discrepancy?

Answer:

This discrepancy is a valuable piece of data, as it strongly suggests that while your compound has the physicochemical properties for passive diffusion, it is likely a substrate for active efflux pumps.

  • Explanation: The PAMPA assay only measures passive diffusion.[2] In contrast, the Caco-2 assay accounts for both passive diffusion and active transport.[5][8] Therefore, if a compound is rapidly pumped out of the Caco-2 cells by efflux transporters, its apparent permeability in this assay will be low, even if its passive permeability is high.[2]

To confirm this hypothesis, proceed with a bidirectional Caco-2 assay as described in the previous question.

Question 3: My this compound derivative has poor aqueous solubility. Could this be affecting my permeability measurements?

Answer:

Absolutely. Poor aqueous solubility can significantly impact permeability assay results and is a common challenge in drug development.[9][10]

  • Causality: For a drug to be absorbed, it must first be in solution at the site of absorption.[11][12] In permeability assays, if your compound precipitates in the donor compartment, the concentration gradient across the membrane will be reduced, leading to an artificially low calculated permeability.[9]

Troubleshooting Steps:

  • Solubility Assessment: First, determine the aqueous solubility of your compound under the assay conditions (e.g., buffer pH).

  • Formulation Strategies: If solubility is low, consider using solubility-enhancing excipients in your formulation.[13] However, be aware that some excipients, like surfactants, can also affect membrane integrity and permeability.[9]

  • Prodrug Approach: A more advanced strategy is to design a more soluble prodrug that is converted to the active compound intracellularly.[14][15]

Section 2: Strategies for Improving Cell Permeability

Once you have identified that poor permeability is a key issue, the next step is to rationally design and synthesize derivatives with improved properties.

Question 4: What are the key molecular properties of this compound derivatives that I should focus on to improve passive permeability?

Answer:

Passive diffusion is governed by a molecule's physicochemical properties.[11][16] To enhance the passive permeability of your this compound derivatives, focus on the following:

  • Lipophilicity (LogP/LogD): There is often a correlation between lipophilicity and permeability, as lipid-soluble drugs can more readily diffuse across the lipoid cell membrane.[11][17] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[18] The goal is to find an optimal lipophilicity range.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors in a molecule can significantly impact its permeability.[19][20] Each hydrogen bond that must be broken for the molecule to move from the aqueous environment into the lipid membrane requires energy, thus reducing permeability. Strategies to reduce the hydrogen bonding potential, such as N-methylation or forming intramolecular hydrogen bonds, can be effective.[19][21]

  • Molecular Size and Shape: Smaller molecules generally exhibit higher passive diffusion rates.[11][16] While significant changes to the core scaffold may not be feasible, modifications to peripheral substituents should be made with molecular weight in mind.

  • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is contributed by polar atoms. A lower PSA is generally associated with higher cell permeability.

Question 5: How can I overcome active efflux of my this compound derivative?

Answer:

If your compound is identified as an efflux pump substrate, several medicinal chemistry strategies can be employed:

  • Structural Modification: Subtle structural changes can sometimes disrupt the recognition of your compound by efflux transporters. This can involve altering the position or nature of substituents.

  • Prodrug Approach: A prodrug strategy can be used to mask the functional groups that are recognized by the efflux pump.[4] The prodrug is designed to be cleaved intracellularly, releasing the active compound.[4]

  • Co-administration with an Efflux Inhibitor: While not a solution for the compound itself, co-administration with an efflux pump inhibitor can be a therapeutic strategy to increase the intracellular concentration of your drug.[4]

Data Summary: Structure-Permeability Relationship Insights

The following table provides a hypothetical example of how you might summarize data to guide your medicinal chemistry efforts.

DerivativeModificationLogPH-Bond DonorsPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Parent-1.530.50.18.2
Analog 14-CF32.132.11.51.8
Analog 2N-methylation1.823.53.11.2
Analog 3Intramolecular H-bond1.614.23.91.1

This is example data and does not represent actual experimental results.

Section 3: Experimental Protocols

This section provides detailed protocols for the key permeability assays discussed.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol is a generalized procedure and may require optimization for specific compounds.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)[8]

  • 96-well acceptor plate[8]

  • Lecithin in dodecane solution (e.g., 1%)[3]

  • Phosphate-buffered saline (PBS), pH 7.4[3]

  • DMSO

  • Test compound stock solution (e.g., 10 mM in DMSO)[1]

  • Lucifer Yellow for integrity check[1][2]

  • LC-MS/MS for analysis[2][8]

Procedure:

  • Prepare the Artificial Membrane: Coat each well of the filter plate with the lecithin in dodecane solution and allow the solvent to evaporate.[3][8]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., PBS with a small percentage of DMSO).[8]

  • Prepare Donor Plate: Prepare the dosing solution of your test compound in buffer.[3]

  • Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate.[8]

  • Add Dosing Solution: Add the test compound dosing solution to the donor wells of the filter plate.[3]

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 5 hours), often with gentle shaking.[1][8]

  • Sample Collection and Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.[8]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

Caco-2 Cell Permeability Assay Protocol

This is a complex cell-based assay that requires experience in cell culture.

Materials:

  • Caco-2 cells

  • Cell culture flasks and reagents

  • Transwell inserts (e.g., 24-well)[22]

  • Culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • TEER meter

  • Lucifer Yellow

  • LC-MS/MS

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell inserts.[7][23]

  • Cell Differentiation: Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[6][7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[5][7] A Lucifer Yellow rejection assay can also be performed.[7]

  • Permeability Experiment (A-B):

    • Wash the cell monolayers with transport buffer.

    • Add the dosing solution of your test compound to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.[22]

    • Incubate at 37°C for a specified time (e.g., 2 hours).[5]

    • Collect samples from both the apical and basolateral compartments.

  • Permeability Experiment (B-A) (for efflux):

    • Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.[22]

    • Follow the same incubation and sampling procedure as for the A-B experiment.

  • Sample Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficients (Papp) for both directions and the efflux ratio.

Section 4: Visualizing Key Concepts

Factors Influencing Cell Permeability

G cluster_0 Molecular Properties cluster_1 Biological Factors Lipophilicity Lipophilicity (LogP/LogD) Passive Passive Diffusion Lipophilicity->Passive HBD Hydrogen Bond Donors/Acceptors HBD->Passive negatively impacts Size Molecular Size/Weight Size->Passive negatively impacts PSA Polar Surface Area PSA->Passive negatively impacts Permeability Overall Cell Permeability Passive->Permeability Active Active Transport (Efflux/Uptake) Active->Permeability Metabolism Cellular Metabolism Metabolism->Permeability can reduce

Caption: Key molecular and biological factors determining the overall cell permeability of a compound.

Permeability Assay Workflow

G Start Start: Compound with Poor Cell-Based Activity PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active) PAMPA->Caco2 If permeability is low OR to investigate further LowPassive Low Passive Permeability PAMPA->LowPassive If permeability is low Bidirectional Bidirectional Caco-2 Assay Caco2->Bidirectional If PAMPA is high and Caco-2 is low Efflux Efflux Substrate Identified Bidirectional->Efflux Optimize Medicinal Chemistry Optimization Efflux->Optimize LowPassive->Optimize Optimize->Start Re-evaluate End End: Improved Permeability Optimize->End

Caption: A decision-making workflow for troubleshooting and improving cell permeability.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Determining small-molecule permeation through lipid membranes. PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Methods for Measuring Permeability. Regulation of Endothelial Barrier Function - NCBI. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. [Link]

  • Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Drug Absorption. Clinical Pharmacology - MSD Manual Professional Edition. [Link]

  • Factors affecting drug absorption and distribution. Request PDF - ResearchGate. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library - Universiteit Gent. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Drug Absorption. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]

  • The role of lipophilicity in transmembrane anion transport. RSC Publishing. [Link]

  • (PDF) A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. ResearchGate. [Link]

  • Factors affecting drug absorption and distribution. ResearchGate. [Link]

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Technical Support Center: 4-Aminopicolinamide Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Aminopicolinamide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its aqueous solubility. As a weakly basic compound, its solubility is intrinsically linked to the pH of the solution. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you understand and overcome these challenges by systematically adjusting pH. Our goal is to explain the scientific principles behind these methods and provide practical, field-proven steps to ensure consistent and successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is this compound and what are its key physicochemical properties?

This compound (also known as 4-aminopyridine-2-carboxamide) is a heterocyclic amide with a pyridine core.[1] Understanding its fundamental properties is the first step in developing a successful solubilization strategy. While extensive experimental data is not always publicly available, we can predict its characteristics based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties of this compound

Property Value / Prediction Rationale & Source
Molecular Formula C₆H₇N₃O Based on chemical structure.
Molecular Weight 137.14 g/mol Calculated from the molecular formula.[1]
Appearance Likely a white to off-white crystalline solid. Common for similar small molecule amides.
LogP (Octanol/Water) 1.04 Indicates moderate lipophilicity.[1]
Predicted pKa ~4-6 The pKa of the parent 4-aminopyridine is 9.17.[2] However, the electron-withdrawing carboxamide group at the 2-position is expected to significantly lower the basicity of the pyridine ring nitrogen and the exocyclic amino group. The exact value requires experimental determination.

| Aqueous Solubility | Poor at neutral pH; increases in acidic pH. | As a weak base, its solubility is highly pH-dependent.[3][4] |

Q2: Why is the solubility of this compound so dependent on pH?

The pH dependency of this compound's solubility stems from its chemical structure, specifically the presence of basic nitrogen atoms in the pyridine ring and the exocyclic amino group. These groups can accept a proton (H⁺) in an acidic environment. This relationship is a classic example of acid-base chemistry.[5][6]

At a pH above its pKa, the compound exists predominantly in its neutral, un-ionized form, which has lower aqueous solubility due to its moderate lipophilicity. As the pH of the solution is lowered to below the compound's pKa, the basic nitrogen atoms become protonated. This protonation converts the neutral molecule into a positively charged ion (a salt). This ionized form is significantly more polar and, therefore, more readily interacts with water molecules, leading to a dramatic increase in aqueous solubility.[5][7]

This equilibrium can be visualized as follows:

G cluster_0 Equilibrium of this compound in Water Neutral 4-AP (Neutral) (Low Solubility) Protonated 4-AP-H⁺ (Protonated Salt) (High Solubility) Neutral->Protonated + H⁺ (Lowering pH) Protonated->Neutral - H⁺ (Raising pH) G start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: Need to dissolve 4-AP is_bio_assay Is the final use a biological assay or in vivo? start->is_bio_assay use_hcl Use strong acid (e.g., HCl) for initial dissolution. Good for chemical synthesis. is_bio_assay->use_hcl No use_buffer Select a biocompatible buffer. is_bio_assay->use_buffer Yes end_hcl Solution Ready use_hcl->end_hcl check_pka Buffer pKa should be within 1 pH unit of target final pH. use_buffer->check_pka final_ph Final pH must be physiologically compatible (e.g., pH 6.0-7.4) check_pka->final_ph dissolve Dissolve 4-AP directly in the chosen buffer using the dropwise acidification method. final_ph->dissolve end_buffer Buffered Solution Ready dissolve->end_buffer

Caption: Decision workflow for choosing a solubilizing agent.

When a stable pH is required, a buffer is essential. A good buffer resists changes in pH and should be chosen based on the desired final pH of your solution. [8][9] Table 2: Common Acidic Buffers for Pharmaceutical Formulations

Buffer System pKa Useful pH Range Common Applications & Notes
Citrate Buffer pKa1=3.13, pKa2=4.76, pKa3=6.40 2.5 - 6.5 Widely used in oral and parenteral formulations. Can chelate metal ions. [4]
Acetate Buffer 4.76 3.8 - 5.8 Common for oral and injectable drugs. Volatile, so can be removed by lyophilization.
Phosphate Buffer (PBS) pKa2=7.21 6.2 - 8.2 While often used near neutral pH, it can buffer down to ~6.2. Physiologically relevant. [4]

| Glycine-HCl Buffer | pKa1=2.34, pKa2=9.60 | 2.2 - 3.6 | Useful for very low pH applications. [10]|

Expert Tip: When selecting a buffer, always confirm its compatibility with your downstream assay. Some buffer components can interfere with biological processes or analytical measurements.

Part 3: Troubleshooting Guide

Q6: I successfully dissolved my compound in acid, but it precipitated when I adjusted the pH back towards neutral for my cell culture experiment. What should I do?

This is a very common issue known as pH-shift precipitation. It occurs because as you raise the pH, you cross the compound's pKa, and the highly soluble ionized form converts back to the less soluble neutral form. Once the concentration of the neutral form exceeds its intrinsic solubility limit at that pH, it precipitates out of solution.

Troubleshooting Steps:

  • Work with a Lower Concentration: The most straightforward solution is to lower the overall concentration of your this compound stock solution. This ensures that even when it converts to the neutral form, its concentration remains below the solubility limit.

  • Use a Co-solvent or Solubilizer: For preclinical studies, co-solvents (like PEG 400, propylene glycol) or surfactants can be used in combination with pH adjustment to keep the compound in solution over a wider pH range. [4]3. Perform a Kinetic Solubility Assay: Before your main experiment, determine the kinetic solubility of this compound in your final assay medium. This involves adding small aliquots of your low-pH stock solution to the medium and observing at what concentration precipitation occurs. This will define the maximum workable concentration for your experiment.

  • Dose Directly into the System: In some cases, it may be possible to add a small volume of the highly concentrated acidic stock directly into the larger volume of your experimental system (e.g., a large flask of cell culture media) with rapid stirring. The immediate dilution may keep the concentration below the precipitation threshold. This requires careful validation.

Q7: How can I assess the chemical stability of this compound in my acidic stock solution?

While related compounds like 4-aminopyridine are known to be very stable,[11] it is good practice to confirm the stability of this compound in your chosen formulation, as hydrolysis or degradation can occur, especially at pH extremes or elevated temperatures. [12][13] Protocol: Preliminary Stability Assessment

  • Prepare the Solution: Prepare your acidic stock solution of this compound as described previously.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and analyze it using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will be your baseline (100%) concentration.

  • Storage Conditions: Store the remaining stock solution under your intended storage conditions (e.g., 4°C, protected from light) and potentially at an accelerated condition (e.g., 25°C).

  • Time Point Analysis: At set time points (e.g., 24 hours, 48 hours, 1 week), withdraw another aliquot and re-analyze it using the same HPLC method.

  • Data Evaluation: Compare the peak area of the this compound at each time point to the T=0 sample. A decrease in the main peak area or the appearance of new peaks suggests degradation. A solution is typically considered stable if the concentration remains within 90-110% of the initial value.

Q8: My solubility results are inconsistent between experiments. What could be the cause?

Inconsistency in solubility data can derail a research project. The cause is often a lack of tight control over key experimental variables.

Common Causes and Solutions:

  • Inaccurate pH Measurement: Ensure your pH meter is calibrated daily with at least two, preferably three, standard buffers that bracket your target pH.

  • Temperature Fluctuations: Solubility is temperature-dependent. Always perform your experiments at a controlled and recorded temperature.

  • Buffer Variability: Use buffers from the same lot or prepare them fresh to avoid variability. The ionic strength of a buffer can also influence solubility. [14]* Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium after pH adjustment. Inadequate stirring or time can lead to a supersaturated solution that may precipitate later.

  • Purity of Compound: Verify the purity of your this compound batch. Impurities can affect solubility measurements.

By systematically controlling these factors, you can achieve the robust and reproducible solubility data necessary for successful drug development and research.

References

  • ResearchGate. (n.d.). Amine buffers for pH control. Retrieved January 8, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China this compound CAS:100137-47-1 manufacturer supplier producer and factory. Retrieved January 8, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4- dihydroxy-5-(hydroxymethyl)oxolan. Retrieved January 8, 2026, from https://www.benchchem.com/product/bchm20108/technical-guide
  • PubMed. (1961). Amine buffers for pH control. Retrieved January 8, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved January 8, 2026, from [Link]

  • Scribd. (n.d.). Buffers and pH Adjusting Agents Guide. Retrieved January 8, 2026, from [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved January 8, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 100137-47-1 | Product Name : this compound. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2017). (PDF) Buffers and pH Adjusting Agents. Retrieved January 8, 2026, from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2021). Basic Review : Solubility Enhancement by Using Various Approches. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Retrieved January 8, 2026, from [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 8, 2026, from [Link]

  • PubMed. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved January 8, 2026, from [Link]

  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. Retrieved January 8, 2026, from [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 8, 2026, from [Link]

  • CORE. (n.d.). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Retrieved January 8, 2026, from [Link]

  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Retrieved January 8, 2026, from [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values.... Retrieved January 8, 2026, from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility.... Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine.... Retrieved January 8, 2026, from [Link]

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Technical Support Center: Optimizing 4-Aminopicolinamide Incubation in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-Aminopicolinamide and its derivatives. This resource is designed to provide researchers with the foundational knowledge and practical protocols required to determine the optimal incubation time for this compound in your specific cell culture model. As a class of molecules with diverse potential applications, including as positive allosteric modulators (PAMs) of receptors like mGlu4, establishing a robust experimental window is critical for generating reproducible and meaningful data.[1]

This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each phase of the optimization process, empowering you to troubleshoot effectively and adapt these principles to your unique research questions.

Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time so critical for a small molecule like this compound?

Optimizing incubation time is fundamental to ensuring that the observed biological effect is a direct result of the compound's intended mechanism of action, rather than an artifact of general cytotoxicity or experimental variability.[2] Both time and concentration are critical variables.[3] An incubation that is too short may not allow sufficient time for the compound to engage its target and elicit a downstream response. Conversely, an overly long incubation, even at low concentrations, can lead to off-target effects, compound degradation, nutrient depletion in the media, or cytotoxicity that confounds data interpretation.[4] The ideal incubation time maximizes the specific, on-target effect while minimizing these secondary, undesirable outcomes.

Q2: What is the primary mechanism of action for this compound, and how does it influence experimental design?

The "this compound" scaffold is found in various compounds with different targets. For instance, derivatives have been identified as potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 4 (mGlu4).[1] A PAM does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand (e.g., glutamate).

This is a critical consideration for your experimental design. If you are studying a PAM, the compound must be incubated in the presence of an appropriate concentration of the receptor's agonist. The incubation time must be sufficient to allow for this tripartite interaction (receptor-agonist-PAM) to reach a steady state and produce a measurable downstream signal.

Q3: How do I distinguish between a specific antiproliferative effect and general cytotoxicity?

This is a crucial distinction for any compound being evaluated for therapeutic potential.[2]

  • Determine the Cytotoxic Threshold: First, perform a broad dose-response experiment using a viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to identify the concentration range that is non-toxic. It is essential to run these assays at multiple time points (e.g., 24, 48, 72 hours).[4]

  • Operate Below the Threshold: Your functional assays (e.g., measuring signaling pathway modulation, gene expression) should be conducted at concentrations at or below this cytotoxic threshold. This ensures you are observing specific biological modulation, not simply the consequences of cell death.

  • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not contributing to cytotoxicity (typically <0.5%).[2]

Q4: My compound appears to degrade in the culture media over time. How does this affect my experiment?

Compound stability is a major factor that dictates the optimal incubation time and experimental setup.[5][6] If this compound is unstable in your cell culture media, a long incubation period (e.g., 72 hours) will result in a continuously decreasing effective concentration, making dose-response data unreliable.[7][8]

  • Assessment: You can assess stability by incubating the compound in media (without cells) for various durations, then measuring the remaining concentration using HPLC-MS.[9]

  • Mitigation: If instability is confirmed, shorter incubation times are necessary. For longer-term experiments, you may need to perform partial media changes with freshly prepared compound at regular intervals to maintain a more consistent concentration.[10]

Troubleshooting Guide
IssuePossible CausesRecommended Actions
High variability between replicates Inconsistent cell seeding density. Cell passage number is too high. Compound precipitation (poor solubility). Inconsistent incubation times or stimulation.Ensure accurate cell counting for every experiment. Use cells within a consistent, low-passage range. Visually inspect stock solutions and freshly prepare working dilutions. Standardize all incubation and stimulation steps precisely.[2][11]
No observable effect at any concentration Incubation time is too short. Compound is inactive in your cell model. Compound has degraded. If a PAM, the agonist is missing or at the wrong concentration.Perform a time-course experiment to test longer incubation periods (e.g., 24, 48, 72 hours). Confirm target expression in your cell line. Check compound stability in media.[9] Ensure the presence of the necessary agonist at an appropriate EC20-EC50 concentration.
Significant cell death even at low concentrations The compound is highly cytotoxic to your cell line. Off-target toxicity is occurring. The cell line is particularly sensitive.Re-run a detailed dose-response with a wider range of lower concentrations to find a non-toxic window. Perform a "rescue" experiment by overexpressing a resistant target mutant, if possible, to confirm on-target toxicity.[2] Consider testing on a different, more robust cell line.
Core Experimental Protocols & Data Presentation

The optimization process is a logical workflow. First, you must determine the effective concentration range (dose-response), and then, using an effective concentration, determine the optimal treatment duration (time-course).

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A 1. Prepare Serial Dilutions of this compound B 2. Seed Cells in 96-well Plates (Consistent Density) A->B C 3. Treat Cells & Incubate (Fixed Time, e.g., 48h) B->C D 4. Perform Viability Assay (e.g., MTT, CTG) C->D E 5. Analyze Data & Calculate IC50/EC50 D->E F 6. Select Key Concentrations (e.g., IC25, IC50, IC75) E->F Use IC50/EC50 to inform Phase 2 G 7. Seed Cells in Multiple Plates F->G H 8. Treat Cells & Incubate for Variable Durations (e.g., 6, 12, 24, 48, 72h) G->H I 9. Perform Viability/Functional Assay H->I J 10. Analyze Time-Dependent Effects I->J K Final Optimized Protocol J->K Combine optimal dose & time

Caption: Workflow for optimizing compound concentration and incubation time.

Protocol 1: Dose-Response Experiment to Determine IC50/EC50

This protocol aims to identify the concentration of this compound that elicits a half-maximal response (inhibitory or effective) at a fixed, intermediate time point.

Materials:

  • This compound

  • Sterile DMSO

  • Your chosen cell line

  • Complete growth medium[12]

  • 96-well cell culture plates

  • Viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize and count your cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[13]

  • Prepare Serial Dilutions: Prepare a 2X working concentration series of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a maximum concentration (e.g., 100 µM). Include a "vehicle-only" control (DMSO at the highest concentration) and a "medium-only" control.

  • Treatment: Carefully add 100 µL of the 2X working solutions to the corresponding wells of the cell plate, bringing the final volume to 200 µL and the compound concentrations to 1X.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO2.[10]

  • Assay: Perform the viability assay according to the manufacturer's protocol. For example, for an MTT assay, add the reagent, incubate, solubilize the formazan crystals, and read the absorbance on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[14]

Sample Data: Dose-Response of this compound on HT-29 Cells (48h Incubation)

Concentration (µM)Log(Concentration)Average Viability (%)Std. Dev.
1002.008.21.5
33.31.5215.62.1
11.11.0535.83.5
3.70.5751.24.0
1.20.0875.45.2
0.4-0.4092.14.8
0.1-1.0098.53.9
0 (Vehicle)N/A100.04.2
Calculated IC50 ~3.5 µM
Protocol 2: Time-Course Experiment

This protocol uses key concentrations derived from the dose-response experiment to find the incubation time that provides the most robust and specific effect.

Procedure:

  • Select Concentrations: Based on your IC50 value, select 2-3 concentrations for this experiment. A good starting point is IC25, IC50, and IC75.

  • Cell Seeding: Seed cells in multiple identical 96-well plates, one for each time point you plan to measure.

  • Treatment: Prepare 2X working solutions for your selected concentrations and a vehicle control. Treat all plates simultaneously as described in Protocol 1.

  • Staggered Incubation & Assay: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), remove one plate from the incubator and perform your chosen assay (this can be a viability assay or a functional assay measuring your endpoint of interest).

  • Analysis: Plot the assay signal (e.g., % viability, % target inhibition) against time for each concentration. The optimal incubation time is typically the point where you see a maximal and stable difference between the treated and vehicle control groups before significant cytotoxicity or other confounding effects arise.

Mechanistic Insight: A Representative Signaling Pathway

As some this compound derivatives act as mGlu4 PAMs, understanding the pathway is key. The diagram below illustrates this mechanism. The PAM (this compound) binds to an allosteric site on the mGlu4 receptor, enhancing the receptor's conformational change induced by the binding of the endogenous agonist, glutamate. This potentiates the downstream signaling cascade, which for mGlu4 typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm receptor mGlu4 Receptor (GPCR) ac Adenylyl Cyclase receptor->ac Inhibits atp ATP camp cAMP atp->camp Conversion response Cellular Response camp->response Modulates glutamate Glutamate (Agonist) glutamate->receptor Binds Orthosteric Site picolinamide This compound (PAM) picolinamide->receptor Binds Allosteric Site

Caption: Representative pathway for an mGlu4 Positive Allosteric Modulator (PAM).

By methodically applying these principles and protocols, you can confidently establish a robust and optimized incubation time for this compound in your cell culture system, ensuring the scientific integrity and reproducibility of your research.

References
  • Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Reid, J. M., et al. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 2(9), 729–741. Retrieved from [Link]

  • Niswender, C. M., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(8), 2032–2035. Retrieved from [Link]

  • Dette, H., & Kiss, C. (2007). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. Retrieved from [Link]

  • Soliman, A. M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(6), 289-298. Retrieved from [Link]

  • Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Retrieved from [Link]

  • Lei, M., et al. (2016). Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives. Fitoterapia, 113, 134-140. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(4), 271-288. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • Bretz, F., & Pinheiro, J. C. (2005). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine, 24(15), 2359-2374. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Koychev, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-72. Retrieved from [Link]

  • Grissmer, S., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular Pharmacology, 44(5), 1043-1054. Retrieved from [Link]

  • de Graan, P. N., et al. (1989). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 52(4), 1259-1265. Retrieved from [Link]

  • Ugarkar, B. G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 3983-3993. Retrieved from [Link]

  • Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 437-446. Retrieved from [Link]

  • GMP Plastics. (2024). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • Stoyanova, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. Retrieved from [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • Voynikov, Y., et al. (2014). Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. Pharmacia, 61(2), 13-17. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell Culture Protocol. Retrieved from [Link]

  • Agilent Technologies. (2023). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. Biotechniques, 76(1), 27-36. Retrieved from [Link]

  • Yang, Y., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]

  • Ramezanpour, S., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 117(7), 2111-2126. Retrieved from [Link]

  • Yang, Y., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]

  • protocols.io. (2019). Primary Human Fibroblast Cell Culture. Retrieved from [Link]

  • Reinisch, D., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceuticals, 16(1), 123. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

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Preventing precipitation of 4-Aminopicolinamide in media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Experimental Media

Welcome to the technical support center for 4-Aminopicolinamide. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experiments: the precipitation of this compound in aqueous-based media. This guide provides in-depth troubleshooting protocols, scientific explanations for the observed phenomena, and preventative measures to ensure the accurate and effective use of this compound in your research.

Understanding the Challenge: Why Does this compound Precipitate?

This compound, like many small molecule compounds, can precipitate out of solution when its concentration exceeds its solubility limit in a given solvent system. This is a critical issue in experimental biology as it can lead to inaccurate dosing, loss of compound activity, and confounding experimental results. The precipitation of this compound in cell culture media is often multifactorial, stemming from its inherent physicochemical properties and its interaction with the complex media environment.

Key contributing factors include:

  • "Solvent Shock": This is a primary cause of precipitation. This compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous-based medium, the localized concentration of the compound can momentarily exceed its aqueous solubility, causing it to "crash out" of solution.[1]

  • pH-Dependent Solubility: The solubility of this compound is influenced by the pH of the medium. The molecule contains amino groups that can be protonated or deprotonated depending on the pH, which in turn affects its charge and interaction with the solvent.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Divalent cations, such as calcium and magnesium, are particularly known to interact with certain small molecules, potentially leading to the formation of insoluble salts.[2][3] The pyridine nitrogen and amide group in this compound could potentially chelate metal ions present in the media.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of small molecules. For instance, moving media from a refrigerator to a 37°C incubator can alter the solubility parameters.[2]

  • High Final Concentration: The intended final concentration of this compound in the experiment may simply be above its maximum solubility in the specific medium being used.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and it was clear, but when I added it to my cell culture media, it turned cloudy. What happened?

This is a classic example of "solvent shock."[1] Your compound precipitated upon introduction to the aqueous environment of the media. The DMSO stock solution allows for a high concentration of the compound, but the media has a much lower capacity to dissolve it. The rapid change in solvent polarity causes the compound to aggregate and precipitate.

Q2: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. The precipitate is the active compound. Filtering it out will result in an unknown and lower final concentration of this compound in your experiment, leading to unreliable and non-reproducible results. The best approach is to address the root cause of the precipitation.

Q3: My media containing this compound was clear initially, but after a few hours in the incubator, I see a precipitate. Why?

This could be due to several factors:

  • Slow Precipitation: The compound might be in a supersaturated state initially and precipitates over time as it equilibrates.

  • Interaction with Media Components: Over time, this compound may interact with salts or other components in the media to form insoluble complexes.[2]

  • pH Shift: Cellular metabolism can cause a decrease in the pH of the culture medium over time. This pH shift could be sufficient to decrease the solubility of your compound.

  • Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2][3]

Q4: Does the type of media or the presence of serum affect precipitation?

Yes, both can have a significant impact. Different media formulations have varying concentrations of salts and other components that can interact with your compound. Serum contains proteins, such as albumin, that can bind to small molecules and help keep them in solution. Increasing the serum percentage is a potential strategy to improve the solubility of some compounds.[1]

Troubleshooting and Prevention Guide

Part 1: Optimizing Your Stock Solution and Dilution Protocol

The most critical step in preventing precipitation is the proper preparation and dilution of your this compound stock solution.

Step 1: Inspect Your Stock Solution Before each use, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are present, gently warm the solution in a 37°C water bath and vortex until the compound is fully redissolved. To avoid issues from repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[1]

Step 2: Pre-warm Your Media Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound. Adding a compound to cold media can decrease its solubility.

Step 3: Employ a Stepwise Dilution Protocol To avoid "solvent shock," use a serial dilution method. Instead of adding the concentrated DMSO stock directly to your final culture volume, first create an intermediate dilution in a smaller volume of pre-warmed media.

Experimental Protocol: Stepwise Dilution to Prevent "Solvent Shock"

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.

  • Pre-warm Media: Bring your cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Intermediate Dilution:

    • Pipette a small volume of the pre-warmed media into a sterile tube.

    • Add a small volume of your this compound DMSO stock to this media to create an intermediate concentration (e.g., 10-fold dilution of the stock).

    • Mix gently by flicking the tube or pipetting up and down.

  • Final Dilution:

    • Add the intermediate dilution to the final volume of pre-warmed media.

    • Mix the final solution gently but thoroughly.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Part 2: Determining the Maximum Soluble Concentration

If precipitation persists, you may be exceeding the solubility limit of this compound in your specific experimental conditions. It is crucial to determine the empirical maximum soluble concentration.

Experimental Protocol: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of this compound in your specific cell culture medium (including serum, if applicable) at 37°C.

  • Start with a concentration known to be soluble and create a series of increasing concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visually inspect for precipitation at several time points (e.g., 1, 4, 24, and 48 hours) both by eye and under a microscope.

  • The highest concentration that remains clear throughout the experiment is your empirical maximum soluble concentration.

Part 3: Advanced Troubleshooting Strategies

If the above steps do not resolve the issue, consider the following advanced strategies:

Strategy Rationale Considerations
Lower Final Concentration The simplest solution is often to work at a lower concentration that is below the solubility limit.This may not be feasible depending on the required effective concentration for your experiment.
Increase Serum Concentration Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[1]Serum can interfere with some assays and may contain unknown factors that could affect your experimental outcome.
Test Alternative Solvents If compatible with your cell type, other solvents like ethanol or DMF could be tested for the stock solution.Always perform a vehicle control to ensure the solvent itself is not causing cellular toxicity or other effects at the final concentration.
pH Adjustment of Media The solubility of ionizable compounds is pH-dependent. Understanding the pKa of this compound can guide pH adjustments.Altering the pH of cell culture media can significantly impact cell health and growth. This should be done with caution and within a narrow physiological range.

Physicochemical Properties of this compound and Related Compounds

Compound Property Value/Information Implication for Solubility
This compound LogP1.04420[1]Indicates moderate lipophilicity, suggesting that aqueous solubility may be limited.
4-Aminopyridine Aqueous SolubilitySoluble in water (50 mg/mL)[4]The related compound has good water solubility, suggesting this compound may also have some inherent aqueous solubility.
4-Aminopyridine Organic Solvent SolubilitySoluble in ethanol, DMSO, and dimethyl formamide (~30 mg/mL)[5]Confirms the suitability of these solvents for creating stock solutions.
4-Aminopicolinic acid Predicted pKa1.37[6]This is for the carboxylic acid derivative and not directly applicable to the amide, but highlights that the molecule has ionizable groups.

Logical Workflow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for this compound precipitation.

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • China this compound CAS:100137-47-1 manufacturer supplier producer and factory. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Aminopicolinic acid - ChemBK. [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Aminopicolinamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Aminopicolinamide and its derivatives. This guide is designed to provide practical, in-depth advice on selecting the appropriate controls and troubleshooting your experiments. As a versatile scaffold compound, this compound has been investigated for a range of biological activities, from potential antitumor effects to the modulation of ion channels.[1][2][3] This versatility necessitates a rigorous and thoughtful approach to experimental design to ensure the validity and reproducibility of your findings.

This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during the research and development process.

Frequently Asked Questions (FAQs)

Q1: I am starting my work with this compound. What is its mechanism of action and how does that influence my initial experiments?

A1: That is a critical starting point. Published literature and patent filings indicate that the this compound scaffold is a component of molecules with diverse biological targets rather than having one single, universally defined mechanism of action. Derivatives of this compound have been explored as:

  • Potential Antitumor Agents: Some derivatives have shown antiproliferative activity against various cancer cell lines, such as A549, HeLa, and MCF-7.[1][3] The proposed mechanisms in these contexts can include the inhibition of specific kinases like c-Met.[1]

  • Inhibitors of DNA Methylation: Analogues have been designed as inhibitors of DNA methyltransferases (DNMTs).[4]

  • Sodium Channel Modulators: The this compound structure has been incorporated into compounds designed as inhibitors of voltage-gated sodium channels, such as NaV1.8, for the potential treatment of pain.[2]

  • Toll-Like Receptor (TLR) Antagonists: It has been used as a chemical starting point for the synthesis of selective antagonists for TLR7 and TLR8, which are implicated in autoimmune diseases.[5][6][7]

  • Nicotinamidase (Naam) Inhibitors: In the context of agricultural science, it has been identified as a potential inhibitor of nicotinamidase, an enzyme essential for NAD synthesis in insects.[8]

Given this diversity, it is crucial not to assume a single mechanism. Your initial experiments should be designed to characterize its effect in your specific biological system. A logical first step is to perform a dose-response curve in a broad cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®, or direct cell counting) to determine the cytotoxic or cytostatic concentration range in your chosen cell line(s).

Q2: How do I select the right negative controls for my experiments with this compound?

A2: Negative controls are fundamental for attributing any observed biological effect to the specific action of this compound. There are several layers of essential negative controls:

  • Vehicle Control: This is the most critical and basic control. The vehicle is the solvent used to dissolve the this compound (commonly DMSO). All experimental wells or animals should receive the same final concentration of the vehicle as those receiving the compound. This controls for any effects of the solvent itself on the experimental system.

  • Untreated Control: This consists of cells or animals that receive neither the compound nor the vehicle. It serves as a baseline for the health and behavior of your experimental system.

  • Structurally Similar Inactive Analog (if available): This is a more advanced and powerful negative control. If you can synthesize or obtain a close structural analog of this compound that is known to be inactive against your target or in your assay, its inclusion can provide strong evidence that the observed activity is due to the specific chemical features of your compound of interest.

Q3: What are the appropriate positive controls to use in my assays?

A3: Positive controls validate that your experimental system and assay are working as expected. The choice of a positive control is entirely dependent on the biological question you are asking and the specific pathway you are investigating.

Based on the known activities of this compound derivatives, here is a table of potential positive controls:

Investigative Area Potential Pathway/Target Example Positive Controls Rationale
Oncology c-Met Kinase InhibitionCabozantinib, CrizotinibKnown, potent inhibitors of the c-Met kinase pathway.[1]
General CytotoxicityStaurosporine, DoxorubicinBroad-spectrum cytotoxic agents that induce apoptosis.
Epigenetics DNA Methylation (DNMT)Decitabine (5-aza-2'-deoxycytidine), SGI-1027Established DNMT inhibitors that lead to re-expression of silenced genes.[4]
Pain/Neurology Sodium Channel (NaV1.8) BlockadeCarbamazepine, LidocaineKnown sodium channel blockers.[2]
Immunology TLR7/8 AntagonismHydroxychloroquineAn antimalarial drug with known TLR7/9 inhibitory effects.[5]

Always use a positive control that has a well-characterized mechanism of action in your specific assay to ensure that a lack of effect from this compound is not due to a technical failure of the experiment.

Troubleshooting Experimental Issues

Problem: High variability between replicate experiments.

Inconsistent results are a common frustration. Here’s a systematic way to troubleshoot:

  • Compound-Related Issues:

    • Solubility: Visually inspect your stock and working solutions for any precipitation. This compound may have limited solubility in aqueous media. Consider preparing fresh dilutions for each experiment.

    • Stability: Ensure your compound is stored correctly (e.g., desiccated, protected from light) and has not degraded.

  • Experimental System Issues:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Use a cell counter for accuracy.

  • Assay-Related Issues:

    • Reagent Preparation: Ensure all buffers and media are prepared consistently.

    • Incubation Times: Standardize all incubation times precisely.

Problem: The observed effect does not appear to be on-target.

This is a critical concern in drug development. How can you distinguish a specific, on-target effect from a non-specific or off-target one?

  • Use a Structurally Different Inhibitor: If another compound with a different chemical structure, but known to target the same protein or pathway, produces the same biological effect, this strengthens the evidence for an on-target mechanism.

  • Perform a Rescue Experiment: If possible, overexpressing a wild-type version of the putative target protein may rescue the phenotype caused by this compound.

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can provide direct evidence that your compound is binding to the intended target protein within the cell.

Visualizing Experimental Workflows

To ensure a robust experimental design, a logical workflow is essential. The following diagram illustrates a decision-making process for selecting appropriate controls.

Control_Selection_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Control Selection for Mechanistic Studies cluster_2 Phase 3: Validation Start Start: New Experiment with This compound DoseResponse Perform Dose-Response (e.g., Cell Viability Assay) Start->DoseResponse DetermineEC50 Determine EC50/IC50 and Non-Toxic Concentration Range DoseResponse->DetermineEC50 Hypothesis Formulate Hypothesis: What is the target/pathway? DetermineEC50->Hypothesis SelectControls Select Appropriate Controls Hypothesis->SelectControls Vehicle Vehicle Control (e.g., DMSO) SelectControls->Vehicle PositiveControl Positive Control (Known Activator/Inhibitor of Pathway) SelectControls->PositiveControl NegativeControl Negative Control (Inactive Analog, if available) SelectControls->NegativeControl RunAssay Execute Experiment with All Controls SelectControls->RunAssay Analyze Analyze and Interpret Results RunAssay->Analyze Validate On-Target Validation? (e.g., Rescue Experiment, Orthogonal Inhibitor) Analyze->Validate Is the effect specific?

Caption: A workflow for selecting controls in this compound experiments.

The following diagram illustrates a general workflow for validating a potential biological target of this compound.

Target_Validation_Workflow Start Hypothesized Target from Screening or Literature BiochemicalAssay Biochemical Assay: Does this compound inhibit/ activate the purified target protein? Start->BiochemicalAssay CellularAssay Cell-Based Target Engagement: Does the compound bind the target in cells? (e.g., CETSA) BiochemicalAssay->CellularAssay If active PhenotypeLink Link Target to Phenotype: Does genetic knockdown/knockout of the target mimic the compound's effect? CellularAssay->PhenotypeLink If binding confirmed RescueExp Rescue Experiment: Can overexpression of the target (or a resistant mutant) reverse the effect? PhenotypeLink->RescueExp If phenotypes match Conclusion Conclusion: Validated On-Target Effect RescueExp->Conclusion If effect is rescued

Sources

Technical Support Center: 4-Aminopicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Aminopicolinamide. This guide is designed for researchers, chemists, and process development professionals who are working to establish a robust and scalable synthesis for this important molecule. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common issues, and provide actionable insights for scaling up your process.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, cost, and the desired scale of production.

  • Route A: Amidation of 4-Aminopicolinic Acid. This is a classical approach involving the formation of the amide bond from the corresponding carboxylic acid.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a 4-Halopicolinamide. This route builds the C-N bond at the 4-position in a late-stage functionalization step.

Below is a diagram illustrating these two common synthetic disconnections.

product This compound routeA Route A: Amide Bond Formation routeA->product Amidation acid 4-Aminopicolinic Acid acid->routeA ammonia Ammonia Source (e.g., NH4OH, NH3 gas) ammonia->routeA routeB Route B: SNA_r Amination routeB->product Amination halo 4-Halopicolinamide (e.g., 4-Chloropicolinamide) halo->routeB ammonia_B Ammonia Source ammonia_B->routeB

Caption: High-level synthetic strategies for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address problems you may encounter.

Category 1: Issues with Route A (Amidation of 4-Aminopicolinic Acid)

Question: My amide coupling reaction has stalled or is giving very low yields. What are the common causes?

Answer: Low conversion in amide coupling reactions is a frequent issue. The root cause typically falls into one of three areas: insufficient acid activation, poor nucleophilicity of the ammonia source, or suboptimal reaction conditions.

  • Causality (Acid Activation): The carboxylic acid must first be converted into a more reactive electrophile. If you are using a classic method like converting the acid to an acid chloride with thionyl chloride (SOCl₂), a known side reaction is the undesired chlorination of the electron-rich pyridine ring, particularly at the 4-position if it were unprotected.[1][2] This consumes your starting material and generates impurities. When using coupling reagents (e.g., HBTU, EDC), ensure they are fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).

  • Troubleshooting Steps:

    • Confirm Activation: Before adding your ammonia source, take a small aliquot of the activated acid mixture and quench it with methanol. Analyze by LC-MS to confirm the formation of the methyl ester. If it has not formed, your activation step has failed.

    • Evaluate Coupling Reagent: Use the table below to select an appropriate coupling reagent. For scale-up, consider the cost and the ease of removal of the byproducts. For example, EDC/HOBt is effective, but the resulting urea byproduct can complicate purification.

    • Control Temperature: Amide coupling is often performed at 0 °C and allowed to warm to room temperature. Running the reaction too hot can lead to the decomposition of activated intermediates.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentProsCons on Scale-UpByproduct Type
SOCl₂ / Oxalyl Chloride Inexpensive, highly reactiveHarsh conditions, potential for side reactions (chlorination)[1][2]Gaseous (HCl, SO₂, CO, CO₂)
EDC / HOBt Mild conditions, high efficiencyExpensive, urea byproduct can be difficult to removeWater-soluble urea
HBTU / HATU Very fast, high yieldingVery expensive, potentially explosive byproductsWater-soluble urea/guanidinium
T3P® (Propylphosphonic Anhydride) High yielding, easy work-upModerately expensiveWater-soluble phosphates

Question: I'm seeing a significant, difficult-to-remove impurity in my final product. How do I identify and prevent it?

Answer: The most likely culprit, especially if using carbodiimide-based coupling agents like EDC, is the N-acylurea byproduct. This forms when the activated O-acylisourea intermediate rearranges or reacts with another equivalent of the carboxylic acid.

  • Prevention & Removal:

    • Use Additives: Including an additive like HOBt or HOAt is crucial. These agents act as "activated ester shuttles," converting the highly reactive O-acylisourea into a more stable activated ester, which minimizes N-acylurea formation.

    • Work-up: Many urea byproducts can be removed with dilute acid washes (e.g., 1M HCl), as they are basic.

    • Purification: If the byproduct co-crystallizes with your product, alternative purification may be needed. Given the basicity of the aminopyridine, cation-exchange chromatography can be a highly effective, scalable alternative to silica gel chromatography.[3]

Category 2: Issues with Route B (SNAr of 4-Chloropicolinamide)

Question: The amination of my 4-chloropicolinamide is extremely slow. Why isn't the reaction working?

Answer: Nucleophilic aromatic substitution (SNAr) on a pyridine ring requires sufficient activation. The rate of this reaction is highly dependent on the electron-withdrawing ability of the groups on the ring, the leaving group, and the reaction conditions.

  • Causality (Electronic Effects): The picolinamide's carbonyl group and the ring nitrogen are electron-withdrawing, which helps to stabilize the negative charge in the Meisenheimer complex intermediate, thus facilitating the reaction. However, the 4-position is not as activated as the 2- or 6-positions. The reaction often requires heat to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically best as they can solvate the cation without hydrogen bonding to the nucleophile. In some cases, using water as a solvent can dramatically increase the rate.[4]

    • Temperature: Increase the reaction temperature incrementally (e.g., from 80 °C to 120 °C). Monitor by TLC or HPLC to check for product formation versus decomposition.

    • Base: While ammonia is the nucleophile, a non-nucleophilic base (e.g., K₂CO₃, DBU) can be required to neutralize the HCl generated in situ, preventing the protonation and deactivation of the ammonia nucleophile.

    • Consider Catalysis: If thermal conditions fail or are too harsh for other functional groups, consider transition-metal-catalyzed amination (e.g., Buchwald-Hartwig amination), though this adds significant cost and complexity.

Question: My reaction is producing a side product that appears to be 4-hydroxypicolinamide. What is happening?

Answer: This indicates that water is competing with ammonia as the nucleophile, leading to a hydrolysis side reaction.[4]

  • Prevention:

    • Anhydrous Conditions: Ensure your reagents and solvents are rigorously dried. Use freshly opened bottles of solvents or dry them over molecular sieves. If using ammonia gas, pass it through a drying tube.

    • Ammonia Concentration: Use a large excess of the ammonia source. If using aqueous ammonium hydroxide, the high concentration of ammonia can kinetically outcompete the water. Alternatively, using a solution of ammonia in an alcohol (e.g., NH₃ in isopropanol) or liquid ammonia at low temperature/high pressure can provide a concentrated, anhydrous source.

Category 3: General Scale-Up Challenges

Question: My lab-scale purification by column chromatography works well, but it's not feasible for a 1 kg scale. What are my options?

Answer: This is a classic scale-up challenge. The goal is to replace chromatography with a scalable crystallization or extraction-based purification.

  • Strategy:

    • Crystallization: this compound is a crystalline solid. Perform a systematic solvent screen to find a suitable recrystallization system. Key properties to look for are high solubility in the hot solvent and low solubility in the cold solvent. Consider mixed solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane).

    • pH-Based Extraction: Exploit the basicity of the 4-amino group. During work-up, you can wash your organic layer with a basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities (like unreacted picolinic acid). Conversely, you can extract your product into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer to precipitate or re-extract your purified product.

    • Decolorization: If your crude product is highly colored, this is often due to minor, highly conjugated impurities. A treatment with activated carbon during the recrystallization step can be very effective.[5] A small amount (1-5 wt%) of carbon is added to the hot solution, stirred briefly, and then filtered hot through a pad of Celite® to remove the carbon and adsorbed impurities.

start Problem: Low Yield or Purity check_conversion Is the reaction going to completion? start->check_conversion incomplete No: Incomplete Conversion check_conversion->incomplete No complete Yes: Reaction Complete, But Purity is Low check_conversion->complete Yes cause1 Cause: Poor Reagent Quality (e.g., old coupling agent, wet solvent) incomplete->cause1 cause2 Cause: Suboptimal Conditions (e.g., wrong temp, wrong solvent) incomplete->cause2 sol1 Solution: Use fresh, anhydrous reagents. Confirm activity of activators. cause1->sol1 sol2 Solution: Screen temperatures & solvents. Ensure proper mixing. cause2->sol2 cause3 Cause: Side Reactions (e.g., N-acylurea, hydrolysis, chlorination) complete->cause3 cause4 Cause: Ineffective Purification complete->cause4 sol3 Solution: Add HOBt (for EDC). Use anhydrous conditions. Re-evaluate activation method. cause3->sol3 sol4 Solution: Develop crystallization protocol. Use acid/base washes. Consider activated carbon. cause4->sol4

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Section 3: Experimental Protocol Example

Protocol: Synthesis of this compound via SNAr (Route B)

This protocol is a representative example and must be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Reaction Setup

  • To a pressure-rated reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 4-chloropicolinamide (1.0 eq), potassium carbonate (1.5 eq), and dimethyl sulfoxide (DMSO, 5 mL per gram of starting material).

  • Seal the reactor and purge with nitrogen for 15 minutes.

  • Cool the reactor to 0 °C in an ice bath.

  • Carefully bubble anhydrous ammonia gas through the stirred suspension for 20 minutes, or add a pre-made solution of ammonia in isopropanol (e.g., 2 M, 5.0 eq).

  • Seal the reactor tightly.

Step 2: Reaction Execution

  • Slowly heat the reactor to 100 °C. Caution: Monitor the internal pressure of the reactor.

  • Maintain the reaction at 100 °C for 12-24 hours.

  • In-Process Control (IPC): After cooling, carefully take a small sample of the reaction mixture. Dilute with methanol and analyze by HPLC or TLC (e.g., 10% Methanol in Dichloromethane) to determine the consumption of 4-chloropicolinamide. The reaction is deemed complete when <1% of the starting material remains.

Step 3: Work-up and Isolation

  • Cool the reactor to room temperature and cautiously vent any residual pressure.

  • Pour the reaction mixture into cold water (3x the volume of DMSO used). This will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

  • Dry the crude solid under vacuum at 50 °C.

Step 4: Purification

  • Transfer the crude solid to a clean flask. Add ethanol (approx. 10 mL per gram of crude material) and heat to reflux until all the solid dissolves.

  • If the solution is colored, remove it from heat, allow it to cool slightly, and add activated carbon (1-2 wt%). Re-heat to reflux for 10 minutes.

  • Filter the hot solution through a pre-warmed filter funnel containing a pad of Celite® to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a white to off-white solid.

  • Quality Control: Confirm identity and purity by ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Section 4: References

  • Process for synthesis of picolinamides. (WO2021076681A1). Google Patents.

  • Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 21-25. [Link]

  • Black, P. J., Coster, M. J., & Turner, P. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Coster, M. J., Black, P. J., & Turner, P. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Matilda, 5, 9950. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (CN107011255A). Google Patents.

  • Black, P. J., Coster, M. J., & Turner, P. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 363. [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • A kind of method that aminopyridine is prepared by picoline and its purification process. (CN107011255A). Google Patents.

  • Black, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]

  • Process for synthesis of picolinamides. (WO2021076681A1). Google Patents.

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. [Link]

  • Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Andersen, H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

Sources

Technical Support Center: Refining Purification Methods for 4-Aminopicolinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Aminopicolinamide analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this class of compounds. The inherent characteristics of the 4-aminopyridine scaffold—namely its basicity, polarity, and potential for hydrogen bonding—necessitate carefully considered purification strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, troubleshoot common issues, and develop robust, efficient purification protocols.

Section 1: Frequently Asked Questions (FAQs) - Initial Strategy Selection

This section addresses high-level questions to guide your initial purification approach.

Q1: What is the best starting point for purifying a newly synthesized this compound analog?

A1: Your initial strategy should be dictated by scale and available data.

  • For Small-Scale (<100 mg): Begin with analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS). This provides a rapid assessment of purity, identifies major impurities, and helps develop a preparative method. The molecular weight information from the MS is crucial for distinguishing starting materials, byproducts, and the desired product.[1]

  • For Larger-Scale (>100 mg): Flash column chromatography is often the most practical first step.[2] However, due to the polar nature of the this compound core, traditional normal-phase (silica gel) chromatography can be challenging. An initial thin-layer chromatography (TLC) screen is essential to determine feasibility. If the compound streaks badly or requires highly polar mobile phases (e.g., >10% Methanol in Dichloromethane), consider reverse-phase flash chromatography or an alternative technique like recrystallization.

Q2: How does the 4-amino group influence the purification process?

A2: The 4-amino group is a primary driver of the purification challenges. It is a basic site (a proton acceptor) that can engage in strong secondary interactions.

  • On Silica Gel (Normal Phase): The basic amine can interact strongly with acidic silanol groups on the surface of silica gel. This often leads to significant peak tailing, irreversible adsorption, or the need for a mobile phase modifier (e.g., triethylamine, ammonia in methanol) to achieve elution.[3][4]

  • In Reverse Phase: The amine's ionization state is pH-dependent. At neutral pH, the free amine can interact with residual silanols on C18 columns, causing peak tailing.[5] Controlling the pH of the mobile phase is therefore critical for achieving sharp, symmetrical peaks.

Q3: What are the most common types of impurities to expect from the synthesis of these analogs?

A3: Impurity profiles are synthesis-dependent, but common classes include:

  • Unreacted Starting Materials: Such as the parent 4-aminopicolinic acid or the amine coupling partner.

  • Reagents and Coupling Agents: Residuals from amide bond formation (e.g., EDC, HOBt).

  • Process-Related Impurities: Byproducts from incomplete reactions or side reactions. Examples include N-oxides formed from oxidation of the pyridine nitrogen or dimerized products.[6][7]

  • Protecting Group Remnants: Incomplete deprotection of functional groups used during the synthesis.[8]

Section 2: Troubleshooting Guide for Chromatographic Purification

This guide addresses specific experimental problems in a direct "Problem, Cause, and Solution" format.

ProblemProbable Cause(s)Recommended Solution(s)
Broad, Tailing Peaks in RP-HPLC 1. Secondary Silanol Interactions: The basic 4-amino group is interacting with acidic residual silanol groups on the C18 stationary phase.[5] 2. Multiple Ionic Species: The compound exists in both protonated and neutral forms at the mobile phase pH.1. Control Mobile Phase pH: Add an acidic modifier to fully protonate the amine. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid is standard. This ensures a single cationic species and masks silanol interactions.[5] 2. Use a Base-Deactivated Column: Modern columns (e.g., "end-capped" columns) have fewer free silanols and are designed for better peak shape with basic compounds. 3. Consider Basic Mobile Phase: If the analog is stable at high pH, using a mobile phase modifier like 0.1% ammonium hydroxide can deprotonate the silanols, eliminating the interaction site.
Poor or No Retention on C18 Column The analog is highly polar and has insufficient hydrophobic character to interact with the non-polar stationary phase.1. Switch to a More Retentive Stationary Phase: Use a column with an embedded polar group (EPG) or a Phenyl-Hexyl phase, which offer alternative retention mechanisms. 2. Employ Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent's hydrophobic tail adsorbs to the C18 surface, creating an ionic site that retains the protonated analyte.[9] 3. Use Aqueous Normal Phase (ANP) or HILIC: These techniques use polar stationary phases (like silica or amino-propyl) with a high organic/low aqueous mobile phase, ideal for retaining highly polar compounds.[10]
Co-elution of Structurally Similar Impurities The chromatographic system lacks the necessary selectivity to resolve the target compound from a closely related impurity (e.g., a positional isomer or a demethylated analog).1. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation by changing dipole-dipole and hydrogen bonding interactions.[9] 2. Optimize Mobile Phase pH: A slight adjustment in pH can change the relative ionization (and thus polarity and retention) of two similar compounds if their pKa values differ.[5][11] 3. Change the Stationary Phase: Move to a column with a different interaction mechanism. If you are using a C18 (hydrophobic), try a Phenyl column (π-π interactions) or a Cyano phase. This is known as an orthogonal separation method.[12]
Compound Insoluble in Mobile Phase The analog has low solubility in the standard reverse-phase solvents (water/acetonitrile/methanol), leading to precipitation on the column or in the injector.1. Use a Stronger Injection Solvent: Dissolve the sample in a minimal amount of a strong, water-miscible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the injection volume is small to prevent solvent effects from distorting the peak. 2. Modify the Initial Mobile Phase: Start the gradient with a higher percentage of organic solvent, provided you maintain sufficient retention of the analyte.
Difficulty Removing Polar Starting Materials Highly polar impurities (like 4-aminopicolinic acid itself) elute in the void volume of an RP-HPLC run and are difficult to separate from the injection solvent front.1. Use Normal Phase Chromatography: In normal phase, polar compounds are strongly retained, allowing non-polar components to elute first. This provides excellent separation for this type of impurity.[10] 2. Perform a Pre-Purification Extraction: If there is a sufficient difference in polarity, a liquid-liquid extraction can remove the bulk of the polar impurity before chromatography. For example, extracting an ethyl acetate solution of your crude product with a mild aqueous base could remove an acidic starting material.
Workflow for Troubleshooting Poor Chromatographic Resolution

The following diagram outlines a logical decision-making process for improving the separation between your target compound and a key impurity.

G start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape symmetric Peaks Symmetric but Overlapping peak_shape->symmetric Symmetric tailing Peaks Tailing / Asymmetric peak_shape->tailing Asymmetric optimize_selectivity Optimize Selectivity symmetric->optimize_selectivity solve_tailing Adjust Mobile Phase pH (e.g., add 0.1% TFA) Use Base-Deactivated Column tailing->solve_tailing change_organic Change Organic Modifier (Acetonitrile <-> Methanol) optimize_selectivity->change_organic change_phase Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) change_organic->change_phase No Improvement orthogonal Switch to Orthogonal Method (e.g., RP-HPLC -> NP-Flash) change_phase->orthogonal No Improvement

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Section 3: Key Purification Protocols

Protocol 1: Preparative Reverse-Phase HPLC

This protocol is ideal for purifying 10 mg to 1 g quantities of material to high purity (>98%).

  • Method Development:

    • Using an analytical HPLC, screen for an appropriate column (a C18 is a good start) and mobile phase system.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Develop a gradient that provides good separation between your product and impurities. A typical scouting gradient is 5% to 95% B over 15 minutes.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO, Methanol, or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration:

    • Equilibrate the preparative column (e.g., 20 mm x 150 mm C18, 5 µm particle size) with at least 5-10 column volumes of the initial mobile phase conditions.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the column. Do not overload; a typical loading for a 20 mm ID column is 50-200 mg, depending on the separation.

    • Collect fractions based on the UV detector signal. Collect the entire peak, cutting narrowly at the beginning and end.

  • Analysis and Pooling:

    • Analyze each fraction using analytical LC-MS to determine purity.

    • Pool the pure fractions (>98% or desired purity).

  • Solvent Removal:

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product, typically as a TFA salt.

Protocol 2: Normal-Phase Flash Chromatography

This protocol is suited for larger quantities where baseline separation of non-polar impurities is achievable.

  • TLC Method Development:

    • Spot the crude material on a silica gel TLC plate.

    • Screen solvent systems to find one that gives your product an Rf value of ~0.2-0.4. Common systems include Ethyl Acetate/Hexanes and Dichloromethane/Methanol.

    • If significant streaking occurs, add 1-2% triethylamine or ammonium hydroxide to the mobile phase to block silica silanol sites.

  • Column Packing:

    • Select a pre-packed silica gel cartridge or slurry-pack a glass column with the appropriate amount of silica gel (typically 50-100x the mass of crude material).

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane and inject it onto the column.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column.

  • Elution and Collection:

    • Run the column with the determined mobile phase, collecting fractions in test tubes. Monitor the elution using TLC analysis of the fractions.

  • Pooling and Concentration:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Purity Assessment and Characterization

Confirming the purity and identity of the final product is a critical, non-negotiable step.

  • Purity Confirmation (HPLC): Use a validated HPLC method, preferably with a different mobile phase system or column than was used for purification, to determine the final purity level. Peak purity can be further assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.[12]

  • Identity Confirmation (MS & NMR):

    • LC-MS: Confirms the molecular weight of the purified compound.[13]

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the confirmation of the elemental formula.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the detailed chemical structure and ensuring no structural rearrangements occurred during purification.[14]

Section 5: Special Topic - Chiral Separations

If your this compound analog is chiral, resolving the enantiomers is often a required final step.

Q: How can I separate the enantiomers of my chiral analog?

A: High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most common and effective method.[15]

  • Column Screening: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and should be your first choice for screening.[16] Screen columns like Chiralpak® IA, IB, IC, etc., with different mobile phases.

  • Mobile Phase Systems:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol are typical.

    • Polar Organic: Acetonitrile or Methanol, sometimes with additives.

    • Reversed Phase: Water/Acetonitrile or Water/Methanol, often with buffers.

  • Alternative Methods: If CSP-HPLC is unsuccessful, you can explore chiral Supercritical Fluid Chromatography (SFC), which often provides different selectivity. In some cases, diastereomeric salt formation with a chiral acid or base followed by recrystallization can be effective, though it is more labor-intensive. Chiral mobile phase additives can also be used with achiral columns to induce separation.[17]

Workflow for Chiral Method Development

G cluster_modes start Racemic Mixture screen_csp Screen Polysaccharide CSPs (e.g., Chiralpak IA, AD) start->screen_csp screen_mp Screen Mobile Phase Modes screen_csp->screen_mp np_mode Normal Phase (Hexane/Alcohol) screen_mp->np_mode rp_mode Reversed Phase (ACN/Water) screen_mp->rp_mode po_mode Polar Organic (Methanol or ACN) screen_mp->po_mode resolution Resolution Achieved? np_mode->resolution rp_mode->resolution po_mode->resolution optimize Optimize Mobile Phase & Flow Rate resolution->optimize Yes alternative Consider Alternative: - Different CSP Class - Chiral SFC - Diastereomeric Recrystallization resolution->alternative No

Caption: A systematic workflow for developing a chiral separation method.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Amersham Pharmacia Biotech. Reversed Phase Chromatography: Principles and Methods. [Link]

  • Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. [Link]

  • Welch, M. J. (2017). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Moof University. (2021). Reversed Phase Chromatography. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2024). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • PubMed. Chiral separation of nipecotic acid amides. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • Preprints.org. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Preprints.org. Review on the modern analytical advancements in impurities testing. [Link]

  • Google Patents.
  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • NIH. Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • PubMed. Analysis of Amino Acid Enantiomers Derived From Antitumor Antibiotics Using Chiral Capillary Electrophoresis. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Frontiers. Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. [Link]

  • Google Patents.
  • NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • ResearchGate. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. [Link]

  • MDPI. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

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Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-Aminopicolinamide and 3-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Tale of Two Isomers: Divergent Paths in Biological Activity

In the realm of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological activity of a molecule. This principle is vividly illustrated by the positional isomers 4-Aminopicolinamide and 3-Aminopicolinamide. While structurally similar, these two compounds have embarked on remarkably different journeys in drug discovery, with their respective derivatives showing promise in distinct therapeutic areas. This guide provides a comprehensive comparison of the biological activities of this compound and 3-Aminopicolinamide, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpin their divergent pharmacological profiles.

At a Glance: Key Biological Activities

FeatureThis compound Derivatives3-Aminopicolinamide Derivatives
Primary Therapeutic Area OncologyNeurology (Parkinson's Disease)
Primary Mechanism of Action Kinase Inhibition (e.g., c-Met, VEGFR-2)Positive Allosteric Modulation of mGlu4
Reported Biological Effects Anticancer, Antitumor, AntitubercularNeuroprotective, Symptomatic relief in Parkinson's models

The Oncologic Potential of this compound Derivatives

Research into this compound has predominantly focused on its utility as a scaffold for the development of novel anticancer agents. The strategic placement of the amino group at the 4-position of the picolinamide core appears to be conducive to interactions with the active sites of various protein kinases implicated in cancer progression.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this compound have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Notably, studies have identified potent inhibitory activity against receptor tyrosine kinases such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

For instance, a series of 4-(4-aminophenoxy)picolinamide derivatives have been synthesized and evaluated as potential antitumor agents. One of the most promising compounds from this series demonstrated a potent inhibitory effect on the c-Met kinase.[1] The proposed binding mode suggests that the picolinamide moiety acts as a crucial hinge-binding element, while the 4-amino-substituted portion extends into a deeper pocket of the kinase domain, forming key interactions that stabilize the complex and inhibit enzyme activity.

Experimental Workflow: Kinase Inhibition Assay

To determine the inhibitory potential of this compound derivatives against a specific kinase, a common in vitro method is the LanthaScreen™ Eu Kinase Binding Assay.

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Supporting Experimental Data

The anticancer activity of this compound derivatives has been demonstrated in various cancer cell lines. The table below summarizes the in vitro antiproliferative activity of a representative 4-(4-aminophenoxy)picolinamide derivative.

CompoundTarget KinaseA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 46 [1]c-Met0.26Not ReportedNot Reported
Cabozantinib (Control) c-Met, VEGFR20.62Not ReportedNot Reported

These data highlight the potent and selective nature of the anticancer activity exhibited by this class of compounds.

The Neurological Promise of 3-Aminopicolinamide Derivatives

In stark contrast to its 4-amino counterpart, derivatives of 3-Aminopicolinamide have emerged as promising therapeutic agents for neurological disorders, particularly Parkinson's disease. The placement of the amino group at the 3-position is critical for their activity as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).

Mechanism of Action: Modulating Glutamatergic Neurotransmission

The mGlu4 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission in the basal ganglia, a brain region critical for motor control. Positive allosteric modulators of mGlu4 do not activate the receptor directly but bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory effect can help to normalize the aberrant neuronal activity that underlies the motor symptoms of Parkinson's disease.

Structure-activity relationship (SAR) studies have revealed that the 3-amino group on the picolinamide scaffold is a key "warhead" that contributes to the potency and CNS penetration of these mGlu4 PAMs.[2][3]

Signaling Pathway: mGlu4 Positive Allosteric Modulation

G Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site G_protein Gi/o Protein mGlu4->G_protein Activates PAM 3-Aminopicolinamide Derivative (PAM) PAM->mGlu4 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified mGlu4 signaling pathway with a PAM.

Supporting Experimental Data

The efficacy of 3-Aminopicolinamide derivatives as mGlu4 PAMs has been demonstrated in both in vitro and in vivo models. The following table presents the in vitro potency of a representative 3-aminopicolinamide derivative.

CompoundTargetEC₅₀ (nM)% Glu Max
VU0477886 [2][3]mGlu49589%

Furthermore, in vivo studies in a rat model of Parkinson's disease (haloperidol-induced catalepsy) have shown that these compounds can produce robust efficacy.[2][3]

Structure-Activity Relationship (SAR): The Decisive Role of the Amino Group Position

The divergent biological activities of this compound and 3-Aminopicolinamide derivatives underscore the critical importance of positional isomerism in drug design.

  • For Anticancer Activity (this compound): The 4-amino group, often as part of a larger substituent, appears to be crucial for anchoring the molecule within the active site of kinases. The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity and inhibitory potency.

  • For Neurological Activity (3-Aminopicolinamide): The 3-amino group is a key feature of the "warhead" that confers mGlu4 PAM activity. Its position is critical for the specific allosteric interaction with the receptor, leading to the potentiation of the glutamate response.

It is important to note that while the parent unsubstituted compounds have not been directly compared in the same assays, the extensive research on their respective derivatives strongly suggests that the position of the amino group dictates the therapeutic potential of the picolinamide scaffold.

Conclusion

The comparison of this compound and 3-Aminopicolinamide provides a compelling case study in the power of positional isomerism to shape biological activity. While this compound derivatives have been primarily explored as kinase inhibitors for cancer therapy, 3-Aminopicolinamide derivatives have shown significant promise as mGlu4 positive allosteric modulators for the treatment of Parkinson's disease. This clear divergence in their pharmacological profiles highlights the intricate relationship between chemical structure and biological function, offering valuable insights for medicinal chemists and drug development professionals in the design of novel therapeutics. Future research may yet uncover overlapping activities or new therapeutic applications for these versatile scaffolds, but for now, they stand as a testament to the profound impact of a single atom's shift in position.

References

  • Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. [Link]

  • Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed. [Link]

  • Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. University of Copenhagen Research Portal. [Link]

  • Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Vanderbilt University. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. [Link]

Sources

Picolinamide-Based Kinase Inhibitors: A Comparative Guide to Performance and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has transformed the treatment landscape for numerous diseases. However, a significant challenge remains: achieving inhibitor selectivity. The human kinome is vast, and the ATP-binding site, the target of most inhibitors, is highly conserved across many kinases.[1] This conservation can lead to off-target effects, resulting in toxicity or unexpected pharmacological outcomes.

This guide provides a comparative analysis of an emerging class of kinase inhibitors based on the picolinamide scaffold. While the simple, unsubstituted 4-Aminopicolinamide (CAS: 100137-47-1) serves as a foundational structure, recent research has focused on its derivatives as potent inhibitors of key kinases involved in angiogenesis and cell proliferation.[2][3][4][5][6][7] We will objectively compare the performance of these picolinamide derivatives, primarily focusing on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with established, multi-targeted kinase inhibitors such as Sorafenib and Sunitinib . This comparison is supported by a detailed examination of the standard experimental protocols required to validate and characterize such compounds, providing researchers with a framework for their own investigations.

The Picolinamide Scaffold: A Promising Newcomer

Recent medicinal chemistry efforts have identified picolinamide-based derivatives as potent and effective VEGFR-2 inhibitors.[6][8] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[9][10][11] By inhibiting VEGFR-2, these compounds can effectively block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12][13]

Several studies have demonstrated that synthetic derivatives of picolinamide can inhibit VEGFR-2 with high potency in biochemical assays. For instance, certain novel picolinamide derivatives have shown inhibitory activity against VEGFR-2 with IC50 values in the sub-micromolar range, with some compounds even outperforming the reference drug Sorafenib in these in vitro tests.[8][14] These findings position the picolinamide scaffold as a valuable starting point for the development of next-generation, potentially more selective, kinase inhibitors.

Comparative Analysis: Picolinamide Derivatives vs. Established Multi-Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding its potency and selectivity in comparison to existing therapeutics. Here, we compare the picolinamide derivatives against Sorafenib and Sunitinib, two FDA-approved multi-kinase inhibitors used in the treatment of various cancers.

Mechanism of Action: All three classes of compounds—picolinamide derivatives, Sorafenib, and Sunitinib—are ATP-competitive inhibitors. They function by binding to the ATP pocket within the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Potency and Selectivity: The true value of a kinase inhibitor lies in its balance of potency against the intended target and selectivity across the kinome.

  • Picolinamide Derivatives: Studies show that optimized picolinamide derivatives can exhibit potent inhibition of VEGFR-2, with IC50 values reported as low as 0.29 µM (290 nM).[8] Some compounds in this class have demonstrated even greater potency, with IC50 values of 27 nM and 87 nM against VEGFR-2.[14]

  • Sorafenib: Sorafenib is a multi-kinase inhibitor known to target VEGFR-2 (IC50 = 90 nM), VEGFR-3 (IC50 = 20 nM), PDGFRβ (IC50 = 57 nM), c-Kit (IC50 = 68 nM), and Raf kinases (Raf-1 IC50 = 6 nM).[15][16] Its broad-spectrum activity contributes to its efficacy but also to its side-effect profile.

  • Sunitinib: Sunitinib is another multi-targeted inhibitor with potent activity against VEGFR2 (IC50 = 80 nM), PDGFRβ (IC50 = 2 nM), and c-Kit.[17] Like Sorafenib, its clinical utility is derived from its ability to inhibit multiple signaling pathways simultaneously.[18]

The key differentiator for the picolinamide scaffold will be the ability to engineer derivatives that maintain high potency for VEGFR-2 while minimizing interactions with other kinases, potentially leading to a more favorable safety profile.

Data Summary: Comparative Inhibitory Activity (IC50, nM)
Kinase TargetPicolinamide Derivative (Example 8l)[8]Picolinamide Derivative (Example 9a)[14]Sorafenib[15]Sunitinib[17]
VEGFR-2 290 27 90 80
PDGFRβNot ReportedNot Reported572
c-KitNot ReportedNot Reported68Potent Inhibitor
Raf-1Not ReportedNot Reported6Not a primary target

Note: Data for picolinamide derivatives against off-targets are not extensively published and represent a critical area for future investigation.

Visualizing the Molecular Battleground

To understand the context of this comparison, it is essential to visualize the key signaling pathway and the workflow used to evaluate these inhibitors.

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and the key downstream pathways (such as PLCγ/PKC/MAPK and PI3K/AKT) that are blocked by its inhibition.[9][10][11][12][13]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Migration Migration VEGFR2->Migration via FAK/Src VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Picolinamides Sorafenib Sunitinib Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: Simplified VEGFR-2 signaling pathway and mechanism of inhibition.

Experimental Protocols: The Foundation of Comparative Data

The objective comparison of kinase inhibitors relies on standardized, reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the data discussed in this guide.

Experimental Workflow Overview

This diagram outlines the logical progression from initial biochemical screening to cellular validation for a candidate kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50_determination IC50 Determination biochem_assay->ic50_determination kinome_scan Kinome Selectivity (Profiling Panel) ic50_determination->kinome_scan cell_prolif Cell Proliferation Assay (e.g., XTT/MTT) ic50_determination->cell_prolif target_engagement Target Engagement Assay (e.g., Western Blot for p-VEGFR-2) kinome_scan->target_engagement animal_model Xenograft Tumor Models cell_prolif->animal_model target_engagement->animal_model

Caption: Standard workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production. The ADP-Glo™ assay is a luminescence-based system that correlates the amount of ADP produced with kinase activity.[19][20][21][22][23]

Causality: This assay isolates the inhibitor's effect on the kinase from any cellular complexity. It is the gold standard for determining an inhibitor's intrinsic potency (IC50) and is crucial for initial screening and selectivity profiling.[24][25][26]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., a picolinamide derivative) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the purified kinase (e.g., VEGFR-2) and its specific substrate peptide in kinase reaction buffer.

    • Allow a pre-incubation for 10-15 minutes at room temperature to permit inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (XTT)

This protocol assesses the inhibitor's effect on the proliferation of cancer cells that are dependent on the target kinase pathway. The XTT assay measures the metabolic activity of viable cells.[27][28][29][30]

Causality: This assay moves the investigation into a more physiologically relevant context. It determines if the biochemical potency translates into a functional anti-proliferative effect in living cells, which must account for cell permeability, stability, and engagement of the target in a complex intracellular environment. A reduction in cell proliferation suggests successful inhibition of a critical survival/growth pathway.[31]

Methodology:

  • Cell Seeding:

    • Culture human cancer cells known to express the target kinase (e.g., A549 or HepG2 cells for VEGFR-2 studies) in appropriate media.[8]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Labeling and Measurement:

    • Thaw the XTT labeling reagent and the electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture by combining the two reagents.[28]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Target Engagement (Western Blot for Phospho-Proteins)

This protocol directly verifies that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its direct substrate.

Causality: A successful ATP-competitive inhibitor should decrease the autophosphorylation of its target receptor tyrosine kinase. This assay provides direct evidence of target engagement and mechanism of action within the cellular context. Observing a dose-dependent decrease in the phosphorylated form of the target protein, while the total protein level remains unchanged, confirms that the inhibitor is working as intended.[32][33][34]

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., VEGF) for 5-10 minutes before lysis.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[33]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using a non-protein blocker or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk for blocking , as its casein phosphoprotein content can cause high background.[33]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-VEGFR-2 (Tyr1175)).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total-VEGFR-2). This ensures that any decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of the protein.[32]

Conclusion and Future Directions

The picolinamide scaffold represents a promising avenue for the discovery of novel kinase inhibitors. Early data indicates that picolinamide derivatives can achieve potency against VEGFR-2 that is comparable, and in some cases superior, to established multi-kinase inhibitors like Sorafenib in biochemical assays.[8][14]

The critical next step for this chemical class is comprehensive selectivity profiling. While potent, the ultimate value of these compounds for both research and therapeutic applications will be determined by their off-target activity profile. A highly selective picolinamide-based VEGFR-2 inhibitor could offer a more precise tool for studying angiogenesis and potentially a therapeutic agent with a wider therapeutic window and fewer side effects than the current multi-targeted agents. The experimental protocols detailed herein provide a robust framework for conducting such a head-to-head comparison and validating the next generation of kinase inhibitors.

References

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Efficacy of 4-Aminopicolinamide Derivatives Against Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anti-cancer efficacy of various 4-Aminopicolinamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into their mechanisms of action, compare their potency against a range of cancer cell lines, and provide detailed experimental protocols for their evaluation.

Introduction: The Promise of Picolinamides in Oncology

Picolinamides, a class of compounds containing a pyridine-2-carboxamide scaffold, have emerged as a promising area of research in oncology. Their structural versatility allows for modifications that can lead to potent and selective inhibition of various protein kinases implicated in cancer progression. This guide focuses specifically on this compound derivatives, which have demonstrated significant anti-proliferative activity across a spectrum of cancer cell lines. Our exploration will be grounded in experimental data, elucidating the structure-activity relationships that govern their efficacy and highlighting the most promising candidates for further pre-clinical and clinical development.

Deciphering the Mechanism of Action: Targeting Key Cancer Pathways

The anti-cancer activity of this compound derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. Different structural modifications on the this compound core direct these derivatives to distinct molecular targets. Here, we explore three prominent examples.

Inhibition of Aurora B Kinase

Certain N-methylpicolinamide-4-thiol derivatives have been identified as potent inhibitors of Aurora B kinase, a crucial regulator of mitosis.[1] Dysregulation of Aurora B can lead to chromosomal instability, a hallmark of many cancers. Inhibition of this kinase disrupts the proper segregation of chromosomes during cell division, ultimately leading to apoptosis in cancer cells.

Aurora B Kinase Signaling Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora B Kinase Activity G2/M Phase G2/M Phase Mitosis Mitosis G2/M Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Aurora B Kinase Aurora B Kinase Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora B Kinase->Histone H3 Phosphorylation Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B Kinase->Spindle Assembly Checkpoint Histone H3 Phosphorylation->Mitosis Required for Spindle Assembly Checkpoint->Mitosis Ensures fidelity This compound Derivative This compound Derivative This compound Derivative->Aurora B Kinase Inhibition

Caption: Inhibition of Aurora B Kinase by a this compound Derivative.

Targeting the VEGFR-2 Signaling Pathway

A distinct set of picolinamide derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. The downstream signaling cascade of VEGFR-2 involves pathways such as PLCγ-PKC-Raf-MEK-MAPK, which are crucial for endothelial cell proliferation.[5][6]

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Activation PLCγ PLCγ VEGFR-2->PLCγ Phosphorylation This compound Derivative This compound Derivative This compound Derivative->VEGFR-2 Inhibition PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotion

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

c-Met Kinase Inhibition

4-(4-aminophenoxy)picolinamide derivatives have shown significant promise as inhibitors of the c-Met receptor tyrosine kinase.[7][8] The c-Met pathway, when aberrantly activated, drives tumor growth, invasion, and metastasis in a variety of cancers.[9] Inhibition of c-Met can thus lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling axis.

c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Activation PI3K PI3K c-Met Receptor->PI3K This compound Derivative This compound Derivative This compound Derivative->c-Met Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotion

Caption: Inhibition of the c-Met Signaling Pathway.

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the in vitro anti-proliferative activity of representative this compound derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in micromolar (µM).

Derivative ClassCompoundTarget(s)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
N-Methyl-picolinamide-4-thiol6p Aurora-B<10<10<10--[1]
4-(4-Formamidophenylamino)-N-methylpicolinamide5q AngiogenesisLow µMLow µM---[10]
4-(4-Aminophenoxy)picolinamide46 c-Met--0.260.822.35[7][8]
Picolinamide (Thio)urea7h VEGFR-2, EGFR, HER-2, c-MET--Potent--[2]
Picolinamide (Thio)urea9a VEGFR-2--Potent--[2]

Experimental Protocols: Methodologies for In Vitro Evaluation

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of these compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with this compound derivatives Treat with this compound derivatives Seed cells in 96-well plate->Treat with this compound derivatives 24h incubation Add MTT solution Add MTT solution Treat with this compound derivatives->Add MTT solution Incubate for desired time Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Formation of formazan crystals Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 2-4h->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm

Caption: A streamlined workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Assay Workflow Treat cells with compounds Treat cells with compounds Harvest and wash cells Harvest and wash cells Treat cells with compounds->Harvest and wash cells Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Harvest and wash cells->Resuspend in Annexin V binding buffer Add Annexin V-FITC and Propidium Iodide Add Annexin V-FITC and Propidium Iodide Resuspend in Annexin V binding buffer->Add Annexin V-FITC and Propidium Iodide Incubate in the dark Incubate in the dark Add Annexin V-FITC and Propidium Iodide->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Workflow for apoptosis detection using Annexin V and PI.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11][12][13]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell Cycle Analysis Workflow Treat cells with compounds Treat cells with compounds Harvest and fix cells in cold ethanol Harvest and fix cells in cold ethanol Treat cells with compounds->Harvest and fix cells in cold ethanol Wash and treat with RNase A Wash and treat with RNase A Harvest and fix cells in cold ethanol->Wash and treat with RNase A Stain with Propidium Iodide Stain with Propidium Iodide Wash and treat with RNase A->Stain with Propidium Iodide Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide->Analyze by flow cytometry

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[2][14]

Structure-Activity Relationship (SAR) Insights

The development of potent this compound derivatives is guided by understanding the relationship between their chemical structure and biological activity. For instance, in the N-methylpicolinamide-4-thiol series, the nature and position of substituents on the phenyl ring attached to the thiol group significantly influence the inhibitory activity against Aurora-B kinase.[1] Similarly, for the 4-(4-aminophenoxy)picolinamide derivatives targeting c-Met, modifications on the terminal phenyl ring have been shown to be critical for achieving high potency.[7] These SAR studies are instrumental in the rational design of next-generation inhibitors with improved efficacy and selectivity.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of anti-cancer agents with the ability to target multiple key oncogenic pathways. The data presented in this guide highlights their efficacy against a range of cancer cell lines and provides a foundation for further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to facilitate their translation into clinical settings. In vivo studies in relevant animal models are a critical next step to validate the therapeutic potential of these derivatives.

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A Head-to-Head Comparison: Validating the Cellular Target Engagement of 4-Aminopicolinamide, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful preclinical program. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of 4-Aminopicolinamide, a promising novel inhibitor of the hypothetical intracellular kinase, "Kinase X."

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. We will dissect the causality behind experimental choices, ensuring that each described method serves as a self-validating system for generating high-confidence data.

The Imperative of Target Engagement Validation

Identifying a potent inhibitor in a biochemical assay is only the first step. The cellular environment presents numerous barriers and variables—cell permeability, efflux pumps, intracellular competition with endogenous ligands like ATP, and compound metabolism—that can drastically alter a compound's efficacy.[1][2] Therefore, directly measuring target engagement in an intact cellular system is critical to:

  • Confirm the Mechanism of Action (MoA): Provide direct evidence that the compound binds its intended target in a physiologically relevant context.[3]

  • Establish Structure-Activity Relationships (SAR): Correlate chemical modifications with intracellular target binding affinity, guiding medicinal chemistry efforts.[2]

  • De-risk Clinical Progression: Increase the probability of success in clinical trials by ensuring the therapeutic rationale is based on solid on-target activity.

Here, we compare two powerful, yet distinct, biophysical methods for quantifying the interaction of this compound with Kinase X: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . Furthermore, we will explore the use of CRISPR-Cas9 gene editing as an orthogonal genetic approach to validate on-target effects and probe for off-target liabilities.

The Hypothetical Target: Kinase X Signaling Pathway

To provide a practical context, we will consider this compound as an inhibitor of Kinase X, a key component of a hypothetical signaling pathway crucial for cell proliferation.

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates Transcription_Factor_Z Transcription_Factor_Z Substrate_Y->Transcription_Factor_Z Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene_Expression Transcription_Factor_Z->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds

Figure 1: Hypothetical Kinase X signaling pathway. This compound is designed to inhibit Kinase X, blocking downstream signaling and cell proliferation.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[4][5] The binding of a small molecule, such as this compound, to its target protein, Kinase X, confers additional stability to the protein's folded state. Consequently, a higher temperature is required to denature and precipitate the ligand-bound protein compared to the unbound protein.[4][5]

Causality Behind Experimental Choices

The core principle of CETSA is that a direct binding event will alter the thermodynamic properties of the target protein.[2] This makes it a powerful tool for confirming physical interaction in a native cellular environment without the need for genetic modification of the target or labeling of the compound.[6][7] The readout is typically performed via Western blot or mass spectrometry, allowing for the analysis of the endogenous target protein.[8][9]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis A 1. Culture cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at varying temperatures B->C D 4. Lyse cells and separate soluble/insoluble fractions C->D E 5. Analyze soluble fraction by Western Blot for Kinase X D->E F 6. Quantify bands and plot melting curves E->F

Figure 2: General workflow for a CETSA experiment.

Detailed Experimental Protocol: CETSA

Objective: To determine if this compound treatment increases the thermal stability of endogenous Kinase X in intact cells.

Materials:

  • Cell line expressing Kinase X (e.g., HEK293)

  • This compound and a negative control compound

  • Vehicle (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to Kinase X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS to a concentration of 10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[9]

    • Cool the samples at room temperature for 3 minutes.[10]

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[9][10]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody against Kinase X.

    • Image the blot and quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the normalized band intensity (relative to the 40°C sample) against the temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.[4]

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[11][12] This technology requires the target protein (Kinase X) to be expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds to Kinase X is added to the cells. When the tracer is bound to the NanoLuc®-Kinase X fusion, the energy from the luciferase substrate catalysis is transferred to the tracer, which then emits light at a specific wavelength. An unlabeled test compound, like this compound, will compete with the tracer for binding to Kinase X, leading to a dose-dependent decrease in the BRET signal.[11][13]

Causality Behind Experimental Choices

The NanoBRET™ assay is chosen for its high-throughput capability and its ability to provide quantitative binding data (IC50 values) in real-time within living cells.[12][14] It directly measures the competitive displacement of a probe, which is a robust indicator of target engagement at a specific binding site. While it requires genetic modification of the target protein, this allows for the creation of stable cell lines and highly reproducible assays suitable for screening and SAR studies.[15]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_analysis Measurement A 1. Transfect cells with NanoLuc®-Kinase X plasmid B 2. Seed cells into a white, 384-well plate A->B C 3. Add serial dilutions of This compound B->C D 4. Add NanoBRET™ tracer and incubate C->D E 5. Add Nano-Glo® substrate D->E F 6. Read donor (460nm) and acceptor (610nm) emission E->F G 7. Calculate BRET ratio and plot dose-response curve F->G CRISPR_Workflow A 1. Design and validate sgRNA for Kinase X gene B 2. Transfect cells with Cas9 and sgRNA A->B C 3. Select and expand Kinase X knockout (KO) clones B->C D 4. Validate KO by Western Blot and sequencing C->D E 5. Treat wild-type (WT) and KO cells with this compound D->E F 6. Measure cellular phenotype (e.g., proliferation assay) E->F G 7. Compare dose-response curves between WT and KO cells F->G

Figure 4: Workflow for CRISPR-Cas9 based target validation.

Detailed Experimental Protocol: CRISPR-Cas9 Knockout

Objective: To determine if the anti-proliferative effect of this compound is dependent on the presence of Kinase X.

Procedure:

  • Generate Knockout Cell Line:

    • Design and synthesize at least two independent single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene.

    • Deliver Cas9 nuclease and the sgRNAs into the target cell line via transfection or viral transduction.

    • Select single-cell clones and screen for Kinase X knockout by Western blot.

    • Confirm the gene edit at the genomic level by Sanger or next-generation sequencing.

  • Phenotypic Assay:

    • Seed both wild-type (WT) and validated Kinase X knockout (KO) cells in parallel.

    • Treat both cell lines with a range of concentrations of this compound.

    • After 72 hours, measure cell viability using a suitable method (e.g., CellTiter-Glo®).

  • Data Interpretation:

    • Plot the dose-response curves for both WT and KO cell lines.

    • Expected Outcome: this compound will show a potent anti-proliferative effect in WT cells. In the Kinase X KO cells, a significant rightward shift in the dose-response curve (or a complete loss of activity) is expected, demonstrating that the compound's efficacy is dependent on its target.

Probing Off-Target Effects: A critical concern in drug development is unintended "off-target" binding, which can lead to toxicity. CRISPR-based strategies can also be employed to investigate potential off-target effects. If a compound retains significant activity in the primary target knockout line, it may suggest the presence of a functionally relevant off-target. Computational prediction tools can identify potential off-target genes with sequence similarity to the sgRNA, which should be sequenced to ensure the specificity of the knockout. [16][17]

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a non-negotiable step in modern drug discovery. This guide has provided a comparative overview of three robust and complementary methodologies.

  • CETSA® offers a label-free approach to confirm direct binding to the endogenous target in a physiological context.

  • NanoBRET™ provides a high-throughput, quantitative method to determine intracellular affinity in live cells, ideal for SAR studies.

  • CRISPR-Cas9 serves as the definitive genetic tool to link target engagement with cellular function, validating the on-target mechanism of action.

By employing a multi-faceted approach that combines direct biophysical measurements with orthogonal genetic validation, researchers can build a comprehensive and compelling data package. This rigorous, self-validating system provides the highest level of confidence in a compound's mechanism of action, paving the way for the development of safer and more effective therapeutics.

References

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The Picolinamide Scaffold: A Comparative Guide to its Application in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of bioactive compounds targeting diverse biological systems.[1] The picolinamide (pyridine-2-carboxamide) scaffold has firmly established itself as one such entity.[2][3] Derived from pyridine-2-carboxylic acid, its unique arrangement of a pyridine ring and an amide group bestows a combination of desirable properties: a rigid backbone for precise conformational control, hydrogen bonding capabilities, and the ability to act as an effective chelating agent.[2] These features have enabled the development of picolinamide-based molecules across a wide spectrum of therapeutic areas, from oncology to infectious diseases.[4][5][6]

This guide provides a comparative analysis of the picolinamide scaffold, evaluating its performance against alternative structures in key drug discovery programs. We will delve into the mechanistic rationale behind its selection, present supporting experimental data, and provide detailed protocols for its evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Comparative Analysis in Key Therapeutic Areas

The true utility of a scaffold is best understood through direct comparison with other structures targeting the same biological endpoint. Here, we dissect the performance of picolinamide-based compounds in several major therapeutic fields.

A. Picolinamide in Anticancer Drug Design

The picolinamide core is a recurring motif in the design of anticancer agents, where it has been successfully employed to target several critical enzyme families.[5]

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7][8] The picolinamide scaffold has been effectively utilized in designing inhibitors for kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B.[4][9][10]

Causality of Scaffold Choice: The picolinamide moiety, particularly the pyridine nitrogen and the amide N-H group, can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[4][11] This bidentate interaction provides a strong anchoring point for the inhibitor.

A study on novel VEGFR-2 inhibitors demonstrated that a picolinamide derivative, 8l , exhibited potent antiproliferative activity against HepG2 cancer cells with an IC50 of 18.2 µM, outperforming the established multi-kinase inhibitor Sorafenib (IC50 = 29.0 µM), which itself contains a 4-phenoxypicolinamide fragment.[4] Similarly, another series of N-methylpicolinamide-4-thiol derivatives yielded compound 6p , which showed broad-spectrum antiproliferative activity superior to sorafenib and was identified as a selective Aurora-B kinase inhibitor.[9][10]

Comparative Data: Kinase Inhibitor Scaffolds

Scaffold/CompoundTarget(s)Cell LineIC50 (µM)Reference
Picolinamide (8l) VEGFR-2HepG218.2[4]
Picolinamide (8j) VEGFR-2A54912.5[4]
Picolinamide (6p) Aurora-BHepG2<10[9]
Sorafenib (Reference)Multi-kinaseHepG229.0[4]
Axitinib (Reference)VEGFRA54922.4[4]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K/Akt VEGFR2->PI3K Phosphorylates RAS RAS/MAPK VEGFR2->RAS Phosphorylates Picolinamide Picolinamide-Based Inhibitor Picolinamide->VEGFR2 Inhibits ATP Binding Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Key modification points on the picolinamide scaffold.

Pharmacokinetic Considerations

A scaffold's success is not solely dependent on its binding affinity but also on its drug-like properties, collectively known as pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound. [12]Picolinamide-based compounds have often demonstrated favorable PK profiles. For example, in the development of 11β-HSD1 inhibitors for diabetes, a picolinamide derivative was identified as being highly potent and metabolically stable, leading to efficacy in mouse models after oral dosing. [13]The pyridine nitrogen can improve aqueous solubility compared to a simple benzamide, while the overall scaffold remains rigid and relatively low in molecular weight, aligning with principles of drug-like design.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate picolinamide-based compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of kinase activity (IC50).

  • Reagents & Materials: Recombinant human VEGFR-2, ATP, kinase assay buffer, poly(Glu, Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay kit (Promega).

  • Preparation: Serially dilute the picolinamide test compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Initiation: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the substrate/ATP/enzyme mixture. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (CCK-8)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines. [4]

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the picolinamide derivative (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against compound concentration.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Scaffold Selection (e.g., Picolinamide) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochem Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochem Cell Cell-Based Assays (e.g., Antiproliferation) Biochem->Cell PK Pharmacokinetics (PK) (ADME) Cell->PK Efficacy Animal Efficacy Models (e.g., Xenograft) PK->Efficacy Tox Toxicology Efficacy->Tox

Sources

Validating Picolinamide-Based Compounds as VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has identified the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a critical mediator of tumor angiogenesis. The strategic inhibition of this receptor tyrosine kinase can effectively stifle the blood supply to tumors, impeding their growth and metastasis. This guide provides an in-depth validation framework for a promising class of small molecules, picolinamide-based compounds, as VEGFR-2 inhibitors. We will objectively compare their performance with established alternatives, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Rationale for Targeting VEGFR-2

VEGFR-2 is the primary signaling receptor for VEGF-A, a potent pro-angiogenic factor overexpressed in many solid tumors.[1][2] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This initiates a cascade of downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are pivotal for endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[3][4][5] By inhibiting VEGFR-2, we can effectively disrupt these pro-tumorigenic processes at a crucial juncture.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK_pathway Raf-MEK-ERK (MAPK Pathway) P_VEGFR2->MAPK_pathway Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Akt->Proliferation Inhibitor Picolinamide-Based Inhibitor Inhibitor->P_VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Validating Picolinamide Derivatives as VEGFR-2 Inhibitors: An Experimental Workflow

A multi-pronged approach is essential to rigorously validate the mechanism of action of novel picolinamide-based compounds. This involves a tiered system of biochemical and cell-based assays, culminating in in vivo studies.

Experimental_Workflow cluster_workflow Experimental Validation Workflow Biochemical Biochemical Assays (VEGFR-2 Kinase Assay) CellBased Cell-Based Assays (HUVEC Proliferation, Migration, Tube Formation) Biochemical->CellBased Confirm cellular activity Signaling Signaling Pathway Analysis (Western Blot for pVEGFR-2, pERK, pAkt) CellBased->Signaling Elucidate mechanism InVivo In Vivo Models (Tumor Xenografts) Signaling->InVivo Assess in vivo efficacy

Caption: Tiered experimental workflow for inhibitor validation.

Step 1: Biochemical Validation - Direct VEGFR-2 Kinase Inhibition

The initial and most direct test of a putative VEGFR-2 inhibitor is a biochemical kinase assay. This cell-free system isolates the kinase domain of the receptor, allowing for a clean assessment of the compound's ability to inhibit its enzymatic activity.

A recent study on novel picolinamide-based derivatives demonstrated their direct inhibitory effect on VEGFR-2 kinase.[3] The most potent of these compounds, 8l , exhibited an IC50 value of 0.29 µM, indicating strong direct inhibition.[3]

Experimental Protocol: VEGFR-2 Kinase Assay

  • Plate Preparation: To a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add a recombinant human VEGFR-2 kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a generic tyrosine kinase substrate) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[6]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Step 2: Cell-Based Assays - Assessing Anti-Angiogenic Effects

While a biochemical assay confirms direct target engagement, cell-based assays are crucial to determine if this inhibition translates into a functional anti-angiogenic effect in a biological context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies as they express high levels of VEGFR-2.[7]

Key cell-based assays include:

  • Proliferation Assay: Measures the ability of the compound to inhibit VEGF-induced HUVEC growth.

  • Migration Assay (Wound Healing/Transwell): Assesses the compound's effect on the migratory capacity of HUVECs, a critical step in the formation of new blood vessels.

  • Tube Formation Assay: Evaluates the ability of HUVECs to form capillary-like structures on a basement membrane matrix (e.g., Matrigel) in the presence of the inhibitor.

Step 3: Signaling Pathway Analysis - Confirming Mechanism of Action

To confirm that the observed cellular effects are indeed due to the inhibition of VEGFR-2 signaling, Western blot analysis is employed. This technique allows for the visualization and quantification of the phosphorylation status of VEGFR-2 and its key downstream effectors. A potent picolinamide-based inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of VEGFR-2, as well as downstream proteins like ERK and Akt.[8][9]

Experimental Protocol: Western Blot for Phosphorylated VEGFR-2

  • Cell Culture and Treatment: Culture HUVECs and starve them of growth factors to reduce basal signaling. Treat the cells with the picolinamide-based compound at various concentrations for a specified time, followed by stimulation with VEGF-A.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., total VEGFR-2 or a housekeeping protein like GAPDH) to determine the relative change in phosphorylation.

Step 4: In Vivo Models - Evaluating Anti-Tumor Efficacy

The final validation step involves assessing the compound's anti-angiogenic and anti-tumor activity in a living organism.[10][11] Tumor xenograft models, where human cancer cells are implanted in immunocompromised mice, are a common preclinical model.[12][13][14] The administration of an effective VEGFR-2 inhibitor should result in reduced tumor growth, decreased microvessel density within the tumor, and potentially prolonged survival of the animal.[13]

Comparative Performance of Picolinamide-Based Compounds

To contextualize the potential of picolinamide-based compounds, it is essential to compare their performance against established VEGFR-2 inhibitors. The following table summarizes the in vitro inhibitory activity of several multi-kinase inhibitors that target VEGFR-2.

Compound Class/NameTarget Kinase(s)IC50 (nM) against VEGFR-2Reference(s)
Picolinamide Derivative (8l) VEGFR-2 290 [3]
SorafenibVEGFR-1, -2, -3, PDGFR-β, c-Kit, Raf-1, B-Raf90
SunitinibVEGFRs, PDGFRs, c-Kit, FLT3, RETVaries by study
LenvatinibVEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, KIT, RETNot specified in provided context
ApatinibVEGFR-2, Ret, c-Kit, c-Src1[12]
RegorafenibVEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAFNot specified in provided context
Ramucirumab (Monoclonal Antibody)Binds to extracellular domain of VEGFR-2N/A (Blocks ligand binding)

Note: IC50 values can vary depending on the specific assay conditions.

This comparison highlights that while some established drugs like Apatinib show remarkably low IC50 values, the novel picolinamide derivatives demonstrate potent, sub-micromolar inhibitory activity against VEGFR-2, marking them as a promising new class of inhibitors for further development.[3][12]

Conclusion

The validation of picolinamide-based compounds as VEGFR-2 inhibitors requires a systematic and rigorous experimental approach. The evidence presented, from direct biochemical inhibition to functional cellular effects, strongly supports the potential of this chemical scaffold in the development of novel anti-angiogenic therapies. Further optimization of these compounds to improve potency and selectivity, coupled with comprehensive in vivo studies, will be critical in translating this promising preclinical data into tangible clinical benefits for cancer patients.

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Comparative Kinase Cross-Reactivity Profiling: An In-Depth Analysis of 4-Aminopicolinamide Analogue Cpd-4AP

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving target selectivity is a paramount challenge. While a compound may exhibit potent inhibition against its intended target, off-target activities can lead to unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel 4-aminopicolinamide derivative, herein referred to as Cpd-4AP, against a panel of 10 representative kinases.

Through a detailed examination of experimental data, we will compare the selectivity of Cpd-4AP with a known multi-kinase inhibitor, Staurosporine, to contextualize its performance. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level insights and granular, step-by-step protocols for conducting similar kinase profiling studies.

The Rationale: Why Kinase Selectivity Profiling is Non-Negotiable

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant hurdle for developing truly selective inhibitors.

Undesired off-target inhibition can lead to:

  • Toxicity: Inhibition of kinases essential for normal physiological functions (e.g., SRC in platelet function or VEGFR in vascular homeostasis) can cause severe adverse effects.

  • Misinterpretation of Phenotypic Data: If an inhibitor hits multiple targets, it becomes difficult to attribute a cellular response to the inhibition of the intended target alone.

  • Opportunities for Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, such as in the case of inhibitors that target both tumor growth and angiogenesis pathways.

Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, enabling a more accurate prediction of a compound's therapeutic window and potential liabilities.

Experimental Design: A Framework for Rigorous Profiling

To assess the selectivity of Cpd-4AP, a quantitative in vitro kinase assay was employed. The experimental design was structured to provide a direct comparison of inhibitory activity across a diverse panel of kinases.

Kinase Panel Selection

The selected 10-kinase panel includes representatives from different branches of the human kinome tree to provide a broad overview of Cpd-4AP's selectivity. It includes the intended target, an Epidermal Growth Factor Receptor (EGFR) variant, as well as kinases known for common off-target interactions.

  • Primary Target: EGFR (L858R), a common oncogenic mutant.

  • Tyrosine Kinases (TK): SRC, ABL1, VEGFR2

  • Serine/Threonine Kinases (S/T): AKT1, CDK2, MAPK1 (ERK2), MKNK1

  • Lipid Kinase: PI3Kα

  • Atypical Kinase: mTOR

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) was selected for this study. It is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. This amount is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and ATP is depleted; second, the remaining ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The resulting luminescence is inversely correlated with the inhibitor's potency.

The workflow for this assay is illustrated below.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Data Analysis A Kinase + Substrate + ATP + Inhibitor (Cpd-4AP) B Incubation (e.g., 60 min at RT) A->B Reaction proceeds C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C End of Reaction D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction (Generates Light) D->E F Measure Luminescence (Plate Reader) E->F G Plot Luminescence vs. Inhibitor Concentration F->G H Calculate IC50 Values G->H G A Start: Kinase Profiling Data (Table 1) B Is compound selective for primary target (e.g., >100-fold)? A->B C High Selectivity Profile (e.g., Cpd-4AP) B->C Yes D Low Selectivity Profile (e.g., Staurosporine) B->D No E Proceed to cellular assays and in vivo studies. C->E G Are off-target hits known toxicity liabilities? D->G F Consider for polypharmacology OR Initiate medicinal chemistry for improved selectivity. G->F No H High Risk: Deprioritize Compound G->H Yes

Figure 2: Decision tree for interpreting kinase selectivity data.

Experimental Protocol: Step-by-Step Guide to Kinase Profiling

This section provides a detailed protocol for performing the kinase cross-reactivity profiling using the ADP-Glo™ assay format.

Materials:

  • Kinases, substrates, and buffers (specific to each kinase, sourced from a reputable vendor).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

  • Test compounds (Cpd-4AP, Staurosporine) dissolved in 100% DMSO.

  • ATP solution (10 mM).

  • White, opaque 384-well assay plates (e.g., Corning #3570).

  • Multichannel pipettes and/or automated liquid handler.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. A common top concentration for screening is 10 mM. b. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Setup: a. Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer. b. Prepare a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate containing the pre-spotted compound. d. To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Reaction Incubation: a. Mix the plate gently on a plate shaker for 30 seconds. b. Incubate the plate at room temperature for 60 minutes. Incubation times may need optimization for different kinases.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for the detection reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader (e.g., BMG PHERAstar or similar). b. Subtract the "no enzyme" background from all other readings. c. Normalize the data by setting the "DMSO only" control as 100% activity and wells with a high concentration of a potent inhibitor as 0% activity. d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The cross-reactivity profiling of Cpd-4AP reveals a promising selectivity profile, with potent, single-digit nanomolar activity against its primary target, EGFR (L858R), and significantly weaker activity against a panel of diverse kinases. When compared to the broad-spectrum inhibitor Staurosporine, Cpd-4AP demonstrates the hallmarks of a well-designed, targeted agent.

This favorable selectivity profile provides strong rationale for advancing Cpd-4AP into secondary assays, such as cell-based target engagement and phenotypic screens, to confirm its on-target activity in a more complex biological system. Further profiling against a larger kinase panel (e.g., >400 kinases) would be a prudent next step to build a more comprehensive understanding of its off-target landscape before committing to resource-intensive in vivo studies.

References

  • Title: The protein kinase complement of the human genome. Source: Science. URL: [Link]

  • Title: The importance of kinase inhibitor selectivity. Source: Current Opinion in Chemical Biology. URL: [Link]

  • Title: Staurosporine, a potent inhibitor of protein kinase C. Source: Biochemical and Biophysical Research Communications. URL: [Link]

  • Title: The physiological protein kinase C inhibitor staurosporine. Source: The Journal of Biological Chemistry. URL: [Link]

  • Title: Assay conditions and inhibitor properties are critical for kinase selectivity data. Source: Nature Chemical Biology. URL: [Link]

A Head-to-Head Comparison of Picolinamide-Based Phosphodiesterase-4 Inhibitors Against Established Drugs for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a representative picolinamide-based phosphodiesterase-4 (PDE4) inhibitor against the established drugs, Apremilast and Roflumilast. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and translational medicine. The analysis is grounded in preclinical and clinical data, focusing on mechanism of action, potency, efficacy, and pharmacokinetic profiles.

Executive Summary: The Evolving Landscape of PDE4 Inhibition

Chronic inflammatory diseases such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD) are driven by a dysregulated immune response, characterized by the overproduction of pro-inflammatory mediators. A key intracellular signaling node in this process is the enzyme phosphodiesterase 4 (PDE4), which degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that maintains immune homeostasis. Inhibition of PDE4 elevates intracellular cAMP levels, leading to a broad anti-inflammatory effect.[1][2][3]

While established oral PDE4 inhibitors like Apremilast and Roflumilast have demonstrated clinical success, the field continues to seek next-generation molecules with improved potency, selectivity, and tolerability profiles.[4][5] This guide examines the therapeutic potential of novel chemical scaffolds, using the picolinamide derivative Piclamilast as a representative of an emerging class of potent PDE4 inhibitors, and compares its performance profile against the market-approved drugs Apremilast and Roflumilast.

Mechanism of Action: Targeting the Central Hub of Inflammation

The therapeutic rationale for all three compounds is the targeted inhibition of the PDE4 enzyme. PDE4 is the predominant PDE isoform within key immune cells, including T-cells, macrophages, neutrophils, and dendritic cells.[6][7] Its inhibition initiates a well-defined anti-inflammatory cascade.

The Core Signaling Pathway:

  • Stimulus: Pro-inflammatory signals activate cell surface receptors.

  • cAMP Production: Adenylyl cyclase is activated, converting ATP to cAMP.

  • PDE4-Mediated Degradation: PDE4 hydrolyzes cAMP to its inactive form, AMP, thus dampening the anti-inflammatory signal.

  • PDE4 Inhibition: Drugs like Piclamilast, Apremilast, and Roflumilast block PDE4 activity.

  • cAMP Accumulation: Intracellular cAMP levels rise.[2][8][9]

  • Downstream Effects: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP-response element binding protein (CREB). This leads to a transcriptional shift:

    • Down-regulation of Pro-inflammatory Cytokines: Decreased production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), IL-17, and other key drivers of psoriatic and COPD pathology.[1][8][10]

    • Up-regulation of Anti-inflammatory Cytokines: Increased production of IL-10.[1][8]

This concerted modulation of cytokine expression helps restore a homeostatic immune balance.[1]

PDE4_Inhibition_Pathway Figure 1: Mechanism of Action of PDE4 Inhibitors cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP Inactive AMP PDE4->AMP Degrades to Inhibitors Piclamilast Apremilast Roflumilast Inhibitors->PDE4 Inhibits CREB CREB PKA->CREB Activates Pro_Inflammatory TNF-α, IL-23, IL-17 (Transcription ↓) CREB->Pro_Inflammatory Suppresses Anti_Inflammatory IL-10 (Transcription ↑) CREB->Anti_Inflammatory Promotes

Figure 1: Mechanism of Action of PDE4 Inhibitors

Comparative In Vitro Potency and Selectivity

A critical differentiator among PDE4 inhibitors is their intrinsic potency, typically measured as the half-maximal inhibitory concentration (IC50) in enzymatic assays. Higher potency (lower IC50) suggests that a lower drug concentration is needed to achieve a therapeutic effect, which can influence dosing and potential off-target effects.

CompoundTargetIC50 (nM)Source(s)
Piclamilast PDE4~1.0 - 1.2 [11][12]
Roflumilast PDE4~0.2 - 0.8 [13][14]
Apremilast PDE4~74 [13][14]
Table 1: Comparison of In Vitro Potency (IC50) Against PDE4 Enzyme.

Analysis of Potency: The data clearly indicate that both Piclamilast and Roflumilast are substantially more potent inhibitors of the PDE4 enzyme than Apremilast.[13][14] Roflumilast exhibits the highest potency in the nanomolar-to-subnanomolar range.[13] Piclamilast, the representative picolinamide derivative, also demonstrates high potency, with an IC50 value around 1 nM.[11][12] This suggests that picolinamide-based scaffolds can be engineered to produce highly potent PDE4 inhibitors, comparable to second-generation drugs like Roflumilast.

Selectivity: Beyond raw potency, selectivity across different PDE enzyme families is crucial for minimizing off-target effects. Piclamilast has been shown to be highly selective for PDE4, with over 19,000-fold selectivity against other PDE isoenzymes (PDE1, 2, 3, 5, 7).[11][15] Similarly, Roflumilast and Apremilast are recognized as selective PDE4 inhibitors.[8][16] A key area of ongoing research is selectivity among PDE4 subtypes (A, B, C, D), as inhibition of specific subtypes is linked to both therapeutic effects and adverse events like emesis (nausea and vomiting), which has been a dose-limiting side effect for many PDE4 inhibitors.[5][6]

Experimental Protocol: PDE4 Enzyme Inhibition Assay

This protocol describes a standard biochemical assay to determine the IC50 value of a test compound. The causality behind this choice is its direct, quantitative measure of target engagement, forming the basis of all further efficacy studies.

Objective: To quantify the concentration-dependent inhibition of recombinant human PDE4 by a test compound.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Test compounds (e.g., Piclamilast, dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagent (e.g., a fluorescent-based cAMP detection kit)

  • 384-well microplate

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer. Dispense into the microplate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Enzyme Addition: Add a fixed concentration of recombinant PDE4 enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add cAMP substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at 30°C. The causality here is to allow sufficient time for enzymatic turnover under linear-rate conditions.

  • Stop & Detect: Add the detection reagent, which stops the reaction and generates a signal inversely proportional to the amount of cAMP remaining.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization).

  • Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical Efficacy in Disease-Relevant Models

In vitro potency must translate to cellular and in vivo activity. This is assessed using models that recapitulate key aspects of the inflammatory disease pathology.

Cell-Based Efficacy: Suppression of Cytokine Production

A primary measure of a PDE4 inhibitor's anti-inflammatory effect is its ability to suppress the release of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

CompoundCell TypeAssayEC50 (TNF-α Inhibition)
Piclamilast Human NeutrophilsLTB4 Synthesis InhibitionIC50 = 2 nM
Roflumilast COPD Patient Sputum CellsReduced Neutrophils/EosinophilsClinically significant reduction
Apremilast Human PBMCsLPS-induced TNF-α releasePotent Inhibition (specific EC50 varies by study)

Table 2: Comparative Cellular Efficacy. Note: Direct head-to-head EC50 values are not always available in the public domain; data reflects reported activity.[11][17]

Analysis of Cellular Efficacy: All three compounds effectively modulate inflammatory responses in cellular assays.[8][17] Piclamilast potently inhibits the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) in human neutrophils.[11] Roflumilast has been shown to reduce inflammatory cell counts in the sputum of COPD patients, a clinically relevant measure of its activity.[17] Apremilast robustly inhibits TNF-α production, a cornerstone of its therapeutic effect in psoriasis.[1][8] The high potency of Piclamilast and Roflumilast at the enzymatic level is expected to translate into high potency in these cellular systems.

In Vivo Efficacy: Psoriasis Animal Models

To assess efficacy in a complex tissue environment, animal models are indispensable. The imiquimod (Aldara)-induced or IL-23-induced skin inflammation models in mice are standard for mimicking key features of human psoriasis, including epidermal thickening (acanthosis), keratinocyte proliferation, and immune cell infiltration.[14][18]

Experimental Workflow: The workflow for evaluating a novel compound like a picolinamide derivative in a psoriasis model is a self-validating system, including vehicle controls and established drug comparators to ensure the model is responsive and to benchmark performance.

InVivo_Workflow Figure 2: Workflow for Preclinical In Vivo Psoriasis Model cluster_groups Treatment Arms Grouping Randomize Mice into Treatment Groups (n=8-10) Induction Daily Topical Application of Imiquimod (e.g., Aldara) to Shaved Back/Ear Grouping->Induction Group1 Vehicle Control Dosing Daily Dosing Regimen (Oral or Topical) Induction->Dosing Concurrent with Induction Readouts Daily Clinical Scoring: - Ear Thickness (Caliper) - PASI Score (Erythema, Scaling, Induration) Induction->Readouts Dosing->Readouts Endpoint Endpoint Analysis (e.g., Day 7) Readouts->Endpoint Analysis Tissue Collection: - Skin for Histology (H&E) - Skin for RNA/Protein Analysis (qPCR, ELISA for Cytokines) Endpoint->Analysis Group2 Test Compound (e.g., Piclamilast) Group3 Positive Control (e.g., Apremilast)

Figure 2: Workflow for Preclinical In Vivo Psoriasis Model

Expected Outcomes: An effective compound would be expected to significantly reduce ear thickness, lower the Psoriasis Area and Severity Index (PASI) score, and show reduced epidermal thickness and inflammatory infiltrate in histological sections compared to the vehicle control group. Its performance would be benchmarked against the positive control, Apremilast. Studies have shown that both systemic and topical PDE4 inhibitors can ameliorate disease in these models.[14][19]

Pharmacokinetic and Safety Profile Comparison

For a systemically administered drug, a favorable pharmacokinetic (PK) profile is essential for efficacy and patient compliance. This includes good oral bioavailability, an appropriate half-life for the desired dosing interval, and a predictable metabolic pathway.

ParameterApremilastRoflumilast
Administration OralOral
Bioavailability ~73%~80%
Time to Cmax (Tmax) ~2.5 hours~1 hour (parent), ~8 hours (active metabolite)
Elimination Half-life (t½) ~6-9 hours~17 hours (parent), ~30 hours (active metabolite)
Metabolism Extensive (CYP3A4, hydrolysis)Extensive (CYP1A2, CYP3A4) to active N-oxide metabolite
Common Side Effects Diarrhea, nausea, headache, depressionDiarrhea, weight loss, nausea, headache, insomnia

Table 3: Comparative Pharmacokinetic and Safety Profiles of Established Drugs.[20][21][22][23][24][25][26][27]

Analysis of PK/Safety Profiles:

  • Apremilast has a straightforward PK profile with good bioavailability and a half-life supporting twice-daily dosing.[23][24][25]

  • Roflumilast is notable for its conversion to a highly active N-oxide metabolite, which has a much longer half-life than the parent drug and accounts for over 90% of the total PDE4 inhibitory activity.[20][26] This long half-life makes it suitable for once-daily dosing.[20]

  • Picolinamide Derivatives: The PK profile of a novel picolinamide-based inhibitor would need to be determined experimentally. The versatility of the picolinamide scaffold offers medicinal chemists opportunities to optimize properties like solubility, metabolic stability, and half-life to achieve a desired target product profile.[28]

  • Safety: The primary challenge for systemic PDE4 inhibitors is managing mechanism-associated side effects like nausea and diarrhea.[4][27] Developing inhibitors with greater selectivity for specific PDE4 subtypes (e.g., avoiding those linked to emesis) or novel formulations are key strategies for improving tolerability.[5]

Conclusion and Future Directions

This comparative analysis demonstrates that novel chemical scaffolds, exemplified by the picolinamide derivative Piclamilast, can yield highly potent and selective PDE4 inhibitors that are competitive with, and in some cases superior to, first-generation approved drugs like Apremilast in terms of raw potency.

  • Key Advantages of Picolinamide Scaffolds: The picolinamide structure is a versatile starting point for drug discovery, offering potential for novel intellectual property and the fine-tuning of pharmacological and pharmacokinetic properties.[28] The high potency observed with Piclamilast suggests this class has significant therapeutic potential.

  • Head-to-Head Standing:

    • vs. Apremilast: Picolinamide derivatives like Piclamilast show a clear advantage in in vitro potency. This could potentially translate to lower required clinical doses, which may alter the safety profile.

    • vs. Roflumilast: Piclamilast is comparable in potency to Roflumilast. Differentiation would likely depend on subtype selectivity, the resulting side-effect profile, and its pharmacokinetic properties.

  • Future Research: The critical next step for any promising picolinamide-based inhibitor would be comprehensive preclinical evaluation, including head-to-head in vivo efficacy studies against Apremilast and Roflumilast in validated disease models. A deep characterization of its selectivity against all four PDE4 subtypes (A, B, C, and D) would be essential to predict its therapeutic window and potential for dose-limiting side effects. Finally, thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are required to justify advancement into clinical development.

References

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  • Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC. NIH. [Link]

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  • Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC. NIH. [Link]

  • Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. [Link]

  • What is Roflumilast used for? - Patsnap Synapse. Patsnap. [Link]

  • Pharmacokinetics and safety of apremilast (CC-10004) in subjects with hepatic impairment. Wiley Online Library. [Link]

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  • Apremilast - PMC - NIH. NIH. [Link]

  • Roflumilast: Uses, Application, and Side-effects - DermNet. DermNet. [Link]

  • Pharmacokinetics and tolerability of apremilast in healthy Korean adult men - PMC - NIH. NIH. [Link]

  • Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis - CORE. CORE. [Link]

  • Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. Springer. [Link]

  • Apremilast: Package Insert / Prescribing Information / MOA - Drugs.com. Drugs.com. [Link]

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  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC. NIH. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing). RSC Publishing. [Link]

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A Comparative Guide to Validating HPLC Methods for 4-Aminopicolinamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Aminopicolinamide, a key chemical entity, demands precise and reliable analytical methods to ensure product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses due to its specificity, sensitivity, and reproducibility.

This guide provides a comprehensive comparison of critical considerations for developing and validating an HPLC method for the quantification of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of protocols to an in-depth exploration of the scientific rationale behind methodological choices, all grounded in internationally recognized validation standards.

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from the U.S. Food and Drug Administration (FDA), provides a comprehensive framework for validating analytical procedures.[1][2][3][4] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the routine analysis of this compound.

Proposed HPLC Method for this compound Analysis

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, a robust method can be proposed based on the analysis of structurally similar compounds like other aminopyridines.[6][7] The following hypothetical reversed-phase HPLC (RP-HPLC) method serves as a scientifically sound starting point for development and subsequent validation.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for a wide range of organic molecules, including those with polar functional groups like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA buffered aqueous mobile phase with an organic modifier is standard for RP-HPLC. Formic acid helps to control the ionization state of the analyte and improve peak shape.
Gradient Elution 0-10 min: 5-95% B10-12 min: 95% B12-15 min: 95-5% B15-20 min: 5% BA gradient elution is proposed to ensure the efficient elution of this compound while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmBased on the pyridine ring structure, this compound is expected to have strong UV absorbance around this wavelength. The optimal wavelength should be confirmed by a UV scan.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for pharmaceutical analysis, other techniques can be considered. The choice of method depends on the specific requirements of the analysis, such as the need for higher sensitivity or the analysis of complex matrices.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with UV Detection Separation based on polarity, detection by UV absorbance.Robust, cost-effective, widely available, and suitable for routine quality control.Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting impurities with similar UV spectra.
LC-MS/MS Separation by HPLC coupled with mass spectrometric detection.High sensitivity and selectivity, provides structural information, and is ideal for trace-level quantification in complex matrices.[8]Higher cost of instrumentation and maintenance, requires more specialized expertise.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, small sample volume requirements.Lower sensitivity and reproducibility compared to HPLC, can be more complex to operate.

A Step-by-Step Guide to HPLC Method Validation

The validation of the proposed HPLC method for this compound must be conducted in accordance with ICH Q2(R2) guidelines.[9][10][11] The following is a detailed protocol for the validation process.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][12]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (all formulation components except this compound).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on this compound and analyze the resulting solutions.

  • Acceptance Criteria:

    • The blank and placebo samples should show no interfering peaks at the retention time of this compound.

    • The peak for this compound should be well-resolved from any impurity or degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]

  • Procedure:

    • Prepare a series of at least five concentrations of this compound standard solution, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Procedure: The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range is suitable if it meets the acceptance criteria for linearity, accuracy, and precision.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10][12]

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a system suitability solution and a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results of the sample should not be significantly affected by the variations.

Visualizing the Validation Workflow

HPLC_Validation_Workflow Set_Criteria Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation_Report Robustness->Validation_Report

Conclusion

The development and validation of an HPLC method for the quantification of this compound is a systematic process that requires a deep understanding of both the analytical technique and the regulatory landscape. By following the principles outlined in the ICH Q2(R2) guidelines, researchers and scientists can establish a reliable, accurate, and precise method that is fit for its intended purpose. While the proposed HPLC method provides a solid foundation, it is imperative that the method is rigorously validated in the laboratory to ensure its performance. The choice between different analytical techniques, such as HPLC-UV and LC-MS/MS, will ultimately depend on the specific analytical challenges and the required level of sensitivity and selectivity.

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Navigating the Labyrinth of Selectivity: A Guide to Characterizing 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unveiling a Compound's True Allegiance

In the intricate world of drug discovery, the potency of a molecule is but one part of a complex narrative. The true measure of a compound's therapeutic potential often lies in its selectivity—its ability to interact with its intended target while ignoring the vast landscape of other proteins within the cellular milieu. Off-target effects can lead to unforeseen toxicities and a cascade of undesirable side effects, derailing an otherwise promising therapeutic candidate.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the hypothetical compound 4-Aminopicolinamide as a case in point. While public domain literature on the specific biological targets of this compound is scarce, this document will serve as a roadmap for researchers and drug development professionals on how to approach such a challenge, transforming an unknown compound into a well-characterized therapeutic lead.

The Quest for the Primary Target: First Steps in Understanding this compound

Before a comprehensive selectivity profile can be built, the primary biological target of this compound must be identified. This initial phase is a journey of discovery, employing techniques that "fish" for binding partners from a complex mixture of cellular proteins.

Affinity Chromatography: Casting a Wide Net

A robust and time-tested method for target identification is affinity chromatography.[3][4][5][6] This technique relies on immobilizing the small molecule of interest—in this case, this compound—onto a solid support, which then acts as bait to capture its binding partners from a cell lysate.

Caption: Workflow for target identification using affinity chromatography.

  • Probe Synthesis: A derivative of this compound is synthesized with a linker arm suitable for covalent attachment to a solid support, such as sepharose beads.

  • Immobilization: The linker-modified this compound is incubated with the activated beads to achieve covalent immobilization.

  • Cell Lysate Preparation: A cell line of interest is cultured and lysed to release its proteome.

  • Incubation: The cell lysate is incubated with the this compound-conjugated beads, allowing for the binding of target proteins.

  • Washing: A series of washes with increasing stringency are performed to remove proteins that are non-specifically bound to the beads.

  • Elution: The specifically bound proteins are eluted from the beads, often by changing the pH or ionic strength of the buffer, or by competing with a soluble form of the compound.

  • Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

The proteins identified through this method are candidate targets of this compound, providing the crucial first piece of the selectivity puzzle.

Cellular Thermal Shift Assay (CETSA): Gauging Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a more physiologically relevant setting—within intact cells.[7][8][9][10][11] The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein often increases the thermal stability of that protein.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Quantification: The amount of the soluble target protein in each sample is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Building the Selectivity Profile: Beyond the Primary Target

Once a primary target for this compound is identified and confirmed, the next critical step is to assess its broader selectivity. This involves screening the compound against a wide array of other proteins, particularly those from large families known for off-target interactions, such as protein kinases.

Kinase Profiling: A Crucial Checkpoint

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and they are common off-targets for many drugs. Therefore, screening this compound against a panel of kinases is a critical step in assessing its selectivity. Several platforms are available for this, offering screening against hundreds of kinases.

The results of a kinase screen are typically presented as the percent inhibition of each kinase at a given concentration of the test compound. This data can be used to generate a selectivity score or visualized as a "kinome map" to provide a clear picture of the compound's interactions across the kinase family.

Comparative Data Presentation

To put the selectivity of this compound into context, it is essential to compare it with other compounds. The following tables illustrate how such comparative data would be presented.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparators

Kinase TargetThis compound (% Inhibition @ 1 µM)Compound X (Selective Inhibitor) (% Inhibition @ 1 µM)Compound Y (Non-selective Inhibitor) (% Inhibition @ 1 µM)
Primary Target Kinase 95% 98% 92%
Kinase A15%2%85%
Kinase B8%1%78%
Kinase C22%5%91%
Kinase D5%0%65%

Table 2: Hypothetical IC50 Values for Selected Kinases

CompoundPrimary Target Kinase IC50 (nM)Kinase A IC50 (nM)Kinase C IC50 (nM)
This compound50>10,0008,500
Compound X10>50,000>50,000
Compound Y80150110

These tables would provide a clear, quantitative comparison of the selectivity of this compound against both a highly selective and a non-selective compound.

The Path Forward: From Data to Decision

The comprehensive assessment of a compound's selectivity is a multi-faceted process that requires a combination of biochemical and cell-based assays. By first identifying the primary target of this compound and then systematically profiling it against a broad range of potential off-targets, researchers can build a detailed picture of its interaction landscape. This knowledge is paramount for making informed decisions in the drug development pipeline, ultimately guiding the selection of compounds with the highest potential for efficacy and the lowest risk of adverse effects.[2] The journey to understanding the selectivity of a novel compound like this compound is challenging, but with the systematic application of the principles and techniques outlined in this guide, it is a navigable and essential path toward developing safer and more effective medicines.

References

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A Researcher's Guide to Benchmarking Novel Kynurenine 3-Monooxygenase Inhibitors: A Comparative Analysis Featuring 4-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel chemical entities targeting the Kynurenine Pathway. Using 4-Aminopicolinamide as a representative novel compound, we will benchmark it against well-established tool compounds, offering objective comparisons and the supporting experimental methodologies required for rigorous validation.

Introduction: Targeting the Kynurenine Pathway in Neuroinflammation

Neuroinflammation is a critical underlying factor in a host of neurological and psychiatric disorders.[1] The Kynurenine Pathway (KP), the principal metabolic route for tryptophan degradation, has emerged as a key regulator of this process.[2][3] Dysregulation of the KP is a hallmark of conditions like Huntington's disease, Alzheimer's, and depression, where a metabolic shift leads to an imbalance between neuroprotective and neurotoxic metabolites.[2][4]

At a critical juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), an enzyme that converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[4][5] Inhibition of KMO presents a compelling therapeutic strategy. By blocking this step, the metabolic flux is redirected towards the formation of kynurenic acid (KYNA), a neuroprotective antagonist of NMDA and α7 nicotinic acetylcholine receptors.[4][6][7] The therapeutic goal is, therefore, to decrease the production of 3-HK and QUIN while simultaneously elevating levels of KYNA.[4][6]

This guide will delineate the process of evaluating a novel KMO inhibitor, this compound, by benchmarking its performance against established tool compounds: Ro 61-8048 and GSK180 .

The Kynurenine Pathway: A Critical Therapeutic Branchpoint

The strategic value of KMO inhibition is best understood by visualizing its position within the Kynurenine Pathway. The diagram below illustrates how inhibiting KMO shifts the balance from neurotoxic to neuroprotective metabolite production.

Kynurenine_Pathway cluster_main Tryptophan Metabolism cluster_kmo_branch Neurotoxic Branch cluster_kat_branch Neuroprotective Branch TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO (Kynurenine 3-Monooxygenase) KYN->KMO KAT KATs (Kynurenine Aminotransferases) KYN->KAT ThreeHK 3-Hydroxykynurenine (3-HK) KMO->ThreeHK QUIN Quinolinic Acid (QUIN) (Neurotoxin, NMDA Agonist) ThreeHK->QUIN Kynureninase KYNA Kynurenic Acid (KYNA) (Neuroprotectant, NMDA Antagonist) KAT->KYNA Inhibitor KMO Inhibitors (e.g., this compound, Ro 61-8048, GSK180) Inhibitor->KMO

Figure 1: Simplified Kynurenine Pathway highlighting KMO inhibition.

Comparative Efficacy of KMO Inhibitors

A primary measure of a compound's effectiveness is its half-maximal inhibitory concentration (IC₅₀), which quantifies the amount needed to inhibit 50% of the enzyme's activity in vitro. Lower IC₅₀ values indicate higher potency. This table summarizes the reported biochemical potencies of our selected tool compounds. The value for this compound is presented as "To Be Determined" (TBD), as the goal of this guide is to outline the process for establishing this and other key metrics.

CompoundTarget EnzymeIC₅₀ (nM)Key CharacteristicsReferences
This compound Human KMOTBD Novel test compound. Properties to be determined through the protocols outlined below.-
Ro 61-8048 Human KMO37Well-established, brain-impenetrant tool compound. Often used as a benchmark.[6][6][8]
GSK180 Human KMO~6Highly potent and selective competitive inhibitor.[9][10][9][10][11]
CHDI-340246 Human KMOData not specifiedPeripherally-acting inhibitor developed for in vivo studies in Huntington's disease models.[12][12][13][14]

Experimental Framework for Benchmarking a Novel Inhibitor

To rigorously evaluate this compound, a multi-step experimental workflow is essential. This process moves from initial biochemical potency to cellular efficacy and finally to selectivity, providing a comprehensive profile of the compound's activity.

Workflow cluster_workflow Benchmarking Workflow step1 Step 1: Biochemical Assay (In Vitro Potency - IC₅₀) step2 Step 2: Cell-Based Assay (Cellular Efficacy - EC₅₀) step1->step2 Confirm cellular activity step3 Step 3: Selectivity Profiling (Off-Target Activity) step2->step3 Assess specificity step4 Step 4: In Vivo PK/PD (Pharmacokinetics & Efficacy) step3->step4 Evaluate in vivo properties

Figure 2: A logical workflow for comprehensive inhibitor characterization.

Part 1: Detailed Experimental Protocols

The following sections provide detailed, self-validating protocols to generate the data needed for a robust comparison.

In Vitro Biochemical KMO Inhibition Assay

Principle: This assay quantifies KMO activity by spectrophotometrically measuring the consumption of the cofactor NADPH at 340 nm.[15][16] As KMO utilizes NADPH to hydroxylate kynurenine, a decrease in NADPH absorbance is directly proportional to enzyme activity. The inclusion of an inhibitor will slow this consumption.

Materials:

  • Recombinant human KMO enzyme (e.g., BPS Bioscience, Cat. No. 79513-1)[15]

  • KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10% glycerol)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Compounds: this compound, Ro 61-8048, GSK180 (dissolved in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 2X KMO enzyme solution in 1X KMO Assay Buffer. The final concentration should be determined based on the enzyme's specific activity (e.g., 20 µg/mL).[15]

    • Prepare a 4X substrate/cofactor mix containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

    • Prepare serial dilutions of the test compounds (this compound, Ro 61-8048, GSK180) in 1X KMO Assay Buffer containing a fixed percentage of DMSO (e.g., 4%). This will result in a final DMSO concentration of 1% in the assay.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of the serially diluted test compounds.

    • Positive Control (100% Activity): Add 25 µL of the buffer with DMSO (no inhibitor).

    • Negative Control (0% Activity): Add 25 µL of buffer with DMSO and include a known potent inhibitor at a high concentration or omit the enzyme.

  • Enzyme Addition:

    • Add 25 µL of the 2X KMO enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 4X substrate/cofactor mix to all wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes at room temperature.[15]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Cell-Based KMO Activity Assay

Principle: This assay measures the ability of a compound to inhibit KMO activity within a cellular context. Human peripheral blood mononuclear cells (PBMCs) or HEK293 cells expressing KMO are treated with the test compound, followed by the addition of exogenous kynurenine.[13][17] The production of the downstream metabolite, 3-HK, is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a direct measure of cellular KMO activity.[13][18]

Materials:

  • HEK293 cells stably expressing human KMO, or freshly isolated human PBMCs.

  • Cell culture medium (e.g., DMEM for HEK293, RPMI for PBMCs) with appropriate supplements.

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating PBMCs (optional, enhances KMO expression).[17]

  • L-Kynurenine.

  • Test Compounds: this compound and tool compounds.

  • LC-MS/MS system.

Protocol:

  • Cell Plating:

    • Plate HEK293-KMO cells in a 96-well plate and allow them to adhere overnight.

    • For PBMCs, isolate from whole blood and plate in suspension. If desired, stimulate with PMA to upregulate endogenous KMO.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Substrate Addition:

    • Add L-Kynurenine to all wells to a final concentration that is near its Kₘ value for the enzyme.

    • Incubate for a defined period (e.g., 4-24 hours) at 37°C, 5% CO₂.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant from each well.

    • Add an internal standard (e.g., a deuterated version of 3-HK) to each sample.

    • Perform a protein precipitation step by adding ice-cold acetonitrile or methanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of 3-HK in each sample using a validated LC-MS/MS method.[18]

    • Normalize the 3-HK concentration to the total protein content of the corresponding well or to the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition of 3-HK production for each compound concentration relative to vehicle-treated controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the cellular EC₅₀ value.

Part 2: Interpretation and Strategic Application

A successful KMO inhibitor must not only be potent but also selective and possess favorable pharmacokinetic properties.

  • Potency Comparison (IC₅₀ vs. EC₅₀): The biochemical IC₅₀ from the enzymatic assay provides a direct measure of target engagement. The cellular EC₅₀ reflects not only target engagement but also factors like cell permeability and stability. A large rightward shift (higher EC₅₀ than IC₅₀) may suggest poor cell penetration or efflux by cellular transporters. Comparing these values for this compound against Ro 61-8048 and GSK180 provides the first critical benchmark.

  • Selectivity: True utility as a tool compound requires high selectivity for KMO over other enzymes in the pathway, such as Indoleamine 2,3-dioxygenase (IDO) and Kynurenine Aminotransferases (KATs).[19] Standard enzymatic assays for these related targets should be run to ensure that the inhibitory activity of this compound is specific to KMO.

  • In Vivo Potential: For compounds intended for in vivo studies, assessing brain penetration is critical. While Ro 61-8048 is known to be peripherally restricted, this property has been therapeutically useful in some models, suggesting that central action is not always required.[6][7] The pharmacokinetic profile of this compound, including its bioavailability and ability to cross the blood-brain barrier, will determine its suitability for different disease models.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of novel KMO inhibitors like this compound. By systematically benchmarking against well-characterized tool compounds such as Ro 61-8048 and GSK180, researchers can confidently determine the potency, cellular efficacy, and selectivity of their compounds. This rigorous, multi-faceted approach is indispensable for validating new chemical tools and advancing the development of next-generation therapeutics for neuroinflammatory and neurodegenerative diseases.

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A Researcher's Guide to Replicating Published Findings on 4-Aminopicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers seeking to replicate and build upon published findings concerning the biological activities of 4-Aminopicolinamide derivatives. Our focus will be on two prominent areas of research where these compounds have shown significant promise: as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) for potential therapeutic application in Parkinson's disease, and as novel anti-cancer agents exhibiting anti-proliferative and anti-angiogenic properties.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a deep and applicable understanding for researchers in drug discovery and development.

Part 1: 3-Aminopicolinamide Derivatives as mGlu4 Positive Allosteric Modulators

The discovery of 3-aminopicolinamide derivatives as potent and CNS-penetrant mGlu4 PAMs has opened new avenues for non-dopaminergic treatments for Parkinson's disease.[1][2][3][4] The therapeutic hypothesis is centered on the role of mGlu4 in modulating neurotransmission within the basal ganglia, thereby normalizing the overactive indirect pathway characteristic of Parkinson's disease.[1][3]

Core Experimental Workflow: From In Vitro Potency to In Vivo Efficacy

The logical flow for validating the activity of a novel 3-aminopicolinamide derivative as an mGlu4 PAM involves a tiered approach, starting with in vitro characterization of its potency and selectivity, followed by in vivo assessment of its efficacy in a relevant disease model.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation a Primary Screening: Calcium Mobilization Assay b Potency & Selectivity: Thallium Flux Assay a->b Hit Confirmation c Preclinical Model: Haloperidol-Induced Catalepsy b->c Candidate Selection d Efficacy Readout: Measurement of Cataleptic State c->d

Caption: Workflow for validating mGlu4 PAM activity.

In Vitro Evaluation of mGlu4 PAM Activity

The initial step is to determine if the compound of interest can modulate the activity of the mGlu4 receptor in a cellular context. This is typically achieved through assays that measure downstream signaling events upon receptor activation.

1. Primary Screening: Calcium Mobilization Assay

  • Rationale: This assay provides a robust and high-throughput method to identify compounds that potentiate the mGlu4 receptor's response to its endogenous ligand, glutamate.[5] A CHO cell line stably co-expressing human mGlu4 and a chimeric G-protein (Gqi5) is used, which couples the receptor activation to the release of intracellular calcium.[6]

  • Protocol:

    • Cell Plating: Seed human mGluR4/Gqi5/CHO cells in 384-well plates and incubate overnight.[5]

    • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye (e.g., Fluo-4AM) for 45-60 minutes at 37°C.[5][6]

    • Compound Addition: Add the test compound (e.g., 3-aminopicolinamide derivative) to the wells.

    • Glutamate Challenge: After a short incubation with the test compound, add a sub-maximal (EC₂₀) concentration of glutamate to stimulate the receptor.

    • Signal Detection: Measure the resulting calcium flux using a fluorescence plate reader (e.g., FDSS 6000).[5][6] An increase in the fluorescence signal in the presence of the test compound compared to glutamate alone indicates PAM activity.

2. Potency and Selectivity: Thallium Flux Assay

  • Rationale: To more precisely quantify the potency of the PAM and to assess its selectivity against other mGlu receptor subtypes, a thallium flux assay can be employed.[6][7] This assay utilizes a cell line expressing the mGlu receptor of interest and a G-protein-activated inwardly rectifying potassium (GIRK) channel. Activation of the receptor by glutamate opens the GIRK channel, allowing an influx of thallium, which is detected by a specific fluorescent dye.

  • Protocol:

    • Cell Plating: Plate cells expressing the target mGlu receptor (e.g., mGlu4, mGlu8) and GIRK channels in 384-well plates.[6][7]

    • Dye Loading: Incubate the cells with a thallium-sensitive dye.

    • Compound and Glutamate Addition: Add the test compound followed by an EC₂₀ concentration of glutamate.[6][7]

    • Thallium Addition and Signal Detection: Add a thallium-containing buffer and measure the fluorescence increase. The potentiation of the glutamate-induced thallium flux by the test compound is used to determine its EC₅₀.

    • Selectivity Profiling: Repeat the assay using cell lines expressing other mGlu receptor subtypes to assess the compound's selectivity.

Compound Target Assay Type EC₅₀ (nM) Reference
VU0477886 mGlu4Calcium Mobilization95[3]
ML128 mGlu4Thallium Flux240[6]
(-)-PHCCC mGlu4Calcium Mobilization4,100[8]

This table summarizes the reported in vitro potency of a 3-aminopicolinamide derivative (VU0477886) in comparison to other known mGlu4 PAMs.

In Vivo Efficacy: Haloperidol-Induced Catalepsy Model
  • Rationale: This is a widely used preclinical model to assess the anti-Parkinsonian potential of test compounds.[6][8][9] Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy in rodents, which is characterized by an inability to correct an externally imposed posture.[10][11] This state is considered to mimic the akinesia and bradykinesia observed in Parkinson's disease.[11] Compounds that can reverse this catalepsy are considered to have potential therapeutic value.

  • Protocol:

    • Animal Acclimation: Acclimate male Wistar rats to the testing environment.

    • Haloperidol Administration: Induce catalepsy by intraperitoneal (i.p.) injection of haloperidol (e.g., 1-2 mg/kg).[10][11]

    • Test Compound Administration: Administer the 3-aminopicolinamide derivative at various doses via the desired route (e.g., i.p. or oral).

    • Catalepsy Assessment: At specified time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a raised horizontal bar.[9]

    • Data Collection: Measure the latency for the animal to remove both forepaws from the bar. A significant reduction in this latency compared to vehicle-treated animals indicates efficacy.[9]

Compound Dose (mg/kg) Route Effect on Catalepsy Reference
VU0477886 10, 30i.p.Robust reversal[3]
ML182 10, 30, 56.6p.o.Dose-dependent reversal[7]
L-DOPA Variesi.p.Reversal (Positive Control)[8]

This table provides a comparative overview of the in vivo efficacy of 3-aminopicolinamide derivatives and a standard-of-care drug in the haloperidol-induced catalepsy model.

Alternative Compounds and Approaches

While 3-aminopicolinamide derivatives have shown promise, the field of mGlu4 PAMs is diverse. Other notable chemical scaffolds include pyrazolo[3,4-d]pyrimidines and 1,4-thiazepane-based compounds.[1][5] For comparative studies, (-)-PHCCC is a well-characterized, albeit less potent and selective, tool compound.[8][12]

Part 2: 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives as Anti-Cancer Agents

A distinct class of this compound derivatives has been investigated for its potential as anti-cancer agents.[13][14] Specifically, 4-(4-formamidophenylamino)-N-methylpicolinamide and its analogues have demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon carcinoma).[13] The mechanism of action is believed to involve the suppression of angiogenesis and the induction of apoptosis.[13][14]

Core Experimental Workflow: From In Vitro Cytotoxicity to In Vivo Tumor Growth Inhibition

The evaluation of these derivatives follows a standard oncology drug discovery pipeline, beginning with in vitro assessment of their cytotoxic effects on cancer cell lines, followed by in vivo studies to determine their impact on tumor growth.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy a Cell Proliferation Assay (MTT) b Determination of IC₅₀ a->b c Tumor Xenograft Model b->c Lead Compound Identification d Measurement of Tumor Volume & Survival Analysis c->d

Caption: Workflow for evaluating anti-cancer activity.

In Vitro Anti-Proliferative Activity: The MTT Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells. This assay is a cornerstone for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

  • Protocol:

    • Cell Seeding: Seed HepG2 or HCT116 cells in 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]

    • Compound Treatment: Treat the cells with a range of concentrations of the 4-(4-formamidophenylamino)-N-methylpicolinamide derivative for a specified duration (e.g., 72 hours).[16]

    • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15][16]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

    • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the compound concentration.

Compound Derivative Cell Line IC₅₀ (µM) Reference
5q HepG2Low micromolar[13]
5q HCT116Low micromolar[13]
Sorafenib HepG2~16.30[17]
Sorafenib HCT116Varies[13]

This table presents a comparison of the in vitro anti-proliferative activity of a lead 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (5q) and the multi-kinase inhibitor Sorafenib.

In Vivo Anti-Tumor Efficacy: Xenograft Models
  • Rationale: To confirm the in vitro findings and assess the compound's anti-tumor activity in a physiological context, a tumor xenograft model is employed.[18] This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound.

  • Protocol:

    • Cell Implantation: Subcutaneously inoculate nude mice with a suspension of HCT116 or HepG2 cells.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound (e.g., orally) daily for a defined period.[14]

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Survival Analysis: Monitor the survival of the mice in each group.

    • Mechanism of Action Studies (Optional): At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for markers of apoptosis and angiogenesis), or other molecular analyses.[14]

Alternative Compounds and Comparative Analysis

Sorafenib is a clinically approved multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and VEGFR.[2][19] It serves as an excellent positive control and benchmark for comparison when evaluating novel anti-cancer agents like the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[13] Other angiogenesis inhibitors that could be considered for comparative studies include Sutent and Votrient.[20]

Conclusion

This guide provides a detailed roadmap for researchers aiming to replicate and expand upon the published findings of this compound derivatives. By understanding the rationale behind the experimental choices and adhering to validated protocols, scientists can confidently assess the potential of these compounds as mGlu4 PAMs for neurodegenerative diseases and as novel anti-cancer agents. The provided frameworks for both in vitro and in vivo studies, along with comparative data and alternative approaches, are intended to facilitate robust and reproducible research in these exciting areas of drug discovery.

References

  • Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia. Journal of Parkinson's Disease. [Link]

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  • Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers in Behavioral Neuroscience. [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for 4-Aminopicolinamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the rigorous comparative analysis of lead candidates is paramount to informed decision-making. This guide provides a comprehensive framework for the statistical evaluation of 4-Aminopicolinamide, a small molecule of interest, against relevant chemical analogs. As Senior Application Scientists, our objective is to move beyond mere data presentation and delve into the causality behind experimental choices and the logic of statistical interpretation.

This document is structured to provide not only the "what" but also the "why" — offering detailed experimental protocols, illustrative data visualizations, and a robust statistical methodology to compare this compound with its structural isomer, 3-Aminopicolinamide, and a functionally relevant comparator, 4-Aminopyridine. The overarching goal is to equip researchers with the tools to conduct a self-validating and scientifically sound comparative analysis. For the purpose of this guide, we will hypothesize that this compound is being investigated for its potential as a central nervous system (CNS) agent, making comparison with the known potassium channel blocker, 4-Aminopyridine, particularly relevant.[1][2][3]

Comparative Physiochemical and Pharmacokinetic Profiling

A molecule's journey from a promising compound to a viable therapeutic is fundamentally governed by its physicochemical and pharmacokinetic properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety. Here, we present a comparative analysis of this compound against 3-Aminopicolinamide and 4-Aminopyridine.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Hypothetical)3-Aminopicolinamide4-AminopyridineRationale for Hypothetical Value
Molecular Weight ( g/mol ) 137.14137.14[4]94.11[2][3]Identical to its isomer, 3-Aminopicolinamide.
LogP 0.50.30.3[2]The position of the amino group is expected to have a minor impact on lipophilicity compared to its isomer.
pKa (most basic) 4.2Not Available9.17The pKa is anticipated to be lower than 4-Aminopyridine due to the electron-withdrawing effect of the carboxamide group.
Aqueous Solubility (mg/mL) 15Not Available112[5]Expected to be lower than 4-Aminopyridine due to the larger molecular size and potential for intermolecular hydrogen bonding.

Table 2: Comparative In Vitro ADME Profile

AssayThis compound (Hypothetical)3-Aminopicolinamide (Hypothetical)4-AminopyridineScientific Rationale
PAMPA Permeability (Pe) (10⁻⁶ cm/s) 8.57.0>10The picolinamide scaffold is expected to have moderate passive permeability. The 4-amino isomer may have slightly better permeability than the 3-amino due to differences in intramolecular hydrogen bonding potential.
Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) 6.25.1>10Similar to PAMPA, with the Caco-2 assay providing a more biologically relevant model of intestinal absorption.
Efflux Ratio (Papp B→A / Papp A→B) 1.82.5<2A ratio greater than 2 suggests active efflux. It is hypothesized that the 3-amino isomer may be a more significant substrate for efflux transporters.
Human Liver Microsomal Stability (t½, min) 4535>60The picolinamide structure may be more susceptible to metabolism than the simpler aminopyridine. The position of the amino group could influence the rate of metabolism.

Experimental Workflows and Methodologies

To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are essential. The following section details the step-by-step methodologies for the key in vitro assays used to generate the comparative data presented above.

Diagram of the In Vitro ADME Screening Cascade

ADME_Screening_Cascade cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_safety Safety Profiling PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Confirm Permeability Microsomal Microsomal Stability Assay (Phase I Metabolism) Caco2->Microsomal Assess Metabolic Stability CYP_Inhibition CYP450 Inhibition Assay Microsomal->CYP_Inhibition Evaluate Drug-Drug Interaction Potential hERG_Inhibition hERG Inhibition Assay CYP_Inhibition->hERG_Inhibition Assess Cardiotoxicity Risk End End hERG_Inhibition->End Candidate Selection Start Test Compound Start->PAMPA Initial Screen

Caption: A typical in vitro ADME screening cascade for preclinical drug candidates.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol[7][8][9][10][11]
  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solution to the final desired concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare the acceptor solution (buffer with a small percentage of DMSO).

  • Plate Preparation:

    • Coat the wells of a 96-well filter plate (donor plate) with the lecithin/dodecane solution and allow the solvent to evaporate.

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

  • Assay Execution:

    • Add the donor solution containing the test compound to the coated wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - CA/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) Where:

      • CA is the concentration in the acceptor well.

      • Cequilibrium is the theoretical equilibrium concentration.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time.

Caco-2 Permeability Assay Protocol[12][13][14][15][16]
  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium until they reach confluency.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer.

    • For apical to basolateral (A→B) transport, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For basolateral to apical (B→A) transport, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments and determine the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Microsomal Stability Assay Protocol[17][18][19][20][21]
  • Preparation of Reagents:

    • Thaw human liver microsomes and prepare a working solution in a suitable buffer.

    • Prepare a solution of the NADPH regenerating system.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound.

    • Initiate the reaction by incubating at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Comparative Pharmacodynamic and Safety Profiling

The pharmacodynamic and safety profiles of a drug candidate are critical determinants of its therapeutic potential and risk of adverse effects. This section provides a comparative analysis of this compound with its analogs, focusing on key safety-related endpoints.

Table 3: Comparative In Vitro Safety Profile

AssayThis compound (Hypothetical)3-Aminopicolinamide (Hypothetical)4-AminopyridineScientific Rationale
CYP3A4 Inhibition (IC₅₀, µM) > 50> 50> 50The pyridine and picolinamide scaffolds are generally not potent inhibitors of major CYP isoforms.
CYP2D6 Inhibition (IC₅₀, µM) 2530> 50Some weak inhibition may be observed, with minor differences based on the amino group position.
hERG Inhibition (IC₅₀, µM) > 30> 30~100The picolinamide derivatives are hypothesized to have a lower potential for hERG inhibition compared to some other nitrogen-containing heterocycles.
CYP450 Inhibition Assay Protocol[22][23][24][25][26]
  • Reagent Preparation:

    • Prepare solutions of human liver microsomes or recombinant CYP enzymes.

    • Prepare a cocktail of specific probe substrates for the CYP isoforms of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • Incubate the microsomes or recombinant enzymes with the probe substrate cocktail in the presence of varying concentrations of the test compound.

    • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

    • Stop the reaction with a cold organic solvent.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolites of the probe substrates.

  • Data Analysis:

    • Determine the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6][7][8][9][10]

hERG Inhibition Assay Protocol[32][33][34][35][36]
  • Cell Culture:

    • Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp Electrophysiology:

    • Harvest the cells and place them in the automated patch-clamp system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Measure the peak tail current of the hERG channel before and after the application of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value.

Statistical Analysis and Interpretation

The comparison of in vitro data for different compounds requires appropriate statistical methods to determine if observed differences are significant.

Statistical Workflow Diagram

Statistical_Workflow cluster_data Data Collection cluster_analysis Statistical Analysis cluster_interpretation Interpretation Data Collect Raw Data (e.g., IC₅₀, Papp, t½) Normality Test for Normality (e.g., Shapiro-Wilk) Data->Normality Parametric Parametric Test (e.g., ANOVA, t-test) Normality->Parametric Data is Normally Distributed NonParametric Non-Parametric Test (e.g., Kruskal-Wallis) Normality->NonParametric Data is Not Normally Distributed Significance Determine Statistical Significance (p < 0.05) Parametric->Significance NonParametric->Significance Conclusion Draw Conclusions about Compound Differences Significance->Conclusion

Caption: A decision-making workflow for the statistical analysis of comparative in vitro data.

For comparing the means of more than two groups (e.g., this compound vs. 3-Aminopicolinamide vs. 4-Aminopyridine), an Analysis of Variance (ANOVA) is appropriate if the data is normally distributed and has equal variances. If these assumptions are not met, a non-parametric alternative such as the Kruskal-Wallis test should be used. For pairwise comparisons between two compounds, a t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data) would be suitable. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This guide has provided a comprehensive framework for the statistical analysis of comparative data for this compound studies. By adhering to rigorous experimental protocols, employing clear data visualization, and applying appropriate statistical methods, researchers can confidently assess the potential of this compound relative to its analogs. The integration of scientific rationale behind experimental choices and statistical interpretations is crucial for making sound decisions in the complex process of drug discovery and development.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Aminopicolinamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and procedural excellence. Handling and disposing of specialized chemical compounds like 4-Aminopicolinamide requires more than just following steps; it demands a deep understanding of the "why" behind each action. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance.

The procedures outlined here are synthesized from established safety data for analogous compounds and overarching regulatory frameworks. Given that this compound is a pyridine derivative, we must operate with a heightened sense of caution, assuming a significant hazard profile similar to related structures like 4-Aminopyridine, which is known for its high acute toxicity.[1][2][3]

Hazard Assessment and Immediate Safety Imperatives

Before any disposal activities commence, a thorough understanding of the potential hazards is critical. This initial assessment dictates the necessary controls and personal protective equipment (PPE) to mitigate risk.

1.1. Known and Inferred Hazards While a specific, comprehensive Safety Data Sheet (SDS) for this compound may be limited, data from structurally similar compounds, such as 4-Aminopyridine, provide a strong basis for hazard assessment. 4-Aminopyridine is classified as highly toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] Therefore, it is imperative to handle this compound as a substance with a similar high-hazard profile.

Key Hazards:

  • Acute Toxicity: Potentially toxic or fatal via oral, dermal, and inhalation routes.[1][2][3][5]

  • Corrosivity: Assumed to cause severe skin burns and serious eye damage.[1][2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

1.2. Mandatory Personal Protective Equipment (PPE) A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant Nitrile or Neoprene gloves (double-gloving recommended)Prevents dermal absorption, which is a primary route of exposure for toxic pyridine derivatives.[6]
Eye/Face Protection Chemical safety goggles and a full-face shieldProtects against splashes of liquid waste and airborne dust particles, preventing severe eye damage.[6]
Laboratory Coat Chemical-resistant, long-sleeved lab coat or apronProtects skin and personal clothing from contamination.
Respiratory Protection Work exclusively within a certified chemical fume hood.Prevents inhalation of hazardous dust or vapors, a critical exposure route.[1][7]

The Disposal Protocol: A Step-by-Step Methodology

Proper disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9] Every laboratory must also adhere to its institution's written Chemical Hygiene Plan (CHP) as mandated by OSHA.[10][11][12]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. Causality: Improper segregation can lead to dangerous chemical reactions, invalidate a waste stream for disposal, and result in significant regulatory fines.

  • Solid Waste: Collect all unused or expired this compound powder in a dedicated container.

  • Contaminated Labware: All items that have come into direct contact with the compound are considered hazardous waste. This includes pipette tips, weighing boats, contaminated gloves, bench paper, and empty stock bottles. Even containers that once held the material must be disposed of as hazardous waste.[13]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated liquid waste container. Under no circumstances should this chemical be disposed of down the drain. [14][15] This is due to its potential aquatic toxicity and persistence.[1][16]

Step 2: Containerization and Labeling

Proper containment and labeling ensure safe handling and communicate hazards clearly to everyone, from lab personnel to waste disposal technicians.

  • Container Selection: Use only approved, chemically compatible hazardous waste containers. For solids, a wide-mouth polyethylene jar is suitable. For liquids, use a designated solvent waste container. Ensure containers have a secure, vapor-tight lid.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate list of all constituents and their approximate concentrations

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive")

    • The date of initial waste accumulation

Step 3: Secure Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being transferred to a central storage facility.[17]

  • Location: Store the sealed waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

  • Segregation: Keep the this compound waste segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[5][7]

  • Ventilation: The storage area must be well-ventilated, such as within the fume hood or a designated, ventilated cabinet for hazardous waste.

Step 4: Final Disposal

The final disposal of this compound waste is not a task for laboratory personnel to perform directly. It must be handled by professionals.

  • Professional Disposal Service: Arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] These companies are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[9][18]

  • Approved Disposal Method: The standard and required method for this type of toxic organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] This process ensures the complete destruction of the hazardous molecule.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large (greater than ~100 mL or 10g) or if you feel unwell, evacuate the area and call your institution's emergency number or 911.[15]

  • Control and Contain (Small Spills Only): For very small, manageable spills within a fume hood, trained personnel wearing full PPE may proceed.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable decontamination solution (consult your EHS office for recommendations, but a dilute acetic acid solution may be appropriate for neutralizing the amine).[15] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.[15]

Visualization of the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for handling this compound waste.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification cluster_streams Segregation & Containerization cluster_final Storage & Final Disposal start Begin Disposal Process for This compound Waste ppe Don Full PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood identify_waste Identify Waste Type hood->identify_waste solid_waste Solid Waste (Unused chemical, contaminated labware) identify_waste->solid_waste Solid or Contaminated Item liquid_waste Liquid Waste (Solutions containing compound) identify_waste->liquid_waste Liquid container_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->container_liquid store Store Sealed Container in Designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor for Pickup store->contact_ehs end Waste Disposed via High-Temperature Incineration contact_ehs->end

Sources

A Comprehensive Guide to the Safe Handling of 4-Aminopicolinamide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory operations. This guide provides essential, immediate safety and logistical information for handling 4-Aminopicolinamide, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on innovation.

The following protocols are designed as a self-validating system, grounded in established chemical safety principles and specific hazard data for this compound and its structural analogs. By understanding the causality behind these recommendations, you can foster a laboratory environment that is not only compliant but also intuitively safe.

Hazard Analysis: Understanding the Risks of this compound

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound may be limited, a thorough risk assessment must consider the hazards associated with its core chemical structure, particularly the 4-aminopyridine moiety. 4-Aminopyridine is a compound with high acute toxicity and is known to be fatal if swallowed, in addition to causing severe skin and eye damage.[1][2] Therefore, a conservative approach that assumes significant hazard potential for this compound is scientifically prudent.

The Safety Data Sheet (SDS) for this compound indicates that it is hazardous, causing skin and eye irritation, and may cause respiratory irritation.[3]

Table 1: Hazard Identification for this compound

Hazard ClassGHS ClassificationAssociated Risks
Skin Corrosion/Irritation Category 2Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3]
Specific target organ toxicity Category 3May cause respiratory irritation.[3]

Given the severe toxicity of the closely related 4-aminopyridine, it is crucial to handle this compound with stringent safety measures to prevent all routes of exposure: dermal, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Minimizing exposure begins with robust engineering controls that isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All work involving the handling of this compound powder or the preparation of its solutions must be conducted inside a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent the inhalation of airborne particles and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[2]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed in the immediate vicinity of the handling area.[2] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Necessary Barrier

A multi-layered approach to PPE is essential to prevent dermal and ocular exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationRationale and Best Practices
Hands Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[1] Double-gloving provides an additional layer of protection against tears and contamination. Gloves must be inspected for integrity before each use and changed immediately if contact with the chemical is suspected.[5]
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and airborne particles.[6] A face shield worn over goggles offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[1]
Body A fully buttoned, long-sleeved laboratory coat. An acid-resistant apron may be required for larger quantities.A lab coat protects the skin and personal clothing from contamination.[5] For handling larger volumes or during procedures with a significant splash risk, an apron provides an additional chemical-resistant barrier.
Respiratory Required when dusts are generated.If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[6]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Verify fume hood is operational B Inspect all PPE for defects A->B C Don lab coat and safety goggles B->C D Don face shield C->D Enter Handling Area E Don inner nitrile gloves D->E F Don outer nitrile gloves E->F G Remove outer gloves (in fume hood) F->G Complete Handling H Remove face shield and lab coat G->H I Remove inner gloves H->I J Wash hands thoroughly I->J

Caption: Workflow for donning and doffing PPE.

Procedural Guidance: Safe Handling, Storage, and Disposal

Adherence to strict procedural protocols is paramount for minimizing risk during the entire lifecycle of this compound in the laboratory.

4.1. Handling:

  • Preparation: Before handling, clearly label all containers with the chemical name and associated hazards.[5]

  • Weighing: If weighing the solid, do so on bench paper within the fume hood to contain any spills.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills within a fume hood, use an appropriate absorbent material, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

4.2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed and store it in a locked cabinet or an area with restricted access.[3]

  • Pharmaffiliates recommends storage in a refrigerator at 2-8°C.[8]

4.3. Disposal:

  • All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7] Do not dispose of this chemical down the drain.

Emergency Procedures: A Plan for Every Contingency

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Diagram 2: Emergency Response Flowchart

Emergency_Response Start Exposure Incident Occurs A Ensure Scene Safety Start->A B Remove Victim from Exposure A->B C Administer First Aid (per Table 3) B->C D Call Emergency Services C->D E Provide SDS to Responders D->E

Caption: Immediate steps for emergency response.

By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the integrity of your research. This guide serves as a foundational resource, and it is imperative to supplement it with your institution's specific safety policies and procedures.

References

  • CAS No : 100137-47-1 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129. PubChem. Retrieved from [Link]

  • 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. (2013-08-02). Loba Chemie. Retrieved from [Link]

  • Material Safety Data Sheet - Nicotinamide. (2006-08-19). bioWORLD. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Retrieved from [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.